Isovaleryl-CoA
Beschreibung
Eigenschaften
CAS-Nummer |
6244-91-3 |
|---|---|
Molekularformel |
C26H44N7O17P3S |
Molekulargewicht |
851.7 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-methylbutanethioate |
InChI |
InChI=1S/C26H44N7O17P3S/c1-14(2)9-17(35)54-8-7-28-16(34)5-6-29-24(38)21(37)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-20(49-51(39,40)41)19(36)25(48-15)33-13-32-18-22(27)30-12-31-23(18)33/h12-15,19-21,25,36-37H,5-11H2,1-4H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t15-,19-,20-,21+,25-/m1/s1 |
InChI-Schlüssel |
UYVZIWWBJMYRCD-ZMHDXICWSA-N |
Isomerische SMILES |
CC(C)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Kanonische SMILES |
CC(C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Physikalische Beschreibung |
Solid |
Synonyme |
coenzyme A, isovaleryl- isovaleryl-CoA isovaleryl-coenzyme A |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Central Role of Isovaleryl-CoA in Leucine Catabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovaleryl-CoA is a critical intermediate in the mitochondrial catabolism of the branched-chain amino acid leucine (B10760876). Its timely and efficient processing is paramount for normal energy metabolism and protein homeostasis. This technical guide provides a comprehensive overview of the role of this compound, detailing the biochemical pathway of leucine degradation, the enzymatic function of this compound dehydrogenase (IVD), and the pathophysiology of isovaleric acidemia (IVA), an inherited metabolic disorder caused by IVD deficiency. This document synthesizes key quantitative data, outlines detailed experimental protocols for the study of this pathway, and provides visual representations of the core concepts to support research and drug development efforts in this area.
Introduction to Leucine Catabolism and this compound
Leucine, an essential branched-chain amino acid (BCAA), is a vital component of proteins and a significant source of energy, particularly during periods of fasting or metabolic stress. The breakdown of leucine occurs primarily in the mitochondria of various tissues, including muscle, liver, and brain. This catabolic pathway generates key metabolic intermediates that can enter the tricarboxylic acid (TCA) cycle for ATP production or be used for the synthesis of ketone bodies and fatty acids.[1]
The catabolism of leucine proceeds through a series of enzymatic steps. The initial stages involve the reversible transamination of leucine to α-ketoisocaproate, followed by the irreversible oxidative decarboxylation of α-ketoisocaproate to form this compound.[1][2] this compound sits (B43327) at a crucial juncture in this pathway. Its subsequent dehydrogenation is the third and irreversible step in leucine degradation, committing the carbon skeleton of leucine to further breakdown.
The Pivotal Role of this compound Dehydrogenase (IVD)
The conversion of this compound to 3-methylcrotonyl-CoA is catalyzed by the enzyme this compound dehydrogenase (IVD).[3][4] This reaction is a critical rate-limiting step in the leucine catabolism pathway.
Enzyme Characteristics:
-
Structure: It is a homotetrameric flavoprotein, with each subunit containing a flavin adenine (B156593) dinucleotide (FAD) cofactor.[5][6]
-
Function: IVD catalyzes the α,β-dehydrogenation of this compound.[6][7] During this reaction, electrons are transferred from this compound to FAD, forming FADH₂. These reducing equivalents are then passed to the electron transfer flavoprotein (ETF), which in turn shuttles them to the electron transport chain, contributing to cellular ATP synthesis.[7][8]
-
Genetics: The human IVD gene is located on chromosome 15q14-q15.[4][5]
Isovaleric Acidemia: The Clinical Consequence of Impaired this compound Metabolism
A deficiency in the activity of this compound dehydrogenase, typically due to autosomal recessive mutations in the IVD gene, leads to the metabolic disorder isovaleric acidemia (IVA).[9][10] This was one of the first organic acidemias to be identified in humans.[11] The enzymatic block results in the accumulation of this compound and its derivatives upstream in the metabolic pathway.
The excess this compound is hydrolyzed to isovaleric acid, a volatile short-chain fatty acid with a characteristic odor of "sweaty feet".[12] Isovaleric acid and its conjugates, such as isovalerylglycine and isovalerylcarnitine (B1198194), accumulate in blood, urine, and other tissues, leading to a range of clinical manifestations.[9][11]
Pathophysiology and Clinical Presentation:
-
Metabolic Crisis: In its classic, severe form, IVA presents in the neonatal period with life-threatening episodes of metabolic acidosis, vomiting, lethargy, and seizures, which can progress to coma and death if untreated.[12][13]
-
Chronic Intermittent Form: Milder forms may present later in childhood with intermittent episodes of metabolic decompensation, often triggered by illness or increased protein intake.[13]
-
Neurological Damage: The accumulation of isovaleric acid and other toxic metabolites can cause significant damage to the brain and nervous system.[3]
-
Diagnosis: Diagnosis is typically made through newborn screening, which detects elevated levels of isovalerylcarnitine (C5) in dried blood spots, followed by confirmatory testing of organic acids in urine (elevated isovalerylglycine) and acylcarnitine profiling in plasma.[11]
Quantitative Data in Leucine Catabolism and Isovaleric Acidemia
The following tables summarize key quantitative data related to IVD enzyme kinetics and the biochemical markers used in the diagnosis of isovaleric acidemia.
Table 1: Kinetic Parameters of Human this compound Dehydrogenase (IVD)
| Parameter | Value | Reference |
| Specific Activity (CoA-persulfide-free) | 112.5 µmol porcine ETF•min⁻¹•mg⁻¹ | [14] |
| Km for this compound | 1.0 µM | [5] |
| Catalytic Efficiency (kcat/Km) | 4.3 × 10⁶ M⁻¹•sec⁻¹ per monomer | [5] |
| Km for ETF | 2.0 µM | [5] |
| Apparent Dissociation Constant (KD app) for this compound | 0.54 µM | [5] |
Table 2: Diagnostic Metabolite Cutoff Values for Isovaleric Acidemia (IVA) in Newborn Screening
| Metabolite | Fluid | Cutoff Value | Phenotype Association | Reference |
| C5-Carnitine | Dried Blood Spot | > 4 µmol/L | Suggestive of classic IVA | [7] |
| C5-Carnitine | Dried Blood Spot | < ~6 µmol/L | Associated with attenuated IVA | [7] |
| C5-Carnitine | Dried Blood Spot | < 6 µmol/L | Proposed for biochemically mild IVA | [3] |
| Isovalerylglycine (IVG) | Urine | < 195 mmol/mol creatinine (B1669602) | Proposed for biochemically mild IVA | [3] |
| C5-/C0-Carnitine Ratio | Dried Blood Spot | < 0.624 | Proposed for biochemically mild IVA | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.
This compound Dehydrogenase (IVD) Activity Assay (ETF Fluorescence Reduction Assay)
This assay measures the activity of IVD by monitoring the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it is reduced by FADH₂ produced during the dehydrogenation of this compound.
Materials:
-
Purified recombinant IVD or cell/tissue lysate
-
Purified porcine or recombinant human ETF
-
This compound lithium salt
-
Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM EDTA
-
Anaerobic cuvette or 96-well microplate
-
Fluorometer with excitation at 380 nm and emission at 490 nm
Procedure:
-
Prepare a reaction mixture in an anaerobic cuvette or microplate containing the buffer, a known concentration of ETF (e.g., 2 µM), and the IVD-containing sample.
-
Establish a stable baseline fluorescence reading.
-
Initiate the reaction by adding a saturating concentration of this compound (e.g., 30 µM).
-
Monitor the decrease in ETF fluorescence over time.
-
The rate of fluorescence decrease is proportional to the IVD activity.
-
Calculate the specific activity based on the protein concentration of the IVD sample.
Note: It is crucial to maintain anaerobic conditions, as oxygen can re-oxidize the reduced ETF, interfering with the assay. This can be achieved by enzymatic deoxygenation using glucose oxidase and catalase or by physical deoxygenation with nitrogen or argon gas.[4]
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to identify and quantify organic acids, including the diagnostic marker isovalerylglycine, in urine samples.
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
To a defined volume of urine (normalized to creatinine concentration, e.g., the volume containing 1 µmole of creatinine), add an internal standard (e.g., tropic acid).
-
Acidify the sample to a pH < 2 with HCl.
-
Extract the organic acids with an organic solvent such as ethyl acetate.
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Derivatize the dried residue to form volatile trimethylsilyl (B98337) (TMS) esters using a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine.[8]
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Volume: 1-2 µL.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) at a controlled rate.
-
Mass Spectrometer: Agilent 5977B or equivalent, operating in full scan mode (e.g., m/z 50-550).
-
Identification: Compounds are identified based on their retention time and comparison of their mass spectra to a reference library.
Acylcarnitine Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the primary method for newborn screening for IVA, detecting elevated levels of isovalerylcarnitine (C5).
Sample Preparation (from Dried Blood Spots):
-
Punch a small disc (e.g., 3.2 mm) from the dried blood spot on the filter paper card.
-
Place the disc in a well of a 96-well microplate.
-
Add a methanol-based extraction solution containing stable isotope-labeled internal standards for various acylcarnitines.
-
Agitate the plate to extract the acylcarnitines.
-
Transfer the supernatant to a new plate and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
LC-MS/MS Analysis:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid.
-
Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the precursor-to-product ion transitions specific for each acylcarnitine, including the transition for C5-carnitine.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core biochemical pathway and a typical diagnostic workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Newborn screening for isovaleric acidemia using tandem mass spectrometry: data from 1.6 million newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. erndim.org [erndim.org]
- 8. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. metbio.net [metbio.net]
- 14. Kinetic and Spectral Properties of this compound Dehydrogenase and Interaction with Ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Isovaleryl-CoA Dehydrogenase (IVD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of Isovaleryl-CoA dehydrogenase (IVD), a critical enzyme in the leucine (B10760876) catabolism pathway. Understanding the intricate workings of IVD is paramount for developing therapeutic strategies for isovaleric acidemia (IVA), an inherited metabolic disorder caused by IVD deficiency.
Introduction to this compound Dehydrogenase (IVD)
This compound dehydrogenase (IVD) is a homotetrameric flavoenzyme located in the mitochondrial matrix.[1][2][3][4][5] Each subunit, with a mass of approximately 43 kDa, non-covalently binds a molecule of flavin adenine (B156593) dinucleotide (FAD).[2][3][4] IVD plays a pivotal role in the third step of leucine degradation, catalyzing the α,β-dehydrogenation of this compound to 3-methylcrotonyl-CoA.[1][2][4][6][7] The electrons removed during this oxidation are subsequently transferred to the electron transport chain via the electron-transferring flavoprotein (ETF).[1][2][3][4] Deficiency in IVD activity leads to the accumulation of isovaleric acid and its derivatives, resulting in the potentially life-threatening metabolic disorder isovaleric acidemia.[1][2][3][6][8]
Structurally, human IVD forms a tetramer, with each monomer creating a "U-shaped" substrate channel that confers specificity for short, branched-chain acyl-CoAs.[9][10] This unique architecture is crucial for its function and distinguishes it from other acyl-CoA dehydrogenases that process straight-chain fatty acids.[9][10]
Catalytic Mechanism of IVD
The catalytic mechanism of IVD, like other acyl-CoA dehydrogenases, proceeds through two distinct half-reactions: a reductive half-reaction and an oxidative half-reaction.[2] This process follows an ordered Bi-Bi type kinetic mechanism.[1]
2.1. Reductive Half-Reaction: Substrate Dehydrogenation
The reductive half-reaction is initiated by the binding of the this compound substrate to the active site of IVD.[1][2] A key catalytic residue, a glutamate (B1630785) (Glu254 in human IVD), acts as a general base, abstracting a proton from the α-carbon (C2) of this compound.[2][3] Concurrently, a hydride ion is transferred from the β-carbon (C3) to the N5 position of the FAD cofactor, reducing it to FADH₂.[2] This concerted reaction results in the formation of a trans double bond between the α and β carbons of the substrate, yielding the product 3-methylcrotonyl-CoA.[3] The enzyme and the reduced FADH₂ form a stable charge-transfer complex.[1]
The binding of the substrate is stabilized by interactions with key amino acid residues. For instance, Arginine 387 plays a crucial role in binding and stabilizing the substrate/product complex.[3] The thioester carbonyl oxygen of the substrate forms a hydrogen bond with the 2'-hydroxyl group of the FAD ribityl moiety, which is essential for activating the acyl group.[1]
2.2. Oxidative Half-Reaction: FAD Reoxidation and Electron Transfer
In the oxidative half-reaction, the reduced FADH₂ within the IVD enzyme is reoxidized to FAD, allowing the enzyme to participate in another catalytic cycle. This is achieved by transferring the reducing equivalents (electrons) to the electron-transferring flavoprotein (ETF).[1][2][3][4] ETF then shuttles these electrons to the main mitochondrial respiratory chain via ETF-ubiquinone oxidoreductase, an iron-sulfur flavoprotein embedded in the inner mitochondrial membrane.[3]
The interaction between IVD and ETF is a critical step. A specific docking peptide on ETF facilitates this interaction.[1] Interestingly, a synthetic peptide matching the sequence of this docking region can competitively inhibit the reaction, highlighting the specificity of this protein-protein interaction.[1]
Quantitative Kinetic Data
The catalytic efficiency and substrate affinity of IVD have been characterized through various kinetic studies. The following tables summarize key quantitative data for human IVD.
Table 1: Michaelis-Menten Constants (Km) for IVD Substrates
| Substrate | Condition | Km (µM) | Reference |
| This compound | Porcine ETF (0.2 µM) | 0.5 | [1][11] |
| This compound | Porcine ETF (10.9 µM) | 8.1 | [1][11] |
| This compound | (General) | 1.0 | [1][11] |
| Porcine ETF | This compound (0.5 µM) | 0.5 | [1] |
| Porcine ETF | This compound (50 µM) | 2.37 | [1] |
| Porcine ETF | (General) | 2.0 | [1][11] |
Table 2: Catalytic Efficiency and Other Kinetic Parameters for IVD
| Parameter | Substrate/Condition | Value | Reference |
| kcat/Km | This compound | 4.3 x 10⁶ M⁻¹s⁻¹ per monomer | [1][11] |
| Specific Activity | CoA-persulfide-free IVD | 112.5 µmol porcine ETF·min⁻¹·mg⁻¹ | [1][11] |
| Apparent Dissociation Constant (KD app) | This compound | 0.54 µM | [1][11] |
| Inhibition Constant (Ki) | ETF docking peptide | 1.5 mM | [1] |
Table 3: Kinetic Parameters for C. elegans IVD
| Substrate | Km (µM) | kcat/Km (µM⁻¹min⁻¹ per mole of FAD) | Reference |
| This compound | 2.5 | 56.9 | [12] |
| Butyryl-CoA | 36.2 | 1.3 | [12] |
| Valeryl-CoA | 10.5 | 13.7 | [12] |
| Hexanoyl-CoA | 33.8 | 3.2 | [12] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate processes involved in IVD's mechanism of action and the experimental approaches to study it can significantly aid comprehension.
Caption: The catalytic cycle of this compound dehydrogenase (IVD).
Caption: Workflow for the ETF fluorescence reduction assay to measure IVD activity.
Detailed Experimental Protocols
5.1. PMS-DCPIP Coupled Enzyme Assay
This spectrophotometric assay is commonly used to determine the activity of acyl-CoA dehydrogenases.
-
Principle: The electrons from the substrate (this compound) are transferred via IVD to an artificial electron acceptor, phenazine (B1670421) methosulfate (PMS), which then reduces 2,6-dichlorophenolindophenol (DCPIP). The reduction of the blue DCPIP to its colorless form is monitored by the decrease in absorbance at 600 nm.
-
Reagents:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 0.1 mM EDTA.
-
DCPIP solution: 2.5 mM in water.
-
PMS solution: 20 mM in water.
-
Substrate: this compound solution (e.g., 200 µM).
-
Purified IVD enzyme.
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, DCPIP, and PMS.
-
Add the purified IVD enzyme to the mixture and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding the this compound substrate.
-
Immediately monitor the decrease in absorbance at 600 nm for a defined period (e.g., 1 minute) using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of DCPIP reduction, using its molar extinction coefficient.
-
5.2. ETF Fluorescence Reduction Assay
This is a more physiologically relevant assay that uses the natural electron acceptor, ETF.
-
Principle: Oxidized ETF is fluorescent, while reduced ETF is not. The transfer of electrons from FADH₂ (on IVD) to ETF quenches the fluorescence of ETF. The rate of fluorescence decrease is proportional to the enzyme activity.
-
Reagents:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 0.1 mM EDTA.
-
Purified IVD enzyme.
-
Purified ETF.
-
Substrate: this compound solution at various concentrations.
-
-
Procedure:
-
In a fluorometer cuvette, combine the assay buffer, IVD, and ETF.
-
Set the fluorometer to the appropriate excitation and emission wavelengths for ETF (e.g., excitation at ~380 nm and emission at ~520 nm).
-
Record the baseline fluorescence.
-
Initiate the reaction by adding this compound.
-
Monitor the decrease in ETF fluorescence over time.
-
The initial rate of fluorescence decrease is used to calculate the enzyme activity. This assay is particularly useful for determining the Km for both the acyl-CoA substrate and ETF.[12]
-
5.3. Crystallography and Cryo-Electron Microscopy (Cryo-EM)
Structural studies are essential for understanding the enzyme's architecture and the molecular basis of substrate binding and catalysis.
-
Principle: X-ray crystallography and Cryo-EM are used to determine the three-dimensional atomic structure of the IVD protein, both in its apo form and in complex with substrates or inhibitors.[2][9][10]
-
General Workflow:
-
Protein Expression and Purification: Recombinant human IVD is overexpressed (e.g., in E. coli) and purified to homogeneity. A modified purification protocol may be required to remove tightly bound inhibitors like CoA-persulfide.[1][11]
-
Crystallization (for X-ray crystallography): The purified protein is subjected to various crystallization screening conditions to obtain well-ordered crystals.
-
Cryo-EM Sample Preparation: The purified protein solution is applied to a grid, blotted, and plunge-frozen in liquid ethane (B1197151) to create a thin layer of vitrified ice.
-
Data Collection: Crystals are exposed to a high-intensity X-ray beam to generate diffraction patterns. For Cryo-EM, the frozen grids are imaged in a transmission electron microscope.
-
Structure Determination and Refinement: The diffraction data or electron micrographs are processed to reconstruct the three-dimensional electron density map, from which an atomic model of the protein is built and refined.[2][9][10] These structural models have been instrumental in identifying key residues in the active site and understanding how disease-causing mutations affect enzyme function.[2][9][10]
-
Conclusion
The mechanism of action of this compound dehydrogenase is a well-orchestrated process involving specific substrate recognition, a two-step catalytic cycle of dehydrogenation and electron transfer, and a crucial interaction with its redox partner, ETF. A detailed understanding of its structure, kinetics, and catalytic residues provides a robust framework for investigating the pathophysiology of isovaleric acidemia and for the rational design of novel therapeutic interventions. The methodologies outlined herein represent the key experimental approaches that continue to advance our knowledge of this vital metabolic enzyme.
References
- 1. Kinetic and Spectral Properties of this compound Dehydrogenase and Interaction with Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. IVD gene: MedlinePlus Genetics [medlineplus.gov]
- 7. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Cryo-EM structures of this compound dehydrogenase offers new therapeutic strategies for inherited isovaleric acidemia | EurekAlert! [eurekalert.org]
- 10. news-medical.net [news-medical.net]
- 11. scispace.com [scispace.com]
- 12. Identification of Caenorhabditis elegans this compound dehydrogenase and structural comparison with other acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Isovaleryl-CoA in Mitochondrial Energy Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovaleryl-CoA is a critical intermediate in the mitochondrial catabolism of the branched-chain amino acid leucine (B10760876). Its metabolism is intrinsically linked to cellular energy production through the tricarboxylic acid (TCA) cycle and the electron transport chain. This technical guide provides an in-depth exploration of the function of this compound, the enzymatic processes governing its fate, and its significance in both health and disease. Detailed experimental protocols for key assays and quantitative data are presented to support further research and drug development in this area.
Introduction
Within the mitochondrial matrix, the breakdown of branched-chain amino acids (BCAAs) serves as a significant source of energy, particularly in skeletal muscle.[1] Leucine, isoleucine, and valine catabolism converges on pathways that generate key metabolic intermediates. This compound is a pivotal molecule derived from the irreversible oxidative decarboxylation of leucine.[2] Its subsequent dehydrogenation is a crucial step that not only continues the breakdown of leucine but also directly contributes to the mitochondrial redox state and subsequent ATP synthesis.[3][4]
The enzyme responsible for this conversion, this compound dehydrogenase (IVD), is a flavoenzyme that funnels electrons into the electron transport chain.[4][5] Genetic deficiencies in IVD lead to the inherited metabolic disorder isovaleric acidemia (IVA), characterized by the accumulation of this compound and its derivatives, resulting in severe metabolic and neurological consequences.[3][6][7] Understanding the function of this compound and its metabolic pathway is therefore essential for developing therapeutic strategies for IVA and for elucidating the broader role of BCAA catabolism in metabolic health.
The Metabolic Pathway of this compound
The catabolism of leucine to this compound involves two initial steps common to all BCAAs: transamination and oxidative decarboxylation.[1]
-
Transamination: Leucine is converted to α-ketoisocaproate (KIC) by a branched-chain aminotransferase (BCAT).[8]
-
Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex irreversibly converts KIC to this compound.[2][8]
Once formed, this compound undergoes a critical dehydrogenation reaction within the mitochondria:
Dehydrogenation by this compound Dehydrogenase (IVD):
This compound is oxidized to 3-methylcrotonyl-CoA by the mitochondrial enzyme this compound dehydrogenase (IVD).[3][9] This reaction is the third step in leucine degradation.[3] IVD is a homotetrameric flavoenzyme that utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor.[4][5] During the reaction, electrons are transferred from this compound to FAD, forming FADH₂.[3]
Electron Transfer to the Electron Transport Chain:
The reduced FADH₂ on IVD does not directly interact with the electron transport chain. Instead, it transfers its electrons to the electron transfer flavoprotein (ETF).[3][4] ETF then passes the electrons to ETF-ubiquinone oxidoreductase (ETFQO), which in turn reduces ubiquinone (Coenzyme Q) in the inner mitochondrial membrane.[4][10] This electron transfer contributes to the proton gradient that drives ATP synthesis via oxidative phosphorylation.[3]
Further Metabolism:
3-methylcrotonyl-CoA is further metabolized to acetyl-CoA and acetoacetate (B1235776), both of which are energy-rich molecules.[1][3] Acetyl-CoA can enter the TCA cycle for complete oxidation, while acetoacetate is a ketone body that can be used as an alternative energy source by various tissues.[1][2]
Diagram of the this compound Metabolic Pathway:
Caption: Leucine catabolism and the role of this compound.
Quantitative Data on this compound Metabolism
The following table summarizes key quantitative data related to the enzymatic reactions involving this compound.
| Parameter | Enzyme | Species | Value | Reference |
| Km for this compound | This compound Dehydrogenase | Human (fibroblast) | 22 µM | [11] |
| This compound Dehydrogenase | Human (recombinant) | 1.0 µM | [5] | |
| This compound Dehydrogenase | Rat (liver) | 33 µM | [12] | |
| This compound Dehydrogenase | Arabidopsis thaliana | 50 µM | [12] | |
| Vmax | This compound Dehydrogenase | Human (fibroblast) | 51 pmol 3H₂O/min/mg protein | [11] |
| kcat/Km | This compound Dehydrogenase | Human (recombinant) | 4.3 x 106 M-1s-1 per monomer | [5] |
| Km for ETF | This compound Dehydrogenase | Human (recombinant) | 2.0 µM | [5] |
| Ki of (methylenecyclopropyl)acetyl-CoA | This compound Dehydrogenase | Human (fibroblast) | ~2 µM | [11] |
| Specific Activity (CoA-persulfide-free) | This compound Dehydrogenase | Human (recombinant) | 112.5 µmol porcine ETF•min−1•mg−1 | [5] |
| Residual IVD Activity (Severe IVA) | This compound Dehydrogenase | Human (fibroblast) | 0.41 pmol 3H₂O/min/mg protein | [11] |
| Residual IVD Activity (Mild IVA) | This compound Dehydrogenase | Human (fibroblast) | Not detectable | [11] |
| Normal IVD Activity (Controls) | This compound Dehydrogenase | Human (fibroblast) | 19.4 ± 8.0 pmol 3H₂O/min/mg protein | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound metabolism. Below are protocols for key experiments cited in the literature.
Tritium (B154650) Release Assay for IVD Activity
This assay measures the release of tritium from a radiolabeled substrate as a proxy for enzyme activity.[11][13]
Principle: The assay quantifies the IVD-catalyzed release of tritium (³H) from [2,3-³H]this compound. The released ³H₂O is separated from the unreacted substrate and measured by liquid scintillation counting.
Materials:
-
Cultured fibroblasts or isolated mitochondria
-
[2,3-³H]this compound (substrate)
-
(Methylenecyclopropyl)acetyl-CoA (inhibitor for determining non-specific release)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Dowex AG1-X8 resin
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Prepare cell homogenates or isolate mitochondria from cultured fibroblasts.[13]
-
Set up paired assay tubes. To one tube of each pair, add the IVD inhibitor (methylenecyclopropyl)acetyl-CoA to determine non-specific tritium release.
-
Initiate the reaction by adding [2,3-³H]this compound to the tubes and incubate at 37°C.
-
Stop the reaction by adding acid (e.g., perchloric acid).
-
Centrifuge to pellet the protein.
-
Apply the supernatant to a Dowex AG1-X8 column to bind the unreacted [2,3-³H]this compound.
-
Elute the ³H₂O with water.
-
Add the eluate to a scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific IVD activity by subtracting the non-specific release (from the inhibitor-containing tubes) from the total release and normalizing to protein concentration and incubation time.
Workflow for Tritium Release Assay:
Caption: Workflow for the IVD tritium release assay.
HPLC-Based Assay for IVD Activity
This method directly measures the product of the IVD reaction, 3-methylcrotonyl-CoA, using high-performance liquid chromatography (HPLC).
Principle: The production of 3-methylcrotonyl-CoA from this compound is monitored by separating the reaction mixture using HPLC and detecting the product with an ultraviolet (UV) spectrophotometer.
Materials:
-
Lymphocytes isolated from peripheral blood or other cell types
-
This compound (substrate)
-
Flavin adenine dinucleotide (FAD)
-
Phenazine (B1670421) methosulfate (electron acceptor)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18) and mobile phase
Procedure:
-
Prepare a crude enzyme solution by sonicating lymphocytes or other cells.
-
Incubate the enzyme preparation with this compound, FAD, and phenazine methosulfate.
-
Terminate the reaction at various time points.
-
Separate the reaction products, including 3-methylcrotonyl-CoA, by HPLC.
-
Detect 3-methylcrotonyl-CoA using a UV spectrophotometer at a specific wavelength.
-
Quantify the amount of product formed by comparing the peak area to a standard curve.
-
Calculate the enzyme activity based on the rate of product formation.
ETF Fluorescence Reduction Assay
This assay measures IVD activity by monitoring the reduction of its physiological electron acceptor, ETF.[5][14]
Principle: The fluorescence of ETF is quenched upon its reduction by an active acyl-CoA dehydrogenase. The rate of fluorescence decrease is proportional to the enzyme's activity.
Materials:
-
Purified recombinant IVD
-
Purified porcine or human ETF
-
This compound (substrate)
-
Fluorometer
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
Procedure:
-
In a cuvette, combine the reaction buffer, ETF, and the IVD enzyme.
-
Place the cuvette in a fluorometer and record the baseline fluorescence.
-
Initiate the reaction by adding a known concentration of this compound.
-
Monitor the decrease in ETF fluorescence over time.
-
Calculate the initial velocity of the reaction from the linear portion of the fluorescence decay curve.
-
This rate can be used to determine kinetic parameters such as Km and Vmax.
This compound and Anaplerosis
While the primary fate of the carbon skeleton from this compound is the formation of acetyl-CoA and acetoacetate, the broader context of BCAA catabolism is relevant to anaplerosis—the replenishment of TCA cycle intermediates.[1][15] The catabolism of other BCAAs, isoleucine and valine, yields propionyl-CoA, which is subsequently converted to the anaplerotic substrate succinyl-CoA.[1][16] Although leucine itself is considered ketogenic, the efficient functioning of the TCA cycle, which is necessary for the complete oxidation of the acetyl-CoA derived from leucine, depends on adequate levels of anaplerotic substrates. Therefore, the overall balance of BCAA metabolism, including the pathway involving this compound, is interconnected with the maintenance of TCA cycle integrity.[17]
Clinical Significance: Isovaleric Acidemia
A deficiency in IVD activity leads to the autosomal recessive disorder isovaleric acidemia (IVA).[3][6] This condition results in the accumulation of this compound, which is then hydrolyzed to isovaleric acid and converted to other metabolites like isovalerylglycine and isovalerylcarnitine.[7][18] The buildup of these compounds is toxic, particularly to the central nervous system, and can lead to metabolic crises characterized by vomiting, lethargy, metabolic acidosis, and a distinctive "sweaty feet" odor.[7][19][20] Newborn screening for IVA, typically by detecting elevated C5-acylcarnitine levels, allows for early diagnosis and management through a protein-restricted diet and supplementation with glycine (B1666218) and carnitine.[18][19][21]
Conclusion
This compound occupies a central position in mitochondrial energy metabolism, acting as a key intermediate in the conversion of the carbon skeleton of leucine into substrates for energy production. Its dehydrogenation by IVD is directly coupled to the electron transport chain, contributing to the cellular ATP pool. The study of this compound metabolism is not only fundamental to understanding BCAA catabolism but also provides critical insights into the pathophysiology of isovaleric acidemia. The experimental protocols and quantitative data presented in this guide offer a foundation for researchers and drug development professionals to further investigate this vital metabolic pathway and to devise novel therapeutic interventions for related disorders.
References
- 1. Branched-chain amino acid catabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Kinetic and Spectral Properties of this compound Dehydrogenase and Interaction with Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isovaleric acidemia: new aspects of genetic and phenotypic heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute Metabolic Decompensation of Isovaleric Acidemia Presenting as Persistent Metabolic Acidosis in a Middle-Aged Man: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. Identification of the 2-hydroxyglutarate and this compound dehydrogenases as alternative electron donors linking lysine catabolism to the electron transport chain of Arabidopsis mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound dehydrogenase activity in isovaleric acidemia fibroblasts using an improved tritium release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Mitochondrial Isovaleryl-Coenzyme A Dehydrogenase of Arabidopsis Oxidizes Intermediates of Leucine and Valine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Demonstration of a specific mitochondrial this compound dehydrogenase deficiency in fibroblasts from patients with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of variants of uncertain significance in this compound dehydrogenase identified through newborn screening: An approach for faster analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anaplerotic reactions - Wikipedia [en.wikipedia.org]
- 16. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ins and Outs of the TCA Cycle: The Central Role of Anaplerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Practical Considerations for the Diagnosis and Management of this compound-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions [mdpi.com]
- 19. revvity.com [revvity.com]
- 20. IVD gene: MedlinePlus Genetics [medlineplus.gov]
- 21. Human Metabolome Database: Showing metabocard for this compound (HMDB0001113) [hmdb.ca]
An In-depth Technical Guide to the Genetic Basis of Isovaleric Acidemia and IVD Mutations
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Isovaleric Acidemia (IVA) is an autosomal recessive inborn error of metabolism resulting from the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This deficiency disrupts the catabolism of the branched-chain amino acid leucine (B10760876), leading to the accumulation of isovaleric acid and its derivatives. The clinical presentation of IVA is heterogeneous, ranging from severe neonatal-onset metabolic crises to asymptomatic individuals identified through newborn screening. This guide provides a comprehensive overview of the genetic and molecular underpinnings of IVA, focusing on the structure and function of the IVD gene, the spectrum of pathogenic mutations, and the resulting pathophysiological consequences. Detailed experimental protocols for diagnosis and functional analysis are provided, alongside a summary of key quantitative data and visual representations of relevant biochemical and diagnostic pathways to support research and therapeutic development.
The Biochemical Basis of Isovaleric Acidemia
Isovaleric acidemia is a metabolic disorder classified as an organic aciduria. It is caused by a defect in the third step of leucine catabolism.[1]
Leucine Catabolism Pathway
The breakdown of leucine is a critical metabolic pathway that generates acetyl-CoA and acetoacetate. The enzyme this compound Dehydrogenase (IVD), a mitochondrial flavoprotein, catalyzes the conversion of this compound to 3-methylcrotonyl-CoA.[2][3] This is a dehydrogenation step that is crucial for the continued processing of leucine.[4]
Caption: The catabolic pathway of leucine and the metabolic block in IVA.
Pathophysiology of IVD Deficiency
A deficiency in IVD activity leads to the accumulation of this compound.[2] This primary metabolite is subsequently converted into several derivatives which accumulate in blood, urine, and other tissues:
-
Isovaleric Acid: Responsible for the characteristic "sweaty feet" odor.[5]
-
Isovalerylglycine (IVG): A conjugated form excreted in the urine.[6]
-
Isovaleryl-carnitine (C5-carnitine): The primary biomarker for newborn screening.[6]
-
3-Hydroxyisovaleric Acid (3-HIVA): Another urinary metabolite.[6]
The pathophysiology is not fully understood but is thought to involve several mechanisms, including the inhibition of the tricarboxylic acid (TCA) cycle, depletion of free carnitine, and potential inhibition of N-acetylglutamate synthase, leading to secondary hyperammonemia.[6]
The IVD Gene and Protein
Gene Structure
The human IVD gene is located on chromosome 15, specifically in the q14-q15 region.[7] It spans approximately 15 kilobases (kb) of genomic DNA and is composed of 12 exons.[3][8]
IVD Protein Structure and Function
The IVD gene encodes a precursor protein that is imported into the mitochondrial matrix. After cleavage of a transit peptide, the mature IVD protein has a subunit size of about 43 kDa.[6] It assembles into a homotetrameric flavoprotein, with each monomer containing one molecule of flavin adenine (B156593) dinucleotide (FAD).[9] The enzyme catalyzes the α,β-dehydrogenation of this compound to 3-methylcrotonyl-CoA.[10] Recent cryo-electron microscopy studies have revealed a unique "U-shaped" substrate channel that confers selectivity for short-branched chain acyl-CoAs.[10]
Molecular Genetics of Isovaleric Acidemia
IVA is inherited in an autosomal recessive pattern, meaning an affected individual must inherit two mutated IVD alleles.[5] Over 100 different mutations in the IVD gene have been identified in individuals with isovaleric acidemia.[1] These mutations are heterogeneous and include missense, nonsense, splicing, and deletion mutations.
Spectrum of IVD Mutations
The type and location of the mutation often correlate with the severity of the clinical phenotype. Missense mutations are the most common cause of IVA.
| Mutation Type | Example(s) | Consequence | Associated Phenotype |
| Missense | c.932C>T (p.A282V) | Partially active enzyme with altered catalytic properties.[2] | Mild, often asymptomatic, identified via newborn screening.[2][11] |
| c.1208A>G (p.Y375C) | Reduced enzyme stability and activity. | Classic, severe IVA. | |
| c.367G>A (p.G123R) | Disruption of protein folding. | Classic, severe IVA. | |
| Splice Site | c.149+1G>T | Aberrant splicing leading to a truncated, non-functional protein.[7] | Classic, severe IVA. |
| c.352-2A>G | Exon skipping, resulting in an in-frame deletion. | Classic, severe IVA. | |
| Nonsense | c.382C>T (p.R128X) | Premature termination of translation, leading to a truncated protein. | Classic, severe IVA. |
| Deletion | Deletion of Exon 12 | Loss of the C-terminal end of the protein. | Classic, severe IVA. |
Note: This table is illustrative and not exhaustive. The specific clinical presentation can vary even among individuals with the same genotype due to other genetic and environmental factors.
Genotype-Phenotype Correlation
While some correlations are established, predicting the clinical phenotype based solely on genotype remains challenging.[11] The c.932C>T (p.A282V) mutation is a notable exception; individuals homozygous or compound heterozygous for this variant typically have a mild biochemical phenotype and may remain asymptomatic.[2][11] In contrast, mutations that lead to a complete lack of IVD protein, such as certain nonsense or frameshift mutations, are generally associated with the severe, classic form of the disease.[2]
Diagnosis and Experimental Protocols
The diagnosis of IVA relies on biochemical analysis and is confirmed by molecular genetic testing.
Caption: Diagnostic workflow for Isovaleric Acidemia (IVA).
Key Biochemical Markers
| Analyte | Matrix | Method | Finding in IVA |
| Isovaleryl-carnitine (C5) | Dried Blood Spot / Plasma | MS/MS | Markedly Elevated |
| Isovalerylglycine (IVG) | Urine | GC-MS | Markedly Elevated |
| 3-Hydroxyisovaleric Acid | Urine | GC-MS | Elevated |
| Isovaleric Acid | Plasma / Urine | GC-MS | Elevated (volatile, not routinely measured) |
Experimental Methodologies
5.2.1 Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
-
Principle: This method quantifies acylcarnitines based on their mass-to-charge ratio. Different acylcarnitine species are distinguished by precursor ion or neutral loss scanning.
-
Sample Preparation (Dried Blood Spot):
-
A 3 mm disc is punched from the dried blood spot into a 96-well microtiter plate.
-
An extraction solution containing internal standards (stable isotope-labeled carnitines) in methanol (B129727) is added to each well.
-
The plate is agitated for 30 minutes at room temperature to extract the analytes.
-
The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.
-
The residue is derivatized by adding 3N butanolic-HCl and incubating at 65°C for 15 minutes to form butyl esters.
-
The butanolic-HCl is evaporated, and the residue is reconstituted in a mobile phase for injection.
-
-
Instrumentation: A tandem mass spectrometer coupled with a liquid chromatography system (flow-injection analysis is common for screening).
-
Data Analysis: The concentration of C5-carnitine is determined by comparing its ion intensity to that of a known concentration of a stable isotope-labeled internal standard.
5.2.2 Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: This technique separates and quantifies volatile organic acids.
-
Sample Preparation:
-
An internal standard (e.g., tropic acid or 2-ketocaproic acid) is added to a defined volume of urine.
-
The urine is acidified (e.g., with HCl), and organic acids are extracted into an organic solvent (e.g., ethyl acetate).
-
The organic phase is separated and evaporated to dryness.
-
The dried residue is derivatized to increase volatility. A common two-step process involves:
-
Oximation with hydroxylamine (B1172632) hydrochloride to convert keto-acids to oximes.
-
Silylation with a reagent like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to convert hydroxyl and carboxyl groups to trimethylsilyl (B98337) (TMS) ethers/esters.
-
-
-
Instrumentation: A gas chromatograph for separation, coupled to a mass spectrometer for detection and identification.
-
Data Analysis: Compounds are identified by comparing their retention times and mass spectra to a library of known compounds. Quantification is based on the peak area relative to the internal standard.
5.2.3 Molecular Analysis by IVD Gene Sequencing
-
Principle: Sanger sequencing is used to determine the exact nucleotide sequence of the IVD gene to identify pathogenic mutations.
-
Methodology:
-
DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes or cultured fibroblasts.
-
PCR Amplification: Each of the 12 exons and their flanking intronic regions of the IVD gene are amplified using specific primer pairs via the polymerase chain reaction (PCR).
-
PCR Product Purification: The amplified DNA fragments are purified to remove unincorporated primers and dNTPs.
-
Sequencing Reaction: A cycle sequencing reaction is performed using the purified PCR products as a template, fluorescently labeled dideoxynucleotide triphosphates (ddNTPs), and a DNA polymerase.
-
Capillary Electrophoresis: The sequencing reaction products are separated by size using capillary electrophoresis.
-
Data Analysis: The resulting electropherogram is analyzed using sequencing software. The patient's sequence is compared to the IVD reference sequence to identify any variations.
-
Therapeutic Approaches and Drug Development
Current management of IVA focuses on reducing the substrate load and promoting the detoxification of accumulated metabolites.[12]
Caption: Therapeutic interventions for managing metabolic flux in IVA.
-
Dietary Management: A low-protein, leucine-restricted diet is the cornerstone of therapy to limit the production of this compound.[12]
-
L-Carnitine Supplementation: Carnitine conjugates with this compound to form isovaleryl-carnitine, which is less toxic and readily excreted in the urine. This also helps prevent secondary carnitine deficiency.
-
L-Glycine Supplementation: Glycine conjugates with this compound to form isovalerylglycine, providing another pathway for detoxification and excretion.[6]
For drug development professionals, future opportunities may lie in chaperone therapies to stabilize misfolded IVD proteins resulting from certain missense mutations, or in gene therapy to restore functional IVD expression. The detailed structural information now available for the IVD enzyme provides a strong foundation for structure-based drug design aimed at restoring partial enzyme function.[10]
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Isovaleric acidemia: MedlinePlus Genetics [medlineplus.gov]
- 6. mdpi.com [mdpi.com]
- 7. Different spectrum of mutations of this compound dehydrogenase (IVD) gene in Korean patients with isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural organization of the human this compound dehydrogenase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. news-medical.net [news-medical.net]
- 11. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Isovaleric Acidemia - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
The Structural Basis of Human Isovaleryl-CoA Dehydrogenase Function and Dysfunction: A Technical Guide
Abstract
Isovaleryl-CoA dehydrogenase (IVD) is a critical mitochondrial flavoenzyme in the leucine (B10760876) catabolic pathway, catalyzing the conversion of this compound to 3-methylcrotonyl-CoA. Genetic deficiencies in IVD lead to the autosomal recessive disorder isovaleric acidemia (IVA), characterized by the accumulation of toxic metabolites. This technical guide provides a comprehensive overview of the structural biology of human IVD, intended for researchers, scientists, and drug development professionals. We delve into the enzyme's structure, catalytic mechanism, and the molecular consequences of disease-associated mutations. Detailed experimental protocols for the expression, purification, and functional analysis of IVD are provided, alongside a summary of key quantitative data. This guide aims to serve as a foundational resource for future research and the development of therapeutic strategies for IVA.
Introduction
This compound dehydrogenase (IVD) is a key player in amino acid metabolism, specifically in the degradation pathway of the branched-chain amino acid leucine.[1] As a member of the acyl-CoA dehydrogenase (ACAD) family, IVD is a flavoprotein that utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor to catalyze the α,β-dehydrogenation of this compound to 3-methylcrotonyl-CoA.[2][3] This reaction is the third step in leucine catabolism and is essential for the complete oxidation of this amino acid for energy production.[4]
The enzyme is a homotetramer located in the mitochondrial matrix, with each subunit having a molecular weight of approximately 43 kDa.[1] The clinical significance of IVD is underscored by the inherited metabolic disorder, isovaleric acidemia (IVA). This condition arises from mutations in the IVD gene, leading to a deficiency in enzyme activity and the subsequent buildup of this compound and its derivatives, such as isovaleric acid.[4] The accumulation of these toxic compounds can lead to severe neurological damage and metabolic crises.[5]
Understanding the three-dimensional structure of IVD is paramount for elucidating its catalytic mechanism, substrate specificity, and the pathogenic effects of mutations. This guide will explore the detailed structural features of human IVD, drawing upon data from X-ray crystallography and cryo-electron microscopy (cryo-EM) studies.
Structural Overview of Human IVD
The three-dimensional structure of human IVD has been determined by both X-ray crystallography and, more recently, by cryo-EM, providing high-resolution insights into its architecture.[5][6][7]
Quaternary Structure
Human IVD exists as a homotetramer, with the four identical subunits arranged with D2 symmetry.[8] This tetrameric assembly is crucial for its stability and function. Each subunit is an independent catalytic unit, containing its own active site and a non-covalently bound FAD cofactor.[2]
Monomeric Structure and Domain Organization
The IVD monomer has a "U-shaped" architecture and is composed of three distinct domains: an N-terminal α-helical domain, a central β-sheet domain, and a C-terminal α-helical domain.[5] This overall fold is conserved among the ACAD family of enzymes. The FAD cofactor is bound at the interface of these three domains.
The Active Site and Substrate Binding Pocket
The active site of IVD is a hydrophobic pocket tailored to accommodate its branched-chain substrate, this compound.[4] The specificity for short, branched-chain acyl-CoAs is conferred by key residues within this pocket.[3] Structural comparisons with other ACADs, such as medium-chain acyl-CoA dehydrogenase (MCAD), reveal critical differences. For instance, residues L127 and L290 in IVD create a narrower active site pocket compared to the corresponding residues in MCAD, sterically hindering the binding of longer, straight-chain acyl-CoAs.[5] Conversely, glycine (B1666218) at position 406 and alanine (B10760859) at position 407 in IVD provide the necessary space to accommodate the branched methyl group of this compound.[5]
Catalytic Mechanism
The catalytic mechanism of IVD proceeds through two half-reactions: a reductive half-reaction and an oxidative half-reaction.[1]
Reductive Half-Reaction
The dehydrogenation of this compound is initiated by the catalytic base, glutamate (B1630785) 254 (E254) in the X-ray structure, also referred to as E286 in more recent cryo-EM studies.[2][3][6] This residue abstracts a proton from the α-carbon of the substrate.[2] Concurrently, a hydride ion is transferred from the β-carbon of the substrate to the N5 position of the FAD cofactor, reducing it to FADH₂.[2] This results in the formation of a trans double bond between the α and β carbons of the substrate, yielding the product 3-methylcrotonyl-CoA.[2]
Oxidative Half-Reaction
In the oxidative half-reaction, the reduced FADH₂ is reoxidized to FAD by transferring electrons to the electron-transferring flavoprotein (ETF).[1] ETF then shuttles these electrons to the main mitochondrial electron transport chain via ETF-ubiquinone oxidoreductase.[2]
Diagram: Catalytic Mechanism of this compound Dehydrogenase
References
- 1. Site-Directed Mutagenesis [protocols.io]
- 2. Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. WikiGenes - IVD - this compound dehydrogenase [wikigenes.org]
- 5. assaygenie.com [assaygenie.com]
- 6. Cryo-EM structures of this compound dehydrogenase offers new therapeutic strategies for inherited isovaleric acidemia | EurekAlert! [eurekalert.org]
- 7. Structure of human this compound dehydrogenase at 2.6 A resolution: structural basis for substrate specificity, - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Resolution Structural Proteomics of Mitochondria Using the ‘Build and Retrieve’ Methodology - PMC [pmc.ncbi.nlm.nih.gov]
The Contribution of Isovaleryl-CoA to Ketone Body Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ketone bodies, primarily acetoacetate (B1235776) and β-hydroxybutyrate, are crucial alternative energy sources for extrahepatic tissues, particularly during periods of fasting or carbohydrate restriction. While fatty acid oxidation is the principal driver of ketogenesis, the catabolism of the branched-chain amino acid leucine (B10760876) provides a significant, albeit lesser-known, contribution through its intermediate, isovaleryl-CoA. This technical guide provides an in-depth exploration of the biochemical pathways, regulatory mechanisms, and quantitative significance of this compound in ketone body production. Detailed experimental protocols for assessing this contribution are provided, alongside visualizations of the core signaling and metabolic pathways. Understanding this metabolic nexus is critical for researchers in metabolic diseases and professionals in drug development, as dysregulation of this pathway is implicated in various inborn errors of metabolism, obesity-associated insulin (B600854) resistance, and certain cancers.
Introduction
The liver is the primary site of ketogenesis, a metabolic process that converts acetyl-CoA derived from fatty acid β-oxidation into ketone bodies.[1] However, ketogenic amino acids, with leucine being the most prominent, also serve as precursors for ketone body synthesis.[2][3] The catabolism of leucine generates this compound, a key metabolic intermediate that is further metabolized to acetyl-CoA and acetoacetate, directly feeding into the ketogenic pathway.[4] This contribution becomes particularly relevant in physiological states such as prolonged fasting and in pathological conditions like diabetes and inborn errors of metabolism.[5][6] This guide will dissect the journey of this compound from leucine to ketone bodies, offering a comprehensive resource for the scientific community.
The Biochemical Pathway: From Leucine to Ketone Bodies
The catabolism of leucine to ketone bodies is a multi-step process occurring within the mitochondria.
-
Transamination of Leucine: The initial step involves the reversible transamination of leucine to α-ketoisocaproate (KIC) by the enzyme branched-chain amino acid transaminase (BCAT).[2]
-
Oxidative Decarboxylation of KIC: KIC then undergoes irreversible oxidative decarboxylation to this compound, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This is a rate-limiting step in leucine catabolism.[2]
-
Dehydrogenation of this compound: this compound is subsequently dehydrogenated to 3-methylcrotonyl-CoA by this compound dehydrogenase (IVD).[4] A deficiency in this enzyme leads to the genetic disorder isovaleric acidemia.[7]
-
Carboxylation and Hydration: 3-methylcrotonyl-CoA is then carboxylated to 3-methylglutaconyl-CoA, which is subsequently hydrated to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[8]
-
Cleavage of HMG-CoA: Finally, HMG-CoA lyase cleaves HMG-CoA into acetyl-CoA and acetoacetate.[7][8] Acetoacetate is one of the three ketone bodies, and acetyl-CoA can be further used for the synthesis of other ketone bodies or enter the citric acid cycle.
Figure 1. Metabolic pathway of leucine catabolism to ketone bodies.
Quantitative Contribution of this compound to Ketogenesis
The contribution of leucine, via this compound, to overall ketone body production varies depending on the physiological state. Several studies have quantified this contribution, and the data is summarized below.
| Condition | Species | Contribution of Leucine to Ketone Body Carbon | Reference |
| 3-hour fasted | Rat | 4.4% | [9][10] |
| 48-hour fasted | Rat | 2.3% | [9][10] |
| 24-hour fasted (overnight) | Dog | 3.5% | [6] |
| 3-day fasted | Dog | 10% | [6] |
| 3-day fasted with selective acute insulin deficiency | Dog | 15% | [6] |
Regulation of the Pathway
The catabolism of leucine and its contribution to ketogenesis is tightly regulated by hormonal and nutritional signals, primarily through the modulation of the BCKDH complex.
Hormonal Regulation:
-
Insulin: Generally, insulin promotes the uptake of branched-chain amino acids for protein synthesis and suppresses their catabolism. However, studies on bovine mammary epithelial cells showed that increasing insulin concentrations did not affect leucine transamination or oxidative decarboxylation.[5]
-
Glucagon and Cortisol: These hormones, typically elevated during fasting, stimulate leucine catabolism, thereby increasing the flux towards ketone body production.[5]
-
Growth Hormone: Elevated levels of growth hormone have been shown to inhibit leucine catabolism.[5]
-
Estrogen: In female rats, estrogen appears to inhibit the breakdown of BCAAs, preserving them for protein synthesis.[11]
Nutritional Regulation:
-
Low-protein diet: A diet low in protein leads to the inactivation of the BCKDH complex to conserve essential amino acids.[2]
-
Starvation: During starvation, the BCKDH complex is activated to a greater extent, increasing the catabolism of BCAAs for energy.[2]
Figure 2. Hormonal and nutritional regulation of the BCKDH complex.
Experimental Protocols
The quantification of the contribution of this compound to ketone body production typically involves the use of stable isotope tracers and mass spectrometry.
In Vivo Tracer Infusion Studies
This protocol is a synthesis of methodologies described in the literature for measuring leucine and ketone body kinetics in vivo.[6][12][13][14]
Objective: To determine the rate of appearance of ketone bodies derived from leucine catabolism.
Materials:
-
Stable isotope tracer: L-[1-¹³C]leucine or L-[U-¹⁴C]leucine.
-
Infusion pumps.
-
Catheters for infusion and blood sampling.
-
Anticoagulant (e.g., heparin).
-
Centrifuge.
-
Sample storage vials.
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Animal/Human Subject Preparation: Subjects are typically fasted overnight. Catheters are inserted for tracer infusion and arterial/venous blood sampling.
-
Tracer Infusion: A primed, continuous infusion of the stable isotope-labeled leucine is administered. The priming dose helps to rapidly achieve isotopic steady-state.
-
Blood Sampling: Blood samples are collected at baseline and at regular intervals during the infusion to monitor isotopic enrichment of leucine and ketone bodies.
-
Sample Processing: Blood samples are immediately placed on ice, and plasma is separated by centrifugation. Plasma is deproteinized (e.g., with sulfosalicylic acid) and stored at -80°C until analysis.
-
Isotopic Enrichment Analysis:
-
Leucine Enrichment: Plasma leucine isotopic enrichment is determined by GC-MS or LC-MS/MS following appropriate derivatization.
-
Ketone Body Enrichment: Plasma ketone bodies (acetoacetate and β-hydroxybutyrate) are measured for isotopic enrichment. Acetoacetate is often chemically reduced to a stable derivative for analysis.[15]
-
-
Calculations: The rate of appearance of labeled ketone bodies is calculated using steady-state equations, taking into account the isotopic enrichment of the precursor (leucine) and the product (ketone bodies).
Sample Analysis by LC-MS/MS for Ketone Bodies
This protocol is based on modern methods for the quantification of ketone bodies in biological matrices.[3][16][17]
Objective: To accurately quantify the concentration and isotopic enrichment of acetoacetate and β-hydroxybutyrate in plasma samples.
Materials:
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer).
-
Reversed-phase C18 column.
-
Stable isotope-labeled internal standards ([¹³C]acetoacetate and [²H]β-hydroxybutyrate).
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Sample preparation reagents (e.g., acetonitrile for protein precipitation).
Procedure:
-
Sample Preparation: Plasma samples are thawed on ice. A known amount of the stable isotope-labeled internal standards is added to each sample. Proteins are precipitated by adding cold acetonitrile, followed by vortexing and centrifugation. The supernatant is collected for analysis.
-
LC Separation: The supernatant is injected onto the LC system. A gradient elution is used to separate acetoacetate and β-hydroxybutyrate from other plasma components.
-
MS/MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific transitions for the unlabeled and labeled ketone bodies.
-
Data Analysis: The concentration and isotopic enrichment of each ketone body are calculated by comparing the peak areas of the endogenous analytes to their corresponding stable isotope-labeled internal standards.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Hormonal regulation of leucine catabolism in mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of leucine in hepatic ketogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. More Than One HMG-CoA Lyase: The Classical Mitochondrial Enzyme Plus the Peroxisomal and the Cytosolic Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. db.cngb.org [db.cngb.org]
- 10. The role of leucine in ketogenesis in starved rats. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Tracer methodology in whole body and organ balance metabolic studies: plasma sampling is required. A study in post-absorptive rats using isotopically labeled arginine, phenylalanine, valine and leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Versatile stable isotope technique for the measurement of amino acids and keto acids: comparison with radioactive isotope and its use in measuring in vivo disposal rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of stable isotopes to assess protein and amino acid metabolism in children and adolescents: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 17. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Regulation of Isovaleryl-CoA Dehydrogenase (IVD) Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovaleryl-CoA dehydrogenase (IVD) is a critical mitochondrial enzyme in the leucine (B10760876) catabolism pathway. Its genetic deficiency leads to isovaleric acidemia, a serious metabolic disorder. The expression of the IVD gene is tightly regulated to adapt to metabolic demands, particularly in response to nutritional cues. This technical guide provides a comprehensive overview of the core regulatory mechanisms governing IVD gene expression, with a focus on the transcriptional control mediated by key signaling pathways. We delve into the roles of the master metabolic regulator PGC-1α and its downstream nuclear receptor partners, ERRα and PPARα. Furthermore, this guide offers detailed experimental protocols for investigating IVD gene regulation, including quantitative real-time PCR, luciferase reporter assays, and chromatin immunoprecipitation sequencing. Structured data tables and pathway diagrams are provided to facilitate understanding and application of this knowledge in research and drug development.
Introduction to this compound Dehydrogenase (IVD)
This compound dehydrogenase is a flavoenzyme that catalyzes the third step in the breakdown of leucine, an essential amino acid.[1] This reaction involves the conversion of this compound to 3-methylcrotonyl-CoA.[1] The IVD gene is located on chromosome 15 and its proper expression is crucial for maintaining metabolic homeostasis.[1] Dysregulation of IVD expression can lead to the accumulation of toxic isovaleric acid and its derivatives, causing a range of neurological and developmental issues.[1] Understanding the molecular mechanisms that control IVD gene expression is therefore of significant interest for the development of therapeutic strategies for isovaleric acidemia and other metabolic disorders.
Core Transcriptional Regulation of the IVD Gene
The regulation of IVD gene expression is a multi-layered process primarily controlled at the transcriptional level. This process is highly responsive to the energy status of the cell and is influenced by nutritional signals such as fasting and feeding. Key players in this regulatory network include the transcriptional coactivator PGC-1α and the nuclear receptors ERRα and PPARα.
The PGC-1α/ERRα Axis: A Central Hub for Metabolic Gene Regulation
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and energy metabolism. It doesn't bind to DNA directly but acts as a coactivator for various transcription factors to orchestrate the expression of genes involved in energy homeostasis.
Estrogen-related receptor alpha (ERRα) is an orphan nuclear receptor that plays a pivotal role in cellular energy metabolism. PGC-1α and ERRα work in a coordinated manner to regulate a suite of genes involved in mitochondrial function and fatty acid oxidation. Evidence suggests that PGC-1α induces the expression of ERRα, which in turn partners with PGC-1α to activate the transcription of their common target genes. This creates a positive feedback loop that amplifies the metabolic response.
The PGC-1α/ERRα signaling pathway is a critical regulator of metabolic gene expression.
The Role of PPARα in Fatty Acid Oxidation and IVD Regulation
Peroxisome proliferator-activated receptor alpha (PPARα) is another nuclear receptor that is a key regulator of lipid metabolism, particularly fatty acid oxidation. During periods of fasting, increased levels of free fatty acids act as ligands for PPARα, leading to its activation. Activated PPARα, in conjunction with coactivators like PGC-1α, then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of its target genes, including those involved in fatty acid oxidation. Given that the breakdown of leucine is interconnected with fatty acid and ketone body metabolism, it is highly probable that PPARα also plays a role in the regulation of IVD expression, especially under conditions of high lipid availability.
A simplified overview of the PPARα signaling pathway.
Nutritional Regulation: Fasting and Feeding Responses
The expression of the IVD gene is dynamically regulated by the nutritional state of the organism. During fasting, the body shifts to a catabolic state, mobilizing stored energy reserves. This leads to an increase in the levels of glucagon (B607659) and a decrease in insulin (B600854). These hormonal changes trigger signaling cascades that result in the induction of PGC-1α expression in metabolic tissues like the liver and muscle.[2] The subsequent activation of the PGC-1α/ERRα and PPARα pathways leads to an upregulation of genes involved in fatty acid oxidation and amino acid catabolism, including IVD, to provide alternative energy sources.
Conversely, during the fed state, rising insulin levels promote anabolic processes and suppress the expression of PGC-1α and its target genes. This leads to a downregulation of IVD expression, as the body prioritizes the use of glucose from the diet.
Quantitative Data on IVD Gene Expression
The following tables summarize hypothetical, yet plausible, quantitative data on the regulation of IVD gene expression based on the known functions of the key regulatory factors. These values are intended to serve as a guide for expected experimental outcomes.
Table 1: Effect of Transcription Factor Overexpression on IVD mRNA Levels in HepG2 Cells
| Transfection Condition | Fold Change in IVD mRNA (vs. Control) |
| PGC-1α Overexpression | 3.5 ± 0.4 |
| ERRα Overexpression | 2.8 ± 0.3 |
| PPARα Overexpression (with ligand) | 2.5 ± 0.3 |
| PGC-1α + ERRα Co-expression | 5.2 ± 0.6 |
| PGC-1α + PPARα Co-expression (with ligand) | 4.8 ± 0.5 |
Table 2: Effect of Physiological State on IVD mRNA Levels in Mouse Liver
| Condition | Fold Change in IVD mRNA (vs. Fed State) |
| 24-hour Fasting | 4.2 ± 0.5 |
| 48-hour Fasting | 6.1 ± 0.7 |
| Refeeding (after 24-hour fast) | 0.8 ± 0.1 |
Experimental Protocols for Studying IVD Gene Regulation
This section provides detailed methodologies for key experiments used to investigate the transcriptional regulation of the IVD gene.
Quantitative Real-Time PCR (qRT-PCR) for IVD mRNA Quantification
qRT-PCR is a sensitive and specific method for measuring the abundance of mRNA transcripts.
Experimental Workflow for qRT-PCR
Protocol:
-
RNA Isolation: Isolate total RNA from cultured cells or tissues using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
-
qPCR Reaction: Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad). A validated commercial primer pair for human IVD is available from OriGene (Cat# HP205958) with the following sequences:
-
Forward Primer: 5'- ACACCATTCCCTACCTGCACGT -3'
-
Reverse Primer: 5'- ACATACTGCCGACACGCCATGA -3' Use a final primer concentration of 200 nM.
-
-
Thermal Cycling: Perform the qPCR reaction on a real-time PCR instrument with the following cycling conditions:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melt curve analysis: 65°C to 95°C with 0.5°C increments.
-
-
Data Analysis: Calculate the relative expression of IVD mRNA using the 2-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Luciferase Reporter Assay for IVD Promoter Activity
Luciferase reporter assays are used to measure the transcriptional activity of a promoter region in response to specific transcription factors.
Experimental Workflow for Luciferase Reporter Assay
Protocol:
-
Construct Generation:
-
Amplify the human IVD promoter region (e.g., a 2 kb fragment upstream of the transcription start site) from genomic DNA using PCR. The human IVD gene is located on chromosome 15. Based on the GRCh38/hg38 assembly, a putative promoter region can be defined as chr15:40,403,795-40,405,794.
-
Clone the amplified promoter fragment into a promoter-less luciferase reporter vector, such as pGL3-Basic (Promega), upstream of the luciferase gene.[3]
-
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HepG2, HEK293T) in appropriate media.
-
Co-transfect the cells with the IVD-promoter-luciferase construct, an expression vector for the transcription factor of interest (e.g., PGC-1α, ERRα), and a control vector expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system (Promega) and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in promoter activity in the presence of the transcription factor relative to a control (e.g., empty expression vector).
-
Table 3: Predicted Outcomes of Site-Directed Mutagenesis on a Hypothetical ERRα Binding Site in the IVD Promoter
| IVD Promoter Construct | Transfection Condition | Predicted Relative Luciferase Activity |
| Wild-type | Control | 1.0 |
| Wild-type | PGC-1α/ERRα Overexpression | 4.5 |
| Mutated ERRα Site | Control | 0.9 |
| Mutated ERRα Site | PGC-1α/ERRα Overexpression | 1.2 |
Chromatin Immunoprecipitation (ChIP) Sequencing
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a specific transcription factor.
Experimental Workflow for ChIP-Sequencing
Protocol:
-
Cell Crosslinking and Lysis:
-
Treat cultured cells (e.g., HepG2) with formaldehyde (B43269) to crosslink proteins to DNA.
-
Lyse the cells to release the chromatin.
-
-
Chromatin Shearing:
-
Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-PGC-1α, anti-ERRα, anti-PPARα).
-
Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
-
DNA Purification:
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the crosslinks by heating.
-
Purify the DNA.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Use peak-calling algorithms to identify regions of enrichment, which correspond to the binding sites of the transcription factor.
-
Analyze the proximity of these binding sites to the IVD gene to determine direct regulation.
-
Conclusion
The regulation of IVD gene expression is a complex process orchestrated by a network of transcription factors and co-activators that respond to the metabolic state of the cell. The PGC-1α/ERRα axis and the PPARα pathway are central to this regulation, particularly in response to nutritional cues like fasting. The experimental protocols detailed in this guide provide a robust framework for researchers to further dissect the intricate mechanisms governing IVD expression. A deeper understanding of these regulatory pathways will be instrumental in developing novel therapeutic approaches for isovaleric acidemia and other related metabolic disorders.
References
Beyond the Primary Route: An In-depth Technical Guide to Alternative Metabolic Pathways for Isovaleryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovaleryl-CoA is a critical intermediate in the catabolism of the branched-chain amino acid, leucine. Under normal physiological conditions, it is efficiently converted to 3-methylcrotonyl-CoA by the mitochondrial enzyme this compound dehydrogenase (IVD).[1][2][3] However, in instances of IVD deficiency, as seen in the inherited metabolic disorder Isovaleric Acidemia (IVA), or potentially in other conditions of metabolic stress, the accumulation of this compound necessitates the activation of alternative metabolic pathways.[1][3][4][5] These pathways, primarily serving as detoxification mechanisms, play a crucial role in mitigating the toxic effects of isovaleric acid and its derivatives. This guide provides a comprehensive overview of these alternative pathways, detailing the enzymatic reactions, summarizing quantitative data on metabolite accumulation, and providing key experimental protocols for their investigation.
The Canonical Pathway of this compound Metabolism
The primary metabolic fate of this compound is its oxidation to 3-methylcrotonyl-CoA, a reaction catalyzed by this compound dehydrogenase (IVD), a flavoenzyme located in the mitochondrial matrix.[1][2][3] This is the third step in the degradation pathway of leucine.[6]
Alternative Metabolic Pathways for this compound
In the event of IVD deficiency, the mitochondrial accumulation of this compound triggers its diversion into several alternative pathways. These pathways primarily involve conjugation reactions that convert this compound and its hydrolysate, isovaleric acid, into more water-soluble and readily excretable compounds.[4][5]
The two principal alternative pathways are:
-
Glycine (B1666218) Conjugation: this compound is conjugated with glycine to form N-isovalerylglycine.[7] This reaction is catalyzed by glycine N-acyltransferase (GLYAT) and its paralogue GLYATL1.[7]
-
Carnitine Conjugation: this compound is conjugated with L-carnitine to form isovalerylcarnitine.[4][5] This reaction is catalyzed by carnitine acyltransferases.[8]
A minor pathway involves the hydroxylation of isovaleric acid to form 3-hydroxyisovaleric acid.[4][6]
Quantitative Data on Metabolite Accumulation in Isovaleric Acidemia
The following table summarizes the concentrations of key metabolites of this compound in patients with Isovaleric Acidemia, providing a quantitative insight into the impact of IVD deficiency.
| Metabolite | Fluid | Condition | Concentration Range | Reference |
| C5-Acylcarnitine | Dried Blood Spot | Metabolically Mild/Intermediate (NBS) | 0.8 to 6 µmol/L | [1] |
| Metabolically Severe (NBS) | up to 21.7 µmol/L | [1] | ||
| Isovalerylglycine | Urine | Metabolically Mild/Intermediate (NBS) | 15 to 195 mmol/mol creatinine | [1] |
| Metabolically Severe (NBS) | up to 3300 mmol/mol creatinine | [1] | ||
| 3-Hydroxyisovaleric Acid | Urine | IVA | Elevated | [4][6] |
NBS: Newborn Screening
Experimental Protocols
Assay for this compound Dehydrogenase (IVD) Activity
This protocol describes a method for determining IVD activity in peripheral blood lymphocytes by measuring the production of 3-methylcrotonyl-CoA (MC-CoA) using high-performance liquid chromatography (HPLC).[9]
Workflow Diagram:
Methodology:
-
Enzyme Preparation:
-
Isolate lymphocytes from a peripheral blood sample.
-
Prepare a crude enzyme solution by sonicating the lymphocytes.[9]
-
-
Enzymatic Reaction:
-
Incubate aliquots of the crude enzyme solution with a reaction mixture containing:
-
This compound (substrate)
-
Flavin adenine (B156593) dinucleotide (FAD) (cofactor)
-
Phenazine methosulfate (artificial electron acceptor)[9]
-
-
-
Detection and Quantification:
-
Terminate the reaction.
-
Separate the reaction products by HPLC on a C18 reverse-phase column.
-
Detect 3-methylcrotonyl-CoA using an ultraviolet spectrophotometer.[9]
-
Quantify the amount of 3-methylcrotonyl-CoA produced to determine IVD activity. The detection should be reproducible and dependent on substrate concentration, incubation time, and the number of cells in the crude enzyme solution.[9]
-
Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the qualitative and quantitative analysis of organic acids, such as isovaleric acid and 3-hydroxyisovaleric acid, in urine.
Workflow Diagram:
Methodology:
-
Sample Preparation:
-
Derivatization:
-
Evaporate the extract to dryness.
-
Derivatize the organic acids to make them volatile for GC analysis. A common method is trimethylsilyl (B98337) (TMS) derivatization using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10]
-
-
GC-MS Analysis:
-
Data Analysis:
-
Compare the obtained mass spectra with a library of known compounds for identification.
-
For quantitative analysis, use internal standards and create calibration curves.
-
Analysis of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)
This protocol provides a general overview of the analysis of acylcarnitines, including isovalerylcarnitine, in dried blood spots or plasma.
Workflow Diagram:
Methodology:
-
Sample Preparation:
-
Extract acylcarnitines from the sample, typically using a solvent like methanol (B129727) containing internal standards.
-
-
Derivatization (Optional but common for improved chromatographic separation):
-
Derivatize the extracted acylcarnitines, for example, to their butyl esters.
-
-
MS/MS Analysis:
-
Introduce the sample into a tandem mass spectrometer, often via flow injection or liquid chromatography.
-
Use precursor ion scanning or multiple reaction monitoring (MRM) to specifically detect and quantify different acylcarnitine species. Isovalerylcarnitine is often measured as part of a panel of C5-acylcarnitines.[12]
-
-
Data Analysis:
-
Identify and quantify the acylcarnitines based on their mass-to-charge ratios and fragmentation patterns, comparing them to known standards.
-
Conclusion
The alternative metabolic pathways for this compound, primarily conjugation with glycine and carnitine, are essential detoxification mechanisms that become prominent in the context of IVD deficiency. Understanding these pathways is critical for the diagnosis and management of Isovaleric Acidemia and may have broader implications for other metabolic disorders. The experimental protocols provided in this guide offer a framework for researchers to investigate these pathways further, paving the way for improved diagnostic tools and therapeutic strategies. The quantitative data, while currently limited to metabolite concentrations, underscore the significant metabolic shifts that occur when the primary pathway is impaired and highlight the need for future studies focused on metabolic flux analysis to fully elucidate the dynamics of these alternative routes.
References
- 1. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Practical Considerations for the Diagnosis and Management of this compound-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of this compound - an in-silico and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and function of carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of a practical enzymatic assay method for determination of this compound dehydrogenase activity using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. erndim.org [erndim.org]
- 11. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Isovaleryl-CoA in Neurological Function and Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovaleryl-CoA is a critical intermediate in the mitochondrial catabolism of the branched-chain amino acid, leucine (B10760876).[1] While its role in energy metabolism is established, its significance in neurological function and dysfunction has become increasingly apparent, primarily through the study of the inborn error of metabolism, Isovaleric Acidemia (IVA). This technical guide provides an in-depth exploration of the biochemistry of this compound, its impact on neurological health, and the pathophysiology of associated neurological disorders. We present quantitative data on metabolite accumulation, detailed experimental protocols for key research assays, and visualizations of metabolic and signaling pathways to serve as a comprehensive resource for researchers and drug development professionals in the field.
Introduction: this compound in the Central Nervous System
This compound is a thioester derivative of isovaleric acid, formed during the third step of leucine degradation. This process is catalyzed by the mitochondrial enzyme this compound dehydrogenase (IVD).[2] In the healthy brain, the metabolism of branched-chain amino acids, including leucine, contributes to the overall energy pool.[3] However, the precise roles of this compound beyond this metabolic function in normal neurological processes remain an area of active investigation.
The primary focus of research into the neurological effects of this compound has been driven by the study of Isovaleric Acidemia (IVA), an autosomal recessive disorder caused by a deficiency in IVD.[4] This deficiency leads to the accumulation of this compound and its derivatives, most notably isovaleric acid, in various tissues, including the brain.[5] The neurological sequelae of IVA are severe and can include lethargy, seizures, coma, developmental delay, and intellectual disability, underscoring the critical importance of proper this compound metabolism for brain health.[6][7]
The Leucine Catabolic Pathway and the Role of this compound Dehydrogenase (IVD)
The breakdown of leucine is a multi-step process occurring within the mitochondria. This compound is a key intermediate in this pathway.
Metabolic Pathway of Leucine Catabolism
Caption: Leucine catabolism pathway highlighting the role of IVD.
In individuals with IVA, the deficiency of IVD leads to a metabolic block, causing the accumulation of this compound. This excess is then hydrolyzed to isovaleric acid or conjugated to glycine (B1666218) and carnitine, forming isovalerylglycine (IVG) and isovalerylcarnitine (B1198194) (C5-carnitine), respectively. These metabolites are the key biomarkers for diagnosing IVA.[8][9]
Quantitative Data in Isovaleric Acidemia
The accumulation of this compound and its derivatives is a hallmark of IVA. The following tables summarize the quantitative data on the levels of these metabolites in various biological fluids from IVA patients compared to healthy controls.
Table 1: Isovaleric Acid Concentrations
| Analyte | Matrix | Condition | Concentration Range | Reference |
| Isovaleric Acid | Plasma | Normal | < 10 µM | [10] |
| IVA (Remission) | 10 - 50 µM | [10] | ||
| IVA (Metabolic Crisis) | 600 - 5000 µM | [10] |
Table 2: C5-Carnitine and Isovalerylglycine Concentrations in IVA
| Analyte | Matrix | IVA Phenotype | Concentration Range | Reference |
| C5-Carnitine | Dried Blood Spot | Metabolically Mild/Intermediate | 0.8 - 6 µmol/L | [9] |
| Metabolically Severe | Up to 21.7 µmol/L | [9] | ||
| Isovalerylglycine | Urine | Metabolically Mild/Intermediate | 15 - 195 mmol/mol creatinine | [9] |
| Metabolically Severe | Up to 3300 mmol/mol creatinine | [9] |
Note: There is a notable lack of published quantitative data on the concentrations of this compound and its derivatives directly within the cerebrospinal fluid (CSF) and brain tissue of individuals with IVA. This represents a significant knowledge gap and an area for future research.
Neurological Dysfunction in Isovaleric Acidemia
The accumulation of isovaleric acid is neurotoxic, leading to a range of neurological symptoms. The proposed mechanisms of neurotoxicity are multifaceted and include:
-
Metabolic Acidosis and Hyperammonemia: The buildup of isovaleric acid contributes to metabolic acidosis.[3] Additionally, the accumulation of this compound can inhibit N-acetylglutamate synthase, a key enzyme in the urea (B33335) cycle, leading to hyperammonemia.[3] Both acidosis and hyperammonemia are known to be detrimental to brain function.
-
Mitochondrial Dysfunction: Isovaleric acid has been shown to impair mitochondrial function.[11] This can lead to a reduction in ATP production and an increase in the generation of reactive oxygen species (ROS).
-
Oxidative Stress: The increase in ROS production overwhelms the brain's antioxidant defenses, leading to oxidative stress and damage to lipids, proteins, and DNA.[6]
-
Inhibition of Na+/K+-ATPase: Isovaleric acid has been demonstrated to inhibit the activity of Na+/K+-ATPase in synaptic membranes.[12] This enzyme is crucial for maintaining the electrochemical gradients necessary for neuronal excitability. Its inhibition can lead to impaired neurotransmission.
-
Excitotoxicity: While direct evidence is still emerging, the disruption of ion gradients and energy metabolism may contribute to excitotoxicity, a process where excessive stimulation of glutamate (B1630785) receptors like the NMDA receptor leads to neuronal damage.
Signaling Pathway of Isovaleric Acid-Induced Neurotoxicity
Caption: Proposed signaling pathway of isovaleric acid neurotoxicity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and IVA.
Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
Objective: To quantify C5-carnitine in dried blood spots or plasma.
Materials:
-
Methanol (B129727) (HPLC grade)
-
Deuterated internal standard mixture (including D9-C5-carnitine) in methanol
-
n-Butanol
-
3N HCl in n-butanol (or acetyl chloride)
-
96-well microtiter plates
-
Plate shaker
-
Nitrogen evaporator or vacuum concentrator
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Dried Blood Spot):
-
Punch a 3 mm disk from the dried blood spot into a well of a 96-well microtiter plate.
-
Add 100 µL of methanol containing the deuterated internal standards to each well.
-
Seal the plate and shake for 30 minutes at room temperature to extract the acylcarnitines.
-
Transfer the methanol extract to a new 96-well plate.
-
Evaporate the methanol to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Add 50 µL of 3N HCl in n-butanol to each well.
-
Seal the plate and heat at 65°C for 15 minutes.
-
Evaporate the butanol to dryness under nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried residue in a suitable solvent (e.g., 80% acetonitrile (B52724) in water).
-
Inject the sample into the tandem mass spectrometer.
-
-
MS/MS Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Precursor ion scan of m/z 85. This identifies all acylcarnitines as they all produce a characteristic fragment ion at m/z 85.
-
Quantification: The concentration of C5-carnitine is determined by comparing the peak area of the endogenous C5-carnitine to the peak area of the D9-C5-carnitine internal standard.
-
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify isovalerylglycine and 3-hydroxyisovaleric acid in urine.
Materials:
-
Urine sample
-
Internal standard (e.g., tropic acid)
-
5M HCl
-
Sodium chloride
-
Diethyl ether and ethyl acetate (B1210297) (or other suitable organic solvents)
-
Anhydrous sodium sulfate
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Gas chromatograph coupled to a mass spectrometer
Procedure:
-
Sample Preparation:
-
To a defined volume of urine, add the internal standard.
-
Acidify the urine to a pH < 2 with 5M HCl.
-
Saturate the sample with sodium chloride.
-
-
Extraction:
-
Perform a liquid-liquid extraction with a mixture of diethyl ether and ethyl acetate.
-
Repeat the extraction twice.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
-
Evaporation:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Add 50 µL of pyridine to the dried residue.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70°C for 60 minutes.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
The organic acids are separated on the GC column based on their boiling points and polarity.
-
The mass spectrometer is operated in full scan mode to identify the compounds based on their mass spectra and retention times.
-
Quantification is achieved by comparing the peak area of the analyte to the peak area of the internal standard.
-
This compound Dehydrogenase (IVD) Activity Assay in Fibroblasts
Objective: To measure the enzymatic activity of IVD in cultured fibroblasts.
Materials:
-
Cultured skin fibroblasts
-
[2,3-³H]this compound (radiolabeled substrate)
-
(Methylenecyclopropyl)acetyl-CoA (specific IVD inhibitor)
-
Assay buffer
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Homogenization:
-
Culture patient and control fibroblasts to confluency.
-
Harvest and homogenize the cells to release the mitochondrial enzymes.
-
-
Enzyme Assay (Tritium Release Assay):
-
Set up paired assay tubes for each sample.
-
To one tube, add the cell homogenate and the assay buffer.
-
To the second tube, add the cell homogenate, assay buffer, and the IVD inhibitor, (methylenecyclopropyl)acetyl-CoA.
-
Initiate the reaction by adding [2,3-³H]this compound to both tubes.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and separate the released ³H₂O from the unreacted substrate.
-
-
Quantification:
-
Measure the radioactivity of the released ³H₂O using a scintillation counter.
-
The specific IVD activity is calculated as the difference in tritium (B154650) release between the uninhibited and inhibited tubes, normalized to the protein concentration of the cell homogenate.
-
Experimental and Therapeutic Development Workflows
The following diagrams illustrate typical workflows for IVA research and therapeutic development.
Experimental Workflow for In Vitro Studies of IVA
Caption: A typical workflow for in vitro studies of IVA.
Workflow for Therapeutic Development in IVA
Caption: A generalized workflow for therapeutic development in IVA.
Conclusion and Future Directions
This compound stands at a critical juncture of metabolism and neurological health. The study of Isovaleric Acidemia has provided invaluable insights into the devastating consequences of its dysregulation. The accumulation of isovaleric acid, a direct consequence of elevated this compound, triggers a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and impaired neurotransmission.
While significant progress has been made in diagnosing and managing IVA, several key areas require further investigation. The lack of quantitative data on this compound and its derivatives in the CNS of IVA patients highlights a critical research gap. A deeper understanding of the specific molecular signaling pathways involved in isovaleric acid-induced neurotoxicity is essential for the development of targeted therapies. Furthermore, exploring the potential roles of this compound in normal brain function may uncover novel aspects of neuronal metabolism.
This technical guide serves as a foundational resource for researchers and drug development professionals, providing a comprehensive overview of the current knowledge and methodologies in the field. By fostering a deeper understanding of the role of this compound in neurological function and disorders, we can pave the way for innovative diagnostic and therapeutic strategies to improve the lives of individuals affected by these debilitating conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Isovaleric Acidemia in Jordan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isovaleric acidemia | Newborn Screening [newbornscreening.hrsa.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Clinical and neurocognitive outcome in symptomatic isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]
- 11. A mechanism of toxicity of isovaleric acid in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State - PMC [pmc.ncbi.nlm.nih.gov]
Isovaleryl-CoA as a Biomarker for Metabolic Diseases: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isovaleryl-CoA is a critical intermediate in the mitochondrial catabolism of the branched-chain amino acid, leucine (B10760876). While its direct measurement is challenging due to inherent instability, its accumulation, and the subsequent increase in its derivatives, serve as a pivotal biomarker for the diagnosis and monitoring of the inborn error of metabolism, Isovaleric Acidemia (IVA). This technical guide provides an in-depth overview of the metabolic role of this compound, its clinical significance as a biomarker, quantitative data on its key derivatives, detailed analytical protocols for their measurement, and the pathophysiological consequences of its accumulation.
The Metabolic Role of this compound
This compound is generated in the mitochondrial matrix as the third step in the degradation pathway of leucine. The pathway begins with the transamination of leucine, followed by oxidative decarboxylation to form this compound.[1][2] The enzyme this compound dehydrogenase (IVD) then catalyzes the conversion of this compound to 3-methylcrotonyl-CoA.[3][4] This step is a critical juncture; a deficiency in IVD leads to the accumulation of this compound in the mitochondria.[4][5] The excess this compound is then diverted into alternative metabolic routes, leading to the formation and accumulation of isovaleric acid, isovalerylglycine (IVG), and isovaleryl (C5)-carnitine in various body fluids.[3][4] It is the detection of these more stable derivatives, particularly C5-carnitine, that forms the basis of newborn screening for Isovaleric Acidemia (IVA).[5][6]
This compound as a Biomarker in Metabolic Disease
Isovaleric Acidemia (IVA)
The primary metabolic disease for which this compound and its derivatives are biomarkers is Isovaleric Acidemia (IVA), an autosomal recessive disorder caused by a deficiency of the this compound dehydrogenase (IVD) enzyme.[3][7] The accumulation of this compound and its byproducts leads to a range of clinical presentations, from life-threatening metabolic crises in newborns to a milder, chronic intermittent form.[3][8] The characteristic "sweaty feet" odor in affected individuals during acute illness is due to the buildup of isovaleric acid.[7]
Newborn screening programs worldwide include IVA in their testing panels, primarily by measuring C5-carnitine levels in dried blood spots using tandem mass spectrometry (MS/MS).[5][6] Elevated C5-carnitine is a strong indicator of IVA, although confirmatory testing, such as urine organic acid analysis for isovalerylglycine, is necessary to distinguish it from other conditions that can also lead to elevated C5-carnitine.[5][8]
Quantitative Data for Key Biomarkers
Direct quantification of this compound in clinical samples is not routinely performed due to its reactivity and low stability. Instead, clinical diagnosis and monitoring rely on the measurement of its more stable downstream metabolites.
| Biomarker | Disease | Matrix | Control Range | Disease Range | Method | Reference(s) |
| C5-Carnitine | Isovaleric Acidemia (IVA) | Dried Blood Spot | < 0.6 µmol/L | 1.8 to >70 µmol/L | LC-MS/MS | [6][9] |
| Isovalerylglycine (IVG) | Isovaleric Acidemia (IVA) | Urine | Not typically detected | Significantly elevated | GC-MS / LC-MS/MS | [5][8] |
| 3-Hydroxyisovaleric Acid | Isovaleric Acidemia (IVA) | Urine | Trace amounts | Elevated | GC-MS | [3][8] |
Note: The "Disease Range" for C5-Carnitine can be highly variable and depends on the severity of the IVD deficiency and the metabolic state of the individual. The value >70 µmol/L represents levels seen in clinically affected patients during metabolic crises.[6]
Experimental Protocols
Quantification of C5-Carnitine from Dried Blood Spots (DBS) by LC-MS/MS
This protocol outlines the standard method used in newborn screening for the detection of IVA.
Methodology:
-
Sample Collection: A 3.2 mm disc is punched from a dried blood spot card.[10]
-
Extraction: The disc is placed in a well of a microtiter plate. An extraction solution, typically methanol (B129727) containing a mixture of stable isotope-labeled internal standards (e.g., d3-C5-carnitine), is added. The plate is agitated for 20-30 minutes to ensure complete extraction of the analytes.[1]
-
Derivatization (Optional but common): The supernatant is transferred to a new plate and dried under a stream of nitrogen. To improve chromatographic properties and sensitivity, the dried extract is derivatized, often by adding 3N butanolic-HCl and incubating at 60-65°C for 20 minutes to form butyl esters.[11]
-
Reconstitution: The derivatized sample is again dried under nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.[11]
-
LC-MS/MS Analysis:
-
Chromatography: Samples are injected into an LC system, often with a C8 or HILIC column, to separate C5-carnitine from its isomers (e.g., pivaloylcarnitine (B1222081) from antibiotics).[1][5]
-
Mass Spectrometry: The analysis is performed on a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Detection is typically achieved using a precursor ion scan for the characteristic carnitine fragment at m/z 85 or, more commonly, through Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.[10]
-
-
Quantification: The concentration of C5-carnitine is determined by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve prepared with known concentrations.
Extraction and Analysis of this compound from Tissues (Research Protocol)
Direct measurement of this compound is technically demanding and primarily used in a research context. This protocol is a composite of best practices for short-chain acyl-CoA analysis.
Methodology:
-
Metabolic Quenching: To prevent enzymatic degradation, tissue samples must be immediately freeze-clamped in liquid nitrogen upon collection.[12]
-
Homogenization: The frozen tissue (~20-50 mg) is ground to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.[12]
-
Extraction: The powdered tissue is transferred to a pre-chilled tube containing an ice-cold extraction solvent. A common solvent is a mixture of acetonitrile, methanol, and water (e.g., 2:2:1 v/v/v), often containing an internal standard like 13C-labeled acyl-CoAs.[12][13] The sample is vigorously vortexed.
-
Protein Precipitation: The homogenate is centrifuged at high speed (e.g., >14,000 x g) at 4°C to pellet proteins and cell debris.[12]
-
Supernatant Processing: The supernatant, containing the acyl-CoAs, is transferred to a new tube and dried in a vacuum concentrator.[12]
-
Reconstitution: The dried pellet is reconstituted in an acidic buffer (e.g., 5% 5-sulfosalicylic acid) compatible with LC-MS/MS analysis.[14]
-
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase chromatography (e.g., C18 column) is used to separate acyl-CoAs based on the hydrophobicity of their acyl chain.
-
Mass Spectrometry: Detection is performed by tandem MS in positive ESI mode, using MRM to monitor the specific transition from the precursor ion of this compound to a characteristic product ion (e.g., the CoA moiety).
-
-
Quantification: Absolute quantification is achieved using a calibration curve generated with authentic this compound standards and corrected using a stable isotope-labeled internal standard.
Pathophysiological Consequences of this compound Accumulation
The buildup of this compound and its derivatives is central to the pathophysiology of IVA. The accumulation of these compounds leads to several downstream toxic effects, primarily impacting mitochondrial function.
-
Mitochondrial Toxicity: High concentrations of this compound can sequester the free Coenzyme A (CoA) pool, limiting its availability for other essential metabolic reactions, including the Krebs cycle and fatty acid β-oxidation.
-
Secondary Carnitine Deficiency: The excess this compound is detoxified by conjugation with carnitine to form C5-carnitine, which is then excreted.[3] This process can deplete the body's stores of free carnitine, leading to a secondary carnitine deficiency that further impairs fatty acid oxidation.[15]
-
Enzyme Inhibition: Isovaleric acid can inhibit key enzymes in energy metabolism, contributing to the metabolic acidosis and hyperammonemia seen during acute crises.[7]
Conclusion
This compound stands as a critical node in leucine metabolism, and its dysregulation is the hallmark of Isovaleric Acidemia. While this compound itself is a challenging analyte, its stable derivatives, particularly C5-carnitine and isovalerylglycine, have proven to be robust and reliable biomarkers for newborn screening, diagnosis, and therapeutic monitoring of IVA. The analytical methods, centered around tandem mass spectrometry, are well-established, providing the sensitivity and specificity required for clinical applications. For researchers and drug development professionals, understanding the complete metabolic picture, from the unstable this compound to its excreted end-products, is essential for developing novel therapeutic strategies aimed at mitigating the toxic effects of its accumulation and improving outcomes for patients with this rare metabolic disease.
References
- 1. it.restek.com [it.restek.com]
- 2. zivak.com [zivak.com]
- 3. mdpi.com [mdpi.com]
- 4. Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspects of Newborn Screening in Isovaleric Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound dehydrogenase deficiency (Concept Id: C0268575) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 8. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Newborn Screening for Isovaleric Acidemia: Treatment With Pivalate‐Generating Antibiotics Contributed to False C5‐Carnitine Positivity in a Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. jdc.jefferson.edu [jdc.jefferson.edu]
- 15. researchgate.net [researchgate.net]
The Influence of Isovaleryl-CoA on Cellular Signaling: A Technical Guide for Researchers
IVC-WP-2025-12-18
Intended for: Researchers, scientists, and drug development professionals.
Abstract
Isovaleryl-CoA, a key intermediate in the catabolism of the branched-chain amino acid leucine (B10760876), is emerging as a critical metabolic node with the potential to influence a variety of cellular signaling pathways. Dysregulation of this compound homeostasis, most notably in the genetic disorder Isovaleric Acidemia (IVA), leads to its accumulation and the production of various derivatives, which have been linked to significant cellular stress and aberrant signaling. This technical guide provides a comprehensive overview of the current understanding of how elevated this compound levels impact cellular signaling, with a focus on the mTORC1, oxidative stress, and endoplasmic reticulum (ER) stress pathways. We present available quantitative data, detail relevant experimental protocols, and propose future research directions to further elucidate the signaling roles of this compound and its potential as a therapeutic target.
Introduction: this compound in Cellular Metabolism
This compound is a mitochondrial metabolite produced during the third step of leucine degradation, a reaction catalyzed by the enzyme this compound dehydrogenase (IVD)[1]. Under normal physiological conditions, IVD converts this compound to 3-methylcrotonyl-CoA, which is further metabolized to acetyl-CoA and acetoacetate, feeding into the tricarboxylic acid (TCA) cycle and ketogenesis[2]. In the genetic disorder Isovaleric Acidemia (IVA), a deficiency in IVD leads to the toxic accumulation of this compound and its derivatives, including isovaleric acid, 3-hydroxyisovaleric acid (3-HIA), isovalerylglycine (IVG), and isovalerylcarnitine[3][4]. These accumulating metabolites are hallmarks of IVA and are associated with a wide range of clinical manifestations, from acute metabolic crises to chronic neurological impairment[3][5]. The pathophysiology of IVA is complex and is thought to involve the impairment of the TCA cycle, increased oxidative stress, and hyperammonemia due to the inhibition of N-acetylglutamate synthase[3][4].
Beyond its role in a rare metabolic disorder, the study of this compound provides a valuable window into the broader concept of how metabolic intermediates can function as signaling molecules, directly or indirectly influencing cellular processes. This guide will explore the known and potential signaling functions of this compound.
Leucine Catabolism and its Connection to Cellular Signaling
The breakdown of leucine is a critical metabolic pathway that not only provides energy but also influences key signaling networks. The accumulation of intermediates in this pathway, as seen in IVA, can have profound effects on cellular homeostasis.
Cellular Signaling Pathways Influenced by this compound Levels
The metabolic dysregulation caused by elevated this compound and its derivatives creates a state of cellular stress that impinges on several key signaling pathways.
The mTORC1 Pathway: A Central Regulator of Cell Growth
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a master regulator of cell growth, proliferation, and metabolism, responding to a variety of cues including amino acids, growth factors, and cellular energy status. Studies in human fibroblasts with deficiencies in leucine catabolism have shown that mTORC1 signaling is significantly increased[1]. This suggests that the metabolic block in leucine breakdown, which leads to the accumulation of this compound, results in a state of perceived amino acid abundance that hyperactivates mTORC1.
The proposed mechanism involves the intracellular availability of leucine and the amino acid sensor MAP4K3, rather than a direct effect of leucine metabolites[1]. However, the potential for this compound or its derivatives to directly or indirectly modulate mTORC1 activity remains an area for further investigation.
Oxidative Stress and the Nrf2 Pathway
The accumulation of isovaleric acid and its derivatives has been shown to induce oxidative stress[3]. This is likely due to mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS). A key cellular defense against oxidative stress is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and detoxification genes. While direct studies on the effect of this compound on the Nrf2 pathway are limited, it is a plausible mechanism by which cells attempt to counteract the toxic effects of its accumulation.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The endoplasmic reticulum is a critical organelle for protein folding and secretion. A variety of cellular insults, including metabolic stress, can lead to the accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. To cope with this, cells activate the unfolded protein response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress can trigger apoptosis. The metabolic disturbances in IVA, including altered energy metabolism and oxidative stress, are likely to induce ER stress. Key mediators of the UPR that may be activated include PERK, IRE1, and ATF6, leading to downstream signaling events such as the upregulation of the pro-apoptotic transcription factor CHOP.
Quantitative Data on Metabolite Levels in Isovaleric Acidemia
The following table summarizes the reported concentrations of key metabolites in individuals with IVA, providing a range for the levels of these compounds that may be influencing cellular signaling.
| Metabolite | Condition | Concentration Range | Reference |
| Isovalerylcarnitine (C5) | Mild IVA (NBS) | < 6 µmol/L | [3] |
| Severe IVA | Up to 21.7 µmol/L | [4] | |
| Isovalerylglycine (IVG) | Mild IVA (NBS) | < 195 mmol/mol creatinine | [3] |
| Severe IVA | Up to 3300 mmol/mol creatinine | [4] |
Experimental Protocols
This section outlines key experimental methodologies for investigating the influence of this compound and its derivatives on cellular signaling pathways.
Measurement of this compound Dehydrogenase (IVD) Activity
A practical method for determining IVD activity involves the use of high-performance liquid chromatography (HPLC) to directly detect the production of 3-methylcrotonyl-CoA (MC-CoA)[6].
-
Enzyme Preparation: Prepare a crude enzyme extract from peripheral blood lymphocytes by sonication.
-
Incubation: Incubate the enzyme extract with this compound, flavin adenine (B156593) dinucleotide (FAD), and phenazine (B1670421) methosulfate.
-
Detection: Separate the reaction products by HPLC and detect MC-CoA using an ultraviolet spectrophotometer.
-
Quantification: The amount of MC-CoA produced is proportional to the IVD activity in the sample.
In Vitro mTORC1 Kinase Assay
To investigate the direct effect of this compound on mTORC1 activity, an in vitro kinase assay can be performed.
-
Immunoprecipitation: Immunoprecipitate mTORC1 from cell lysates using an antibody against a core component, such as Raptor.
-
Kinase Reaction: Incubate the immunoprecipitated mTORC1 with a purified substrate (e.g., a fragment of p70S6K) and ATP in a kinase buffer.
-
Metabolite Addition: In parallel reactions, add varying concentrations of this compound (or other acyl-CoA species as controls) to the kinase reaction.
-
Detection: Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
References
- 1. Structure of human this compound dehydrogenase at 2.6 A resolution: structural basis for substrate specificity, - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dephosphorylation of histones H1 and H3 during the isolation of metaphase chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of a practical enzymatic assay method for determination of this compound dehydrogenase activity using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Isovaleryl-CoA on Cellular Redox Balance: A Technical Guide for Researchers
For Immediate Release
An In-depth Analysis of the Molecular Mechanisms Linking Isovaleryl-CoA Accumulation to Oxidative Stress and a Guide to Relevant Experimental Protocols.
This technical guide provides a comprehensive overview of the current understanding of how this compound, a key intermediate in the metabolism of the amino acid leucine, impacts cellular redox balance. This document is intended for researchers, scientists, and drug development professionals investigating metabolic disorders, mitochondrial dysfunction, and oxidative stress.
Executive Summary
This compound is a critical metabolite in the catabolism of leucine.[1] Its accumulation, most notably in the genetic disorder isovaleric acidemia (IVA) due to the deficiency of this compound dehydrogenase (IVD), is linked to a cascade of cellular dysfunctions.[2][3] A growing body of evidence suggests that a significant consequence of elevated this compound levels is the disruption of cellular redox homeostasis, leading to a state of oxidative stress. This guide will delve into the molecular pathways connecting this compound to redox imbalance, present quantitative data from relevant studies, and provide detailed experimental protocols for investigating these phenomena.
The Metabolic Role of this compound and the Pathophysiology of its Accumulation
This compound is generated in the mitochondria as an intermediate in the breakdown of leucine.[1] The enzyme this compound dehydrogenase (IVD) catalyzes the conversion of this compound to 3-methylcrotonyl-CoA.[3][4] In isovaleric acidemia, a deficiency in IVD leads to the accumulation of this compound and its subsequent conversion into derivative metabolites, including isovaleric acid (IVA), isovalerylglycine (IVG), and 3-hydroxyisovaleric acid.[2][4] These accumulating metabolites are hallmarks of the disease and are believed to contribute significantly to its pathophysiology, which includes neurological damage and metabolic crises.[2] One of the postulated mechanisms of this pathophysiology is the induction of oxidative stress.[2]
The Impact of this compound and its Metabolites on Cellular Redox Balance
While direct evidence for this compound itself as a primary driver of oxidative stress is still emerging, studies on its downstream metabolites provide a strong link. Organic acidemias, as a group, are associated with depleted glutathione (B108866) levels, a key intracellular antioxidant.[5]
A pivotal study on the in vitro effects of isovaleric acid (IVA) and isovalerylglycine (IVG) in rat brain cortex demonstrated that IVG significantly increased lipid peroxidation and chemiluminescence, both markers of oxidative stress. Furthermore, IVG was found to decrease the concentration of reduced glutathione (GSH).[6]
Mechanisms of this compound-Induced Redox Imbalance
The accumulation of this compound and its derivatives can disrupt cellular redox balance through several interconnected mechanisms:
-
Mitochondrial Dysfunction: The mitochondrion is a primary site of both this compound metabolism and reactive oxygen species (ROS) production. While direct inhibition of electron transport chain (ETC) complexes by this compound is not definitively established, impairment of the tricarboxylic acid (TCA) cycle has been proposed.[2] Inhibition of TCA cycle enzymes could lead to a buildup of reduced electron carriers (NADH and FADH2), potentially increasing electron leakage from the ETC and subsequent superoxide (B77818) formation.
-
Depletion of Antioxidant Defenses: The detoxification of this compound through conjugation with glycine (B1666218) and carnitine consumes cellular resources. More directly, studies have shown that patients with organic acidemias have lower plasma glutathione concentrations and a more oxidized thiol status, suggesting both decreased synthesis and increased consumption of glutathione.[7]
-
Alteration of NADPH/NADP+ Ratio: NADPH is a critical reducing equivalent for antioxidant enzymes such as glutathione reductase.[8] The pentose (B10789219) phosphate (B84403) pathway (PPP) is a major source of NADPH.[9] While not directly demonstrated, it is plausible that the metabolic stress induced by this compound accumulation could impair the function of the PPP, leading to a reduced capacity to regenerate NADPH and, consequently, a diminished antioxidant response.
Key Signaling Pathways Involved
The Nrf2/Keap1 Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a master regulator of the cellular antioxidant response.[10] Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for degradation.[11] Upon exposure to oxidative or electrophilic stress, specific cysteine residues on Keap1 are modified, leading to the release and nuclear translocation of Nrf2.[12] In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and detoxification genes. While direct modulation of the Nrf2 pathway by this compound has not been explicitly shown, the oxidative stress induced by its metabolites makes this a critical pathway for investigation.
Quantitative Data Summary
The following table summarizes quantitative data from a key study investigating the effects of isovaleric acid (IVA) and isovalerylglycine (IVG) on oxidative stress markers in rat brain cortex supernatants.
| Analyte | Treatment | Fold Change vs. Control (Mean ± SD) | p-value | Reference |
| Thiobarbituric Acid Reactive Substances (TBARS) | Isovalerylglycine (IVG) | ~1.5-fold increase | < 0.05 | [6] |
| Chemiluminescence | Isovalerylglycine (IVG) | ~1.7-fold increase | < 0.05 | [6] |
| Reduced Glutathione (GSH) | Isovalerylglycine (IVG) | ~0.7-fold of control | < 0.05 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the impact of this compound on cellular redox balance.
Quantification of this compound in Biological Samples
Objective: To measure the intracellular concentration of this compound.
Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
-
Sample Preparation:
-
Culture cells (e.g., fibroblasts from isovaleric acidemia patients or a relevant cell line) to 80-90% confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice with a cold extraction solution (e.g., 80% methanol (B129727) containing an internal standard such as [¹³C₃]-isovaleryl-CoA).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
HPLC-MS/MS Analysis:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Measurement of Mitochondrial Superoxide Production
Objective: To assess the effect of this compound or its metabolites on mitochondrial ROS production.
Methodology: MitoSOX Red Staining and Fluorescence Microscopy/Flow Cytometry
-
Cell Culture and Treatment:
-
Seed cells (e.g., primary hepatocytes, fibroblasts) in a suitable format (e.g., glass-bottom dishes for microscopy, 96-well plates for flow cytometry).
-
Treat the cells with varying concentrations of isovaleric acid, isovalerylglycine, or a cell-permeable form of this compound for a defined period. Include appropriate vehicle controls.
-
-
MitoSOX Staining:
-
Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or serum-free medium.
-
Remove the culture medium from the cells and wash once with warm HBSS.
-
Incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
-
Analysis:
-
Microscopy: Wash the cells three times with warm HBSS. Image the cells using a fluorescence microscope with an appropriate filter set (e.g., excitation ~510 nm, emission ~580 nm). Quantify the fluorescence intensity in the mitochondrial regions.[13]
-
Flow Cytometry: After staining, wash the cells, detach them (e.g., with trypsin), and resuspend in HBSS. Analyze the fluorescence of the cell suspension using a flow cytometer.[14]
-
Assessment of Lipid Peroxidation
Objective: To measure lipid peroxidation as an indicator of oxidative damage.
Methodology: Thiobarbituric Acid Reactive Substances (TBARS) Assay
-
Sample Preparation (Tissue Homogenate):
-
Homogenize fresh or frozen tissue in ice-cold PBS or lysis buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.[15]
-
Centrifuge the homogenate to pellet debris. The supernatant is used for the assay.
-
-
TBARS Reaction:
-
Mix the sample with a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid - TCA).
-
Incubate the mixture at 90-100°C for 60 minutes to allow the reaction between malondialdehyde (MDA), a product of lipid peroxidation, and TBA to form a colored adduct.[16]
-
Cool the samples on ice and centrifuge to pellet any precipitate.
-
-
Quantification:
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify the MDA concentration by comparing the absorbance to a standard curve prepared with known concentrations of MDA.[17]
-
Measurement of Glutathione Levels
Objective: To determine the intracellular concentration of reduced (GSH) and oxidized (GSSG) glutathione.
Methodology: Glutathione Assay Kit (Colorimetric)
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates.
-
Deproteinize the samples using a suitable agent (e.g., 5% 5-sulfosalicylic acid) to prevent interference from protein thiols.
-
For the measurement of GSSG, treat an aliquot of the sample with a scavenger of GSH (e.g., 2-vinylpyridine) to prevent its reaction in the assay.
-
-
Assay Procedure:
-
The assay is based on the enzymatic recycling of glutathione. In the presence of glutathione reductase and NADPH, GSSG is reduced to GSH. The GSH then reacts with a chromogenic reagent (e.g., 5,5'-dithio-bis(2-nitrobenzoic acid), DTNB) to produce a colored product that can be measured spectrophotometrically at ~412 nm.
-
The rate of color development is proportional to the total glutathione concentration.
-
Calculate the concentration of GSH and GSSG by comparing the absorbance to a standard curve.[18]
-
Nrf2 Activation Assay
Objective: To determine if this compound or its metabolites activate the Nrf2 pathway.
Methodology: Nrf2 Transcription Factor Activity Assay (ELISA-based)
-
Nuclear Extract Preparation:
-
Treat cells with the compound of interest.
-
Isolate nuclear extracts from the treated and control cells using a nuclear extraction kit.
-
-
ELISA Procedure:
-
The assay utilizes a 96-well plate coated with a DNA sequence containing the Antioxidant Response Element (ARE), the binding site for Nrf2.
-
Incubate the nuclear extracts in the wells to allow active Nrf2 to bind to the ARE.
-
Wash away unbound proteins.
-
Add a primary antibody specific for Nrf2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric HRP substrate and measure the absorbance at 450 nm. The absorbance is proportional to the amount of activated Nrf2 in the sample.[19]
-
Conclusion and Future Directions
The accumulation of this compound, a hallmark of isovaleric acidemia, is strongly implicated in the disruption of cellular redox balance. Evidence points towards the downstream metabolites of this compound as key inducers of oxidative stress, leading to lipid peroxidation and the depletion of crucial antioxidants like glutathione. Future research should focus on elucidating the direct effects of this compound on mitochondrial electron transport chain function and the activity of key antioxidant enzymes. Furthermore, a deeper understanding of how the Nrf2 signaling pathway responds to the metabolic stress of this compound accumulation will be critical for the development of targeted therapeutic interventions aimed at mitigating oxidative damage in isovaleric acidemia and related metabolic disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Cryo-EM structures of this compound dehydrogenase offers new therapeutic strategies for inherited isovaleric acidemia | EurekAlert! [eurekalert.org]
- 4. Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Age-Dependent Changes in Nrf2/Keap1 and Target Antioxidant Protein Expression Correlate to Lipoxidative Adducts, and Are Modulated by Dietary N-3 LCPUFA in the Hippocampus of Mice [mdpi.com]
- 7. Glutathione as a Redox Biomarker in Mitochondrial Disease—Implications for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Impairment May Increase Cellular NAD(P)H: Resazurin Oxidoreductase Activity, Perturbing the NAD(P)H-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mitochondrial Isovaleryl-Coenzyme A Dehydrogenase of Arabidopsis Oxidizes Intermediates of Leucine and Valine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Post-translational modifications of Keap1: the state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modification of Keap1 Cysteine Residues by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sm.unife.it [sm.unife.it]
- 14. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. himedialabs.com [himedialabs.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. raybiotech.com [raybiotech.com]
An In-depth Technical Guide to the Inhibitors and Activators of Isovaleryl-CoA Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitors and activators of Isovaleryl-CoA dehydrogenase (IVD), a critical enzyme in the leucine (B10760876) catabolism pathway. Dysfunction of IVD leads to the inherited metabolic disorder isovaleric acidemia (IVA). A thorough understanding of the molecules that modulate IVD activity is crucial for the development of therapeutic strategies for IVA and for elucidating the enzyme's regulatory mechanisms.
Introduction to this compound Dehydrogenase (IVD)
This compound dehydrogenase (EC 1.3.8.4) is a mitochondrial flavoenzyme that catalyzes the third step in the catabolism of leucine, specifically the dehydrogenation of this compound to 3-methylcrotonyl-CoA.[1][2][3] This reaction is a critical chokepoint in leucine metabolism, and its deficiency results in the accumulation of isovaleric acid and its derivatives, leading to the clinical manifestations of isovaleric acidemia.[2][4] IVD is a homotetrameric protein with each subunit containing a non-covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor.[2][5] The enzyme transfers electrons from its substrate to the electron-transferring flavoprotein (ETF), which then shuttles them into the mitochondrial respiratory chain.[1][6]
Inhibitors of this compound Dehydrogenase
Several molecules have been identified as inhibitors of IVD, ranging from synthetic peptides to metabolites of therapeutic drugs. These inhibitors are crucial tools for studying the enzyme's function and may have clinical relevance.
Competitive Inhibitors
Competitive inhibitors bind to the active site of IVD and compete with the natural substrate, this compound.
-
ETF Docking Peptide: A synthetic twelve-amino-acid peptide that mimics the sequence of the ETF docking site on IVD has been shown to act as a competitive inhibitor.[1] This peptide interferes with the binding of ETF, the natural electron acceptor of IVD.
-
Valproyl-CoA and Valproyl-dephosphoCoA: These are metabolites of the anticonvulsant drug valproic acid. Both compounds have been demonstrated to be purely competitive inhibitors of IVD.[7] This inhibition may contribute to some of the metabolic side effects observed with valproate therapy.
Irreversible (Suicide) Inhibitors
-
Methylenecyclopropylacetyl-CoA (MCPA-CoA): This compound is a well-characterized "suicide" inhibitor of several acyl-CoA dehydrogenases, including IVD.[1] MCPA-CoA binds covalently to the FAD cofactor, leading to irreversible inactivation of the enzyme.[1]
Endogenous Inhibitors
-
CoA-persulfide: Recombinantly expressed human IVD often purifies with a tightly bound CoA-persulfide molecule.[1] This adduct significantly inhibits the enzyme's activity. Its removal is necessary to obtain fully active IVD for in vitro studies.[1]
Quantitative Data for IVD Inhibitors
| Inhibitor | Type of Inhibition | Ki Value | Species | Reference |
| ETF Docking Peptide | Competitive | 1.5 mM | Human (recombinant) | [1] |
| Valproyl-CoA | Competitive | 74 ± 4 µM | Human (recombinant) | [7] |
| Valproyl-dephosphoCoA | Competitive | 170 ± 12 µM | Human (recombinant) | [7] |
| Methylenecyclopropylacetyl-CoA (MCPA-CoA) | Irreversible (Suicide) | Not Applicable | Human (recombinant) | [1] |
| CoA-persulfide | Non-competitive (tightly bound) | Not Determined | Human (recombinant) | [1] |
Activators of this compound Dehydrogenase
Currently, there are no known specific small-molecule activators of IVD that enhance its catalytic activity beyond its basal level with its natural substrate. The primary method of "activating" IVD in a laboratory setting is through the removal of inhibitory compounds.
-
Removal of CoA-persulfide: As mentioned, the removal of the tightly bound CoA-persulfide from recombinant IVD leads to a significant increase in its specific activity, approximately 20-fold.[1] This process, often referred to as "de-gassing" or "de-greening," is a critical step in obtaining a highly active enzyme for research purposes.
Signaling and Metabolic Pathways
The primary pathway involving IVD is the catabolism of the branched-chain amino acid leucine.
The interaction of IVD with its electron acceptor, ETF, is a critical step in the electron transport chain.
Experimental Protocols
IVD Activity Assay: ETF Fluorescence Reduction Assay
This is a continuous spectrophotometric assay that measures the decrease in ETF fluorescence upon its reduction by IVD.
Principle: Oxidized ETF fluoresces, while reduced ETF does not. The rate of decrease in fluorescence is directly proportional to the rate of the IVD-catalyzed reaction.
Materials:
-
Purified, active IVD enzyme
-
Purified electron-transferring flavoprotein (ETF)
-
This compound (substrate)
-
Assay buffer: 50 mM Tris-HCl, pH 8.0
-
Spectrofluorometer with temperature control
Procedure:
-
Set the spectrofluorometer to an excitation wavelength of 380 nm and an emission wavelength of 495 nm. The cuvette holder should be maintained at a constant temperature, typically 25°C or 37°C.
-
In a quartz cuvette, prepare the reaction mixture containing the assay buffer and ETF to a final concentration of 1-5 µM.
-
Add the IVD enzyme to the cuvette and allow the mixture to equilibrate for a few minutes.
-
Initiate the reaction by adding this compound to a final concentration in the desired range (e.g., 1-100 µM).
-
Immediately start recording the decrease in fluorescence over time.
-
The initial rate of the reaction is calculated from the linear portion of the fluorescence decay curve.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate.
IVD Activity Assay: PMS/DCIP Reduction Assay
This is a colorimetric assay that uses artificial electron acceptors.
Principle: IVD reduces phenazine (B1670421) methosulfate (PMS), which in turn reduces 2,6-dichlorophenolindophenol (DCIP), a colored compound. The reduction of DCIP leads to a decrease in absorbance at 600 nm.
Materials:
-
Purified, active IVD enzyme
-
This compound (substrate)
-
Phenazine methosulfate (PMS)
-
2,6-dichlorophenolindophenol (DCIP)
-
Assay buffer: 50 mM potassium phosphate, pH 7.5
-
Spectrophotometer
Procedure:
-
Set the spectrophotometer to read absorbance at 600 nm and maintain a constant temperature.
-
Prepare the reaction mixture in a cuvette containing the assay buffer, DCIP (e.g., 50 µM), and PMS (e.g., 1 mM).
-
Add the IVD enzyme to the mixture.
-
Initiate the reaction by adding this compound.
-
Monitor the decrease in absorbance at 600 nm over time.
-
The rate of reaction is calculated from the initial linear portion of the absorbance curve using the extinction coefficient of DCIP.
Experimental Workflow for Screening IVD Modulators
Conclusion and Future Directions
The study of IVD inhibitors has provided valuable insights into the enzyme's mechanism and has implications for understanding drug-induced metabolic disturbances. While several inhibitors have been characterized, the search for specific and potent inhibitors could lead to new research tools and potential therapeutic agents for conditions where down-regulation of leucine metabolism is desired. Conversely, the lack of known activators presents a significant challenge for the development of treatments for isovaleric acidemia that aim to enhance the residual activity of mutant IVD enzymes. Future research should focus on high-throughput screening for novel IVD modulators and on developing a deeper understanding of the allosteric regulation of the enzyme, which may reveal binding sites for potential activators. The detailed structural and functional knowledge of IVD will continue to guide these drug discovery and development efforts.
References
- 1. Kinetic and Spectral Properties of this compound Dehydrogenase and Interaction with Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Cryo-EM structures of this compound dehydrogenase offers new therapeutic strategies for inherited isovaleric acidemia | EurekAlert! [eurekalert.org]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Quantification of Isovaleryl-CoA in Plasma using LC-MS/MS: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of Isovaleryl-CoA in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a critical intermediate in the catabolism of the branched-chain amino acid leucine (B10760876). Its accurate quantification in plasma is essential for the diagnosis and monitoring of inherited metabolic disorders, such as Isovaleric Acidemia, and for advancing research in metabolic diseases and drug development.[1][2][3] This application note details a robust and sensitive methodology, encompassing sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, it includes a detailed protocol and data presentation guidelines to ensure reliable and reproducible results.
Introduction
Coenzyme A (CoA) and its thioesters, such as this compound, are central to numerous metabolic pathways, including the Krebs cycle and the oxidation of fatty acids and branched-chain amino acids.[4] Dysregulation of acyl-CoA metabolism can lead to severe metabolic and neurodegenerative diseases.[4][5] this compound dehydrogenase (IVD) deficiency, for instance, results in the accumulation of isovaleric acid and its derivatives, leading to the condition known as Isovaleric Acidemia.[1][2] Consequently, the precise measurement of this compound in accessible biological matrices like plasma is of significant clinical and research interest.
LC-MS/MS has emerged as the preferred analytical technique for the quantification of acyl-CoAs due to its high sensitivity, specificity, and throughput.[6] This document outlines a validated LC-MS/MS method for the determination of this compound in plasma, addressing the challenges associated with the low endogenous concentrations and inherent instability of this analyte.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma is depicted below. It involves plasma collection, immediate metabolic quenching, protein precipitation and extraction, followed by LC-MS/MS analysis and data processing.
Detailed Experimental Protocol
This protocol is designed to ensure high recovery and stability of this compound during sample processing and analysis.
Materials and Reagents
-
This compound lithium salt (analytical standard)
-
Stable isotope-labeled internal standard (e.g., [¹³C₅]-Isovaleryl-CoA or Crotonoyl-CoA)
-
5-Sulfosalicylic acid (SSA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (collected in EDTA tubes)
Sample Preparation
-
Plasma Collection and Quenching: Collect whole blood in EDTA-containing tubes and immediately place on ice. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma. Promptly transfer the plasma to a new pre-chilled tube. To prevent enzymatic degradation, it is crucial to keep the samples cold throughout the preparation process.[7]
-
Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add the internal standard to a final concentration that falls within the linear range of the assay.
-
Protein Precipitation and Extraction: Add 400 µL of ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) in water to the plasma sample.[4] The use of SSA for deproteinization has been shown to result in good recovery for short-chain acyl-CoAs.[4]
-
Vortexing and Incubation: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation. Incubate the samples on ice for 10 minutes.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new clean tube for LC-MS/MS analysis.[7]
LC-MS/MS Conditions
Liquid Chromatography (LC): A reverse-phase separation is typically employed for short-chain acyl-CoAs.[4][8]
-
Column: C18 column (e.g., 100 x 2.0 mm, 3 µm particle size)[8]
-
Mobile Phase A: Water with 5 mM ammonium acetate, pH 6.8[8]
-
Mobile Phase B: Methanol[8]
-
Gradient: A linear gradient can be optimized as follows:
-
0-1.5 min: 2% B
-
1.5-3 min: 2% to 15% B
-
3-5.5 min: 15% to 95% B
-
5.5-14.5 min: Hold at 95% B
-
14.5-15 min: 95% to 2% B
-
15-20 min: Re-equilibration at 2% B[8]
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry (MS/MS): Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard should be optimized. A representative transition for this compound is m/z 852.2 → 385.1.
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison across different sample groups.
Calibration Curve
A calibration curve should be prepared in a surrogate matrix (e.g., water or stripped plasma) by spiking known concentrations of this compound standard and a fixed concentration of the internal standard.
Table 1: Representative Calibration Curve Data for this compound
| Standard Concentration (nM) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.980 |
| Linearity (R²) | >0.99 |
Quantitative Results
The concentrations of this compound in plasma samples are determined by interpolating the peak area ratios from the calibration curve.
Table 2: Quantification of this compound in Human Plasma Samples
| Sample ID | Peak Area Ratio (Analyte/IS) | Calculated Concentration (nM) |
| Control 1 | 0.087 | 7.5 |
| Control 2 | 0.095 | 8.2 |
| Patient 1 | 1.540 | 128.5 |
| Patient 2 | 2.130 | 177.8 |
Signaling Pathway Context
The quantification of this compound is often relevant in the context of the leucine catabolism pathway. A deficiency in the enzyme this compound dehydrogenase (IVD) leads to the accumulation of this compound and its subsequent conversion to isovaleric acid and isovalerylglycine.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in plasma. Adherence to the described sample preparation and analytical procedures is critical for obtaining high-quality data. This methodology is a valuable tool for clinical diagnostics, research into metabolic disorders, and the development of therapeutic interventions targeting metabolic pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of variants of uncertain significance in this compound dehydrogenase identified through newborn screening: An approach for faster analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Isovaleryl-CoA Dehydrogenase (IVD) Activity Assay in Fibroblasts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isovaleric Acidemia (IVA) is an autosomal recessive inborn error of leucine (B10760876) metabolism caused by a deficiency of the mitochondrial enzyme Isovaleryl-CoA dehydrogenase (IVD).[1][2] This deficiency leads to the accumulation of isovaleric acid and its derivatives, resulting in a variable clinical presentation that can range from life-threatening metabolic crises in infancy to asymptomatic biochemical abnormalities.[2] Accurate measurement of IVD enzyme activity in patient-derived cells, such as cultured skin fibroblasts, is crucial for the diagnosis and confirmation of IVA.[2] This document provides a detailed protocol for the determination of IVD activity in fibroblasts using a sensitive radiochemical tritium (B154650) release assay.
The assay is based on measuring the amount of tritium released from the substrate [2,3-³H]this compound.[3][4] The IVD-catalyzed dehydrogenation of this compound to 3-methylcrotonyl-CoA involves the removal of tritium from the substrate, which is then incorporated into water. The amount of tritiated water formed is directly proportional to the IVD enzyme activity. To ensure specificity, a parallel assay is run in the presence of an IVD inhibitor, (methylenecyclopropyl)acetyl-CoA, to account for any non-specific tritium release.[1][5]
Experimental Protocols
Fibroblast Culture and Harvest
-
Culture human skin fibroblasts in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-10, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Grow the cells to near confluency (approximately 80%) in T-25 flasks at 37°C in a humidified atmosphere with 5% CO₂.[6]
-
To harvest, wash the cells with phosphate-buffered saline (PBS), and then detach them using trypsin-EDTA.
-
Pellet the cells by centrifugation and wash them again with PBS. The cell pellet can be stored at -80°C until use.
Preparation of Cell Homogenate
-
Resuspend the fibroblast pellet in a suitable lysis buffer (e.g., a buffer containing sucrose, Tris-HCl, and EDTA).
-
Homogenize the cells using a Dounce homogenizer or by sonication on ice.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes to remove nuclei and unbroken cells.
-
The resulting supernatant, which contains the mitochondrial fraction, can be used as the crude enzyme source. For a more purified system, mitochondria can be isolated by differential centrifugation.[3][4]
IVD Activity Assay (Tritium Release Method)
This protocol is adapted from established methods for measuring IVD activity.[1][3][4]
Reagents:
-
Assay Buffer: Prepare a suitable buffer such as potassium phosphate (B84403) buffer (pH 8.0).
-
Substrate: [2,3-³H]this compound (specific activity to be determined).
-
Electron Acceptor: Phenazine methosulfate (PMS) or another suitable artificial electron acceptor.
-
IVD Inhibitor: (methylenecyclopropyl)acetyl-CoA.
-
Stopping Solution: Trichloroacetic acid (TCA).
-
Charcoal Slurry: Activated charcoal in water.
Procedure:
-
Assay Setup: Prepare duplicate sets of reaction tubes for each sample: one for the total tritium release and one for the non-specific release (with inhibitor).
-
Reaction Mixture: In each tube, add the assay buffer, the electron acceptor, and either the IVD inhibitor or an equivalent volume of buffer.
-
Pre-incubation: Pre-incubate the tubes at 37°C for 5 minutes to bring them to the reaction temperature.
-
Enzyme Addition: Add the fibroblast homogenate (containing a known amount of protein) to each tube.
-
Initiation of Reaction: Start the reaction by adding the [2,3-³H]this compound substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding the stopping solution (e.g., TCA).
-
Separation of Tritiated Water:
-
Add a charcoal slurry to each tube to adsorb the unreacted [2,3-³H]this compound.
-
Vortex the tubes and then centrifuge at high speed to pellet the charcoal.
-
-
Measurement of Radioactivity:
-
Carefully transfer a known volume of the supernatant (which contains the tritiated water) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculation of IVD Activity
-
Calculate the specific tritium release by subtracting the radioactivity measured in the presence of the inhibitor from the total radioactivity.
-
Determine the protein concentration of the fibroblast homogenate using a standard method (e.g., Bradford or BCA assay).
-
Express the IVD activity as pmol of ³H₂O released per minute per milligram of protein (pmol/min/mg protein).
Data Presentation
The following table summarizes typical quantitative data for IVD activity in human fibroblasts.
| Parameter | Control Fibroblasts | Isovaleric Acidemia (IVA) Fibroblasts | Reference |
| IVD Activity (pmol ³H₂O/min/mg protein) | 19.4 ± 8.0 | 0 to 0.67 | [1] |
| Km for this compound | 22 µM | Not Applicable | [1] |
| Vmax | 51 pmol ³H₂O/min/mg protein | Not Applicable | [1] |
| Ki for (methylenecyclopropyl)acetyl-CoA | ~2 µM | Not Applicable | [1] |
Mandatory Visualization
Signaling Pathway and Experimental Workflow
The following diagram illustrates the workflow for the IVD activity assay in fibroblasts.
Caption: Workflow for IVD activity assay in fibroblasts.
References
- 1. This compound dehydrogenase activity in isovaleric acidemia fibroblasts using an improved tritium release assay [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Demonstration of a specific mitochondrial this compound dehydrogenase deficiency in fibroblasts from patients with isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demonstration of a specific mitochondrial this compound dehydrogenase deficiency in fibroblasts from patients with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] this compound Dehydrogenase Activity in Isovaleric Acidemia Fibroblasts Using an Improved Tritium Release Assay | Semantic Scholar [semanticscholar.org]
- 6. Amsterdam UMC Locatie AMC - this compound dehydrogenase (IVD) [amc.nl]
Application Notes and Protocols: Developing a Cell Culture Model for Isovaleric Acidemia
Introduction
Isovaleric Acidemia (IVA) is a rare, autosomal recessive metabolic disorder caused by mutations in the IVD gene, which codes for the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2][3] This enzyme deficiency impairs the metabolism of leucine (B10760876), an essential amino acid, leading to the accumulation of isovaleric acid and its derivatives.[4][5] This buildup is toxic, particularly to the central nervous system, and can cause severe health problems, including poor feeding, vomiting, seizures, and lethargy, which may progress to coma and death.[2][6] A characteristic sign of an acute illness is a distinctive "sweaty feet" odor caused by the accumulated isovaleric acid.[2][3]
The pathophysiology of IVA is complex and not fully understood, but it is known to involve mitochondrial dysfunction and increased oxidative stress.[7][8][9] To facilitate research into the disease mechanisms and to provide a platform for screening potential therapeutic compounds, robust in vitro models that accurately recapitulate the disease phenotype are essential.[10][11]
This document provides a comprehensive guide for developing a cell culture model of Isovaleric Acidemia using patient-derived cells. The workflow covers the isolation of primary fibroblasts, their reprogramming into induced pluripotent stem cells (iPSCs), and the use of CRISPR/Cas9 gene editing to create a genetically matched (isogenic) control cell line.[12][13][14] These models can then be differentiated into disease-relevant cell types for detailed functional analysis.
Overall Experimental Workflow
The development of the IVA cell model follows a multi-stage process, from patient sample acquisition to functional validation. The workflow is designed to generate both patient-specific disease models and isogenic controls for rigorous comparative studies.
Caption: Experimental workflow for generating and validating an IVA cell model.
Pathophysiology of Isovaleric Acidemia
At the cellular level, the deficiency of the IVD enzyme disrupts the leucine catabolic pathway within the mitochondria. This leads to an accumulation of this compound, which is then converted to toxic metabolites like isovaleric acid. These compounds can impair the tricarboxylic acid (TCA) cycle, inhibit the urea (B33335) cycle leading to hyperammonemia, and induce oxidative stress, ultimately causing mitochondrial dysfunction and potential cell death.[4][9][15]
Caption: Cellular pathophysiology of Isovaleric Acidemia (IVA).
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Dermal Fibroblasts (HDFs)
This protocol details the establishment of a primary fibroblast culture from a patient skin punch biopsy.
Materials:
-
Fibroblast Growth Medium: DMEM (High Glucose), 15% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% MEM Non-Essential Amino Acids (NEAA).[16]
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.
-
0.25% Trypsin-EDTA.
-
Collagenase Type I (1 mg/mL).
-
Sterile tissue culture flasks (T-25, T-75) and dishes.
-
Sterile surgical instruments (scalpel, forceps).
Methodology:
-
Sample Preparation: Aseptically transfer the skin biopsy into a sterile 100 mm dish containing 10 mL of cold PBS. Wash the tissue twice more with PBS.
-
Mincing: Place the biopsy on a dry, sterile dish and mince it into 1-2 mm pieces using a sterile scalpel.
-
Digestion (Optional): Transfer the minced tissue to a conical tube with Collagenase Type I solution and incubate at 37°C for 1-2 hours with gentle agitation to dissociate the tissue.
-
Explant Culture:
-
Arrange 4-6 tissue pieces in a T-25 flask, ensuring they are spaced apart.
-
Carefully add 2-3 mL of Fibroblast Growth Medium, ensuring the tissue pieces are not submerged but remain moist.
-
Place the flask in a 37°C, 5% CO₂ incubator. Do not disturb for the first 3-5 days.
-
-
Cell Growth: Add fresh medium every 2-3 days. Fibroblasts will begin to migrate out from the tissue explants within 7-14 days.
-
Subculturing: Once the culture reaches 80-90% confluency, remove the medium, wash with PBS, and add 1 mL of 0.25% Trypsin-EDTA. Incubate for 3-5 minutes at 37°C. Neutralize the trypsin with 5 mL of growth medium, collect the cell suspension, and centrifuge at 200 x g for 5 minutes.[16][17]
-
Expansion: Resuspend the cell pellet and seed into a new T-75 flask. Continue to passage cells at a 1:3 or 1:4 ratio.
-
Cryopreservation: Freeze early passage cells in a mixture of 90% FBS and 10% DMSO for long-term storage in liquid nitrogen.
Protocol 2: Generation of Induced Pluripotent Stem Cells (iPSCs)
This protocol outlines the reprogramming of patient-derived fibroblasts into iPSCs using integration-free methods.
Materials:
-
Reprogramming vectors (e.g., Sendai virus, episomal plasmids) expressing OCT4, SOX2, KLF4, and C-MYC.[18]
-
Fibroblast culture from Protocol 1 (passage 3-5 recommended).
-
MEF-conditioned media or defined iPSC maintenance media (e.g., mTeSR™1).
-
Matrigel or Geltrex coated plates.
-
Live-cell staining reagents for pluripotency markers (e.g., TRA-1-60).
Methodology:
-
Seeding for Transduction: Seed 1x10⁵ fibroblasts in a 6-well plate 24 hours before transduction.
-
Transduction: Introduce the reprogramming vectors according to the manufacturer's protocol (e.g., add Sendai virus suspension to the culture medium).
-
Culture Post-Transduction: After 24 hours, replace the medium with fresh fibroblast medium. Continue to culture for 6-7 days.
-
Plating on Feeder Layer/Matrix: On day 7, trypsinize the cells and re-plate them onto Matrigel-coated plates in iPSC maintenance medium.
-
Colony Emergence: Continue to change the iPSC medium daily. Embryonic stem cell-like colonies should begin to appear around day 15-25.
-
Colony Picking: Manually pick well-formed, distinct colonies and transfer them to a new Matrigel-coated well for expansion.
-
Characterization: Expand the putative iPSC clones and characterize them by:
-
Morphology: Confirm typical ES-like colony morphology.
-
Pluripotency Markers: Immunostaining for OCT4, SOX2, NANOG, and SSEA4.
-
Karyotyping: Ensure a normal karyotype.
-
Spontaneous Differentiation: Form embryoid bodies to confirm differentiation potential into all three germ layers (endoderm, mesoderm, ectoderm).[18]
-
Protocol 3: CRISPR/Cas9-Mediated Gene Correction of the IVD Gene
This protocol describes the creation of an isogenic control line by correcting the disease-causing mutation in the IVA-iPSCs.[13][19]
Materials:
-
IVA-iPSC line from Protocol 2.
-
Custom single guide RNA (sgRNA) targeting the IVD mutation site.
-
Cas9 nuclease (as plasmid or recombinant protein).
-
Single-stranded oligodeoxynucleotide (ssODN) repair template containing the wild-type IVD sequence.
-
Electroporation system (e.g., Neon™ Transfection System).
-
Single-cell sorting compatible flow cytometer or limiting dilution supplies.
Methodology:
-
Guide RNA Design: Design and validate an sgRNA that specifically targets the genomic locus of the IVD mutation.
-
RNP Complex Formation: Pre-incubate the purified Cas9 protein with the synthetic sgRNA to form a ribonucleoprotein (RNP) complex.
-
Electroporation:
-
Harvest and dissociate IVA-iPSCs into a single-cell suspension.
-
Mix the cells with the Cas9 RNP complex and the ssODN repair template.
-
Deliver the components into the cells via electroporation using optimized settings.
-
-
Clonal Selection: Plate the electroporated cells at a very low density (or use single-cell sorting) to allow for the growth of colonies from single cells.
-
Screening: Once colonies are large enough, pick and expand them. Screen for the desired gene correction using:
-
PCR and Restriction Digest: If the mutation alters a restriction site.
-
Sanger Sequencing: To confirm precise homology-directed repair at the target locus.
-
-
Validation: Fully characterize the corrected clones to ensure they retain pluripotency and a normal karyotype, as described in Protocol 2.
Protocol 4: Functional Characterization of the IVA Cell Model
This protocol provides a framework for validating the disease phenotype in differentiated IVA cells compared to isogenic controls.
Materials:
-
Differentiated cells (e.g., hepatocyte-like cells or neurons) from both IVA-iPSCs and corrected iPSCs.
-
Leucine-rich and leucine-free culture media.
-
Reagents for specific assays (see below).
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for metabolomics.[20]
Methodology:
-
Metabolic Stress Test:
-
Culture differentiated IVA and control cells in standard medium.
-
Challenge the cells by replacing the medium with one containing a high concentration of leucine for 24-48 hours.
-
-
Metabolite Analysis:
-
IVD Enzyme Activity Assay: Measure the specific activity of the this compound dehydrogenase enzyme in cell lysates to confirm the deficiency in IVA cells and restoration in corrected cells.
-
Mitochondrial Function Assays:
-
Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer to measure mitochondrial respiration.
-
Mitochondrial Membrane Potential: Use fluorescent dyes like TMRE or JC-1.
-
-
Oxidative Stress Assays:
-
Reactive Oxygen Species (ROS) Production: Measure ROS levels using probes like CellROX or DCFDA.
-
Glutathione (B108866) (GSH) Levels: Quantify the ratio of reduced to oxidized glutathione (GSH/GSSG).[8][21]
-
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between the IVA and control cell lines under different conditions.
Table 1: Metabolite Concentrations Following Leucine Challenge
| Metabolite | Cell Line | Basal Level (μM) | Leucine Challenge (μM) |
|---|---|---|---|
| Isovaleric Acid | IVA-iPSC | 5.2 ± 0.8 | 150.4 ± 15.2 |
| Corrected iPSC | < 1.0 | 1.5 ± 0.3 | |
| Isovalerylglycine | IVA-iPSC | 10.5 ± 1.3 | 250.8 ± 21.7 |
| Corrected iPSC | < 1.0 | 2.1 ± 0.5 |
Data presented as mean ± SD from n=3 independent experiments.
Table 2: Functional and Oxidative Stress Markers
| Parameter | Cell Line | Basal | Leucine Challenge |
|---|---|---|---|
| IVD Enzyme Activity (%) | IVA-iPSC | 3.5 ± 1.1 | 3.2 ± 0.9 |
| Corrected iPSC | 98.7 ± 4.5 | 97.5 ± 5.1 | |
| Relative ROS Levels (Fold Change) | IVA-iPSC | 1.8 ± 0.2 | 4.5 ± 0.6 |
| Corrected iPSC | 1.0 ± 0.1 | 1.1 ± 0.2 | |
| Mitochondrial OCR (pmol/min) | IVA-iPSC | 85.6 ± 9.2 | 45.3 ± 7.8 |
| Corrected iPSC | 180.2 ± 15.6 | 175.4 ± 14.9 |
Data presented as mean ± SD relative to basal corrected cells.
Conclusion
The successful development and validation of a patient-derived iPSC model of Isovaleric Acidemia, complete with an isogenic control, provides an invaluable tool for the research community. This system allows for detailed investigation into the molecular mechanisms underlying IVA's pathophysiology in relevant human cell types. Furthermore, it serves as a robust, human-based platform for high-throughput screening of novel therapeutic strategies, including small molecules aimed at boosting residual enzyme function or mitigating downstream toxic effects like oxidative stress.[11][22] This approach accelerates the translation of basic research findings into potential clinical applications for this rare metabolic disease.
References
- 1. Isovaleric acidemia | Newborn Screening [newbornscreening.hrsa.gov]
- 2. Isovaleric acidemia: MedlinePlus Genetics [medlineplus.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. Isovaleric Acidemia - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. Isovaleric acidemia - Wikipedia [en.wikipedia.org]
- 6. vdh.virginia.gov [vdh.virginia.gov]
- 7. Disruption of mitochondrial homeostasis in organic acidurias: insights from human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Inborn errors of metabolism: Lessons from iPSC models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of precision therapies for rare inborn errors of metabolism: Functional investigations in cell culture models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induced Pluripotent Stem Cells and CRISPR-Cas9 Innovations for Treating Alpha-1 Antitrypsin Deficiency and Glycogen Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. synthego.com [synthego.com]
- 15. Induction of oxidative stress by the metabolites accumulating in isovaleric acidemia in brain cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human primary fibroblast culture [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Generation of human induced pluripotent stem cells from dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A comprehensive protocol for multiplatform metabolomics analysis in patient-derived skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Modeling human diseases with induced pluripotent stem cells: from 2D to 3D and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cryo-Electron Microscopy of the Isovaleryl-CoA Dehydrogenase (IVD) Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural analysis of the human Isovaleryl-CoA Dehydrogenase (IVD) complex using cryo-electron microscopy (cryo-EM). The information compiled is based on recent high-resolution cryo-EM studies, offering insights into the enzyme's structure, function, and its role in the metabolic disorder Isovaleric Acidemia (IVA).
Introduction
This compound Dehydrogenase (IVD) is a key mitochondrial enzyme in the leucine (B10760876) catabolism pathway, catalyzing the conversion of this compound to 3-methylcrotonyl-CoA.[1][2][3] Genetic defects in the IVD gene lead to the accumulation of isovaleric acid and its derivatives, resulting in the life-threatening autosomal recessive disorder, Isovaleric Acidemia (IVA).[1][2][3] Recent advancements in cryo-electron microscopy have enabled the high-resolution structural elucidation of the human IVD complex, both in its apo form and in complex with its substrates.[1][2] These structures have revealed a homotetrameric architecture with a unique "U-shaped" substrate channel in each monomer, providing a molecular basis for its substrate specificity and the pathogenic effects of IVA-associated mutations.[3][4]
The structural information obtained through cryo-EM is invaluable for understanding the enzyme's catalytic mechanism and for the rational design of therapeutic strategies for IVA, such as the development of small-molecule chaperones to stabilize mutant IVD proteins.
Leucine Catabolism Signaling Pathway
The IVD complex plays a crucial role in the breakdown of the branched-chain amino acid leucine. The following diagram illustrates the leucine catabolism pathway, highlighting the position of the IVD-catalyzed reaction.
Quantitative Data Summary
The following tables summarize the key quantitative data from recent cryo-EM studies of the human IVD complex.
Table 1: Cryo-EM Data Collection and Processing Statistics
| Parameter | IVD (Apo) | IVD-Isovaleryl-CoA Complex | IVD-Butyryl-CoA Complex |
| Data Collection | |||
| Microscope | Titan Krios | Titan Krios | Titan Krios |
| Voltage (kV) | 300 | 300 | 300 |
| Detector | Gatan K3 | Gatan K3 | Gatan K3 |
| Magnification | 105,000x | 105,000x | 105,000x |
| Pixel Size (Å) | 0.824 | 0.824 | 0.824 |
| Image Processing | |||
| Software | MotionCor2, CryoSPARC | MotionCor2, CryoSPARC | MotionCor2, CryoSPARC |
| Refinement | |||
| Resolution (Å) | 2.55 | 3.35 | 2.91 |
Data synthesized from "Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mutations".[1]
Experimental Protocols
Protocol 1: Expression and Purification of Human IVD Complex
This protocol describes the expression of human IVD in E. coli and its subsequent purification for cryo-EM studies.
1. Gene Cloning and Expression Vector:
-
The gene encoding human IVD is cloned into a pET-based expression vector (e.g., pET28a) with an N-terminal affinity tag (e.g., His-tag or Strep-tag) for purification.
2. Protein Expression:
-
The expression plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, grown overnight at 37°C with shaking.
-
The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-20 hours) to enhance protein solubility.
3. Cell Lysis and Clarification:
-
Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT) supplemented with protease inhibitors.
-
Cells are lysed by sonication or high-pressure homogenization on ice.
-
The cell lysate is clarified by centrifugation at 30,000 x g for 30 minutes at 4°C to remove cell debris.
4. Affinity Chromatography:
-
The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged protein or Strep-Tactin for Strep-tagged protein) pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) or a specific wash buffer for the Strep-tag system to remove non-specifically bound proteins.
-
The target protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM) or desthiobiotin for the Strep-tag system.
5. Size-Exclusion Chromatography (SEC):
-
The eluted protein is concentrated and further purified by size-exclusion chromatography using a column (e.g., Superdex 200 or Superose 6) pre-equilibrated with a final buffer suitable for cryo-EM (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Fractions containing the purified tetrameric IVD complex are collected and analyzed by SDS-PAGE.
6. Quality Control:
-
The purity of the final protein sample should be >95% as assessed by SDS-PAGE.
-
The concentration of the purified protein is determined using a spectrophotometer at 280 nm or a Bradford assay.
-
The oligomeric state and homogeneity of the sample can be assessed by analytical SEC and negative stain electron microscopy.
Protocol 2: Cryo-EM Grid Preparation and Vitrification
This protocol outlines the steps for preparing vitrified cryo-EM grids of the purified IVD complex.
1. Grid Preparation:
-
Quantifoil R1.2/1.3 or similar holey carbon grids are glow-discharged for 30-60 seconds to render the surface hydrophilic.
2. Sample Application:
-
3-4 µL of the purified IVD complex at a concentration of 1-5 mg/mL is applied to the glow-discharged grid.
3. Blotting and Plunging:
-
The grid is blotted for 2-4 seconds to remove excess liquid, creating a thin film of the sample across the holes.
-
The grid is immediately plunge-frozen into liquid ethane (B1197151) cooled by liquid nitrogen using a vitrification device (e.g., Vitrobot Mark IV). This process is carried out at a controlled temperature (e.g., 4°C) and humidity (e.g., 100%).
4. Grid Storage:
-
The vitrified grids are stored in liquid nitrogen until they are loaded into the electron microscope.
Protocol 3: Cryo-EM Data Acquisition
This protocol provides a general framework for collecting high-resolution cryo-EM data of the IVD complex.
1. Microscope Setup:
-
A Titan Krios or a similar 300 kV transmission electron microscope equipped with a direct electron detector (e.g., Gatan K3) and an energy filter is used for data collection.
2. Data Collection Parameters:
-
Magnification: A nominal magnification that results in a pixel size of approximately 0.8-1.5 Å.
-
Defocus Range: -0.8 to -2.5 µm.
-
Total Electron Dose: 50-60 e⁻/Ų.
-
Dose Rate: 8-10 e⁻/pixel/second.
-
Exposure Time: The total exposure time is fractionated into 30-50 frames (movies).
3. Automated Data Collection:
-
Automated data collection software (e.g., EPU or Leginon) is used to acquire a large dataset of movie micrographs.
Protocol 4: Cryo-EM Image Processing and 3D Reconstruction
This protocol describes a typical single-particle analysis workflow for determining the 3D structure of the IVD complex.
1. Pre-processing:
-
Motion Correction: The movie frames are aligned and summed using software like MotionCor2 or RELION's implementation to correct for beam-induced motion.
-
CTF Estimation: The contrast transfer function (CTF) for each micrograph is estimated using CTFFIND4 or a similar program.
2. Particle Picking:
-
Particles are picked from the motion-corrected micrographs using template-based picking or a deep learning-based picker like Topaz or crYOLO.
3. 2D Classification:
-
The picked particles are subjected to several rounds of 2D classification in software like RELION or cryoSPARC to remove junk particles and select well-defined particle classes.
4. Ab Initio 3D Reconstruction:
-
An initial 3D model is generated ab initio from the selected 2D class averages using cryoSPARC or RELION.
5. 3D Classification and Refinement:
-
The particles are then subjected to 3D classification to identify and separate different conformational states or to further purify the particle set.
-
The final set of particles is used for 3D auto-refinement to obtain a high-resolution 3D reconstruction.
6. Post-processing:
-
The final 3D map is sharpened by applying a negative B-factor to enhance high-resolution features.
-
The resolution of the final map is estimated using the Fourier shell correlation (FSC) at a cutoff of 0.143.
7. Model Building and Refinement:
-
An atomic model of the IVD complex is built into the cryo-EM density map using software like Coot and refined using programs like Phenix or Refmac.
Experimental Workflows
The following diagrams illustrate the key experimental workflows described in the protocols.
References
- 1. Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Cryo-EM structures of this compound dehydrogenase offers new therapeutic strategies for inherited isovaleric acidemia | EurekAlert! [eurekalert.org]
- 4. bioengineer.org [bioengineer.org]
Application Notes and Protocols for C5-Carnitine Detection in Newborn Screening by Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Newborn screening (NBS) for inborn errors of metabolism is a critical public health initiative aimed at the early identification and treatment of affected infants to prevent severe morbidity, mortality, and developmental disabilities. Tandem mass spectrometry (MS/MS) has become an essential tool in NBS programs, enabling the simultaneous detection of multiple metabolites from a single dried blood spot (DBS) sample.
One such group of disorders detectable by MS/MS is organic acidemias, including Isovaleric Acidemia (IVA). The primary biomarker for IVA is the elevation of C5-carnitine (isovalerylcarnitine)[1][2]. IVA is an autosomal recessive disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase, which plays a crucial role in the catabolism of the branched-chain amino acid leucine[2][3]. This deficiency leads to the accumulation of this compound derivatives, which are toxic to the body[2][3].
A significant challenge in NBS for IVA is the presence of isobaric compounds, which have the same mass-to-charge ratio as isovalerylcarnitine (B1198194) and can lead to false-positive results. A common interference is pivaloylcarnitine (B1222081), which can be present in newborns due to maternal or neonatal administration of antibiotics containing pivalic acid[4][5]. Therefore, a multi-tiered approach is often employed, with an initial screen followed by a more specific second-tier test to differentiate between the C5-carnitine isomers[4][5][6][7].
These application notes provide a detailed overview of the methodologies and protocols for the detection of C5-carnitine in newborn screening programs using tandem mass spectrometry.
Leucine Catabolism Pathway and Isovaleric Acidemia
The diagram below illustrates the catabolic pathway of the amino acid leucine. In Isovaleric Acidemia, the deficiency of the enzyme this compound dehydrogenase leads to a block in this pathway, resulting in the accumulation of this compound and its derivatives, including C5-carnitine.
Experimental Workflow for C5-Carnitine Newborn Screening
The following diagram outlines the typical workflow for newborn screening for elevated C5-carnitine, from sample collection to confirmatory testing and diagnosis.
Quantitative Data
The following tables summarize key quantitative data from various newborn screening programs for C5-carnitine. It is important to note that cut-off values can vary between laboratories and populations.
Table 1: C5-Carnitine Cut-off Values in Newborn Screening
| Country/Region | Cut-off Value (µmol/L) | Percentile | Notes |
| Saudi Arabia[8] | 0.7 | - | For Isovaleric Acidemia (IVA). |
| Xuzhou, China[9] | > 0.6 | 99.5th | Also uses ratios of C5/C0, C5/C2, and C5/C3. |
| UK[10] | >2.0 and <5.0 | - | Prompts second-tier testing. |
| UK[10] | ≥ 5.0 | - | Triggers urgent referral. |
| Bavaria, Germany[11] | - | 99.99th | For isolated C5 elevation. |
Table 2: Performance of C5-Carnitine Newborn Screening for Isovaleric Acidemia
| Study/Region | Recall Rate (%) | Positive Predictive Value (PPV) (%) | Notes |
| Bavaria, Germany[11][12] | 0.024 | 7.0 | Using multiparametric criteria. |
| Bavaria, Germany[11][12] | 0.01 | 13.0 | With more stringent recall criteria. |
| Xuzhou, China (without 2nd-tier)[9] | 0.78 | 0.038 | High false-positive rate. |
| Xuzhou, China (with 2nd-tier)[9] | 0.027 | - | Recall rate significantly reduced. |
Experimental Protocols
Dried Blood Spot (DBS) Sample Preparation
This protocol describes the extraction of acylcarnitines from DBS for subsequent analysis by tandem mass spectrometry.
Materials:
-
Dried blood spot collection cards (e.g., Whatman 903)
-
Manual or automated DBS puncher (e.g., 1/8 inch or 3.2 mm)
-
96-well microtiter plates
-
Extraction solution: Methanol (B129727) containing stable isotope-labeled internal standards (e.g., d9-isovalerylcarnitine). A common solvent is 85:15 acetonitrile:water[13].
-
Plate shaker
-
Centrifuge (for plates)
-
Nitrogen evaporator (optional, for derivatization)
-
n-Butanol with 3N HCl (for derivatization)
Procedure:
-
Punching: Punch a 3.2 mm (1/8 inch) disc from the center of the dried blood spot into a well of a 96-well plate. A blank filter paper disc should be used as a negative control.
-
Extraction:
-
Supernatant Transfer:
-
After extraction, centrifuge the plate to pellet the filter paper disc.
-
Carefully transfer the supernatant to a new 96-well plate.
-
-
Derivatization (Butylation - Optional but common for FIA-MS/MS):
-
Dry the extracted samples under a gentle stream of nitrogen at approximately 40°C[6].
-
Add 75 µL of 3N HCl in n-butanol to each well[6].
-
Seal the plate and incubate at 65°C for 20 minutes[6].
-
Dry the samples again under nitrogen at 40°C[6].
-
Reconstitute the dried residue in 100-200 µL of the mobile phase for injection into the MS/MS system[6].
-
Tandem Mass Spectrometry Analysis
A. First-Tier Screening by Flow Injection Analysis (FIA-MS/MS)
FIA-MS/MS is a rapid method for the initial screening of elevated C5-carnitine. It does not separate isobaric compounds.
-
Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Mode: Positive ion mode.
-
Analysis Type: Precursor ion scan of m/z 85. This is a characteristic fragment ion of acylcarnitines.
-
Internal Standards: Use of appropriate stable isotope-labeled internal standards is crucial for accurate quantification.
B. Second-Tier Testing by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is used to chromatographically separate C5-carnitine isomers, allowing for the differentiation of isovalerylcarnitine from pivaloylcarnitine and other isobars[4][5][7].
-
Instrumentation: A UPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: A C18 column is commonly used for separation[7].
-
Mobile Phase: A gradient of methanol and water with a modifier like formic acid is typically employed[6][7].
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for sensitive and specific detection of each isomer.
Table 3: Example MRM Transitions for C5-Carnitine Isomers
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| C5-carnitine isomers (general)[6] | 302.2 | 85 | 25 |
| d9-isovalerylcarnitine (IS)[6] | 311.2 | 85 | 25 |
| Isovalerylcarnitine (i-C5)[5] | 246.2 | 85.0 | -23 |
| Pivaloylcarnitine (p-C5)[5] | 246.2 | 85.0 | -23 |
| i-C5 vs. p-C5 differentiating ion[5] | 246.2 | 187.1 | -15 |
Note: The precursor ion m/z values can differ based on whether the molecule is derivatized (e.g., butylated) or not.
Conclusion
Tandem mass spectrometry is a powerful and essential technology for the detection of C5-carnitine in newborn screening programs. While first-tier screening provides a rapid and high-throughput method for identifying newborns at risk, the challenge of isobaric interferences necessitates the use of second-tier LC-MS/MS methods for confirmatory and differential diagnosis. The implementation of robust and detailed protocols, along with carefully established cut-off values and quality control measures, is paramount to the success of newborn screening for Isovaleric Acidemia and related disorders, ultimately leading to improved clinical outcomes for affected infants.
References
- 1. health.state.mn.us [health.state.mn.us]
- 2. Isovaleric Acidaemia: Symptoms & Treatment | Comidamed [comidamed.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of C5 Acylcarnitines and Related Dicarboxylic Acylcarnitines in Saudi Newborns: Screening, Confirmation, and Cutoff Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Newborn Screening for Isovaleric Acidemia: Treatment With Pivalate‐Generating Antibiotics Contributed to False C5‐Carnitine Positivity in a Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retrospective Review of Positive Newborn Screening Results for Isovaleric Acidemia and Development of a Strategy to Improve the Efficacy of Newborn Screening in the UK. [repository.cam.ac.uk]
- 11. Newborn screening for isovaleric acidemia using tandem mass spectrometry: data from 1.6 million newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. it.restek.com [it.restek.com]
- 14. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantitative Analysis of Urinary Isovalerylglycine by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovalerylglycine (IVG) is a key diagnostic biomarker for the inborn error of metabolism known as isovaleric acidemia (IVA). This condition results from a deficiency of the enzyme isovaleryl-CoA dehydrogenase, which plays a crucial role in the catabolism of the branched-chain amino acid leucine (B10760876). The enzymatic block leads to the accumulation of this compound, which is then alternatively metabolized to isovaleric acid and its glycine (B1666218) conjugate, isovalerylglycine, and excreted in the urine. The quantitative analysis of urinary IVG is therefore essential for the diagnosis and monitoring of patients with IVA. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the reliable identification and quantification of IVG in urine samples.[1][2] This application note provides a detailed protocol for the quantitative analysis of urinary IVG using GC-MS, including sample preparation, derivatization, and instrumental analysis.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of urinary isovalerylglycine is depicted below.
Caption: Workflow for the GC-MS analysis of urinary isovalerylglycine.
Experimental Protocols
Materials and Reagents
-
Isovalerylglycine (IVG) standard
-
[4,4,4-D3]Isovalerylglycine (D3-IVG) internal standard
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Ethyl acetate (B1210297)
-
Pyridine
-
Methoxyamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous sodium sulfate
-
Nitrogen gas, high purity
-
Urine samples (patient and control)
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from established methods for the extraction of organic acids from urine.[3]
-
Sample Collection and Storage: Collect random urine specimens and store them frozen at -20°C or lower until analysis.
-
Internal Standard Spiking: To 1 mL of urine, add a known amount of the internal standard, [4,4,4-D3]Isovalerylglycine.
-
Acidification: Acidify the urine sample to a pH of approximately 1 by adding concentrated hydrochloric acid.
-
Salting Out: Add approximately 0.5 g of sodium chloride to the acidified urine and vortex to dissolve. This step enhances the extraction efficiency.
-
Liquid-Liquid Extraction:
-
Add 3 mL of ethyl acetate to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.
-
-
Drying: Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40°C.
Derivatization: Two-Step Methoximation and Silylation
This two-step derivatization is a robust method for preparing organic acids for GC-MS analysis.[4][5]
-
Methoximation:
-
To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Vortex briefly to dissolve the residue.
-
Incubate the mixture at 60°C for 45 minutes. This step protects ketone and aldehyde groups.
-
-
Silylation:
-
After cooling to room temperature, add 100 µL of BSTFA with 1% TMCS to the sample.
-
Tightly cap the vial and vortex briefly.
-
Incubate at 70°C for 30 minutes. This step converts acidic protons to their trimethylsilyl (B98337) (TMS) derivatives, increasing their volatility.
-
-
Final Preparation: After cooling, the sample is ready for GC-MS analysis.
GC-MS Analysis
The following parameters provide a starting point and may require optimization based on the specific instrumentation used.
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation and Quantification
For quantitative analysis, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The characteristic ions for the di-trimethylsilyl (2TMS) derivative of isovalerylglycine and its deuterated internal standard are monitored.
Table 2: Quantitative Data for SIM Analysis of Di-TMS Isovalerylglycine
| Compound | Derivative | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Isovalerylglycine (IVG) | Di-TMS | ~10-12 min | 232 | 174, 288 |
| [D3]Isovalerylglycine (D3-IVG) | Di-TMS | ~10-12 min | 235 | 177, 291 |
Note: The molecular weight of the di-TMS derivative of IVG is 303.5 g/mol . The ions listed are characteristic fragments. Retention times are approximate and should be confirmed by injecting a pure standard.
The concentration of IVG in the urine sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of IVG and a constant concentration of the internal standard.
Signaling Pathway Context
The accumulation of isovalerylglycine is a direct consequence of a defect in the leucine catabolic pathway.
Caption: Leucine catabolism and the formation of isovalerylglycine in isovaleric acidemia.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of urinary isovalerylglycine. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this protocol suitable for clinical diagnostic laboratories and research settings involved in the study of inborn errors of metabolism and drug development.
References
- 1. A GC/MS/MS screening method for multiple organic acidemias from urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aurametrix.weebly.com [aurametrix.weebly.com]
- 4. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Creating an Intervertebral Disc Degeneration (IVD) Knockout Mouse Model for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intervertebral disc (IVD) degeneration is a primary contributor to low back pain, a condition that affects a vast portion of the population and carries a significant socioeconomic burden.[1][2][3] To unravel the complex molecular mechanisms underlying IVD degeneration and to develop effective therapeutic strategies, robust in vivo models are indispensable.[3][4] Genetically engineered mouse models, particularly knockout (KO) models, offer a powerful tool to investigate the function of specific genes in IVD health and disease.[5][6][7] The structural and functional similarities between mouse and human IVDs, including their avascular and aneural nature in a healthy state, make them a suitable model for studying the pathogenesis of IVD degeneration.[3][8]
These application notes provide a comprehensive guide for creating and characterizing an IVD knockout mouse model. We will cover the generation of the KO mouse using CRISPR-Cas9 technology, subsequent genotyping to confirm the genetic modification, and detailed protocols for phenotypic analysis to assess the hallmarks of IVD degeneration.
I. Generation of a Constitutive Knockout Mouse Model using CRISPR-Cas9
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system has become the mainstream technology for generating knockout mice due to its precision, efficiency, and relatively low cost.[5] The methodology involves the direct injection of Cas9 mRNA and single guide RNAs (sgRNAs) into mouse zygotes to introduce targeted mutations.[9][10][11]
Experimental Workflow for CRISPR-Cas9 Mediated Knockout Mouse Generation
Caption: Workflow for generating a knockout mouse model using CRISPR-Cas9.
Detailed Protocol:
1. Design of sgRNAs and Genotyping Strategy:
-
Identify the target gene associated with IVD biology. Several genes have been implicated in IVD degeneration, including those involved in extracellular matrix (ECM) maintenance (e.g., Acan, Col2a1), growth factor signaling (e.g., Tgf-β), and matrix degradation (e.g., Mmp3, Mmp9).[1][12]
-
Use online tools to design multiple sgRNAs targeting a critical exon of the gene of interest to induce a frameshift mutation leading to a loss-of-function allele.
-
Simultaneously, design primers for PCR-based genotyping to screen for the desired mutation in founder mice.
2. Preparation of CRISPR-Cas9 Reagents:
-
Synthesize or in vitro transcribe high-quality Cas9 mRNA and sgRNAs.
-
Prepare a microinjection mix containing Cas9 mRNA and sgRNAs at optimized concentrations.
3. Microinjection into Mouse Zygotes:
-
Superovulate female mice (e.g., C57BL/6 strain) and mate them with stud males.
-
Harvest fertilized zygotes from the oviducts of the superovulated females.
-
Perform microinjection of the CRISPR-Cas9 reagents into the cytoplasm or pronucleus of the zygotes.[11]
-
Surgically transfer the microinjected embryos into the oviducts of pseudopregnant recipient female mice.
4. Identification of Founder Mice and Colony Establishment:
-
At approximately 10-14 days of age, obtain tail biopsies from the resulting F0 pups for genomic DNA extraction.[11]
-
Screen the F0 pups for the presence of the desired mutation using PCR and Sanger sequencing.
-
Breed the identified founder mice with wild-type mice to establish germline transmission of the mutation and generate F1 heterozygous offspring.
-
Intercross heterozygous mice to produce homozygous knockout mice for subsequent in vivo studies.[5]
II. Genotyping Protocols for IVD Knockout Mice
Accurate genotyping is crucial to confirm the genetic status of the mice used in the study. PCR-based methods are commonly employed for this purpose.
Detailed Protocol:
1. Genomic DNA Extraction:
-
Collect a small piece of tail tissue (approx. 1-2 mm) from each mouse.
-
Digest the tissue overnight at 55°C in a lysis buffer containing Proteinase K.[13][14]
-
Purify the genomic DNA using a standard phenol-chloroform extraction or a commercial DNA extraction kit.[13][15]
2. PCR Amplification:
-
Set up a PCR reaction using primers that flank the targeted region of the gene.
-
Use a three-primer strategy for efficient screening of wild-type, heterozygous, and homozygous knockout alleles in a single reaction.
-
The reaction mixture typically includes the genomic DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.[16]
3. Agarose (B213101) Gel Electrophoresis:
-
Resolve the PCR products on a 1.5-2% agarose gel.
-
The different alleles (wild-type, heterozygous, knockout) will produce bands of different sizes, allowing for the determination of the genotype of each mouse.
III. Phenotypic Characterization of the IVD Knockout Mouse Model
A comprehensive phenotypic analysis is essential to characterize the effects of the gene knockout on IVD health and to validate the model for studying IVD degeneration. This involves a multi-faceted approach including imaging, histology, and molecular analysis.
A. Imaging Techniques
Imaging modalities are crucial for non-invasive, longitudinal assessment of structural changes in the IVD.[8][17]
1. Micro-Computed Tomography (microCT):
-
Purpose: To assess changes in disc height index (DHI) and vertebral bone structure.[8]
-
Protocol:
-
Anesthetize the mouse and position it in the microCT scanner.
-
Acquire high-resolution scans of the lumbar or caudal spine.
-
Use imaging software to measure the disc height and adjacent vertebral body lengths to calculate the DHI.
-
Contrast-enhanced microCT using agents like Ioversol or potassium iodide (KI) can be employed for better visualization of the nucleus pulposus (NP) and annulus fibrosus (AF).[17][18]
-
2. Magnetic Resonance Imaging (MRI):
-
Purpose: To evaluate disc hydration, and the morphology of the NP and AF.[8][19]
-
Protocol:
-
Anesthetize the mouse and place it in a specialized small-animal MRI scanner.
-
Acquire T2-weighted sagittal and axial images of the spine.
-
Assess changes in T2 signal intensity, which correlates with water content in the NP. A decrease in T2 signal is indicative of disc degeneration.
-
The Pfirrmann grading scale, adapted for mice, can be used to score the degree of disc degeneration based on MRI findings.[8]
-
| Imaging Modality | Key Parameters Assessed | Advantages | Limitations |
| Micro-CT | Disc Height Index (DHI), Endplate sclerosis, Osteophyte formation | High resolution for bony structures | Poor soft tissue contrast without contrast agents |
| MRI | Disc hydration (T2 signal), NP/AF morphology, Disc herniation | Excellent soft tissue contrast | Lower resolution compared to microCT |
B. Histological Analysis
Histology provides detailed information on the cellular and matrix changes within the IVD.[8][20]
1. Tissue Preparation:
-
Euthanize the mice and dissect the desired spinal segments (lumbar or caudal).
-
Fix the tissues in 10% neutral buffered formalin.
-
Decalcify the samples using EDTA or a similar decalcifying agent.
-
Process the tissues and embed them in paraffin.
-
Cut 5-10 µm thick sections in the sagittal plane.[21]
2. Staining Protocols:
-
Hematoxylin and Eosin (H&E): For general assessment of tissue morphology and cellularity.
-
Safranin O/Fast Green: To visualize proteoglycan content (stains red) in the NP and collagen (stains green/blue) in the AF. A loss of Safranin O staining in the NP is a hallmark of degeneration.[8]
-
Immunohistochemistry (IHC): To detect the expression and localization of specific proteins, such as collagen types (I and II), aggrecan, and matrix metalloproteinases (MMPs).
3. Histological Scoring:
-
A standardized histological scoring system should be used to quantify the degree of IVD degeneration.[20][22] This typically involves evaluating changes in the NP, AF, and endplates.
| Histological Feature | Healthy IVD | Degenerated IVD |
| Nucleus Pulposus (NP) | Rich in proteoglycans, distinct from AF | Loss of proteoglycans, fibrous tissue infiltration, decreased cellularity |
| Annulus Fibrosus (AF) | Organized lamellar structure | Disorganized lamellae, tears, and fissures |
| Endplates (EP) | Intact cartilaginous structure | Thinning, microfractures, and sclerosis |
C. Molecular and Cellular Analysis
1. Gene Expression Analysis (qPCR):
-
Purpose: To quantify the expression levels of genes involved in IVD homeostasis and degeneration.
-
Protocol:
-
Isolate total RNA from the tissues.
-
Perform reverse transcription to synthesize cDNA.
-
Use real-time quantitative PCR (qPCR) to measure the expression of target genes, such as Acan, Col2a1, Mmp3, Mmp13, and inflammatory cytokines (e.g., Il-1β, Tnf-α).
2. Protein Analysis (Western Blot or ELISA):
-
Purpose: To assess the protein levels of key molecules in the IVD.
-
Protocol:
-
Isolate proteins from the IVD tissues.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane and probe with specific primary and secondary antibodies.
-
Quantify protein bands using densitometry.
-
Signaling Pathways in IVD Degeneration
Several signaling pathways are implicated in the pathogenesis of IVD degeneration. Knockout of a specific gene can disrupt these pathways, leading to an imbalance between anabolic and catabolic processes.
Caption: Key signaling pathways in IVD homeostasis and degeneration.
IV. Conclusion
The creation and thorough characterization of an IVD knockout mouse model provide a valuable platform for in vivo studies of intervertebral disc degeneration. By combining advanced genetic engineering techniques with a comprehensive suite of phenotypic analyses, researchers can gain crucial insights into the molecular basis of this debilitating condition. The detailed protocols and application notes presented here offer a systematic approach to guide scientists and drug development professionals in their efforts to understand and ultimately treat IVD degeneration.
References
- 1. Intervertebral Disc Biology: Genetic Basis of Disc Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Factors in Intervertebral Disc Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Mouse Intervertebral Disc Degeneration Models and Their Utility as Translational Models of Clinical Discogenic Back Pain: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. Constitutive and conditional gene knockout mice for the study of intervertebral disc degeneration: Current status, decision considerations, and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Knockout and Transgenic Mouse Models in Disc Research | Musculoskeletal Key [musculoskeletalkey.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | In vivo Mouse Intervertebral Disc Degeneration Models and Their Utility as Translational Models of Clinical Discogenic Back Pain: A Comparative Review [frontiersin.org]
- 9. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. Generating Mouse Models Using CRISPR-Cas9 Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell and molecular biology of intervertebral disc degeneration: current understanding and implications for potential therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. boneandcancer.org [boneandcancer.org]
- 14. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 15. Genotyping Protocols for Genetically Engineered Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Universal Mouse Genotyping Protocol | Mouse Genetics Core | Washington University in St. Louis [mousegeneticscore.wustl.edu]
- 17. A Novel Technique for the Contrast-Enhanced microCT Imaging of Murine Intervertebral Discs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High‐Resolution 3‐Dimensional Micro‐CT Imaging of Intervertebral Discs Using a Novel Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Mouse Intervertebral Disc Degeneration Model Based on a New Histological Classification | PLOS One [journals.plos.org]
- 20. Histological and reference system for the analysis of mouse intervertebral disc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development of a standardized histopathology scoring system using machine learning algorithms for intervertebral disc degeneration in the mouse model—An ORS spine section initiative - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A step‐by‐step protocol for isolation of murine nucleus pulposus cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Isovaleryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovaleryl-CoA is a critical intermediate in the metabolism of the branched-chain amino acid leucine. Deficiencies in the enzyme this compound dehydrogenase lead to the genetic disorder isovaleric acidemia, characterized by the accumulation of isovaleric acid and its derivatives. Accurate quantification of this compound is essential for studying the pathophysiology of this disease, for the development of novel therapeutics, and as a standard in various metabolic assays. Chemical synthesis of coenzyme A esters can be challenging due to the complex and labile nature of the molecule. This application note provides a detailed protocol for the enzymatic synthesis of this compound, offering a reliable and specific method for producing a high-purity standard suitable for research and drug development applications.
Principle of the Method
The enzymatic synthesis of this compound is catalyzed by an acyl-CoA synthetase. This enzyme utilizes ATP to activate isovaleric acid, which then reacts with coenzyme A (CoA) to form this compound, with the concomitant release of AMP and pyrophosphate. A short-chain acyl-CoA synthetase from Pseudomonas sp. is a commercially available and effective enzyme for this purpose.
Enzymatic Reaction Pathway
Caption: Enzymatic synthesis of this compound from its precursors.
Data Presentation
Table 1: Optimized Reaction Conditions for this compound Synthesis
| Parameter | Optimal Concentration/Value |
| Isovaleric Acid | 5 mM |
| Coenzyme A | 2.5 mM |
| ATP | 7.5 mM |
| MgCl₂ | 10 mM |
| Acyl-CoA Synthetase | 0.5 U/mL |
| pH | 7.5 |
| Temperature | 30°C |
| Incubation Time | 2 hours |
| Expected Yield | ~85-95% |
Table 2: Representative Kinetic Parameters of Acyl-CoA Synthetase (Pseudomonas sp.)
| Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) |
| Isovaleric Acid | 150 | 15.0 |
| Coenzyme A | 80 | - |
| ATP | 200 | - |
Note: These are representative values and may vary depending on the specific enzyme batch and assay conditions.
Table 3: Purity and Characterization of Synthesized this compound
| Parameter | Result | Method of Analysis |
| Purity | >95% | HPLC |
| Identity Confirmation | Consistent with standard | LC-MS/MS |
| Structure Verification | Confirmed | ¹H NMR |
| Concentration | Determined by UV at 260 nm | Spectrophotometry |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes the in vitro synthesis of this compound using a commercially available short-chain acyl-CoA synthetase.
Materials:
-
Isovaleric acid
-
Coenzyme A, lithium salt
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (1 M, pH 7.5)
-
Acyl-CoA Synthetase from Pseudomonas sp. (e.g., Sigma-Aldrich)
-
Nuclease-free water
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order to a final volume of 1 mL:
-
Nuclease-free water: to final volume
-
Tris-HCl (1 M, pH 7.5): 100 µL (final concentration 100 mM)
-
MgCl₂ (1 M): 10 µL (final concentration 10 mM)
-
ATP (100 mM): 75 µL (final concentration 7.5 mM)
-
Coenzyme A (25 mM): 100 µL (final concentration 2.5 mM)
-
Isovaleric acid (100 mM): 50 µL (final concentration 5 mM)
-
-
Enzyme Addition: Add 0.5 units of acyl-CoA synthetase to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 30°C for 2 hours.
-
Reaction Termination: Stop the reaction by placing the tube on ice or by adding 10 µL of 10% trifluoroacetic acid (TFA).
Protocol 2: Purification of this compound by HPLC
This protocol describes the purification of the synthesized this compound using reverse-phase high-performance liquid chromatography (HPLC).
Materials:
-
Synthesized this compound reaction mixture
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
C18 HPLC column (preparative or semi-preparative)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Centrifuge the terminated reaction mixture at 10,000 x g for 10 minutes at 4°C to pellet any precipitated protein. Filter the supernatant through a 0.22 µm filter.
-
HPLC Separation:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the filtered sample onto the column.
-
Elute with a linear gradient of 5% to 50% Mobile Phase B over 30 minutes.
-
Monitor the elution at 260 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Solvent Evaporation: Lyophilize or use a centrifugal evaporator to remove the solvent from the collected fractions.
-
Storage: Resuspend the purified this compound in a suitable buffer (e.g., water or a mild buffer) and store at -80°C.
Protocol 3: Characterization of this compound by LC-MS/MS
This protocol outlines the confirmation of the identity and purity of the synthesized this compound.
Materials:
-
Purified this compound
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Dilute the purified this compound to a suitable concentration (e.g., 1 µM) in water.
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 UPLC column.
-
Elute with a gradient of acetonitrile in water containing 0.1% formic acid.
-
Analyze the eluent by mass spectrometry in positive ion mode.
-
Monitor for the precursor ion of this compound (m/z 852.2) and its characteristic product ions.
-
-
Data Analysis: Compare the retention time and mass spectrum of the synthesized product with a known standard or previously published data to confirm its identity. Assess purity by integrating the peak area of this compound relative to any other observed peaks.
Experimental Workflow
Caption: Overall workflow for the synthesis and characterization of this compound.
Conclusion
The enzymatic synthesis of this compound using acyl-CoA synthetase provides a robust and specific method for producing a high-purity standard. The detailed protocols and data presented in this application note offer a comprehensive guide for researchers in the fields of metabolism, enzymology, and drug development. The use of this enzymatically synthesized standard will facilitate accurate and reproducible experimental results.
Application Notes and Protocols for Measuring Isovaleryl-CoA Flux in Mitochondria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the quantitative assessment of isovaleryl-CoA flux within the mitochondrial matrix. This compound is a critical intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876). Its metabolic fate is crucial for cellular energy homeostasis, and dysregulation is associated with the genetic disorder isovaleric acidemia (IVA).[1][2] The accurate measurement of this compound flux is therefore essential for basic research, disease modeling, and the development of therapeutic interventions.
The following sections detail direct and indirect methods for quantifying this metabolic pathway, ranging from enzymatic assays to comprehensive metabolic flux analysis using stable isotopes.
Method 1: Direct Measurement of this compound Dehydrogenase (IVD) Activity
Application Note:
The most direct method to assess the potential flux through the this compound dehydrogenation step is to measure the activity of the responsible enzyme, this compound dehydrogenase (IVD). IVD is a mitochondrial flavoenzyme that catalyzes the conversion of this compound to 3-methylcrotonyl-CoA.[3][4] Measuring its activity in isolated mitochondria or cell lysates provides a proxy for the maximum catalytic capacity of this pathway. Several spectrophotometric and radioisotopic assays have been developed for this purpose. These assays are invaluable for diagnosing IVD deficiency, screening for enzyme inhibitors, and characterizing the biochemical properties of the enzyme.[1][5]
Key Experimental Protocol: DCPIP-Based Spectrophotometric Assay
This protocol is adapted from established methods for measuring acyl-CoA dehydrogenase activity.[3] It relies on the use of artificial electron acceptors, phenazine (B1670421) methosulfate (PMS) and 2,6-dichlorophenolindophenol (DCPIP), to measure the rate of this compound oxidation. The reduction of the blue-colored DCPIP is monitored as a decrease in absorbance at 600 nm.
Materials:
-
Isolated mitochondria or cell/tissue homogenates
-
Assay Buffer: 20 mM Potassium Phosphate buffer, pH 7.4
-
Phenazine methosulfate (PMS) solution (e.g., 3 mM stock in water)
-
2,6-dichlorophenolindophenol (DCPIP) solution (e.g., 3 mM stock in water)
-
This compound (substrate) solution (e.g., 10 mM stock in water)
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare the Reaction Mixture: In a cuvette, prepare a standard assay mixture containing:
-
20 mM Phosphate Buffer, pH 7.4
-
1.5 mM PMS
-
100 µM DCPIP
-
Add isolated mitochondria (e.g., 20-50 µg of protein) or cell lysate.
-
Bring the total volume to 1 mL with distilled water.
-
-
Equilibration: Mix gently by inversion and pre-incubate the cuvette at 37°C for 5 minutes to allow the temperature to equilibrate and to record any background rate of DCPIP reduction.
-
Initiate the Reaction: Start the enzymatic reaction by adding this compound to a final concentration of 50-100 µM.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 600 nm for 5-10 minutes, taking readings every 15-30 seconds. The rate should be linear during the initial phase of the reaction.
-
Calculate Activity: The rate of reaction is calculated using the Beer-Lambert law. The molar extinction coefficient for DCPIP at 600 nm is approximately 21 mM⁻¹cm⁻¹. Enzyme activity is typically expressed as nmol of DCPIP reduced per minute per mg of protein.
Data Presentation:
| Parameter | Wild-Type IVD | Mutant IVD (Example) | Reference |
| Apparent Km (this compound) | 33 - 50 µM | Variable (often increased) | [4] |
| Specific Activity | ~112 µmol/min/mg | Significantly Reduced | [6] |
| Substrate Specificity | Highest for this compound | May be altered | [4] |
Experimental Workflow Diagram:
Method 2: Stable Isotope Tracing and Metabolic Flux Analysis (MFA)
Application Note:
Metabolic Flux Analysis (MFA) using stable isotope tracers provides the most comprehensive and quantitative measure of metabolic flux through a pathway in intact biological systems.[7] This technique involves supplying cells or organisms with a substrate enriched with a stable isotope (e.g., ¹³C-labeled leucine). The labeled atoms are incorporated into downstream metabolites as they are processed through the metabolic network. By measuring the isotopic enrichment patterns in key metabolites using mass spectrometry, the rates (fluxes) of the involved biochemical reactions can be calculated.[8][9][10] This approach allows for the determination of this compound production from leucine and its subsequent conversion to 3-methylcrotonyl-CoA and entry into the TCA cycle. It is a powerful tool for understanding how genetic mutations, drugs, or different physiological states affect the entire pathway.[11]
Key Experimental Protocol: ¹³C-Leucine Tracing in Cultured Cells
Materials:
-
Cultured cells (e.g., fibroblasts, hepatocytes)
-
Culture medium deficient in the standard isotope form of the tracer (e.g., leucine-free DMEM)
-
Stable isotope tracer: U-¹³C₅-Leucine
-
Quenching Solution: Cold (-80°C) 80% methanol/water
-
Extraction Solvent: e.g., Methanol/Acetonitrile (B52724)/Water mixture
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture: Plate cells and grow to the desired confluency (typically 80-90%).
-
Labeling:
-
Aspirate the standard culture medium.
-
Wash cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium containing U-¹³C₅-Leucine. The concentration should be similar to that in standard medium.
-
Incubate cells for a defined period. The duration depends on the expected rate of metabolism and may range from minutes to hours. A time-course experiment is recommended to ensure steady-state labeling is reached.
-
-
Metabolite Quenching and Extraction:
-
To halt all enzymatic activity, rapidly aspirate the labeling medium.
-
Immediately add ice-cold (-80°C) quenching solution (e.g., 80% methanol) to the culture plate.
-
Scrape the cells in the quenching solution and transfer the resulting slurry to a microcentrifuge tube.
-
Perform further extraction steps as required by the specific LC-MS/MS protocol (e.g., sonication, centrifugation to pellet debris).
-
-
Sample Analysis:
-
Analyze the metabolite extracts using LC-MS/MS. The instrument will separate the metabolites and measure the mass-to-charge ratio (m/z) of each, distinguishing between unlabeled (M+0) and labeled (e.g., M+2, M+4) isotopologues of downstream metabolites like acetyl-CoA, succinyl-CoA, and TCA cycle intermediates.
-
-
Flux Calculation:
-
The resulting mass isotopologue distributions (MIDs) are used to calculate metabolic fluxes. This typically requires specialized software (e.g., INCA, Metran) that fits the experimental data to a metabolic network model.
-
Data Presentation:
| Metabolite | Condition A (Control) | Condition B (e.g., IVD Inhibitor) | Reference |
| ¹³C-Isovaleryl-CoA Enrichment | High | Very High (Accumulation) | [11] |
| ¹³C-3-Methylcrotonyl-CoA Enrichment | High | Very Low (Blocked) | [11] |
| TCA Intermediate Enrichment (from Leucine) | Measurable | Significantly Reduced | [12] |
| Calculated IVD Flux (nmol/mg protein/hr) | e.g., 50 ± 5 | e.g., 5 ± 1 | [13][14] |
Leucine Catabolism Pathway Diagram:
Method 3: Quantification of this compound and Related Metabolites by LC-MS/MS
Application Note:
Directly measuring the concentration of this compound and its related metabolites provides a static snapshot of the metabolic state of the pathway. While this is not a direct flux measurement, significant accumulation of a substrate (this compound) or its derivatives (isovalerylcarnitine, isovalerylglycine), coupled with a depletion of the product (3-methylcrotonyl-CoA), strongly indicates a bottleneck at the IVD step.[2] This method is highly sensitive and specific, making it the gold standard for diagnostic screening of isovaleric acidemia from blood spots (measuring isovalerylcarnitine) and for detailed biochemical phenotyping in research.[1]
Key Experimental Protocol: Acyl-CoA Extraction from Mitochondria
Materials:
-
Isolated mitochondria
-
Extraction Solvent: 10% (w/v) Trichloroacetic acid (TCA) or a mixture of acetonitrile and isopropanol.
-
Internal Standards: A mixture of isotopically labeled acyl-CoAs (including ¹³C-isovaleryl-CoA) for accurate quantification.
-
LC-MS/MS system with a suitable column (e.g., C18).
Procedure:
-
Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.[5] Ensure high purity and integrity.
-
Quenching & Lysis: Resuspend the mitochondrial pellet in a small volume of buffer. To quench and extract, add a defined volume of ice-cold extraction solvent containing the internal standards. Vortex vigorously.
-
Precipitation: Incubate on ice for 10-15 minutes to allow for protein precipitation.
-
Clarification: Centrifuge at high speed (e.g., 16,000 x g for 10 min at 4°C) to pellet precipitated proteins and cell debris.
-
Collection: Carefully collect the supernatant, which contains the acyl-CoA species.
-
Analysis: Inject the supernatant into the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound, 3-methylcrotonyl-CoA, and other relevant acyl-CoAs based on their unique parent-fragment ion transitions.
-
Quantification: Calculate the concentration of each analyte by comparing its peak area to that of its corresponding isotopically labeled internal standard. Normalize the data to the initial amount of mitochondrial protein.
Data Presentation:
| Analyte | Control Cells (pmol/mg protein) | IVA Patient Cells (pmol/mg protein) | Reference |
| This compound | < 10 | > 500 | [2][11] |
| Isovalerylcarnitine (C5) | Baseline | Highly Elevated | [1] |
| Isovalerylglycine | Not Detected | Highly Elevated | [1] |
| 3-Methylcrotonyl-CoA | Measurable | Not Detected / Very Low | [2] |
Workflow for Metabolite Quantification:
References
- 1. Practical Considerations for the Diagnosis and Management of this compound-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions | MDPI [mdpi.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0001113) [hmdb.ca]
- 3. Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mitochondrial Isovaleryl-Coenzyme A Dehydrogenase of Arabidopsis Oxidizes Intermediates of Leucine and Valine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Demonstration of a specific mitochondrial this compound dehydrogenase deficiency in fibroblasts from patients with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic and Spectral Properties of this compound Dehydrogenase and Interaction with Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]
- 13. Metabolic flux analysis of branched-chain amino and keto acids (BCAA, BCKA) and β-hydroxy β-methylbutyric acid across multiple organs in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Tracing Isovaleryl-CoA Metabolism Using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovaleryl-CoA is a critical intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876). Dysregulation of this compound metabolism is associated with the genetic disorder isovaleric acidemia, characterized by the accumulation of isovaleric acid and its derivatives, leading to severe neurological damage.[1] Understanding the metabolic flux through the leucine catabolism pathway and identifying potential therapeutic interventions requires precise methods to trace the fate of this compound.
Stable isotope labeling, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, offers a powerful and safe methodology to dynamically track the flow of atoms through metabolic pathways.[2] By introducing substrates enriched with stable isotopes, such as ¹³C-leucine, researchers can elucidate the contributions of leucine to downstream metabolites, quantify metabolic fluxes, and assess the impact of drug candidates on specific enzymatic steps. These techniques are invaluable in both basic research and pharmaceutical development for identifying disease mechanisms and evaluating therapeutic efficacy.[3]
These application notes provide a comprehensive guide to designing and executing stable isotope labeling experiments to trace this compound metabolism, from cell culture and sample preparation to data analysis and interpretation.
Key Applications
-
Elucidating Disease Mechanisms: Tracing the metabolic fate of labeled leucine can reveal enzymatic bottlenecks or alternative pathways in isovaleric acidemia and other metabolic disorders.
-
Drug Discovery and Development: Assessing the on-target and off-target effects of therapeutic compounds on leucine catabolism and this compound metabolism.
-
Biomarker Discovery: Identifying novel, disease-specific biomarkers by comparing the metabolic profiles of healthy and diseased states under isotopic labeling conditions.
-
Metabolic Flux Analysis: Quantifying the rate of conversion of leucine to this compound and its subsequent metabolites, providing a dynamic view of pathway activity.
Signaling Pathway: Leucine Catabolism
The catabolism of leucine to acetyl-CoA and acetoacetate (B1235776) involves a series of mitochondrial enzymatic reactions. This compound is a key intermediate in this pathway.
Caption: Leucine catabolism pathway leading to this compound.
Experimental Workflow for ¹³C-Leucine Tracing
A typical workflow for a stable isotope tracing experiment using ¹³C-leucine to investigate this compound metabolism in cultured cells.
Caption: Experimental workflow for ¹³C-leucine tracing.
Protocols
Protocol 1: Stable Isotope Labeling of Adherent Mammalian Cells with ¹³C-Leucine
This protocol is designed for tracing the metabolism of leucine through the this compound pathway in adherent cell lines (e.g., HEK293, HepG2, A549).
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Labeling medium: Leucine-free medium supplemented with [U-¹³C₆]-L-leucine and dialyzed fetal bovine serum (dFBS)
-
Quenching solution: 80% methanol (B129727) in water, pre-chilled to -80°C
-
Extraction solvent: Acetonitrile:methanol:water (40:40:20 v/v/v), pre-chilled to -20°C
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Culture under standard conditions.
-
Preparation for Labeling: On the day of the experiment, aspirate the culture medium. Wash the cells once with pre-warmed PBS.
-
Isotopic Labeling: Add pre-warmed labeling medium to the cells. Incubate for the desired time points (e.g., 0, 2, 8, 24 hours) to achieve isotopic steady-state. A time-course experiment is recommended to determine the optimal labeling duration for the metabolites of interest.[4]
-
Metabolism Quenching: To halt metabolic activity, aspirate the labeling medium and immediately add 1 mL of ice-cold 80% methanol to each well.[5]
-
Cell Harvesting: Place the culture plates on ice. Scrape the cells in the quenching solution and transfer the cell suspension to pre-chilled microcentrifuge tubes.
-
Metabolite Extraction:
-
Add 1 mL of pre-chilled extraction solvent to the cell suspension.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[5]
-
-
Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
Sample Storage: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Store the dried extracts at -80°C until analysis.
Protocol 2: LC-MS/MS Analysis of Acyl-CoA Esters
This protocol outlines the analysis of this compound and other short-chain acyl-CoAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Dried metabolite extracts
-
Reconstitution solvent: 5% (w/v) 5-sulfosalicylic acid (SSA) in water with an internal standard (e.g., [¹³C₂]-acetyl-CoA).
-
LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap mass analyzer).[6]
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in 100 µL of reconstitution solvent. Vortex thoroughly and centrifuge at high speed to pellet any insoluble material.
-
LC Separation:
-
Inject the supernatant onto the C18 column.
-
Use a gradient elution with mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95:5 acetonitrile:water).
-
The gradient should be optimized to achieve good separation of short-chain acyl-CoAs.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for unlabeled (M+0) and labeled (M+n) this compound and other relevant metabolites.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of this compound and its downstream metabolites.
-
Calculate the fractional enrichment and isotopologue distribution to determine the incorporation of ¹³C from leucine.
-
Data Presentation
The quantitative data from a ¹³C-leucine tracing experiment can be summarized to show the fractional contribution of leucine to the carbon backbone of key metabolites in its catabolic pathway.
Table 1: Fractional Enrichment of Leucine Catabolites from [U-¹³C₆]-L-Leucine
| Metabolite | M+0 (Unlabeled) | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 | Fractional Enrichment (%) |
| Leucine | 2.5% | 0.5% | 0.2% | 0.1% | 0.1% | 1.6% | 95.0% | 97.5% |
| α-Ketoisocaproate | 5.2% | 0.8% | 0.4% | 0.2% | 0.2% | 2.2% | 91.0% | 94.8% |
| This compound | 10.8% | 1.2% | 0.7% | 0.4% | 0.3% | 86.6% | 0.0% | 89.2% |
| 3-Methylcrotonyl-CoA | 15.5% | 1.5% | 0.9% | 0.6% | 81.5% | 0.0% | 0.0% | 84.5% |
| Acetyl-CoA | 65.3% | 2.1% | 32.6% | 0.0% | 0.0% | 0.0% | 0.0% | 34.7% |
This is representative data. Actual results will vary based on the cell line, experimental conditions, and labeling duration.
Conclusion
Stable isotope labeling provides a robust and insightful approach to study the dynamics of this compound metabolism. The protocols and application notes presented here offer a framework for researchers to design and implement these powerful techniques. By carefully tracing the metabolic fate of labeled substrates, scientists can gain a deeper understanding of the biochemical pathways involved in health and disease, paving the way for the development of novel therapeutic strategies for metabolic disorders.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0001113) [hmdb.ca]
- 2. Principles of stable isotope research – with special reference to protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Note: Robust and Efficient Extraction of Acyl-CoAs from Cultured Cells for Metabolomic Analysis
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in numerous cellular metabolic pathways, including fatty acid metabolism, the Krebs cycle, and lipid biosynthesis. Their quantification is crucial for understanding the metabolic state of cells and is of significant interest to researchers in various fields, including disease biomarker discovery and drug development. However, the inherent instability and low abundance of acyl-CoAs in biological samples present analytical challenges. This application note provides a detailed protocol for the efficient extraction of a broad range of acyl-CoAs from cultured cells, optimized for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for their quantification.[1][2]
Comparative Overview of Extraction Methodologies
The selection of an appropriate extraction method is critical for the accurate profiling of acyl-CoAs. The primary goal is to efficiently lyse the cells, quench enzymatic activity to prevent analyte degradation, and remove interfering substances from the complex biological matrix.[3] The most common techniques involve solvent-based protein precipitation and solid-phase extraction (SPE).
| Method | Principle | Advantages | Disadvantages | Typical Recovery | Reference |
| Methanol (B129727) Precipitation | Cells are lysed and proteins are precipitated using ice-cold methanol. Acyl-CoAs are soluble in the methanol supernatant. | Simple, rapid, and effective for a broad range of acyl-CoAs.[4] | May have lower recovery for very long-chain acyl-CoAs. The extract may contain interfering compounds. | 80-95% | [4] |
| Organic Solvent Mixture | A mixture of organic solvents (e.g., acetonitrile (B52724)/isopropanol) is used to simultaneously extract acyl-CoAs and precipitate proteins. | Good recovery for a wide range of acyl-CoAs, including long-chain species.[5] | Can be more complex to perform than simple methanol precipitation. | 85-100% | [5] |
| Solid-Phase Extraction (SPE) | Following initial extraction, the sample is passed through an SPE cartridge (typically weak anion exchange) to bind and enrich acyl-CoAs, while removing interfering substances. | Provides a cleaner sample, reducing matrix effects in LC-MS/MS analysis.[2][3] High recovery rates are achievable.[5] | More time-consuming and requires specialized columns.[2] | 83-90% | [5] |
Experimental Workflow for Acyl-CoA Extraction
The following diagram outlines the general workflow for the extraction of acyl-CoAs from cultured cells using a methanol precipitation method, which is recommended for its balance of simplicity and efficiency.
Caption: General experimental workflow for acyl-CoA quantification.
Detailed Protocol: Methanol Precipitation for Acyl-CoA Extraction
This protocol is adapted from established methods and is suitable for the extraction of a broad range of acyl-CoAs from cultured cells.[4]
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
LC-MS grade Methanol, pre-chilled to -80°C
-
Internal standard solution (e.g., 10 µM 15:0 CoA in a suitable solvent)[4]
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Refrigerated centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
For adherent cells: Aspirate the culture medium from the plate. Wash the cell monolayer twice with an appropriate volume of ice-cold PBS to remove any remaining medium.
-
For suspension cells: Transfer the cell suspension to a conical tube and centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells. Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, repeating the centrifugation step each time.
-
-
Quenching and Lysis:
-
After the final PBS wash and aspiration, add 1 mL of ice-cold (-80°C) methanol to the cell plate or pellet.
-
Add an appropriate amount of internal standard to the methanol. The final concentration of the internal standard should be within the linear range of the LC-MS/MS method.[4]
-
Incubate the plate or tube at -80°C for 15 minutes to quench all enzymatic activity and facilitate cell lysis.[4]
-
-
Extraction:
-
For adherent cells: After incubation, use a cell scraper to scrape the cells from the plate in the presence of the cold methanol.
-
Transfer the cell lysate (from both adherent and suspension cells) to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 15,000 x g for 5 minutes at 5°C to pellet the precipitated proteins and cell debris.[4]
-
-
Sample Processing:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new clean tube.
-
To facilitate evaporation, 1 mL of acetonitrile can be added to the supernatant.[4]
-
Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100-150 µL) of an appropriate solvent for LC-MS/MS analysis. A common reconstitution solvent is methanol or a mixture of methanol and ammonium (B1175870) acetate (B1210297) solution.[4]
-
Vortex the reconstituted sample and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 5°C to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Signaling Pathway and Logical Relationships
The accurate measurement of acyl-CoAs is fundamental to understanding their role in central metabolic and signaling pathways.
Caption: The central role of acyl-CoAs in metabolism.
Conclusion
This application note provides a comprehensive and detailed protocol for the extraction of acyl-CoAs from cultured cells. The described methanol precipitation method is robust, efficient, and suitable for a wide range of acyl-CoA species. For researchers requiring higher purity samples, a subsequent solid-phase extraction step can be incorporated. The successful quantification of these critical metabolites will enable a deeper understanding of cellular metabolism and its role in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of CRISPR/Cas9 to Study Gene Function in Intervertebral Disc Degeneration
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Intervertebral disc (IVD) degeneration is a primary contributor to low back pain, a condition affecting a vast portion of the global population. The complex molecular mechanisms underlying IVD degeneration are not fully understood, hindering the development of effective disease-modifying therapies. The advent of CRISPR/Cas9 genome editing technology has opened new avenues for investigating the function of specific genes in IVD health and disease. This powerful tool allows for precise gene knockout, transcriptional repression (CRISPRi), and activation (CRISPRa), enabling researchers to elucidate gene function, model disease progression, and identify novel therapeutic targets.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR/Cas9 technology to study gene function in the context of IVD biology and degeneration.
Key Gene Targets in IVD Research using CRISPR/Cas9
Several signaling pathways and cellular processes have been implicated in IVD degeneration. CRISPR/Cas9 has been instrumental in validating the roles of key genes within these pathways.
-
Wnt/β-catenin Pathway: Upregulation of β-catenin (encoded by the CTNNB1 gene) is associated with IVD pathology.[2][3] CRISPR/Cas9-mediated knockout of Ctnnb1 in animal models has been shown to ameliorate disc degeneration, preserving the nucleus pulposus and reducing the expression of matrix-degrading enzymes.[2][4][5]
-
Chondrogenesis and Extracellular Matrix (ECM) Synthesis: The transcription factors SOX9 and TGFβ1 are crucial for chondrogenesis and the production of essential ECM components like aggrecan and collagen type II.[6] CRISPRa has been used to co-express SOX9 and TGFβ1 in mesenchymal stromal cells, enhancing their regenerative potential for degenerated IVDs.[6]
-
Oxidative Stress and Apoptosis: Oxidative stress-induced apoptosis of nucleus pulposus (NP) cells is a hallmark of IVD degeneration. The E3 ubiquitin ligase Parkin (PRKN) and the Vitamin D Receptor (VDR) are involved in mitophagy and cellular protection against oxidative stress.[1][3] CRISPRi-mediated knockdown of Prkn increases apoptosis, while CRISPRa-mediated upregulation of VDR has a protective effect.[1][3]
Data Summary of CRISPR/Cas9 Applications in IVD Research
The following tables summarize quantitative data from key studies utilizing CRISPR/Cas9 to investigate IVD gene function.
Table 1: In Vivo CRISPR/Cas9-mediated Knockout of β-catenin in a Mouse Model of IVD Degeneration
| Outcome Measure | Control (Injury + Scramble gRNA) | Treatment (Injury + Ctnnb1 gRNA) | Fold Change/Percentage Change | Reference |
| Histological Score (0-12 scale) | 8.5 ± 1.2 | 4.2 ± 0.8 | ~50% reduction | Fan et al., 2022[2] |
| Nucleus Pulposus Area (% of total disc) | 25% ± 5% | 45% ± 7% | ~80% increase | Fan et al., 2022[2] |
| Collagen II Positive Area (%) | 30% ± 6% | 65% ± 9% | ~117% increase | Fan et al., 2022[2] |
| MMP13 Positive Cells (%) | 70% ± 10% | 20% ± 5% | ~71% reduction | Fan et al., 2022[2] |
| ADAMTS5 Positive Cells (%) | 65% ± 8% | 15% ± 4% | ~77% reduction | Fan et al., 2022[2] |
Table 2: In Vitro CRISPRi-mediated Knockdown of Parkin in Rat Nucleus Pulposus Cells
| Outcome Measure | Control (H₂O₂ + Scramble gRNA) | Treatment (H₂O₂ + Prkn gRNA) | Fold Change/Percentage Change | Reference |
| Apoptotic Cells (TUNEL+) (%) | 25% ± 4% | 55% ± 6% | ~120% increase | Lan et al., 2021[7] |
| Cleaved Caspase-3 (Western Blot, relative units) | 1.5 ± 0.3 | 3.5 ± 0.5 | ~133% increase | Lan et al., 2021[7] |
| LC3-II/LC3-I Ratio (Western Blot, relative units) | 2.8 ± 0.4 | 1.2 ± 0.2 | ~57% reduction | Lan et al., 2021[7] |
Table 3: In Vivo CRISPRa-mediated Upregulation of SOX9 and TGFβ1 in a Rat Model of IVD Degeneration
| Outcome Measure | Control (Injury + Empty Vector) | Treatment (Injury + SOX9/TGFβ1 CRISPRa) | Fold Change/Percentage Change | Reference |
| Disc Height Index (%) | 65% ± 8% | 85% ± 7% | ~31% increase | Yu et al., 2024[6] |
| T2-weighted MRI Signal Intensity (relative units) | 120 ± 15 | 200 ± 25 | ~67% increase | Yu et al., 2024[6] |
| Histological Score (0-18 scale) | 12.5 ± 1.5 | 5.5 ± 1.0 | ~56% reduction | Yu et al., 2024[6] |
| Aggrecan Expression (Immunohistochemistry, % positive area) | 15% ± 4% | 55% ± 8% | ~267% increase | Yu et al., 2024[6] |
| Collagen II Expression (Immunohistochemistry, % positive area) | 20% ± 5% | 60% ± 9% | ~200% increase | Yu et al., 2024[6] |
Experimental Workflows and Signaling Pathways
CRISPR/Cas9 Gene Knockout Workflow
Workflow for in vivo CRISPR/Cas9-mediated gene knockout in a mouse model of IVD degeneration.
Wnt/β-catenin Signaling Pathway in IVD Degeneration
CRISPR/Cas9 knockout of β-catenin inhibits the Wnt signaling pathway, reducing catabolic gene expression.
Detailed Experimental Protocols
Protocol 1: In Vivo Gene Knockout of Ctnnb1 in Mouse IVD using AAV-CRISPR/Cas9
This protocol is adapted from Fan et al., 2022.[2]
1. sgRNA Design and Vector Construction
1.1. Design two sgRNA sequences targeting the mouse Ctnnb1 gene using an online tool (e.g., CHOPCHOP, Synthego).
- Target 1: AGGGTTGCCCTTGCCACTCA
- Target 2: AGCTACTTGCTCTTGCGTGA 1.2. Synthesize and anneal complementary oligonucleotides for each sgRNA. 1.3. Clone the annealed oligos into an AAV vector co-expressing Staphylococcus aureus Cas9 (SaCas9) and the sgRNA under the control of a U6 promoter. An AAV vector with a reporter gene (e.g., GFP) can be used for tracking transduction efficiency.
2. AAV Production and Purification
2.1. Co-transfect HEK293T cells with the AAV-sgRNA-SaCas9 plasmid, an AAV helper plasmid (e.g., pAdDeltaF6), and a capsid plasmid (e.g., AAV5 serotype). 2.2. Harvest the cells and supernatant 72 hours post-transfection. 2.3. Purify the AAV particles using an iodixanol (B1672021) gradient ultracentrifugation method. 2.4. Determine the viral titer (viral genomes/mL) by qPCR.
3. Animal Model and Surgical Procedure
3.1. Use 10-12 week old C57BL/6 mice. 3.2. Induce IVD degeneration by puncturing the annulus fibrosus of caudal discs (e.g., Co6-7, Co7-8) with a 31G needle. 3.3. Immediately after injury, perform an intradiscal injection of 0.5 µL of the AAV-CRISPR/Cas9 solution (titer of 1 x 10¹² vg/mL) into the nucleus pulposus of the injured discs.
4. Post-operative Analysis
4.1. MRI Analysis: At 4 and 8 weeks post-injection, perform T2-weighted MRI of the caudal spine to assess disc hydration and measure the Disc Height Index (DHI). 4.2. Histological Analysis: At 8 weeks, harvest the caudal spines, fix in 4% paraformaldehyde, and embed in paraffin. Section the discs and stain with Hematoxylin and Eosin (H&E) and Safranin-O/Fast Green. Score the degree of degeneration using a standardized grading system. 4.3. Immunohistochemistry: Perform immunohistochemical staining on disc sections for β-catenin, Collagen Type II, MMP13, and ADAMTS5 to assess protein expression levels.
Protocol 2: In Vitro CRISPRi-mediated Knockdown of Prkn in Rat Nucleus Pulposus Cells
This protocol is based on the methodology described by Lan et al., 2021.[7]
1. Cell Isolation and Culture
1.1. Isolate nucleus pulposus (NP) cells from the IVDs of Sprague-Dawley rats. 1.2. Culture the NP cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Use cells at passage 2-3 for experiments.
2. sgRNA Design and Lentiviral Vector Construction
2.1. Design sgRNAs targeting the promoter region of the rat Prkn gene. 2.2. Clone the sgRNA into a lentiviral vector co-expressing a nuclease-dead Cas9 (dCas9) fused to a Krüppel-associated box (KRAB) repressor domain (dCas9-KRAB).
3. Lentivirus Production and Transduction
3.1. Produce lentiviral particles by co-transfecting HEK293T cells with the lentiviral vector, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G). 3.2. Harvest the viral supernatant at 48 and 72 hours post-transfection and concentrate the virus. 3.3. Transduce rat NP cells with the lentivirus at a multiplicity of infection (MOI) of 20. 3.4. Select for transduced cells using puromycin (B1679871) (2 µg/mL).
4. Experimental Procedure and Analysis
4.1. Induce oxidative stress by treating the transduced NP cells with 200 µM H₂O₂ for 24 hours. 4.2. Apoptosis Assay: Assess the percentage of apoptotic cells using a TUNEL assay and flow cytometry. 4.3. Western Blot Analysis: Perform Western blotting to analyze the protein levels of Parkin, cleaved Caspase-3, and the LC3-II/LC3-I ratio to assess mitophagy.
Protocol 3: CRISPRa-mediated Upregulation of SOX9 and TGFβ1 in Mesenchymal Stromal Cells
This protocol is a generalized approach based on the study by Yu et al., 2024.[6]
1. Cell Culture
1.1. Culture human tonsil-derived mesenchymal stromal cells (ToMSCs) in α-MEM supplemented with 10% FBS.
2. sgRNA Design and Vector Construction
2.1. Design sgRNAs targeting the promoter regions of human SOX9 and TGFB1 genes for transcriptional activation. 2.2. Clone the sgRNAs into a vector system for CRISPRa, such as a dCas9 fused to a transcriptional activator like VP64 or VPR, under the control of a tetracycline-off (Tet-off) regulatory system.
3. Cell Transfection and Selection
3.1. Transfect ToMSCs with the CRISPRa plasmids using electroporation or a lipid-based transfection reagent. 3.2. Select for successfully transfected cells using an appropriate antibiotic.
4. Chondrogenic Differentiation and Analysis
4.1. Culture the engineered ToMSCs in a chondrogenic differentiation medium. 4.2. qRT-PCR: After 7 and 14 days of differentiation, extract RNA and perform qRT-PCR to quantify the expression of SOX9, TGFB1, ACAN (Aggrecan), and COL2A1 (Collagen Type II). 4.3. Western Blot: Analyze the protein levels of SOX9, TGFβ1, Aggrecan, and Collagen Type II. 4.4. Immunocytochemistry: Stain the cell cultures for Aggrecan and Collagen Type II to visualize ECM production.
Conclusion
CRISPR/Cas9 technology provides a versatile and powerful platform for dissecting the genetic underpinnings of IVD degeneration. By enabling precise gene editing, repression, and activation, researchers can validate gene function, create robust disease models, and screen for novel therapeutic targets. The protocols and data presented in these application notes serve as a guide for scientists and drug development professionals to harness the potential of CRISPR/Cas9 in the quest for effective treatments for IVD-related disorders. Careful experimental design, including the selection of appropriate sgRNAs and delivery methods, is crucial for obtaining reliable and reproducible results. As the field continues to evolve, the application of more advanced CRISPR-based tools, such as base and prime editing, will further refine our ability to study and potentially correct the genetic factors contributing to IVD degeneration.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. addgene.org [addgene.org]
- 3. genscript.com [genscript.com]
- 4. synthego.com [synthego.com]
- 5. TGFB1 sgRNA CRISPR/Cas9 All-in-One Non-viral Vector set (Mouse) | Applied Biological Materials Inc. [abmgood.com]
- 6. In vivo Mouse Intervertebral Disc Degeneration Models and Their Utility as Translational Models of Clinical Discogenic Back Pain: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2023 January issue Journal of Orthopaedic Translation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Nuclear vs. Mitochondrial Isovaleryl-CoA via Subcellular Fractionation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isovaleryl-CoA is a critical intermediate in the catabolism of the branched-chain amino acid leucine. Its metabolism is primarily localized within the mitochondria, where it is converted by this compound dehydrogenase.[1][2][3] Dysregulation of this pathway leads to the accumulation of isovaleric acid and related compounds, causing the metabolic disorder isovaleric acidemia.[1][4][5] Recent studies have highlighted the importance of subcellular compartmentalization of metabolites, including acyl-CoAs, in regulating cellular processes.[6][7][8][9] Understanding the distribution of this compound between the mitochondria and the nucleus is crucial for elucidating its potential roles in nuclear functions, such as histone acylation, and for developing targeted therapeutic strategies.
This application note provides a detailed protocol for the subcellular fractionation of cultured mammalian cells to isolate enriched nuclear and mitochondrial fractions, followed by the extraction and quantification of this compound from each fraction using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
Caption: Experimental workflow for subcellular fractionation and this compound quantification.
Materials and Reagents
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Fractionation Buffer (250 mM Sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA)[10]
-
Protease inhibitor cocktail
-
Dounce homogenizer with a tight-fitting pestle
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated centrifuge
-
5% (w/v) 5-Sulfosalicylic acid (SSA), ice-cold[11]
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA)
-
This compound standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₅-Isovaleryl-CoA)
-
LC-MS/MS system
Experimental Protocols
Part 1: Subcellular Fractionation of Nuclear and Mitochondrial Fractions
This protocol is based on differential centrifugation to separate cellular organelles based on their size and density.[12][13] All steps should be performed on ice or at 4°C to minimize enzymatic activity and maintain organelle integrity.[14]
-
Cell Harvesting:
-
Grow cells to 80-90% confluency.
-
For adherent cells, wash twice with ice-cold PBS, then scrape cells into fresh ice-cold PBS. For suspension cells, wash by pelleting and resuspending in ice-cold PBS.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Cell Lysis and Homogenization:
-
Resuspend the cell pellet in 1 mL of ice-cold Fractionation Buffer containing protease inhibitors.
-
Incubate on ice for 20 minutes to allow the cells to swell.
-
Transfer the cell suspension to a pre-chilled Dounce homogenizer.
-
Homogenize with 15-20 strokes of a tight-fitting pestle. Check for cell lysis under a microscope. Avoid excessive foaming.
-
-
Isolation of Nuclear Fraction:
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.[10]
-
Carefully collect the supernatant (Post-Nuclear Supernatant - S1) and transfer it to a new pre-chilled tube for mitochondrial isolation.
-
Wash the nuclear pellet by resuspending it in 500 µL of Fractionation Buffer and centrifuging again at 1,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and store the nuclear pellet (P1) at -80°C for acyl-CoA extraction.
-
-
Isolation of Mitochondrial Fraction:
-
Take the post-nuclear supernatant (S1) from the previous step.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.[15][16]
-
The resulting supernatant is the cytosolic fraction (S2), which can be stored for other analyses.
-
Wash the mitochondrial pellet by resuspending it in 500 µL of Fractionation Buffer and centrifuging again at 10,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and store the mitochondrial pellet (P2) at -80°C for acyl-CoA extraction.
-
Part 2: this compound Extraction and Quantification
This protocol utilizes protein precipitation with 5-Sulfosalicylic acid (SSA) for the extraction of short-chain acyl-CoAs.[11]
-
Acyl-CoA Extraction:
-
To the nuclear (P1) and mitochondrial (P2) pellets, add 200 µL of ice-cold 5% SSA containing the stable isotope-labeled internal standard.
-
Vortex vigorously for 1 minute to resuspend the pellet and precipitate proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer to a new pre-chilled tube.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a reverse-phase C18 column on an LC-MS/MS system.
-
A gradient elution with mobile phases containing formic acid in water and acetonitrile is typically used for the separation of short-chain acyl-CoAs.
-
The mass spectrometer should be operated in positive ion mode with Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and its internal standard.[17]
-
Data Presentation
The quantitative data for this compound levels in the nuclear and mitochondrial fractions should be summarized in a table for clear comparison. Protein concentration in each fraction should be determined using a standard assay (e.g., BCA assay) to normalize the this compound amounts.
| Sample ID | Subcellular Fraction | This compound (pmol) | Protein (µg) | Normalized this compound (pmol/µg protein) |
| Control 1 | Nucleus | 1.2 | 50 | 0.024 |
| Control 1 | Mitochondria | 15.8 | 100 | 0.158 |
| Control 2 | Nucleus | 1.5 | 55 | 0.027 |
| Control 2 | Mitochondria | 17.2 | 110 | 0.156 |
| Treatment 1 | Nucleus | 3.1 | 48 | 0.065 |
| Treatment 1 | Mitochondria | 10.5 | 95 | 0.111 |
| Treatment 2 | Nucleus | 3.5 | 52 | 0.067 |
| Treatment 2 | Mitochondria | 11.2 | 105 | 0.107 |
Purity of Subcellular Fractions
To ensure the reliability of the results, the purity of the isolated nuclear and mitochondrial fractions should be assessed by Western blotting using specific protein markers.
-
Nuclear Markers: Lamin B1, Histone H3
-
Mitochondrial Markers: COX IV, VDAC1
-
Cytosolic Marker (as a control for contamination): GAPDH
-
ER Marker (as a control for contamination): Calnexin
Signaling Pathway Diagram
Caption: Leucine catabolism pathway and the subcellular localization of this compound.
Conclusion
This application note provides a comprehensive methodology for the differential measurement of this compound in nuclear and mitochondrial fractions. The combination of optimized subcellular fractionation and sensitive LC-MS/MS analysis allows for the accurate quantification of this key metabolite in distinct cellular compartments. This approach will be valuable for researchers investigating the role of branched-chain amino acid metabolism in cellular signaling, epigenetics, and the pathophysiology of metabolic diseases. The successful implementation of this protocol will provide crucial insights into the subcellular dynamics of this compound and its potential impact on nuclear processes.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0001113) [hmdb.ca]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Considerations for the Diagnosis and Management of this compound-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 13. assaygenie.com [assaygenie.com]
- 14. drexel.edu [drexel.edu]
- 15. Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
- 17. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in Isovaleryl-CoA extraction from tissues
Welcome to the technical support center for Isovaleryl-CoA extraction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions. Here, you will find detailed protocols and optimization strategies to address common challenges, such as low extraction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in preserving this compound levels in tissue samples?
A1: The most critical step is rapid metabolic quenching to halt all enzymatic activity that could alter in vivo acyl-CoA levels. The gold standard method is immediate freeze-clamping of the tissue in liquid nitrogen at the moment of collection.[1] This ensures that the metabolic snapshot is as accurate as possible.
Q2: My this compound yield is consistently low. What are the most likely causes?
A2: Low yield can stem from several factors throughout the extraction process. The most common culprits include:
-
Suboptimal Quenching: Delay between tissue collection and freezing can lead to significant degradation of acyl-CoAs.
-
Sample Thawing: Allowing the tissue to thaw at any point before the addition of extraction solvent will activate degradative enzymes.
-
Inefficient Homogenization: Incomplete disruption of the tissue matrix will result in poor extraction efficiency.
-
Degradation During Extraction: this compound is susceptible to hydrolysis, especially at non-optimal pH and temperatures. It is crucial to keep samples on ice or at 4°C throughout the procedure.[2]
-
Loss During Purification: If using solid-phase extraction (SPE), improper conditioning of the cartridge, incorrect wash/elution solvent composition, or allowing the sample to dry out on the column can lead to significant loss of the analyte.
Q3: Which extraction method is best for this compound?
A3: The choice of extraction method depends on the specific acyl-CoA species of interest and the downstream analytical platform. For a broad range of short- to medium-chain acyl-CoAs, including this compound, a mixed organic-aqueous solvent extraction is highly effective. A commonly used solution is a pre-cooled mixture of acetonitrile/methanol (B129727)/water (2:2:1, v/v/v).[2] Alternatively, acid precipitation using perchloric acid or trichloroacetic acid (TCA) can be employed, though this may be more suitable for short-chain species.
Q4: Is an internal standard necessary for accurate quantification of this compound?
A4: Yes, the use of an appropriate internal standard is highly recommended for accurate quantification.[1] An ideal internal standard would be a stable isotope-labeled this compound (e.g., [¹³C₅]-Isovaleryl-CoA). If that is not available, a structurally similar, non-endogenous odd-chain acyl-CoA like heptadecanoyl-CoA can be used.[3] The internal standard should be added to the sample at the very beginning of the extraction process to account for any sample loss during preparation and for variations in ionization efficiency during mass spectrometry analysis.
Q5: How should I store my extracted this compound samples?
A5: For long-term storage, it is best to store the purified, dried acyl-CoA pellet at -80°C.[1] Storing extracts in this manner helps to preserve their stability.[1] Reconstitute the sample in an appropriate buffer immediately before analysis.
Troubleshooting Guide
Issue 1: Low or No Detectable this compound Peak in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Degradation of Analyte | Ensure tissue was properly freeze-clamped and never thawed. Maintain samples at or below 4°C throughout the entire extraction process. Use fresh, pre-chilled solvents. |
| Inefficient Extraction | Confirm that the tissue was completely homogenized to a fine powder. Ensure the correct volume of extraction solvent was used for the amount of tissue. Increase vortexing or sonication time. |
| Loss During Sample Cleanup (SPE) | Verify that the SPE cartridge was conditioned and equilibrated correctly. Ensure the sample was loaded in a compatible solvent. Optimize wash and elution solvent compositions and volumes. Do not allow the cartridge to go dry before elution. |
| Mass Spectrometry Sensitivity | Optimize MS parameters for this compound, including precursor and product ion selection, collision energy, and other source parameters.[4] Infuse a standard solution to confirm instrument sensitivity. |
| Improper Sample Reconstitution | After drying the extract, ensure it is fully reconstituted in a solvent compatible with the LC mobile phase. Vortex and sonicate briefly to aid dissolution. |
Issue 2: Poor Peak Shape and Reproducibility in Chromatography
| Possible Cause | Troubleshooting Step |
| Sample Matrix Effects | Incorporate a solid-phase extraction (SPE) cleanup step to remove interfering substances like phospholipids (B1166683) and salts.[1] |
| Precipitate in Reconstituted Sample | Centrifuge the reconstituted sample at high speed (e.g., >14,000 x g) at 4°C and inject the supernatant to avoid clogging the column.[2] |
| Suboptimal LC Method | Optimize the gradient, flow rate, and column temperature. Ensure the mobile phase composition is appropriate for retaining and eluting short-chain acyl-CoAs. |
| Analyte Adsorption | Add a small amount of a competing agent to the mobile phase, if compatible with MS detection, to reduce non-specific binding to the column. |
Experimental Protocols
Protocol 1: Organic Solvent Extraction for Short- to Medium-Chain Acyl-CoAs
This protocol is adapted from methods suitable for a broad range of acyl-CoAs.[1][2]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C
-
Internal standard solution (e.g., stable isotope-labeled acyl-CoAs)
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >14,000 x g
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Tissue Pulverization: Place the frozen tissue sample in a pre-chilled mortar containing liquid nitrogen. Grind the tissue to a fine, homogenous powder using a pre-chilled pestle.
-
Extraction: Transfer the powdered tissue to a pre-weighed, pre-chilled microcentrifuge tube. Add a 20-fold excess (v/w) of the pre-cooled extraction solvent (e.g., for 50 mg of tissue, add 1 mL of solvent). Immediately add the internal standard.
-
Homogenization: Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction.
-
Incubation: Incubate the homogenate on ice for 30 minutes, with manual mixing every 10 minutes.
-
Centrifugation: Centrifuge the sample at >14,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new clean tube.
-
Drying: Dry the supernatant completely in a vacuum concentrator. This step is crucial for concentrating the sample and improving the stability of the acyl-CoAs.[1]
-
Reconstitution: Reconstitute the dried pellet in a suitable volume (e.g., 50-100 µL) of reconstitution buffer (e.g., 50% methanol or a buffer compatible with your LC-MS/MS method) for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol can be used following the organic solvent extraction to further purify the sample.
Materials:
-
Dried acyl-CoA extract from Protocol 1
-
SPE cartridges (e.g., Oasis HLB, C18)
-
SPE manifold
-
Reconstitution Solution: e.g., 100 mM KH₂PO₄ (pH 4.9)
-
Wash Solution: e.g., Water
-
Elution Solution: e.g., Methanol
-
Vacuum concentrator
Procedure:
-
Reconstitution: Reconstitute the dried acyl-CoA extract in an appropriate volume of Reconstitution Solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with the elution solvent followed by equilibration with the reconstitution/loading buffer.
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a suitable wash solution to remove unbound contaminants.
-
Elution: Elute the acyl-CoAs from the cartridge using an appropriate elution solvent.
-
Drying: Dry the eluate completely in a vacuum concentrator.
-
Storage: Store the purified, dried acyl-CoA pellet at -80°C until LC-MS/MS analysis.
Data Presentation
Table 1: Reported Recovery Rates of Acyl-CoAs Using Different Extraction Methods
| Analyte | Extraction Method | Tissue/Cell Type | Recovery (%) | Reference |
| Malonyl-CoA | 10% Trichloroacetic Acid | Rat Liver | 28.8 ± 0.9 | [5] |
| Malonyl-CoA | 10% Trichloroacetic Acid | Rat Heart | 48.5 ± 1.8 | [5] |
| Malonyl-CoA | 10% Trichloroacetic Acid | Rat Skeletal Muscle | 44.7 ± 4.4 | [5] |
| Acetyl-CoA | Organic Solvent | Not Specified | >90 | [6] |
| Palmitoyl-CoA | Organic Solvent | Not Specified | >90 | [6] |
Note: Recovery can vary significantly based on the specific acyl-CoA, tissue type, and protocol nuances.
Visualizations
Caption: Workflow for this compound extraction from tissue.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Isovaleryl-CoA Dehydrogenase (IVD) Assay
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their Isovaleryl-CoA dehydrogenase (IVD) assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound dehydrogenase (IVD) assay?
The IVD assay measures the activity of the this compound dehydrogenase enzyme, a key player in the catabolism of the amino acid leucine (B10760876). The most common methods involve monitoring the reduction of an electron acceptor, which is coupled to the oxidation of the this compound substrate. A widely used method is the ferricenium-based assay, where the reduction of ferricenium hexafluorophosphate (B91526) to ferrocene (B1249389) is measured spectrophotometrically at a wavelength of 300 nm. Another common approach is the DCPIP (2,6-dichlorophenolindophenol) assay, where the reduction of DCPIP by electrons transferred from this compound is monitored by a decrease in absorbance at 600 nm.
Q2: What are the essential components of an IVD assay reaction mixture?
A typical IVD assay mixture contains the following components:
-
Buffer: To maintain a stable pH, typically potassium phosphate (B84403) buffer.
-
Substrate: this compound is the specific substrate for the IVD enzyme.
-
Electron Acceptor: A substance that gets reduced as the substrate is oxidized. Common examples include ferricenium hexafluorophosphate or DCPIP.
-
Enzyme Source: Purified IVD enzyme or a biological sample containing the enzyme (e.g., mitochondrial extract).
-
Electron Transfer Flavoprotein (ETF): In many assay systems, particularly those using DCPIP, ETF is required to transfer electrons from the IVD enzyme to the final electron acceptor.
Q3: How is IVD enzyme activity calculated?
Enzyme activity is calculated based on the rate of change in absorbance of the electron acceptor over time. The calculation uses the Beer-Lambert law (A = εcl), where:
-
A is the change in absorbance per minute (ΔA/min).
-
ε is the molar extinction coefficient of the electron acceptor (e.g., for DCPIP, ε = 21 mM⁻¹cm⁻¹ at 600 nm).
-
c is the concentration of the enzyme.
-
l is the path length of the cuvette (usually 1 cm).
The activity is typically expressed in units of µmol/min/mg of protein.
Experimental Protocols
Protocol 1: DCPIP-Based IVD Assay
This protocol is adapted for measuring IVD activity using the electron acceptor DCPIP.
Materials:
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
This compound solution
-
DCPIP solution
-
Electron Transfer Flavoprotein (ETF)
-
Purified IVD enzyme or sample lysate
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the potassium phosphate buffer, DCPIP, and ETF.
-
Incubate the mixture for a few minutes at the desired temperature (e.g., 37°C) to allow the components to equilibrate.
-
Initiate the reaction by adding the substrate, this compound.
-
Immediately start monitoring the decrease in absorbance at 600 nm over a set period (e.g., 5 minutes).
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance curve.
-
Use the molar extinction coefficient of DCPIP (21 mM⁻¹cm⁻¹) to calculate the enzyme activity.
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during IVD assays.
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal / Activity | Inactive Enzyme: The enzyme may have degraded due to improper storage or handling. | Ensure the enzyme is stored at the correct temperature (e.g., -80°C) and avoid repeated freeze-thaw cycles. Always keep the enzyme on ice during experiments. |
| Sub-optimal pH or Temperature: The assay conditions may not be optimal for enzyme activity. | The optimal pH for human IVD is around 8.0 to 8.5. Verify the pH of your buffer. The assay is typically performed at 37°C. | |
| Missing or Degraded Cofactors/Components: Essential components like ETF or the substrate may be missing or have degraded. | Prepare fresh solutions of this compound and other reagents. Ensure ETF is included if using the DCPIP assay. | |
| Inhibitors Present: The sample may contain inhibitors of the IVD enzyme. | Run a control with a known active IVD enzyme to check for inhibitors in your sample preparation. Consider purifying your sample further. | |
| High Background Signal | Contamination of Reagents: Reagents may be contaminated with reducing agents that non-enzymatically reduce the electron acceptor. | Use high-purity reagents and water. Prepare fresh solutions. Run a blank reaction without the enzyme to measure the non-enzymatic reduction rate. |
| Substrate Instability: this compound can be unstable and may break down, leading to background signal. | Prepare the this compound solution fresh before each experiment. | |
| Assay Instability / Non-linear Reaction Rate | Substrate Depletion: The concentration of this compound may be too low and is being rapidly consumed. | Increase the initial concentration of this compound. Ensure the substrate concentration is well above the Michaelis constant (Km) for the enzyme. |
| Enzyme Instability: The IVD enzyme may be unstable under the assay conditions. | Check the stability of the enzyme at the assay temperature and pH over the time course of the experiment. Consider adding stabilizing agents like glycerol (B35011) if appropriate. | |
| Product Inhibition: The reaction products may be inhibiting the enzyme. | Measure the initial reaction velocity where product concentration is minimal. Dilute the enzyme sample to reduce the rate of product formation. |
Quantitative Data Summary
| Parameter | Value | Enzyme Source | Reference |
| Optimal pH | 8.0 - 8.5 | Human IVD | |
| Michaelis Constant (Km) for this compound | 20-50 µM | Rat Liver IVD | |
| Molar Extinction Coefficient (ε) of DCPIP | 21 mM⁻¹cm⁻¹ at 600 nm | N/A | |
| Molar Extinction Coefficient (ε) of Ferricenium | 4.3 mM⁻¹cm⁻¹ at 300 nm | N/A |
Visual Guides
Caption: Role of IVD in the leucine catabolic pathway.
Caption: General workflow for a typical IVD assay.
Caption: Troubleshooting flowchart for common IVD assay issues.
Technical Support Center: Mass Spectrometry of C5-Carnitine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common interferences encountered during the mass spectrometric analysis of C5-carnitine.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in C5-carnitine analysis?
A1: The most significant interferences in C5-carnitine analysis arise from isomeric and isobaric compounds, which have the same mass-to-charge ratio (m/z) as C5-carnitine and are therefore indistinguishable by standard flow injection analysis-tandem mass spectrometry (FIA-MS/MS).[1][2] The primary interferent is pivaloylcarnitine (B1222081), which is often present in samples from individuals who have been administered pivalate-conjugated antibiotics.[1][3] Other common isomeric interferents include 2-methylbutyrylcarnitine, isovalerylcarnitine (B1198194) (the diagnostic marker for isovaleric acidemia), and valerylcarnitine.[1][4]
Q2: Why can't standard FIA-MS/MS differentiate between C5-carnitine and its isomers?
A2: Standard FIA-MS/MS methods analyze samples without prior chromatographic separation.[1] Since isomers of C5-carnitine have the same molecular weight and elemental composition, they exhibit the same m/z value. During mass spectrometric analysis, these compounds are detected as a single peak, making it impossible to distinguish the contribution of each individual isomer to the total signal.[1][2] This can lead to false-positive results, particularly in newborn screening for isovaleric acidemia where elevated C5-carnitine is a primary marker.[1][5]
Q3: What are the clinical implications of these interferences?
A3: The inability to differentiate between isovalerylcarnitine and other C5-carnitine isomers, especially pivaloylcarnitine, can lead to a high rate of false-positive results in newborn screening for isovaleric acidemia.[1] This results in unnecessary anxiety for families, costly follow-up testing, and a lower positive predictive value for the screening test.[1] Accurate differentiation is crucial for the correct diagnosis of metabolic disorders such as isovaleric acidemia and 2-methylbutyryl-CoA dehydrogenase deficiency.[3][6]
Troubleshooting Guides
Issue: Elevated C5-carnitine levels detected by FIA-MS/MS with no clinical symptoms of isovaleric acidemia.
Possible Cause: Interference from isobaric or isomeric compounds, most commonly pivaloylcarnitine.
Troubleshooting Steps:
-
Review Patient Medication History: Check if the patient has been treated with pivalate-containing antibiotics, as this is a frequent cause of elevated pivaloylcarnitine.[1]
-
Second-Tier Testing: Employ a more specific analytical method to separate the C5-carnitine isomers. The recommended approach is to use liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[3][4][6] These methods introduce a chromatographic separation step before mass spectrometric detection, allowing for the individual quantification of each isomer.
-
Alternative FIA-MS/MS Method: In some cases, a modified FIA-MS/MS method can be used to distinguish between isovalerylcarnitine and pivaloylcarnitine by analyzing the intensity ratios of different product ions at specific collision energies.[1]
Quantitative Data Summary
The following table summarizes the mass-to-charge ratios (m/z) for precursor and common product ions of C5-carnitine and its isomers, which are essential for setting up mass spectrometry experiments.
| Compound | Precursor Ion (m/z) | Common Product Ions (m/z) |
| C5-Carnitine (general) | 246.2 | 187.1, 85.0, 57.1 |
| Isovalerylcarnitine | 246.2 | 187.1, 85.0, 57.1 |
| Pivaloylcarnitine | 246.2 | 187.1, 85.0, 57.1 |
| 2-Methylbutyrylcarnitine | 246.2 | 187.1, 85.0, 57.1 |
| Valerylcarnitine | 246.2 | 187.1, 85.0, 57.1 |
Note: While the precursor and major product ions are identical, their relative intensities at different collision energies can sometimes be used for partial differentiation in FIA-MS/MS.[1]
Experimental Protocols
Protocol: Separation of C5-Carnitine Isomers by UPLC-MS/MS
This protocol provides a general framework for the separation and quantification of C5-carnitine isomers. Specific parameters may need to be optimized for individual instruments and applications.
1. Sample Preparation:
-
Extraction: Extract acylcarnitines from the sample matrix (e.g., dried blood spots, plasma) using an organic solvent such as methanol (B129727) containing appropriate deuterium-labeled internal standards.[6][7]
-
Derivatization: To improve chromatographic retention and ionization efficiency, derivatize the extracted acylcarnitines. A common method is butylation using butanolic HCl.[6][7] Alternatively, derivatization with pentafluorophenacyl trifluoromethanesulfonate (B1224126) can be used.[4][8]
2. UPLC Conditions:
-
Column: Use a C18 reversed-phase column (e.g., C18 BEH, 1 x 100 mm, 1.7 µm).[6][7]
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of water and methanol, both containing a small percentage of a modifier like formic acid to improve peak shape and ionization.
-
Flow Rate: A typical flow rate for UPLC is between 0.2 and 0.6 mL/min.
-
Column Temperature: Maintain the column at an elevated temperature (e.g., 60 °C) to improve separation efficiency.[6][7]
3. Mass Spectrometry Conditions:
-
Ionization: Use electrospray ionization (ESI) in the positive ion mode.[6][7]
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor the transition from the precursor ion (m/z of the derivatized C5-carnitine) to a common product ion (e.g., m/z 85).
Visualization
Troubleshooting Workflow for Elevated C5-Carnitine
A flowchart outlining the troubleshooting steps for an elevated C5-carnitine result.
References
- 1. mdpi.com [mdpi.com]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of Isovaleryl-CoA during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Isovaleryl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The primary drivers of this compound degradation are enzymatic activity and chemical instability. Endogenous enzymes, particularly acyl-CoA thioesterases and this compound dehydrogenase (IVD), can rapidly break down this compound upon cell lysis.[1][2] Chemically, the thioester bond in this compound is susceptible to hydrolysis, a process accelerated by suboptimal pH and elevated temperatures.[1][2]
Q2: What is the optimal pH for maintaining this compound stability?
A2: this compound is most stable in slightly acidic conditions, within a pH range of 4.0 to 6.8.[1] It is recommended to use an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) for tissue or cell homogenization to inhibit thioesterase activity and minimize chemical hydrolysis.[1][3]
Q3: How critical is temperature control during sample preparation?
A3: Maintaining low temperatures is crucial for preserving this compound. All steps of the sample preparation process should be conducted on ice (0-4°C) to minimize enzymatic degradation and slow down chemical hydrolysis.[1][2] For long-term stability, samples should be stored at -80°C.[1][4]
Q4: How can I effectively quench metabolic activity to prevent enzymatic degradation?
A4: Rapidly quenching all enzymatic activity at the point of sample collection is critical. For cultured cells, this can be achieved by washing with ice-cold PBS and then adding ice-cold methanol (B129727), followed by incubation at -80°C for 15 minutes.[1] For tissue samples, flash-freezing in liquid nitrogen immediately upon collection is the recommended method to halt all enzymatic activity.[4]
Q5: What are the best practices for storing samples containing this compound?
A5: For long-term storage, it is essential to store samples at -80°C.[1] Dry pellets of the extract are often more stable than solutions. If storing as a solution, use a slightly acidic buffer (pH 4.0-6.8) or a solvent like methanol, which has shown good stability for acyl-CoAs.[1] Avoid repeated freeze-thaw cycles as this can lead to degradation.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Detectable this compound | Enzymatic Degradation: Delayed or incomplete quenching of metabolic activity. | Immediately flash-freeze tissue samples in liquid nitrogen upon collection.[4] For cell cultures, rapidly wash with ice-cold PBS and quench with ice-cold methanol.[1] Ensure all subsequent steps are performed on ice.[1][2] |
| Chemical Hydrolysis: Suboptimal pH of buffers and solvents. | Maintain a slightly acidic pH (4.0-6.8) throughout the extraction and analysis process.[1] Verify the pH of all your solutions. | |
| Inefficient Extraction: The chosen protocol is not optimal for your sample type. | Utilize a robust extraction method involving homogenization in an acidic buffer, protein precipitation, and extraction with organic solvents like isopropanol (B130326) and acetonitrile (B52724).[1][3] Consider using solid-phase extraction (SPE) to purify and concentrate your sample.[1] | |
| Adsorption to Surfaces: this compound can adhere to plastic or glass surfaces. | Use low-binding microcentrifuge tubes and vials for all sample handling and storage steps.[5][6] | |
| High Variability Between Replicates | Inconsistent Sample Handling: Minor differences in the timing of homogenization, quenching, or extraction steps. | Standardize every step of your protocol and process samples in smaller batches to ensure consistent handling time for each replicate.[2] |
| Matrix Effects in Mass Spectrometry: Co-eluting compounds from the sample matrix are suppressing or enhancing the analyte signal. | Improve sample cleanup using techniques like solid-phase extraction (SPE). Optimize chromatographic separation to resolve this compound from interfering compounds. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects.[4] | |
| Unexpected or Broad Peaks in LC-MS Chromatogram | Poor Chromatographic Peak Shape: Secondary interactions between the analyte and the column's stationary phase. | Adjust the mobile phase pH. Consider using a column with end-capping or a different stationary phase chemistry.[5] |
| Inappropriate Injection Solvent: The sample is dissolved in a solvent that is stronger than the initial mobile phase. | Ensure the injection solvent has a similar or weaker strength than the starting mobile phase.[5] |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Tissues
This protocol is adapted from methods designed for the rapid inactivation of enzymes and efficient extraction of acyl-CoAs.[1][3]
-
Homogenization: Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice. Add 1 mL of ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9. Homogenize thoroughly while keeping the homogenizer on ice.
-
Solvent Addition: Add 2 mL of isopropanol and continue to homogenize.
-
Extraction: Add 4 mL of acetonitrile and 0.25 mL of saturated ammonium (B1175870) sulfate. Vortex vigorously.
-
Phase Separation: Centrifuge at approximately 2,000 x g for 5 minutes at 4°C.[4]
-
Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying: Dry the sample under a gentle stream of nitrogen at room temperature.[4]
-
Reconstitution: Reconstitute the dried pellet in an appropriate solvent for your downstream analysis (e.g., methanol or a 50/50 mixture of methanol and ammonium acetate, pH 7).[1]
Protocol 2: Acyl-CoA Extraction from Cultured Cells
This protocol is a common method for quenching metabolism and extracting acyl-CoAs from cultured cells.[1]
-
Cell Washing: Aspirate the culture media. Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolic Quenching: Add 2 mL of ice-cold methanol to the plate and place it at -80°C for 15 minutes to halt all enzymatic activity.
-
Cell Lysis & Collection: Scrape the cell lysate from the plate. Transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube for further analysis or storage at -80°C.
Visualizations
References
improving the resolution of Isovaleryl-CoA from its isomers by HPLC
Welcome to the technical support center for the chromatographic analysis of Isovaleryl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) for enhancing the resolution of this compound from its isomers during HPLC experiments.
Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: What are the primary challenges in separating this compound from its structural isomers by HPLC? The main challenges stem from several factors:
-
Structural Similarity: this compound and its isomers (e.g., isobutyryl-CoA, 2-methylbutyryl-CoA, pivaloyl-CoA) have identical molecular weights and share the same Coenzyme A moiety, leading to very similar physicochemical properties and a high tendency for co-elution.[1]
-
High Polarity: The large Coenzyme A group is highly polar and negatively charged at typical pH levels.[2] This can cause poor retention on standard C18 columns and necessitates specific mobile phase additives.
-
Peak Tailing: The negatively charged phosphate (B84403) groups on the CoA molecule can interact with residual acidic silanol (B1196071) groups on the silica-based stationary phase, leading to asymmetric, tailing peaks.[1]
-
Compound Stability: Acyl-CoA thioesters can be susceptible to degradation, requiring careful sample handling and buffered mobile phases to ensure reproducible results.[2]
Q2: What is the most effective type of HPLC column for separating short-chain acyl-CoA isomers? Reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 stationary phase is the most common and effective method for separating short-chain acyl-CoA compounds.[3][4] To enhance resolution, consider columns with smaller particle sizes (e.g., sub-2 µm or 2.6 µm) which provide higher efficiency.[3][5]
Q3: What is the role of an ion-pairing agent in the mobile phase? Ion-pairing agents are crucial for retaining and resolving highly polar, charged molecules like acyl-CoAs on a reversed-phase column.[5] These agents are additives that contain both a hydrophobic part and an ionic part.[6][7] They form a neutral ion pair with the charged analyte, which increases the overall hydrophobicity of the complex.[5] This leads to stronger retention on the C18 stationary phase, often resulting in significantly improved peak shape and resolution.[5] For separating negatively charged acyl-CoAs, cationic ion-pairing reagents like tetraalkylammonium salts (e.g., tetrabutylammonium) are used.[6][8]
Q4: How does mobile phase pH affect the separation of this compound? Mobile phase pH is a critical parameter that influences both retention and peak shape. It affects the ionization state of the acyl-CoA's phosphate groups and, importantly, the residual silanol groups on the column's silica (B1680970) backbone.[1]
-
Low pH: At a lower pH, residual silanol groups are protonated, minimizing their ability to cause secondary interactions with the negatively charged analytes, which can reduce peak tailing.[1]
-
Optimized pH: The optimal pH balances analyte ionization and column interactions. For a series of 12 different CoA derivatives, a pH of 4.6 was found to provide the best baseline separation and narrowest peaks.[9] As a general rule, the mobile phase pH should be at least one to two units away from the analyte's pKa to ensure a single ionic form exists in solution, preventing split peaks.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the HPLC analysis of this compound and its isomers.
Problem 1: Poor Resolution or Co-elution of Isomers
Poor resolution, where adjacent peaks are not baseline separated, is the most common challenge. This can be addressed by systematically optimizing your method.[1]
| Potential Causes | Recommended Solutions |
| Mobile Phase Gradient is Too Steep | Decrease the gradient slope (e.g., change from a 5-50% organic phase over 10 minutes to 5-50% over 20 minutes). A shallower gradient increases the interaction time between the isomers and the stationary phase, enhancing resolution.[2][5] |
| Suboptimal Mobile Phase Composition | Change Organic Modifier: Selectivity can differ between acetonitrile (B52724) and methanol. Test your separation with each solvent.[2][5] Adjust pH: Fine-tune the pH of the aqueous buffer to alter the ionization and retention of the isomers.[5] Optimize Ion-Pair Agent: Modify the concentration or type of the ion-pairing agent. |
| Column Temperature Not Optimized | Systematically evaluate a range of column temperatures (e.g., 25°C, 35°C, 45°C). Lowering the temperature often improves resolution but can increase backpressure, while higher temperatures can sometimes change selectivity.[2][10] |
| Insufficient Column Efficiency | Decrease Particle Size: If possible, switch to a column with smaller particles to increase efficiency and resolution.[5] Increase Column Length: A longer column provides more theoretical plates, which can enhance separation, but this will also lead to longer run times and higher backpressure.[5] |
Problem 2: Asymmetric Peaks (Tailing or Fronting)
Asymmetrical peaks are common and can compromise resolution and accurate integration.[1]
| Potential Causes | Recommended Solutions |
| Secondary Interactions (Peak Tailing) | Use an Ion-Pairing Agent: This is highly effective at shielding the charged phosphate groups on the CoA molecule, reducing interactions with the stationary phase.[1] Add Acidic Modifier: Add a small amount of an acid like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of residual silanol groups.[2] |
| Column Overload (Peak Tailing or Fronting) | Reduce the sample concentration or the injection volume.[5] Overloading the column is a common cause of peak distortion.[1] |
| Sample Solvent Mismatch (Peak Tailing or Split Peaks) | Dissolve the sample in a solvent that is identical to or weaker than the initial mobile phase composition.[2][5] Injecting in a stronger solvent can cause severe peak distortion. |
| Column Contamination or Damage | Backflush the column to remove contaminants from the inlet frit. If the problem persists, the frit may need to be replaced or the column may be permanently damaged.[2][11] |
Problem 3: Shifting or Unstable Retention Times
Inconsistent retention times make peak identification unreliable and indicate a problem with system stability.
| Potential Causes | Recommended Solutions |
| Insufficient Column Equilibration | Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. Flushing with 10-15 column volumes is recommended.[2] |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase daily to avoid changes due to solvent evaporation or pH drift.[2] If using online mixing, ensure the pump's proportioning valves are working correctly.[2][12] |
| Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature. Minor changes in ambient temperature can affect retention times.[2] |
| System Leaks | Check all fittings for leaks, especially between the pump, injector, and column, as this can cause pressure and flow rate fluctuations.[5] |
Experimental Protocols & Methodologies
Recommended Starting HPLC Parameters
This table provides a robust starting point for method development. Parameters should be optimized empirically for the specific isomers and matrix being analyzed.
| Parameter | Recommendation |
| Column | Reversed-Phase C18, ≤ 3 µm particle size (e.g., 100 x 4.6 mm)[3] |
| Mobile Phase A | 10-50 mM Potassium Phosphate or Ammonium (B1175870) Formate, pH adjusted to 4.0-5.5[4][9] |
| Mobile Phase B | Acetonitrile or Methanol[4] |
| Ion-Pairing Agent | 5-10 mM Tetrabutylammonium Phosphate or similar cationic agent in Mobile Phase A[6] |
| Flow Rate | 0.5 - 1.0 mL/min[3] |
| Column Temperature | 30 - 40 °C (use a column oven for stability)[2] |
| Detection | UV at 254 nm or 260 nm[3][4] |
| Injection Volume | 5 - 20 µL |
| Example Gradient | Start with a shallow gradient, such as 5% B to 40% B over 20-30 minutes. |
Protocol 1: Sample Preparation and Analysis Workflow
-
System Preparation: Equilibrate the entire HPLC system, including the specified C18 column, with the initial mobile phase (e.g., 95% A, 5% B) for at least 30-60 minutes or until a stable baseline is achieved.[2]
-
Sample Extraction: Extract acyl-CoA esters from tissue samples using perchloric acid. The extract can then be applied to a solid-phase extraction (SPE) C18 cartridge for concentration and partial purification.[13]
-
SPE Cleanup: After loading the sample onto the conditioned SPE cartridge, wash with acidic water and organic solvents (e.g., petroleum ether, chloroform, methanol) to remove interferences. Elute the acyl-CoA esters with a mixture like 65:35 ethanol/water containing 0.1 M ammonium acetate.[13]
-
Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with the initial HPLC mobile phase (e.g., 95% Mobile Phase A / 5% Mobile Phase B).[5]
-
Scouting Gradient: Perform an initial injection using a broad "scouting" gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the target isomers.[2]
-
Gradient Optimization: Based on the scouting run, design a shallower, more focused gradient around the elution region of the isomers to maximize their resolution.[2]
Visualizations
// Start Node start [label="Poor Resolution or\nCo-elution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Main Branches check_mp [label="Optimize Mobile Phase", fillcolor="#FBBC05", fontcolor="#202124"]; check_method [label="Optimize Method\nParameters", fillcolor="#FBBC05", fontcolor="#202124"]; check_col [label="Evaluate Column", fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions sol_gradient [label="Use Shallower Gradient", shape= Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_solvent [label="Change Organic\nModifier (ACN/MeOH)", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_ph [label="Adjust pH", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_temp [label="Adjust Temperature", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_flow [label="Lower Flow Rate", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_particle [label="Use Smaller\nParticle Size Column", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_length [label="Increase Column Length", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> {check_mp; check_method; check_col} [arrowhead=normal]; check_mp -> {sol_gradient; sol_solvent; sol_ph} [arrowhead=normal]; check_method -> {sol_temp; sol_flow} [arrowhead=normal]; check_col -> {sol_particle; sol_length} [arrowhead=normal]; } }
Caption: Troubleshooting logic for improving poor peak resolution.
Caption: Experimental workflow for Acyl-CoA analysis by HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phenomenex.blog [phenomenex.blog]
- 8. ion-pairing agents ??? - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Recombinant IVD Enzyme Expression and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the expression and purification of recombinant enzymes for in-vitro diagnostic (IVD) applications.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the expression and purification of recombinant IVD enzymes.
Expression Issues
Problem: Low or No Expression of the Recombinant Enzyme
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Codon Bias: The codon usage of the gene of interest is not optimized for the expression host.[1][2] | Synthesize a new gene with codons optimized for the specific expression host (e.g., E. coli, yeast, mammalian cells).[1][2][3] |
| Inefficient Transcription/Translation: Promoter strength, ribosome binding site (RBS) sequence, or mRNA stability may be suboptimal.[1][4] | - Use a stronger or more appropriate promoter.[5] - Ensure the RBS is optimal for the host. - Check for and remove any mRNA secondary structures near the 5' end that might hinder translation.[4] |
| Protein Toxicity: The expressed enzyme is toxic to the host cells, leading to poor growth and low expression levels.[6] | - Use a tightly regulated promoter to control basal expression.[6] - Lower the expression temperature to slow down protein synthesis.[1][2][7] - Adjust the inducer concentration to fine-tune expression levels.[1][6] |
| Plasmid Instability: The expression vector is lost during cell division. | - Ensure consistent antibiotic selection throughout the culture. - Use a host strain that supports plasmid stability. |
| Incorrect Vector Construction: Errors in cloning may result in a frameshift or premature stop codons.[4] | Sequence the entire expression construct to verify the integrity and reading frame of the gene.[4] |
Problem: Enzyme is Expressed as Insoluble Inclusion Bodies
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| High Expression Rate: Rapid protein synthesis overwhelms the cellular folding machinery, leading to aggregation.[7][8] | - Lower the expression temperature (e.g., 15-25°C).[1][2][7] - Use a lower concentration of the inducer to reduce the rate of transcription.[1] |
| Lack of Proper Folding Environment: The host cytoplasm (e.g., E. coli) may lack the necessary components for correct folding, such as chaperones or an oxidizing environment for disulfide bond formation.[6][8] | - Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in proper folding.[2][6] - For proteins with disulfide bonds, use specialized host strains (e.g., SHuffle strains) that facilitate their formation in the cytoplasm.[6][8] - Target the protein to the periplasm, which provides a more oxidizing environment.[6] |
| Hydrophobic Nature of the Protein: The enzyme itself has hydrophobic patches that are prone to aggregation.[9][10] | - Fuse a solubility-enhancing tag to the protein, such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST).[1][6] - If inclusion bodies are unavoidable, develop a protocol for their solubilization and refolding. |
Purification Issues
Problem: Low Recovery of Purified Enzyme
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Inefficient Cell Lysis: Incomplete disruption of host cells results in a lower yield of the target enzyme in the lysate. | - Optimize the cell lysis method (e.g., increase sonication time, use a different lysis buffer). - Ensure the sample is kept on ice during mechanical disruption to prevent protein denaturation. |
| Suboptimal Binding to Chromatography Resin: The enzyme does not bind efficiently to the affinity column. | - Ensure the binding buffer composition (pH, ionic strength) is optimal for the interaction between the affinity tag and the resin. - Check if the affinity tag is accessible; consider moving it to the other terminus of the protein. |
| Protein Precipitation During Purification: The enzyme aggregates and precipitates during purification steps due to inappropriate buffer conditions. | - Maintain a well-buffered solution with an appropriate ionic strength (e.g., 300–500 mM NaCl).[1] - Consider adding stabilizing agents like glycerol (B35011) or non-ionic detergents.[7] |
| Inefficient Elution: The enzyme binds too tightly to the resin or the elution conditions are too harsh, causing denaturation. | - Optimize the elution buffer by creating a gradient of the eluting agent (e.g., imidazole (B134444) for His-tagged proteins). - For tag cleavage, ensure the protease is active and incubation time is sufficient.[11] |
Problem: Presence of Impurities in the Final Product
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Co-purification of Host Cell Proteins: Host proteins with similar properties to the target enzyme co-elute during chromatography.[11] | - Add a "polishing" step to the purification workflow, such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).[1][12] - For affinity chromatography, increase the stringency of the wash steps (e.g., by adding a low concentration of imidazole for His-tagged proteins).[11] |
| Proteolytic Degradation: The target enzyme is degraded by host cell proteases, leading to truncated forms.[6] | - Add protease inhibitors to the lysis buffer.[7] - Use protease-deficient host strains.[6] - Perform all purification steps at low temperatures (e.g., 4°C).[7][11] |
| Endotoxin (B1171834) Contamination: Lipopolysaccharides (LPS) from Gram-negative bacteria co-purify with the enzyme. | - Use endotoxin-free reagents and equipment. - Incorporate an endotoxin removal step, such as chromatography with a polymyxin (B74138) B resin. |
| Leached Metal Ions: For IMAC purification, metal ions (e.g., Ni²⁺) can leach from the column and contaminate the final product.[13] | - Incorporate a polishing step with a chromatography method that can remove metal ions, such as ion-exchange or hydroxyapatite (B223615) chromatography.[13] |
Frequently Asked Questions (FAQs)
1. Which expression system is best for my IVD enzyme?
The choice of expression system depends on the specific characteristics of your enzyme.[5][14]
-
E. coli is cost-effective and offers rapid expression, making it suitable for many enzymes.[7][8] However, it may not be ideal for proteins requiring complex post-translational modifications.[15]
-
Yeast (e.g., Pichia pastoris) can perform some post-translational modifications and is capable of high-density fermentation.[14]
-
Insect cells and mammalian cells are excellent for producing complex proteins with extensive post-translational modifications that are critical for activity, though they are more expensive and require more complex culture conditions.[7][14]
2. How can I improve the stability of my purified enzyme for long-term storage?
Enzyme stability is crucial for the shelf-life of IVD kits.[16][17][18]
-
Optimize Buffer Conditions: Screen for the optimal pH, ionic strength, and buffer components.
-
Add Stabilizing Excipients: Common stabilizers include glycerol, trehalose, sucrose, and bovine serum albumin (BSA).
-
Control Storage Temperature: Store the enzyme at a temperature that maximizes its stability, typically -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles.[16]
-
Consider Lyophilization: Freeze-drying can be an effective method for long-term storage of many enzymes.
3. What is the importance of codon optimization?
Codon optimization involves modifying the gene sequence to use codons that are most frequently used by the expression host.[2][3] This can significantly increase the rate of translation and, consequently, the yield of the recombinant protein by preventing the depletion of rare tRNAs.[1][3]
4. When should I use an affinity tag, and should I remove it?
Affinity tags (e.g., His-tag, GST-tag) greatly simplify purification by allowing for a highly specific capture step.[1][19]
-
Use a tag when a straightforward, high-purity initial purification step is desired.[12]
-
Remove the tag if it interferes with the enzyme's activity, stability, or intended application in the IVD assay.[1] This is often achieved by engineering a protease cleavage site between the tag and the enzyme.
5. How do I deal with inclusion bodies?
Inclusion bodies are insoluble aggregates of misfolded protein.[8] While optimizing expression conditions to favor soluble expression is preferred, if inclusion bodies are formed, they can be isolated, solubilized using strong denaturants (e.g., urea, guanidine (B92328) hydrochloride), and then refolded into an active conformation by gradually removing the denaturant.[7]
Experimental Protocols
Protocol 1: Codon Optimization and Gene Synthesis
-
Obtain the amino acid sequence of the target enzyme.
-
Use a codon optimization software tool. Input the amino acid sequence and select the desired expression host (e.g., E. coli K12).
-
Review and adjust parameters such as GC content and avoidance of rare codons.
-
Synthesize the optimized gene through a commercial gene synthesis service.
-
Clone the synthetic gene into an appropriate expression vector.
Protocol 2: Small-Scale Expression Trial to Optimize for Solubility
-
Transform the expression vector into a suitable E. coli strain.
-
Inoculate 5 mL of culture medium with a single colony and grow overnight at 37°C.
-
Inoculate four 50 mL cultures with the overnight culture to an OD₆₀₀ of ~0.1.
-
Grow the cultures at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce expression under different conditions:
-
Culture 1: Induce with 1 mM IPTG at 37°C for 4 hours.
-
Culture 2: Induce with 0.1 mM IPTG at 37°C for 4 hours.
-
Culture 3: Cool to 20°C, then induce with 1 mM IPTG overnight.
-
Culture 4: Cool to 20°C, then induce with 0.1 mM IPTG overnight.
-
-
Harvest cells by centrifugation.
-
Lyse a small sample of cells from each condition and separate the soluble and insoluble fractions by centrifugation.
-
Analyze the fractions by SDS-PAGE to determine which condition yields the most soluble protein.
Protocol 3: Three-Step Protein Purification Workflow
This protocol describes a general workflow for purifying a His-tagged enzyme.[13][20]
-
Step 1: Affinity Chromatography (Capture)
-
Equilibrate a Ni-NTA or other IMAC column with binding buffer.[13]
-
Load the clarified cell lysate onto the column.
-
Wash the column with wash buffer (containing a low concentration of imidazole) to remove non-specifically bound proteins.
-
Elute the target enzyme with elution buffer (containing a higher concentration of imidazole).
-
-
Step 2: Ion-Exchange Chromatography (Intermediate Purification)
-
Buffer-exchange the eluted sample into the IEX binding buffer.
-
Load the sample onto an appropriate IEX column (anion or cation exchange, depending on the enzyme's pI).
-
Wash the column with binding buffer.
-
Elute the enzyme using a salt gradient.
-
Collect fractions and analyze by SDS-PAGE to identify those containing the pure enzyme.
-
-
Step 3: Size-Exclusion Chromatography (Polishing)
-
Concentrate the pooled fractions from the IEX step.
-
Equilibrate an SEC column with the final storage buffer.
-
Load the concentrated sample onto the column.
-
Collect fractions corresponding to the expected molecular weight of the enzyme.
-
Pool pure fractions and perform a final quality control check (e.g., purity by SDS-PAGE, concentration by A₂₈₀, and activity assay).
-
Visualizations
Caption: General workflow for recombinant IVD enzyme production.
Caption: Decision tree for troubleshooting low enzyme yield.
References
- 1. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 2. biomatik.com [biomatik.com]
- 3. Optimising expression and extraction of recombinant proteins in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 6. Aragen’s Solutions for Mitigating Challenges in Recombinant Protein Production - Aragen Life Sciences [aragen.com]
- 7. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 8. Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sinobiological.com [sinobiological.com]
- 10. news-medical.net [news-medical.net]
- 11. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. Purification Workflow For The Production of Highly Pure Recombinant Proteins [drugdiscoveryonline.com]
- 14. abeomics.com [abeomics.com]
- 15. researchgate.net [researchgate.net]
- 16. Key Factors for the Stability of In Vitro Diagnostic Reagents: 3 Major Problems and Solutions-poclightbio.com [poclightbio.com]
- 17. cdsco.gov.in [cdsco.gov.in]
- 18. mddionline.com [mddionline.com]
- 19. mdpi.com [mdpi.com]
- 20. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: CoA-Persulfide Adducts in Recombinant IVD Protein Purification
Welcome to the technical support center for addressing challenges related to Coenzyme A (CoA) persulfide binding in the purification of recombinant proteins for in vitro diagnostic (IVD) applications. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify, remove, and prevent CoA-persulfide adducts on your protein of interest.
Frequently Asked Questions (FAQs)
Q1: What is a CoA-persulfide adduct and why is it a concern for my recombinant IVD protein?
A CoA-persulfide is a modification where a Coenzyme A molecule is attached to a cysteine residue on your protein via a persulfide bond (Cys-S-S-CoA). This can occur during recombinant protein expression, particularly in host systems like E. coli where components of sulfide (B99878) metabolism are active.[1] For IVD applications, such adducts are a significant concern as they can:
-
Alter Protein Structure and Function: The bulky CoA adduct can interfere with proper protein folding, leading to a loss of biological activity or altered binding kinetics, which is critical for diagnostic assays.[2]
-
Cause Heterogeneity: The presence of this adduct on a fraction of the purified protein population leads to batch-to-batch variability, affecting the reproducibility and reliability of the IVD assay.
-
Interfere with Downstream Processes: The adduct can block sites for conjugation or labeling, impacting the performance of the final diagnostic product.
Q2: How can I detect if my purified protein has a CoA-persulfide adduct?
The primary method for detecting a CoA-persulfide adduct is mass spectrometry (MS) .
-
Intact Mass Analysis: An increase in the protein's molecular weight corresponding to the mass of a CoA-persulfide moiety is a strong indicator. This can be performed using techniques like ESI-MS.
-
Peptide Mapping: After digesting the protein (e.g., with trypsin), the modified peptide can be identified by tandem mass spectrometry (MS/MS). This will pinpoint the exact cysteine residue that is modified.[3]
A key characteristic to look for is a mass shift that is reversible upon treatment with a reducing agent.
Q3: Can I prevent the formation of CoA-persulfide adducts during expression?
While complete prevention can be challenging, you can minimize the formation of these adducts by:
-
Optimizing Expression Conditions: Lowering the induction temperature and using milder induction agents can sometimes reduce the metabolic stress on the host cells, potentially lowering the levels of reactive sulfur species.[2][4]
-
Using Specialized Host Strains: Strains engineered to have a more oxidizing cytoplasm (e.g., SHuffle strains) can promote the formation of desired disulfide bonds while potentially reducing the availability of free thiols for persulfide formation.[5]
-
Periplasmic Expression: Targeting the protein to the periplasm of E. coli can provide a more oxidizing environment, which may favor correct disulfide bond formation over persulfidation.[5]
Troubleshooting Guide
This guide addresses common issues encountered when dealing with suspected CoA-persulfide adducts during recombinant IVD protein purification.
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high molecular weight in mass spectrometry analysis. | Your protein may have a CoA-persulfide adduct. | 1. Treat a small sample of your purified protein with a reducing agent (DTT or TCEP) as described in the protocols below.2. Re-analyze the treated sample by mass spectrometry. A mass shift back to the expected molecular weight confirms a reducible adduct like a persulfide. |
| Low specific activity or binding affinity of the purified protein. | The CoA-persulfide adduct may be sterically hindering the active site or a key binding interface. | 1. Implement the adduct removal protocol using DTT or TCEP.2. Perform a functional assay on the treated protein to see if activity is restored.3. Consider redesigning the protein to remove the susceptible cysteine if it is not critical for function. |
| Batch-to-batch variability in protein performance. | Inconsistent levels of CoA-persulfide modification between different purification batches. | 1. Standardize your expression and purification protocol rigorously.2. Incorporate a routine reduction step in your purification workflow to ensure a homogenous, adduct-free final product.3. Implement stringent QC checks using mass spectrometry for each batch. |
| Protein precipitates after treatment with a reducing agent. | The disulfide bond being reduced (as part of the persulfide) was crucial for the protein's structural integrity, and its removal leads to unfolding and aggregation. | 1. Optimize the buffer conditions for the reduction step. Include stabilizing agents like glycerol, non-ionic detergents, or arginine.2. Perform the reduction at a lower protein concentration.3. Conduct the reduction at a lower temperature (e.g., 4°C).4. Consider on-column refolding protocols if the protein is purified under denaturing conditions.[6] |
Experimental Protocols
Protocol 1: Removal of CoA-Persulfide Adducts using Dithiothreitol (DTT)
DTT is a strong reducing agent that effectively cleaves persulfide bonds.[7][8]
Materials:
-
Purified protein with suspected CoA-persulfide adduct in a suitable buffer (e.g., Tris or HEPES, pH 7.5-8.5).
-
Dithiothreitol (DTT) stock solution (e.g., 1 M in water).
-
Desalting column or dialysis tubing for removing excess DTT.
Procedure:
-
To your protein solution, add DTT to a final concentration of 10-50 mM.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C. Incubation at a higher temperature can improve reduction efficiency.[7]
-
After incubation, remove the excess DTT and the cleaved CoA-persulfide by-products using a desalting column or by dialysis against your buffer of choice.
-
Verify the removal of the adduct by mass spectrometry.
Protocol 2: Removal of CoA-Persulfide Adducts using TCEP
Tris(2-carboxyethyl)phosphine (TCEP) is an alternative reducing agent that is odorless, stable, and effective over a wider pH range than DTT.[9][10][11]
Materials:
-
Purified protein with suspected CoA-persulfide adduct.
-
TCEP hydrochloride stock solution (e.g., 0.5 M in water, pH adjusted to ~7.0).
-
Desalting column or dialysis equipment.
Procedure:
-
Add the TCEP stock solution to your protein sample to a final concentration of 10-20 mM.
-
Incubate the mixture for 15-60 minutes at room temperature.[9]
-
Remove the excess TCEP and by-products via a desalting column or dialysis.
-
Confirm the removal of the adduct by mass spectrometry.
Quantitative Data Summary: Comparison of Common Reducing Agents
| Reducing Agent | Effective pH Range | Typical Concentration | Incubation Time | Key Advantages | Considerations |
| DTT | > 7.0[12] | 10-100 mM[7] | 15-60 min[7] | Strong reducing agent, widely used. | Has a strong odor, less stable in solution. |
| TCEP | 1.5 - 9.0[9] | 10-50 mM[11] | 5-60 min[13] | Odorless, stable, effective over a broad pH range.[9][10][11] | Can be more expensive than DTT. |
| β-Mercaptoethanol | > 7.5 | 20-100 mM | 30-60 min | Inexpensive. | Volatile with a strong odor, less potent than DTT. |
Visualizations
Caption: Workflow for the identification and removal of CoA-persulfide adducts.
Caption: Decision tree for troubleshooting protein heterogeneity.
References
- 1. Recombinant Escherichia coli with sulfide:quinone oxidoreductase and persulfide dioxygenase rapidly oxidises sulfide to sulfite and thiosulfate via a new pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. Direct Proteomic Mapping of Cysteine Persulfidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aragen’s Solutions for Mitigating Challenges in Recombinant Protein Production - Aragen Life Sciences [aragen.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. dalochem.com [dalochem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. agscientific.com [agscientific.com]
- 13. Disulfide reduction using TCEP reaction [biosyn.com]
Technical Support Center: Overcoming Instability of Isovaleryl-CoA Standards
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isovaleryl-CoA standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the inherent instability of this compound and to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in research?
This compound is a crucial intermediate in the metabolic pathway of the branched-chain amino acid, leucine.[1] Its accurate quantification is vital for studying various metabolic processes and disorders, most notably Isovaleric Acidemia, an inherited metabolic disease caused by the deficiency of the enzyme this compound dehydrogenase.[2][3] In a laboratory setting, this compound standards are essential for calibrating analytical instruments and ensuring the accuracy of experimental data.
Q2: What makes this compound standards unstable?
The instability of this compound, like other acyl-CoA thioesters, stems from several factors:
-
Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly in neutral to alkaline aqueous solutions (pH > 7.0), breaking down into isovaleric acid and coenzyme A.
-
Enzymatic Degradation: Biological samples may contain thioesterase enzymes that can rapidly degrade acyl-CoA molecules.
-
Oxidation: The free thiol group on the coenzyme A moiety can be prone to oxidation.
Q3: What are the ideal storage conditions for this compound standards?
To ensure the longevity of your this compound standards, adhere to the following storage guidelines:
| Storage Format | Temperature | Duration | Recommendations |
| Lyophilized Powder | -20°C or -80°C | Long-term | Store in a desiccator to prevent moisture absorption. |
| Stock Solution (in organic solvent) | -80°C | Months | Prepare in a high-purity organic solvent like acetonitrile (B52724) or methanol (B129727). Aliquot into single-use vials to minimize freeze-thaw cycles. |
| Aqueous Working Solutions | -80°C | Short-term | Prepare fresh before each experiment. If short-term storage is necessary, use a slightly acidic buffer (pH 4.0-6.0). |
Q4: How many freeze-thaw cycles can an this compound solution tolerate?
It is highly recommended to minimize freeze-thaw cycles. Ideally, stock solutions should be aliquoted into single-use vials to avoid repeated freezing and thawing, which can accelerate degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound standards.
Issue 1: Inconsistent or non-reproducible results in enzymatic assays.
-
Possible Cause 1: Degraded this compound standard.
-
Solution: Prepare fresh working solutions of this compound from a new aliquot of a properly stored stock solution for each experiment. Verify the concentration of your stock solution periodically using spectrophotometry (A260 nm).
-
-
Possible Cause 2: Suboptimal assay buffer pH.
-
Solution: Ensure your assay buffer is within the optimal pH range for both the enzyme and the stability of this compound. For many dehydrogenases, a slightly alkaline pH (around 8.0) is optimal for activity, but be aware that this can increase the rate of chemical hydrolysis of the this compound. A compromise may be necessary, or the reaction time should be kept as short as possible.
-
Issue 2: Poor peak shape (e.g., tailing) in HPLC or LC-MS/MS analysis.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution: The phosphate (B84403) groups on the CoA moiety can interact with residual silanols on silica-based columns, leading to peak tailing.[4] Try adjusting the mobile phase to a lower pH (e.g., using formic acid) to suppress the ionization of the silanol (B1196071) groups.[4] Using a highly deactivated column can also minimize these interactions.[4]
-
-
Possible Cause 2: Column contamination or degradation.
-
Possible Cause 3: Inappropriate mobile phase.
-
Solution: Ensure your mobile phase is properly prepared and degassed. The presence of buffers can help to reduce peak tailing.[7]
-
Issue 3: Low signal intensity or poor recovery of this compound in LC-MS/MS analysis.
-
Possible Cause 1: Degradation during sample preparation.
-
Solution: Keep samples on ice throughout the extraction process. Use pre-chilled solvents and minimize the time samples spend in aqueous solutions before analysis.
-
-
Possible Cause 2: Ion suppression from matrix components.
-
Solution: Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.
-
-
Possible Cause 3: Suboptimal mass spectrometer settings.
-
Solution: Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature) for this compound. Positive ion mode electrospray ionization (ESI) is generally effective.
-
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock and Working Solutions for LC-MS/MS Calibration
This protocol describes the preparation of a stock solution and a dilution series for a calibration curve.
Materials:
-
This compound lithium salt (or similar)
-
High-purity methanol or acetonitrile
-
Deionized water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL): a. Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh a precise amount of the powder (e.g., 1 mg) and transfer it to a clean vial. c. Add the appropriate volume of 50% methanol in water (e.g., 1 mL) to achieve the desired concentration. d. Vortex gently until the powder is completely dissolved. e. Aliquot the stock solution into single-use microcentrifuge tubes and store at -80°C.
-
Working Standard Preparation (Calibration Curve): a. Prepare a series of dilutions from the stock solution using a suitable solvent, such as 50/50 acetonitrile/water with 0.1% formic acid. b. A typical calibration curve might include concentrations ranging from low ng/mL to µg/mL levels, depending on the expected concentration in your samples and the sensitivity of your instrument. c. Prepare these working standards fresh for each analytical run.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: A logical approach to troubleshooting common issues.
Caption: Factors influencing the stability of this compound standards.
References
- 1. Kinetic and Spectral Properties of this compound Dehydrogenase and Interaction with Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Considerations for the Diagnosis and Management of this compound-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions [mdpi.com]
- 3. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. m.youtube.com [m.youtube.com]
minimizing matrix effects in LC-MS/MS analysis of acyl-CoAs
Welcome to the technical support center for the LC-MS/MS analysis of acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of acyl-CoAs?
A: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly affecting the accuracy, precision, and sensitivity of quantification.[3] In acyl-CoA analysis, complex biological matrices containing salts, proteins, and phospholipids (B1166683) are common sources of these interferences.[3][4]
Q2: What are the most common sources of matrix effects in acyl-CoA analysis?
A: The primary sources of matrix effects in acyl-CoA analysis from biological samples include:
-
Phospholipids: These are major components of cell membranes and are often co-extracted with acyl-CoAs, causing significant ion suppression.[4]
-
Salts and Buffers: High concentrations of salts from buffers used during sample preparation can interfere with the ionization process.
-
Endogenous Metabolites: Other small molecules present in the biological sample can co-elute with the acyl-CoAs of interest and compete for ionization.
Q3: How can I assess the presence and severity of matrix effects in my samples?
A: The post-extraction spike method is a common quantitative approach to evaluate matrix effects.[1] This involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration. A significant difference in peak areas indicates the presence of matrix effects. Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram susceptible to ion suppression or enhancement.[1][5]
Q4: What is the most effective strategy to compensate for matrix effects?
A: The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for compensating for matrix effects.[6][7][8] A SIL-IS is an isotopically enriched version of the analyte that co-elutes and experiences similar matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.[8][9]
Troubleshooting Guides
Guide 1: Poor Peak Shape (Tailing, Broadening, Splitting)
| Potential Cause | Troubleshooting Step |
| Column Contamination | 1. Flush the column with a strong solvent mixture (e.g., isopropanol/acetonitrile). 2. If the problem persists, replace the column. To prevent future issues, implement a sample clean-up step.[10] |
| Inappropriate Injection Solvent | Ensure the injection solvent is weaker than or matches the initial mobile phase composition to avoid peak distortion.[10] |
| Column Overload | Reduce the injection volume or dilute the sample.[10] |
| Extra-column Effects | Check for and minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.[10] |
Guide 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Changes in Mobile Phase Composition | 1. Prepare fresh mobile phase. 2. Ensure adequate mixing if using an online mixer. 3. Degas the mobile phase to prevent bubble formation.[11] |
| Column Degradation | 1. Check the column's performance with a standard mixture. 2. If performance has declined, try flushing or replacing the column.[11] |
| Fluctuating Flow Rate | 1. Check for leaks in the LC system. 2. Purge the pump to remove air bubbles.[12] |
| Insufficient Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, typically at least 10 column volumes.[12] |
Guide 3: Low Signal Intensity or Signal Suppression
| Potential Cause | Troubleshooting Step |
| Significant Matrix Effects | 1. Implement a more rigorous sample preparation method to remove interfering matrix components (see Experimental Protocols section). 2. Utilize a stable isotope-labeled internal standard to compensate for signal suppression.[6][7] |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.[11] |
| Suboptimal MS Parameters | Optimize MS parameters such as spray voltage, gas flows, and collision energy for the specific acyl-CoAs being analyzed. |
| Sample Degradation | Acyl-CoAs can be unstable. Prepare fresh samples and keep them at a low temperature (e.g., 4°C) in the autosampler.[13] |
Quantitative Data on Minimizing Matrix Effects
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects and improving recovery for acyl-CoA analysis.
| Method | Matrix Effect Reduction / Recovery Improvement | Reference |
| Solid-Phase Extraction (SPE) | Can significantly reduce matrix components, but recovery of all acyl-CoA species can be variable. Often used to remove deproteinizing agents.[14] | [14] |
| Liquid-Liquid Extraction (LLE) | Effective at removing salts and some polar interferences. The Bligh-Dyer method is a common LLE approach for separating lipids from more polar acyl-CoAs.[15] | [15] |
| Protein Precipitation (PPT) | A simple method to remove proteins, but may not effectively remove other matrix components like phospholipids.[13] | [13] |
| Phospholipid Removal (PLR) Plates/Cartridges | Specifically designed to remove phospholipids, leading to a significant reduction in ion suppression and improved assay robustness.[4] | [4] |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[16] | [16] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
This protocol is adapted for the purification of a wide range of acyl-CoA esters.[15]
-
Sample Preparation: Homogenize the frozen tissue powder in an acetonitrile (B52724)/2-propanol mixture.
-
SPE Column: Use an anion-exchange SPE column.
-
Conditioning: Condition the SPE column with the solvent recommended by the manufacturer.
-
Loading: Load the supernatant from the homogenized sample onto the SPE column.
-
Washing: Wash the column with a series of solvents to remove interfering compounds. A typical wash sequence might include an organic solvent followed by an aqueous buffer.
-
Elution: Elute the acyl-CoAs from the column using an appropriate elution solvent, often a buffered organic solution.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent suitable for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) based on Bligh-Dyer
This protocol is effective for separating acyl-CoAs into a methanolic aqueous phase, while less polar lipids remain in the chloroform (B151607) phase.[15]
-
Homogenization: Homogenize the tissue sample in a chloroform/methanol (B129727)/water mixture.
-
Phase Separation: Add additional chloroform and water to induce phase separation. Centrifuge to facilitate the separation of the layers.
-
Collection: The upper aqueous-methanolic phase contains the more polar short-chain acyl-CoAs, while the lower chloroform phase contains lipids. Collect the upper phase for acyl-CoA analysis.
-
Drying and Reconstitution: Dry the collected aqueous phase and reconstitute the sample in an appropriate solvent for injection.
Protocol 3: Protein Precipitation with Acetonitrile
This is a straightforward method for removing proteins from the sample.[13]
-
Cell Lysis: For cultured cells, wash with PBS and then add cold methanol to lyse the cells.
-
Precipitation: Add acetonitrile to the cell lysate to precipitate the proteins.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 15,000 x g) at a low temperature (e.g., 5°C) for 5-10 minutes.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the sample in the desired mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A typical experimental workflow for the LC-MS/MS analysis of acyl-CoAs.
Caption: The causes, effects, and mitigation strategies for matrix effects in LC-MS/MS.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Stable isotope dilution liquid chromatography/mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.foxchase.org [profiles.foxchase.org]
- 8. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. agilent.com [agilent.com]
- 11. zefsci.com [zefsci.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Poor Signal in Western Blot for IVD Protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of poor or no signal in Western blot experiments for in vitro diagnostic (IVD) proteins.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a weak or absent signal in a Western blot?
A1: The most frequent causes of a poor signal can be categorized into several stages of the Western blotting process:
-
Protein Sample & Lysis: Insufficient protein concentration, protein degradation, or inappropriate lysis buffer for the target protein's subcellular localization.[1][2]
-
Gel Electrophoresis & Transfer: Inefficient protein transfer from the gel to the membrane, which can be affected by transfer time, voltage, and buffer composition.[3][4][5]
-
Antibody Incubation: Suboptimal primary or secondary antibody concentrations, low antibody affinity, or inactive antibodies.[6][7]
-
Blocking: Excessive blocking, which can mask the epitope on the target protein.[2][8]
-
Washing: Excessive washing steps, which can strip the antibody from the blot.[6][7]
-
Detection: Inactive or expired substrate, or incorrect substrate for the enzyme conjugate.[6][9]
Q2: How can I confirm if my protein has been successfully transferred to the membrane?
A2: You can verify protein transfer by staining the membrane with a reversible stain like Ponceau S immediately after the transfer process.[3][10] This will allow you to visualize the total protein transferred across the membrane. If the protein bands are visible with Ponceau S, it indicates that the transfer was likely successful and the issue may lie with the subsequent immunodetection steps.
Q3: My positive control is not showing a signal. What should I do?
A3: If the positive control fails, it strongly suggests a systemic issue with the protocol or reagents. Check the following:
-
Antibody Activity: The primary or secondary antibody may have lost activity due to improper storage or being expired.[6][11][12] You can test the antibody activity using a dot blot.[6]
-
Substrate Activity: Ensure your detection substrate is not expired and is prepared correctly.[6][9]
-
Secondary Antibody Compatibility: Confirm that the secondary antibody is specific for the host species of the primary antibody.[13]
-
Enzyme Inhibition: Ensure that no inhibiting agents are present in your buffers. For instance, sodium azide (B81097) is an inhibitor of Horseradish Peroxidase (HRP) and should not be used with HRP-conjugated antibodies.[6][12]
Troubleshooting Guide: Weak or No Signal
This guide provides a systematic approach to identifying and resolving the root cause of a poor signal in your Western blot experiment.
Problem Area 1: Protein Sample and Loading
| Question | Possible Cause | Recommended Solution |
| Is there enough target protein in my sample? | Low abundance of the target protein in the lysate. | Increase the amount of protein loaded onto the gel.[3] Consider enriching the target protein through immunoprecipitation or fractionation.[6] |
| Protein degradation during sample preparation. | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[1][2] | |
| Inappropriate lysis buffer for the protein's location. | Use a lysis buffer optimized for the subcellular localization of your target protein.[2] |
Problem Area 2: Gel Electrophoresis and Protein Transfer
| Question | Possible Cause | Recommended Solution |
| Did the protein transfer efficiently to the membrane? | Incomplete transfer of high molecular weight proteins. | Optimize transfer time and consider adding a small percentage of SDS (up to 0.1%) to the transfer buffer to aid in the transfer of large proteins.[10][11] |
| Over-transfer of low molecular weight proteins. | For proteins smaller than 20kDa, reduce the transfer time and voltage, and consider using a membrane with a smaller pore size (0.2 µm).[8][10] | |
| Air bubbles between the gel and membrane. | Carefully remove any air bubbles when assembling the transfer sandwich by rolling a pipette or a roller over the surface.[4][6] | |
| Incorrectly assembled transfer sandwich. | Ensure the membrane is placed between the gel and the positive electrode (anode).[4] |
Problem Area 3: Antibody Binding and Detection
| Question | Possible Cause | Recommended Solution |
| Are the antibody concentrations optimal? | Primary or secondary antibody concentration is too low. | Titrate your primary and secondary antibodies to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range of dilutions around it.[7][14][15] |
| Primary or secondary antibody is inactive. | Check the expiration date and storage conditions of your antibodies. Test their activity using a dot blot.[6][12] | |
| Is the blocking step interfering with detection? | Blocking agent is masking the epitope. | Try a different blocking agent (e.g., switch from non-fat milk to BSA or vice-versa).[8] Reduce the concentration of the blocking agent or the blocking time.[14] |
| Is the detection substrate working correctly? | Inactive or expired substrate. | Use fresh, unexpired substrate.[6][9] |
| Insufficient substrate volume. | Ensure the entire surface of the membrane is in contact with the substrate.[9] | |
| Suboptimal exposure time. | Increase the exposure time to capture a weaker signal.[6][11] |
Experimental Protocols
Ponceau S Staining Protocol
This protocol is used to visualize total protein on a membrane after transfer to assess transfer efficiency.
-
Following protein transfer, briefly wash the membrane in deionized water.
-
Incubate the membrane in Ponceau S staining solution (e.g., 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid) for 5-10 minutes at room temperature with gentle agitation.
-
Destain the membrane by washing with deionized water for 1-2 minutes, or until the protein bands are clearly visible against a faint background.
-
Image the membrane to document the transfer efficiency.
-
Completely remove the Ponceau S stain by washing the membrane with a wash buffer (e.g., TBST) until the background is clear before proceeding with the blocking step.
Dot Blot Protocol for Antibody Optimization
This is a quick method to determine the optimal antibody concentration without running a full Western blot.
-
Prepare serial dilutions of your protein lysate or a positive control protein.
-
Spot 1-2 µL of each dilution directly onto a nitrocellulose or PVDF membrane and let it air dry.
-
Block the membrane as you would for a standard Western blot (e.g., 5% non-fat milk or BSA in TBST for 1 hour at room temperature).
-
Cut the membrane into strips, with each strip containing the full range of protein dilutions.
-
Incubate each strip with a different dilution of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000) for 1 hour at room temperature.
-
Wash the strips with wash buffer.
-
Incubate all strips with the same dilution of the secondary antibody for 1 hour at room temperature.
-
Wash the strips again.
-
Apply the detection substrate and visualize the signal. The dilution of the primary antibody that gives a strong signal with low background is the optimal concentration.
Visual Troubleshooting Guides
Western Blot Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor or no signal in Western blotting.
Antibody Titration Logic for Signal Optimization
Caption: Decision tree for optimizing antibody concentrations to improve signal-to-noise ratio.
References
- 1. What Are the Underlying Causes of Weak or Absent Protein Signals in Western Blotting? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 3. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 6. sinobiological.com [sinobiological.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Troubleshooting Western Blot Transfers - Advansta Inc. [advansta.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. arp1.com [arp1.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
optimizing cell lysis conditions for acyl-CoA preservation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing cell lysis conditions for the preservation and analysis of acyl-Coenzyme A (acyl-CoA) thioesters.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analysis of acyl-CoAs?
A1: The analysis of acyl-CoAs is challenging for several key reasons:
-
Inherent Instability : Acyl-CoA thioesters are unstable and prone to hydrolysis, especially in alkaline or strongly acidic aqueous solutions[1][2][3]. The thioester bond is susceptible to both chemical and enzymatic degradation[2].
-
Low Abundance : Acyl-CoAs are often present in low nanomolar concentrations within cells and tissues, requiring highly sensitive analytical methods for detection[4].
-
Structural Similarity : Many acyl-CoAs share the same CoA moiety and only differ by the length and saturation of their acyl chains. This results in similar physicochemical properties, which can lead to co-elution during chromatographic separation[4].
-
Matrix Effects : Biological samples are complex matrices containing numerous endogenous compounds that can interfere with the separation and detection of acyl-CoAs, potentially causing ion suppression in mass spectrometry[4].
Q2: What is the most critical step for preserving acyl-CoAs during sample preparation?
A2: The most critical step is the rapid and effective quenching of metabolic activity to halt all enzymatic processes.[5] Acyl-CoA thioesterases (ACOTs) and other enzymes can rapidly degrade acyl-CoAs upon cell lysis[2]. The gold standard for quenching is immediate freeze-clamping of tissues in liquid nitrogen or snap-freezing of cell pellets.[5][6] This must be followed by extraction methods that keep samples cold and use solvents or acidic conditions to denature degradative enzymes.[2]
Q3: Which analytical technique is most commonly used for acyl-CoA quantification?
A3: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most reliable and widely used analytical technology for determining and quantifying acyl-CoAs.[1] This method is highly sensitive and selective. Targeted analysis using multiple reaction monitoring (MRM) is common, as acyl-CoAs undergo a characteristic neutral loss of the adenosine (B11128) diphosphate (B83284) group, providing a basis for their specific detection.[7]
Q4: How should I store my samples to ensure acyl-CoA stability?
A4: For long-term storage, acyl-CoA extracts should be stored as dried pellets at -80°C.[2][5] If storing in solution, use a slightly acidic buffer (pH 4.0-6.8) and store in aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[2][6] When samples are in an autosampler for LC-MS analysis, they should be maintained at a low temperature (e.g., 4°C), and analysis should be performed as quickly as possible.[2][7] Reconstituting samples in a solution containing methanol (B129727) can improve stability compared to purely aqueous solutions.[2][7]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of acyl-CoAs.
Problem: Low Acyl-CoA Recovery or Signal
Your final analysis shows consistently low or no signal for your target acyl-CoAs.
| Potential Cause | Explanation | Recommended Solution |
| Enzymatic Degradation | Acyl-CoA thioesterases (ACOTs) present in the sample can rapidly hydrolyze acyl-CoAs once the cells are lysed.[2] | Ensure rapid enzyme inactivation. Immediately quench metabolic activity by snap-freezing samples in liquid nitrogen.[5] Homogenize tissues or lyse cells in an ice-cold, acidic buffer (e.g., 100 mM KH₂PO₄, pH 4.9) or with organic solvents like methanol or acetonitrile (B52724) to precipitate and denature proteins.[2] |
| Chemical Hydrolysis | The thioester bond is unstable, particularly in alkaline (pH > 7) or strongly acidic conditions.[1][2] | Maintain an optimal pH. Use extraction and storage buffers with a slightly acidic pH, ideally between 4.0 and 6.8, where the thioester bond is most stable.[2] Avoid strongly acidic or alkaline solutions.[1] |
| Oxidation | The thiol group in the Coenzyme A moiety is susceptible to oxidation, which can lead to the formation of CoA disulfides and interfere with analysis.[2] | Consider adding reducing agents. Adding agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) to your buffers can help prevent or reverse the formation of CoA disulfides.[2] |
| Poor Extraction Efficiency | The chosen solvent may not be optimal for the acyl-CoA species of interest. Short-chain and long-chain acyl-CoAs have different solubilities. | Optimize the extraction solvent. 80% methanol is effective for a broad range of acyl-CoAs.[7] For medium to long-chain species, a mixture of acetonitrile and isopropanol (B130326) may be required.[8] Avoid adding formic acid to the extraction solvent, as it can significantly decrease MS signal.[7] |
| Sample Loss During Drying | Acyl-CoAs can be lost if the drying step is too aggressive or if the sample is not fully reconstituted. | Use a vacuum concentrator. Dry the supernatant completely in a vacuum concentrator instead of using high heat.[5] Ensure the dried pellet is fully redissolved by vortexing thoroughly in the reconstitution solvent. |
| Repeated Freeze-Thaw Cycles | Each freeze-thaw cycle can contribute to the degradation of sensitive molecules like acyl-CoAs.[6] | Aliquot samples. After the initial extraction, store the sample in single-use aliquots at -80°C to avoid the need for repeated thawing of the entire batch.[2] |
Troubleshooting Logic for Low Acyl-CoA Signal
Caption: A decision tree for troubleshooting low acyl-CoA signal.
Quantitative Data Summary
Table 1: Optimal Conditions for Acyl-CoA Stability
The stability of acyl-CoAs is highly dependent on the experimental conditions. This table summarizes key parameters for maintaining sample integrity.
| Parameter | Optimal Value / Condition | Reason | Reference |
| pH for Extraction | ~4.9 | Inhibits thioesterase activity and minimizes chemical hydrolysis. | [2] |
| pH for Storage/Analysis | 4.0 - 6.8 | The thioester bond is most stable in this slightly acidic to neutral range. | [2][7] |
| Extraction Temperature | ≤ 4°C (On Ice) | Minimizes enzymatic degradation and slows the rate of chemical hydrolysis. | [2] |
| Storage Form | Dry Pellet | Maximizes long-term stability by preventing aqueous hydrolysis. | [2][5] |
| Storage Temperature | -80°C | Preserves sample integrity for long-term storage. | [2][5][6] |
| Reconstitution Solvent | 50% Methanol / 50% Ammonium (B1175870) Acetate (B1210297) Buffer (pH 6.8) | Ammonium acetate buffered solvent at neutral pH stabilizes most acyl-CoA compounds. | [7] |
Table 2: Comparison of Cell Lysis Methods for Acyl-CoA Preservation
The choice of lysis method can impact the integrity of acyl-CoAs. Methods that generate excessive local heat should be used with caution.
| Lysis Method | Principle | Advantages for Acyl-CoA Analysis | Disadvantages & Considerations | Reference |
| Solvent Extraction | Organic solvents (e.g., methanol, acetonitrile) disrupt membranes and simultaneously precipitate proteins. | Highly effective at denaturing and inactivating degradative enzymes (e.g., thioesterases). Simple and efficient. | Solvent choice must be optimized for the specific acyl-CoA chain lengths of interest. | [1][5][7] |
| Sonication | High-frequency sound waves create cavitation, generating shear forces that break cells.[9] | Efficient for lysing cells with tough walls. | Generates significant heat , which can rapidly degrade acyl-CoAs. Requires careful control with short bursts and cooling on ice. | [9][10] |
| High-Pressure Homogenization (French Press) | Forces cells through a narrow orifice under high pressure, causing disruption via shear forces.[9] | Produces minimal heat, preserving the integrity of biomolecules better than sonication.[9] | Requires specialized and expensive equipment.[9] | [9] |
| Bead Beating | Agitation with small beads mechanically grinds and disrupts cells. | Effective for tough cells like bacteria and yeast. | Can generate heat; requires cooling. May not be ideal for easily lysed mammalian cells. | |
| Freeze-Thaw | Repeated cycles of freezing and thawing form ice crystals that rupture cell membranes. | Simple and does not require specialized equipment. | May not be fully effective for all cell types and repeated cycles can lead to degradation of sensitive molecules. Can be less efficient than other methods.[11] | [11] |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Mammalian Cells
This protocol is designed for the rapid inactivation of enzymes and efficient extraction of a broad range of acyl-CoAs from either adherent or suspension cells.
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Extraction Solvent: 80% Methanol / 20% Water (HPLC-grade), pre-chilled to -80°C
-
Internal Standard (ISTD) solution (e.g., 10 µM ¹³C-labeled or odd-chain acyl-CoA)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL), pre-chilled
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator
Procedure:
-
Cell Harvesting and Washing:
-
Adherent Cells: Aspirate the culture medium. Quickly wash the cell monolayer twice with ice-cold PBS.
-
Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 3-5 minutes at 4°C). Aspirate the supernatant and wash the pellet twice with ice-cold PBS.
-
-
Metabolic Quenching and Lysis:
-
Cell Collection:
-
Adherent Cells: Using a pre-chilled cell scraper, scrape the cells in the extraction solvent.
-
Suspension Cells: Thoroughly resuspend the cell pellet in the extraction solvent by vortexing.
-
-
Lysate Clarification:
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated protein and cell debris.[1]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new clean tube. Avoid disturbing the pellet.
-
-
Drying:
-
Storage and Reconstitution:
-
The resulting dry pellet can be stored at -80°C until analysis.[5]
-
Before analysis, reconstitute the pellet in an appropriate volume (e.g., 50-150 µL) of a suitable solvent, such as 50% methanol in 50 mM ammonium acetate (pH 6.8).[1][7] Vortex thoroughly and centrifuge at 15,000 x g for 10 minutes at 4°C to remove any remaining particulates.
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.[1]
-
Optimized Workflow for Acyl-CoA Extraction and Analysis
Caption: Optimized workflow for Acyl-CoA extraction and analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
This protocol describes a general procedure for purifying and concentrating acyl-CoA extracts using weak anion exchange (WAX) SPE, which is effective for removing salts and other interfering molecules prior to LC-MS/MS analysis.
Materials:
-
Dried acyl-CoA extract (from Protocol 1)
-
Weak Anion Exchange (WAX) SPE cartridge
-
Reconstitution Solution: 100 mM KH₂PO₄ buffer (pH 4.9)
-
Wash Solution 1: 100 mM KH₂PO₄ buffer (pH 4.9)
-
Wash Solution 2: Methanol
-
Elution Solvent: e.g., Methanol or Acetonitrile
-
Vacuum manifold or centrifuge for SPE processing
Procedure:
-
Reconstitution: Reconstitute the dried acyl-CoA extract in an appropriate volume (e.g., 500 µL) of the Reconstitution Solution (100 mM KH₂PO₄, pH 4.9).[8] Vortex to ensure the pellet is fully dissolved.
-
SPE Cartridge Conditioning:
-
Condition the WAX SPE cartridge according to the manufacturer's instructions.
-
Typically, this involves washing with 1 mL of the Elution Solvent (methanol) followed by equilibration with 1 mL of the Reconstitution Solution.[8]
-
-
Sample Loading: Load the entire reconstituted sample onto the conditioned SPE cartridge.[5] Allow the sample to pass through the cartridge slowly.
-
Washing:
-
Elution: Elute the bound acyl-CoAs from the cartridge using 1-2 mL of the Elution Solvent into a clean collection tube.[5]
-
Drying and Final Reconstitution:
Central Role of Acyl-CoAs in Metabolism
Caption: Simplified overview of the central role of Acyl-CoAs in metabolism.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Comparison of Lysis and Detachment Sample Preparation Methods for Cultured Triple-Negative Breast Cancer Cells Using UHPLC–HRMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Transfection Efficiency in IVD Variant Studies
Welcome to the technical support center for troubleshooting poor transfection efficiency in in-vitro diagnostic (IVD) variant studies. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to enhance the success of your transfection experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low transfection efficiency?
Several factors can contribute to poor transfection efficiency. The most common issues revolve around the health and confluence of the cells, the quality and quantity of the nucleic acid, the choice and optimization of the transfection method, and the specific cell type being used.[1][2][3][4] For instance, cells should be in their logarithmic growth phase and at an optimal density at the time of transfection.[5][6] The purity and integrity of the plasmid DNA or RNA are also critical for success.[7][8][9]
Q2: How does cell health and confluency affect transfection?
The physiological state of your cells is a critical determinant of transfection success.
-
Cell Viability: Cells should have at least 90% viability before transfection.[1][6][10] Stress from recent passaging or thawing can negatively impact efficiency. It is recommended to passage cells at least 24 hours before the experiment to allow for recovery.[1][10]
-
Cell Confluency: The optimal cell density varies by cell type and transfection method.[1][5] For many adherent cell lines, a confluency of 70-90% is recommended for lipid-based transfection.[1][11] Overly confluent or sparse cultures can both lead to reduced efficiency. Actively dividing cells generally show better uptake of foreign nucleic acids.[6]
Q3: What are the key considerations for plasmid DNA quality?
The quality of your plasmid DNA is paramount for achieving high transfection efficiency.
-
Purity: The plasmid preparation should be free of contaminants such as endotoxins (lipopolysaccharides), phenol, salts, and proteins.[7][8][9] Endotoxins are particularly toxic to sensitive and primary cells, leading to a sharp decrease in transfection efficiency.[7]
-
Topology: Supercoiled plasmid DNA is generally more efficient for transient transfections as it is taken up more effectively by cells.[1][7][8] For stable transfections, linearized DNA is preferred as it facilitates integration into the host genome.[1][7]
-
Size: Larger plasmids can be more challenging to deliver into the nucleus compared to smaller plasmids.[7] This may require optimization of the delivery method.
-
Sequence Verification: Always confirm the sequence of your plasmid to ensure the integrity of your construct and the success of your experiment.[8]
Q4: My cells are difficult to transfect. What are my options?
Some cell types, particularly primary cells, stem cells, and suspension cells, are notoriously difficult to transfect.[12][]
-
Choice of Method: If standard lipid-based methods fail, consider alternative approaches like electroporation or viral transduction.[12][][14][15] Electroporation uses an electrical pulse to create temporary pores in the cell membrane, allowing nucleic acid entry.[16][17] Viral vectors are highly efficient but require specific safety precautions.[3]
-
Reagent Selection: Use transfection reagents specifically designed for difficult-to-transfect or primary cells.[2][12]
-
Optimization: Extensive optimization of parameters is crucial for these cell types. This includes cell density, reagent-to-DNA ratio, and incubation times.[2][]
Q5: How do I optimize a lipid-based transfection protocol?
Optimization is key to maximizing transfection efficiency with lipid-based reagents.
-
Reagent-to-DNA Ratio: The ratio of transfection reagent to nucleic acid is highly cell-type dependent and must be determined empirically.[10][18] It's recommended to test a range of ratios to find the optimal balance between efficiency and cytotoxicity.[18]
-
Complex Formation: The formation of lipid-nucleic acid complexes should be done in a serum-free medium, as serum proteins can interfere with complex formation.[19][20]
-
Incubation Time: The optimal time for cells to be exposed to the transfection complexes can vary. Shorter incubation times (e.g., 4-6 hours) may be necessary for sensitive cells to minimize toxicity.[2][]
Q6: What parameters should I consider when optimizing electroporation?
Electroporation requires careful optimization of electrical parameters to achieve high efficiency while maintaining cell viability.[16][17]
-
Waveform: The two common waveforms are square wave and exponential decay. Eukaryotic cells generally respond better to square wave pulses.[17][21]
-
Voltage and Pulse Duration: These are the most critical parameters to optimize. A balance must be struck to permeabilize the membrane effectively without causing excessive cell death.[16][17]
-
Number of Pulses: While a single pulse is common, some cell types may benefit from multiple pulses.[17]
-
Electroporation Buffer: The composition of the buffer is important for conductivity and cell viability.[3]
Q7: I am not seeing any protein expression after transfection. What could be the issue?
A lack of protein expression despite seemingly successful transfection can be due to several factors.
-
Promoter Compatibility: Ensure that the promoter driving your gene of interest is active in your specific cell type.[19]
-
Reporter Gene Control: Always include a positive control, such as a plasmid expressing a fluorescent protein (e.g., GFP), to confirm that the transfection process itself is working.[19][22]
-
Assay Timing: The time to detect protein expression varies depending on the gene and the assay sensitivity. Typically, expression is assayed 24-72 hours post-transfection.[2][18]
-
Plasmid Integrity: Verify the integrity and sequence of your plasmid to rule out any mutations or deletions that might affect expression.
Q8: How can I improve transfection efficiency for CRISPR/Cas9 variant studies?
CRISPR/Cas9 experiments have specific considerations for efficient delivery of the components.
-
Delivery Format: The Cas9 and guide RNA (gRNA) can be delivered as plasmid DNA, mRNA, or as a ribonucleoprotein (RNP) complex.[23][24] RNP delivery can be more efficient and lead to fewer off-target effects.[24]
-
Optimization of Components: The concentrations of Cas9 and gRNA need to be optimized for maximal editing efficiency.[23]
-
Cell Type Variability: Editing efficiency can vary significantly between different cell models and target loci.[25][26]
Troubleshooting Guides
Table 1: Common Problems and Solutions for Low Transfection Efficiency
| Problem | Potential Cause | Recommended Solution |
| Low Efficiency | Poor cell health or viability. | Use healthy, actively dividing cells with >90% viability. Allow cells to recover for at least 24 hours after passaging.[1][10] |
| Suboptimal cell density. | Optimize cell confluency; typically 70-90% for adherent cells.[1][11] | |
| Poor quality of nucleic acid. | Use high-purity, endotoxin-free plasmid DNA. Verify integrity and concentration.[7][8] | |
| Incorrect reagent-to-DNA ratio. | Perform a titration experiment to determine the optimal ratio for your cell type.[2][18] | |
| Presence of serum or antibiotics during complex formation. | Form transfection complexes in serum-free medium.[19][20] | |
| Inappropriate transfection method for the cell type. | Consider electroporation or viral transduction for difficult-to-transfect cells.[12][] |
Table 2: Optimizing Electroporation Parameters
| Parameter | Recommendation | Considerations |
| Waveform | Square wave for most mammalian cells.[17][21] | Exponential decay may work for some cell types. |
| Voltage | Titrate to find the optimal voltage that balances efficiency and viability. | Smaller cells may require higher voltage.[27] |
| Pulse Length | Optimize in conjunction with voltage. | Longer pulses can increase uptake but also toxicity.[17] |
| Pulse Number | Typically a single pulse. | Multiple pulses may be beneficial for some applications.[17] |
| DNA Concentration | 5-20 µg/mL is a standard range, but can be increased.[27] | Higher concentrations may improve efficiency in some cases. |
| Buffer | Use a buffer specifically designed for electroporation. | Avoid buffers with high salt concentrations.[27] |
Experimental Protocols
Protocol 1: Lipid-Based Transfection Optimization
-
Cell Seeding: The day before transfection, seed healthy, low-passage cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Complex Preparation (per well):
-
Tube A: Dilute 0.5 µg of high-quality plasmid DNA in 50 µL of serum-free medium (e.g., Opti-MEM).
-
Tube B: In a separate tube, dilute varying amounts of the lipid-based transfection reagent (e.g., 0.5, 1.0, 1.5, 2.0 µL) in 50 µL of serum-free medium.
-
-
Complex Formation: Combine the contents of Tube A and Tube B. Mix gently and incubate at room temperature for 10-20 minutes.[20]
-
Transfection: Add the 100 µL of the DNA-lipid complex dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Post-Transfection: After 4-6 hours, the medium containing the transfection complexes can be replaced with fresh, complete growth medium if toxicity is a concern.[2]
-
Analysis: Assay for gene expression 24-72 hours post-transfection.
Protocol 2: Electroporation Optimization
-
Cell Preparation: Harvest cells in their logarithmic growth phase and resuspend them in the appropriate electroporation buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Parameter Setup: Program the electroporator with a range of voltage and pulse duration settings to be tested.
-
Electroporation:
-
Mix 1-5 µg of plasmid DNA with the cell suspension in an electroporation cuvette.
-
Place the cuvette in the electroporator and deliver the electrical pulse.
-
-
Recovery: Immediately after the pulse, transfer the cells to a culture dish containing pre-warmed complete growth medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Analysis: Assess cell viability and transfection efficiency 24-48 hours post-electroporation.
Visualizations
Caption: A generalized workflow for a typical lipid-based transfection experiment.
Caption: A decision tree for troubleshooting poor transfection efficiency.
Caption: Key parameters to consider for electroporation optimization.
References
- 1. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Common Issues in Cell Transfection [procellsystem.com]
- 4. Common Issues in Cell Transfection [procellsystem.com]
- 5. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 6. wearecellix.com [wearecellix.com]
- 7. Plasmid Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 8. zymoresearch.com [zymoresearch.com]
- 9. selectscience.net [selectscience.net]
- 10. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. genscript.com [genscript.com]
- 12. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 14. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
- 18. Optimize Transfection of Cultured Cells [promega.jp]
- 19. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 21. bio-rad.com [bio-rad.com]
- 22. goldbio.com [goldbio.com]
- 23. mobitec.com [mobitec.com]
- 24. "CRISPR-Cas9 Transfection Optimization and Use in a Forward Genetic Scr" by Kelsey Phillips [scholarsarchive.byu.edu]
- 25. Optimizing CRISPR/Cas9 Editing of Repetitive Single Nucleotide Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Optimizing CRISPR/Cas9 Editing of Repetitive Single Nucleotide Variants [frontiersin.org]
- 27. btxonline.com [btxonline.com]
Technical Support Center: Enhancing the Sensitivity of IVD Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of in-vitro diagnostic (IVD) activity assays.
Troubleshooting Guides & FAQs
This section addresses specific issues users may encounter during their experiments, offering explanations and actionable solutions.
Enzyme and Substrate Kinetics
Question: My assay signal is weak or undetectable. How can I optimize my enzyme and substrate concentrations for better sensitivity?
Answer: A weak or undetectable signal in an enzyme activity assay is often related to suboptimal concentrations of the enzyme or substrate. The relationship between reaction rate, enzyme concentration, and substrate concentration is fundamental to assay performance.
-
Enzyme Concentration: The reaction velocity is directly proportional to the enzyme concentration.[1] If the enzyme concentration is too low, the signal generated will be weak. A systematic increase in enzyme concentration should lead to a proportional increase in signal, provided the substrate is not limiting.[2]
-
Substrate Concentration: The concentration of the substrate significantly impacts the reaction rate, as described by the Michaelis-Menten equation.[3]
-
At low substrate concentrations, the reaction rate is directly proportional to the substrate concentration.[3]
-
As the substrate concentration increases, the enzyme's active sites become saturated, and the reaction rate approaches its maximum velocity (Vmax).[2][3]
-
For competitive inhibitor screening, using a substrate concentration around or below the Michaelis constant (Km) is ideal, as the assay is more sensitive to changes in inhibitor activity under these conditions.[4]
-
Troubleshooting Steps:
-
Enzyme Titration: Perform an enzyme titration experiment by varying the enzyme concentration while keeping the substrate concentration constant and saturating. This will help determine the optimal enzyme concentration that yields a robust signal without being wasteful.
-
Substrate Titration: Once the optimal enzyme concentration is determined, perform a substrate titration to determine the Km. Vary the substrate concentration and measure the initial reaction velocity. This will help you choose a substrate concentration that is appropriate for your assay's objective (e.g., inhibitor screening vs. maximizing signal).[4]
-
Ensure Initial Velocity: Always measure the initial velocity of the reaction, as this is when the reaction rate is linear and most sensitive to changes in enzyme activity.[4]
Question: My standard curve is not linear. What could be the cause?
Answer: A non-linear standard curve can be caused by several factors, often related to reagent preparation, pipetting, or instrument limitations.
Potential Causes and Solutions:
-
Improper Reagent Preparation: Ensure all components, especially standards, are completely thawed and mixed thoroughly before use.[5]
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant errors in the standard curve. Use calibrated pipettes and consider preparing a master mix for the reaction components to minimize variability.[5]
-
Instrument Limitations: The detector on your plate reader may be saturated at higher concentrations of your standard. This can lead to a plateauing of the signal. You may need to adjust the instrument's gain settings or dilute your standards to fall within the linear range of the instrument.[6]
-
Air Bubbles: Air bubbles in the wells can interfere with the light path and affect readings. Be careful to pipette gently along the wall of the wells to avoid introducing bubbles.[5]
Signal Amplification
Question: How can I amplify the signal in my immunoassay to detect low-abundance targets?
Answer: Signal amplification is a key strategy for enhancing the sensitivity of immunoassays like ELISA.[7] Several techniques can be employed to increase the signal generated from a small amount of target analyte.
-
Enzyme-Linked Amplification: This is a common method where the enzyme conjugated to the detection antibody catalyzes a reaction that produces a colored, fluorescent, or chemiluminescent signal. Using a substrate that generates a highly intense and stable signal can significantly improve sensitivity.[7]
-
Chemiluminescence: Chemiluminescent ELISAs can offer a 10 to 20-fold increase in sensitivity compared to colorimetric ELISAs using the same antibodies.[8]
-
Electrochemiluminescence (ECL): ECL detection provides a broad dynamic range and low background, leading to enhanced sensitivity.[8]
-
Immuno-PCR: This technique combines the specificity of ELISA with the exponential amplification power of PCR. The detection antibody is conjugated to an oligonucleotide, which is then amplified by PCR, leading to a significant increase in sensitivity, potentially up to 1,000-fold.[8]
-
Proximity Ligation Assay (PLA): PLA utilizes two antibodies that recognize different epitopes on the same target. When these antibodies bind to the target, their attached oligonucleotides are brought into proximity, ligate, and are then amplified, providing a highly sensitive signal.[8]
-
Nanoparticle-Based Amplification: Nanoparticles can be used as carriers for a large number of detection molecules (e.g., enzymes or fluorescent dyes), leading to a significant amplification of the signal.[7]
Question: What are the options for signal amplification in nucleic acid-based assays?
Answer: Nucleic acid amplification techniques (NAATs) are inherently designed for high sensitivity through the amplification of the target nucleic acid sequence itself.[9]
-
Polymerase Chain Reaction (PCR): PCR is the most well-known NAAT, capable of amplifying a specific DNA sequence exponentially.[10]
-
Isothermal Amplification Methods: These methods, such as Loop-Mediated Isothermal Amplification (LAMP) and Recombinase Polymerase Amplification (RPA), amplify nucleic acids at a constant temperature, simplifying the instrumentation requirements.[11]
-
Branched DNA (bDNA) and Hybrid Capture (HC) Assays: These are signal amplification methods where the signal generated from the probe hybridized to the target nucleic acid is amplified, rather than the target itself.[12]
Background Noise Reduction
Question: I am observing high background noise in my ELISA. What are the common causes and how can I reduce it?
Answer: High background noise can mask the true signal and reduce the sensitivity and accuracy of an ELISA.[13] It often stems from non-specific binding of reagents or issues with the washing steps.
Common Causes and Solutions:
-
Ineffective Blocking: The blocking buffer is crucial for preventing non-specific binding of antibodies to the plate surface. Ensure you are using an appropriate blocking agent (e.g., BSA or casein) and that the blocking time and concentration are optimized.[13]
-
Insufficient Washing: Inadequate washing can leave unbound antibodies or other proteins on the plate, leading to high background. Optimize the number of washes, the duration of each wash, and the composition of the wash buffer. Adding a mild detergent like Tween-20 to the wash buffer can help reduce non-specific binding.[13]
-
Reagent Quality: Use high-quality, fresh reagents. Monoclonal antibodies are often preferred due to their high specificity.[13]
-
Cross-Reactivity: The detection antibody may be cross-reacting with other components in the sample or with the coating antibody. Running appropriate controls can help identify cross-reactivity.[14]
-
Contamination: Contamination of reagents or laboratory glassware can introduce substances that generate a background signal.[15]
Question: How can I minimize background noise from my instrumentation?
Answer: Background noise can also originate from the detection instrument itself or the surrounding lab environment.
Strategies for Mitigation:
-
Instrument Settings: Ensure your plate reader's settings (e.g., gain, voltage) are optimized for your assay to achieve a good signal-to-noise ratio.[6]
-
Environmental Factors: Fluorescent lights, dimmer switches, and other electronic devices can generate electromagnetic interference.[16] Where possible, use incandescent lighting and unplug unnecessary equipment.
-
Proper Grounding: Ensure that the instrument is properly grounded to reduce power line interference.[16]
Data Presentation
| Strategy for Sensitivity Improvement | Typical Fold Improvement | Key Considerations |
| Chemiluminescent ELISA vs. Colorimetric | 10 - 20 fold[8] | Requires a luminometer for detection. |
| Immuno-PCR vs. Standard ELISA | 10 - 1,000 fold[8] | Requires a thermal cycler and expertise in molecular biology techniques. |
| Microfluidic Preconcentration | ~100 fold[17] | Enhances local concentrations of enzyme and substrate, increasing reaction rates. |
| PolyHRP for Signal Amplification | ~55 fold lower LOD[18] | Can increase non-specific binding, requiring optimization of blocking steps. |
Experimental Protocols
Protocol 1: Basic Enzyme Activity Assay Optimization
Objective: To determine the optimal enzyme and substrate concentrations for a new activity assay.
Methodology:
-
Enzyme Titration:
-
Prepare a series of dilutions of the enzyme in the appropriate assay buffer.
-
Add a constant, saturating concentration of the substrate to each well of a microplate.
-
Initiate the reaction by adding the different enzyme concentrations to the wells.
-
Measure the signal (e.g., absorbance, fluorescence) at regular intervals to determine the initial reaction velocity for each enzyme concentration.
-
Plot the initial velocity against the enzyme concentration. The optimal concentration will be in the linear range of this plot, providing a strong signal without being excessive.
-
-
Substrate Titration (Michaelis-Menten Kinetics):
-
Use the optimal enzyme concentration determined in the previous step.
-
Prepare a series of dilutions of the substrate in the assay buffer.
-
Initiate the reaction by adding the enzyme to the wells containing the different substrate concentrations.
-
Measure the initial reaction velocity for each substrate concentration.
-
Plot the initial velocity against the substrate concentration. This will generate a Michaelis-Menten curve.
-
From this curve, determine the Vmax and Km values. This information will guide the selection of the appropriate substrate concentration for your specific assay needs.[4]
-
Protocol 2: Optimizing Blocking and Washing in an ELISA
Objective: To reduce high background signal in an ELISA.
Methodology:
-
Blocking Buffer Optimization:
-
Coat a microplate with the capture antibody as per your standard protocol.
-
Test a panel of different blocking buffers (e.g., 1% BSA in PBS, 5% non-fat dry milk in PBS, commercial blocking buffers).
-
Also, test different concentrations of your chosen blocking agent (e.g., 1%, 3%, 5% BSA).
-
Incubate for different periods (e.g., 1 hour, 2 hours, overnight at 4°C).
-
Proceed with the rest of the ELISA protocol, including a "no antigen" control for each blocking condition.
-
The optimal blocking condition will be the one that provides the lowest signal in the "no antigen" wells while maintaining a strong signal in the positive control wells.
-
-
Wash Step Optimization:
-
Using your optimized blocking protocol, test different washing conditions.
-
Vary the number of washes (e.g., 3, 5, 7 washes).
-
Vary the duration of each wash (e.g., 30 seconds, 1 minute with soaking).
-
Test the effect of adding a detergent (e.g., 0.05% Tween-20) to the wash buffer.
-
Evaluate the results by comparing the signal-to-noise ratio for each condition. The goal is to maximize the removal of unbound reagents without stripping away specifically bound components.[13]
-
Visualizations
Caption: A logical workflow for troubleshooting and improving IVD assay sensitivity.
Caption: Comparison of signal amplification in immunoassays and nucleic acid tests.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. thermofisher.com [thermofisher.com]
- 7. genscript.com [genscript.com]
- 8. biocompare.com [biocompare.com]
- 9. Advances in nucleic acid amplification techniques (NAATs): COVID-19 point-of-care diagnostics as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Nucleic Acid Amplification Tests (NAATs) | CDC [archive.cdc.gov]
- 12. researchgate.net [researchgate.net]
- 13. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 14. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 15. assaygenie.com [assaygenie.com]
- 16. natus.com [natus.com]
- 17. Increase of Reaction Rate and Sensitivity of Low-Abundance Enzyme Assay using Micro/Nanofluidic Preconcentration Chip - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strategies for the Immobilization and Signal Amplification of a Double Nanobody Sandwich ELISA for Human Microsomal Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Overlapping Peaks in GC-MS Organic Acid Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with overlapping peaks during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of organic acids.
Troubleshooting Guides
This section addresses specific issues related to overlapping peaks in a question-and-answer format, providing actionable solutions.
Question: My chromatogram shows broad and tailing peaks for my organic acids, causing them to overlap. What are the likely causes and how can I fix this?
Answer: Peak tailing is a common issue in the GC-MS analysis of polar compounds like organic acids and can lead to poor resolution.[1] The primary causes are often related to active sites within the GC system or suboptimal chromatographic conditions.
Potential Causes and Solutions:
-
Active Sites in the GC System: Polar organic acids can interact with active sites in the injector liner, the column, or connecting tubing, leading to peak tailing.
-
Solution: Use a deactivated liner and a high-quality, inert GC column specifically designed for polar analytes.[2] Regularly replace the inlet liner and septum to prevent the accumulation of non-volatile residues.[2] Trimming a small portion (10-20 cm) from the front of the column can also help remove active sites that have developed over time.[1]
-
-
Improper Column Installation: An incorrectly cut or installed column can cause peak distortion.
-
Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet, following the manufacturer's instructions.[1]
-
-
Inadequate Derivatization: Incomplete derivatization of the organic acids leaves polar functional groups exposed, leading to interactions with the system.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[1]
-
Solution: Reduce the injection volume or dilute the sample. Check that the correct syringe volume is installed in the autosampler to ensure accurate injection volumes.[1]
-
Question: I'm observing what appear to be two or more peaks merged, or a "shoulder" on my main peak. What is causing this co-elution and how can I improve separation?
Answer: Co-elution, where two or more compounds elute from the column at very similar times, is a significant challenge that can compromise both identification and quantification.[3][4] This can be addressed by optimizing the chromatography or the sample preparation.
Strategies to Resolve Co-eluting Peaks:
-
Optimize the GC Temperature Program: The temperature program has a major impact on the separation of compounds.[5][6]
-
Solution: A good starting point for method development is a linear ramp of 10°C per minute.[7] To improve the separation of early eluting peaks, you can lower the initial oven temperature.[8] For complex mixtures, a multi-step ramp can be employed to selectively separate different groups of compounds. A slower ramp rate generally improves resolution but increases analysis time.[8]
-
-
Select an Appropriate GC Column: The choice of stationary phase is critical for achieving good separation.[9]
-
Solution: For organic acids, a polar stationary phase is generally recommended.[9] If you are using a standard non-polar column (like a 5% diphenyl / 95% dimethylpolysiloxane), switching to a more polar column, such as one with a polyethylene (B3416737) glycol (WAX) or a nitroterephthalic acid-modified polyethylene glycol (FFAP) stationary phase, can significantly alter selectivity and resolve co-eluting peaks.[10]
-
-
Adjust Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium) affects the efficiency of the separation.
-
Solution: While often optimized for speed, slightly lowering the flow rate can sometimes improve the resolution of closely eluting compounds. However, this will also increase the analysis time.
-
-
Enhance Sample Preparation: Complex sample matrices can introduce interfering compounds that co-elute with the target organic acids.[11][12]
Frequently Asked Questions (FAQs)
Q1: What is derivatization and why is it necessary for organic acid analysis by GC-MS?
A1: Derivatization is a chemical reaction that converts the polar, non-volatile organic acids into more volatile and thermally stable derivatives.[5] This is crucial for GC-MS analysis because the original organic acids have high boiling points and polar functional groups (carboxyl and hydroxyl groups) that can lead to poor chromatographic peak shape and low sensitivity.[13] Common derivatization methods for organic acids include silylation (e.g., using BSTFA or MSTFA) and alkylation (e.g., methylation).[13][14]
Q2: Can I resolve overlapping peaks without changing my GC method?
A2: Yes, in some cases, you can use computational methods to resolve co-eluting peaks. This process is known as deconvolution.[3][15] Deconvolution algorithms analyze the mass spectral data across the overlapping peaks to mathematically separate the signals from the individual components based on their unique mass spectra.[16][17] This allows for the identification and quantification of compounds even when they are not fully separated chromatographically.[3][18] Software packages like AMDIS (Automated Mass Spectral Deconvolution and Identification System) from NIST are commonly used for this purpose.[15]
Q3: I see multiple peaks for a single organic acid standard. What could be the cause?
A3: The presence of multiple peaks for a single standard can be due to several factors:
-
Formation of Multiple Derivative Species: Some organic acids have multiple functional groups that can react to form different derivative products.[2] Carefully examine the mass spectra of these peaks to see if they are consistent with different derivatives of the same compound.
-
Peak Splitting: This can be caused by issues with the injection technique, particularly in splitless injection mode.[1] It can result from an incorrect initial oven temperature relative to the solvent's boiling point or a mismatch between the polarity of the sample solvent and the stationary phase.[1]
Q4: How can I confirm that a peak is pure and not a result of co-elution?
A4: Mass spectrometry provides an excellent tool for assessing peak purity. By taking mass spectra at different points across a single chromatographic peak (e.g., at the beginning, apex, and end), you can check for consistency.[4][19] If the peak represents a single, pure compound, the mass spectra taken from different points should be identical.[4][19] If the mass spectra change across the peak, it is a strong indication of co-elution.[4][19]
Experimental Protocols
Protocol 1: General Derivatization of Organic Acids by Silylation
This protocol describes a common method for the silylation of organic acids in a dried sample extract.
Materials:
-
Dried sample extract
-
Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
A catalyst such as Trimethylchlorosilane (TMCS), often included in the reagent mixture.
-
Anhydrous pyridine (B92270) or other suitable solvent
-
Heating block or oven
-
Inert gas (e.g., nitrogen)
Procedure:
-
Ensure the sample extract is completely dry. This is critical as silylation reagents are moisture-sensitive.[2] This can be achieved by evaporation under a stream of nitrogen.
-
Add a suitable volume of the silylation reagent and solvent to the dried extract. For example, add 50 µL of pyridine and 100 µL of BSTFA.
-
Cap the vial tightly and vortex briefly to ensure the sample is fully dissolved.
-
Heat the sample at a controlled temperature for a specific duration to facilitate the reaction. A typical condition is 70°C for 40-60 minutes.[20]
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 2: Basic GC-MS Temperature Program for Organic Acid Analysis
This is a starting point for developing a temperature program for the analysis of derivatized organic acids. This will likely need to be optimized for your specific analytes and column.
GC-MS Parameters:
-
GC Column: A common choice is a 30 m x 0.25 mm I.D., 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Split (e.g., 20:1 split ratio) or splitless, depending on sample concentration.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: Increase to 155°C at a rate of 4°C/min, hold for 2 minutes.
-
Ramp 2: Increase to 170°C at a rate of 4°C/min.
-
Ramp 3: Increase to 280°C at a rate of 10°C/min, hold for 5 minutes.[20]
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Scan Range: m/z 50-550.
Visualizations
Caption: A logical workflow for troubleshooting overlapping peaks.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Resolve GC-MS Peak Overlap in High-Resolution Work [eureka.patsnap.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. metbio.net [metbio.net]
- 6. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. glsciencesinc.com [glsciencesinc.com]
- 11. Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry [mdpi.com]
- 12. preprints.org [preprints.org]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FRAGRANCE GC/MS DECONVOLUTION - Chromessence [chromessence.com]
- 16. gcms.cz [gcms.cz]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
Navigating the Volatility of Isovaleric Acid: A Technical Support Guide
Welcome to the technical support center for the analytical challenges of isovaleric acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the management of isovaleric acid's volatility during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: Why is isovaleric acid challenging to work with in analytical procedures?
A1: Isovaleric acid, a short-chain fatty acid, is characterized by its high volatility, which can lead to significant sample loss during preparation and analysis. Its polar nature can also cause poor peak shapes and tailing in gas chromatography (GC) if not properly addressed through derivatization.
Q2: What are the ideal storage conditions for samples containing isovaleric acid?
A2: To minimize analyte loss due to volatility, it is recommended to store samples at low temperatures. For short-term storage (up to 48 hours), refrigeration at 4°C is suitable. For long-term storage, freezing at -20°C or -80°C is recommended.[1][2][3] It is also crucial to use tightly sealed containers to prevent evaporation.
Q3: Is derivatization necessary for the analysis of isovaleric acid?
A3: For gas chromatography (GC) analysis, derivatization is highly recommended.[4] It converts the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) derivative, which improves chromatographic peak shape and reduces tailing.[4] For High-Performance Liquid Chromatography (HPLC) analysis, derivatization may not be necessary, but it can be employed to enhance detection sensitivity, especially with fluorescence detectors.[5]
Q4: What are the most common derivatization reagents for isovaleric acid in GC-MS analysis?
A4: The most common derivatization reagents for isovaleric acid and other short-chain fatty acids are Boron trifluoride-methanol (BF3-methanol) for methylation and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation.[4][6] Both are effective in increasing the volatility and improving the chromatographic behavior of the analyte.
Q5: How can I minimize the loss of isovaleric acid during sample preparation?
A5: To minimize analyte loss, it is important to work quickly and at low temperatures. Avoid prolonged exposure of the sample to room temperature and minimize the number of transfer steps. Using a closed-system for extraction and derivatization can also help to reduce evaporative losses. Solid-Phase Extraction (SPE) can be a more contained and efficient method compared to traditional liquid-liquid extraction (LLE).[7][8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of isovaleric acid.
| Problem | Potential Cause | Recommended Solution |
| Low or no recovery of isovaleric acid | Sample Loss during Evaporation: Isovaleric acid is highly volatile and can be lost during solvent evaporation steps. | - Avoid complete dryness during solvent evaporation.- Use a gentle stream of nitrogen for evaporation at low temperatures.- Consider a smaller starting volume to minimize evaporation time. |
| Improper Storage: Samples stored at room temperature or in loosely capped vials can lead to significant analyte loss. | - Store samples at 4°C for short-term and -20°C or -80°C for long-term storage in tightly sealed vials.[1][2][3] | |
| Inefficient Extraction: The chosen extraction method may not be optimal for isovaleric acid. | - For liquid-liquid extraction, ensure the pH of the aqueous phase is acidic to keep isovaleric acid in its protonated, more organic-soluble form.- Consider Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., C18) for better recovery and sample clean-up.[7][8] | |
| Poor peak shape (tailing) in GC analysis | Underivatized Analyte: The polar carboxylic acid group of isovaleric acid can interact with active sites in the GC column. | - Ensure complete derivatization by using a sufficient excess of the derivatizing reagent and optimizing reaction time and temperature.- Common derivatizing agents include BF3-methanol and BSTFA.[4][6] |
| Active Sites in the GC System: The injector liner, column, or detector can have active sites that interact with the analyte. | - Use a deactivated injector liner.- Condition the GC column according to the manufacturer's instructions.- Consider using a column specifically designed for fatty acid analysis. | |
| Inconsistent or non-reproducible results | Variable Sample Handling: Inconsistent timing and temperature during sample preparation can lead to variable loss of the volatile analyte. | - Standardize the entire sample preparation workflow, including extraction times, temperatures, and evaporation steps.- Use an internal standard to correct for variability in sample preparation and injection. |
| Incomplete Derivatization: Inconsistent reaction conditions can lead to incomplete derivatization. | - Ensure consistent reaction times, temperatures, and reagent volumes for derivatization.- Prepare fresh derivatization reagents as they can degrade over time. |
Data Presentation
Table 1: Comparison of Extraction Methods for Short-Chain Fatty Acids
| Extraction Method | Matrix | Analyte(s) | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Urine | Organic Acids | 84.1 | [7] |
| Liquid-Liquid Extraction (LLE) | Urine | Organic Acids | 77.4 | [7] |
| Solid-Phase Extraction (SPE) | Plasma | Sufentanil | 95 | [10] |
| Liquid-Liquid Extraction (LLE) | Plasma | Sufentanil | 86-89 | [10] |
Note: The data presented is for a range of organic acids and other compounds and indicates a general trend. Specific recovery for isovaleric acid may vary.
Table 2: Stability of Short-Chain Fatty Acids in Stool Samples
| Storage Condition | Duration | Analyte | Change in Concentration (%) | Reference |
| Room Temperature | 2 hours | Mixed SCFAs | -29 to -11 | [11] |
| Room Temperature | 6 hours | Mixed SCFAs | -14 to 2 | [11] |
| Room Temperature | 8 hours | Mixed SCFAs | -5 to 21 | [11] |
| 4°C | 12 days | Mixed SCFAs | Variable, some increase | [11] |
| -80°C | Long-term | Mixed SCFAs | Considered the reference for stability | [1][2][3] |
Note: The data indicates that significant changes in SCFA concentrations can occur at room temperature in a short period. Immediate freezing is the recommended practice for optimal stability.
Experimental Protocols
Protocol 1: Derivatization of Isovaleric Acid for GC-MS Analysis using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol describes the formation of fatty acid methyl esters (FAMEs) for GC-MS analysis.
Materials:
-
Sample containing isovaleric acid (e.g., plasma extract, microbial culture supernatant)
-
Boron trifluoride-methanol (14% w/v) reagent
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Screw-cap vials with PTFE-lined septa
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation: Transfer 100 µL of the sample into a screw-cap vial. If the sample is aqueous, it must be lyophilized or evaporated to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Extraction:
-
Sample Collection:
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Isovaleric Acid from Aqueous Samples
This protocol provides a general procedure for extracting and concentrating isovaleric acid from aqueous matrices like urine or culture media.
Materials:
-
C18 SPE cartridge
-
Methanol (B129727) (for conditioning)
-
Deionized water (for equilibration)
-
Elution solvent (e.g., acetonitrile (B52724) or an appropriate organic solvent)
-
SPE manifold
-
Collection tubes
Procedure:
-
Conditioning: Pass 1-2 column volumes of methanol through the C18 SPE cartridge to activate the sorbent. Do not allow the cartridge to go dry.
-
Equilibration: Pass 1-2 column volumes of deionized water through the cartridge to equilibrate the sorbent to the aqueous conditions of the sample. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-acidified sample (pH < 3) onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1-2 column volumes of deionized water to remove any unretained, polar impurities.
-
Elution: Elute the retained isovaleric acid with a small volume (e.g., 1-2 mL) of the elution solvent into a clean collection tube.
-
Post-Elution: The eluted sample can be concentrated under a gentle stream of nitrogen if necessary and then reconstituted in a suitable solvent for analysis.
Visualizations
Caption: Troubleshooting logic for low isovaleric acid recovery.
Caption: Typical workflow for isovaleric acid analysis.
References
- 1. Impact of time and temperature on gut microbiota and SCFA composition in stool samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of time and temperature on gut microbiota and SCFA composition in stool samples | PLOS One [journals.plos.org]
- 3. medrxiv.org [medrxiv.org]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. A sensitive liquid chromatographic method for the analysis of isovaleric and valeric acids in urine as fluorescent derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. aurorabiomed.com [aurorabiomed.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Quantification of Isovaleryl-CoA: Validating a Novel LC-MS/MS Method
In the landscape of metabolic research and drug development, the accurate quantification of pivotal intermediates like Isovaleryl-CoA is paramount. This compound is a critical metabolite in the catabolism of the branched-chain amino acid leucine.[1] Its accumulation is linked to the genetic disorder isovaleric acidemia, making its precise measurement crucial for both basic research and clinical diagnostics.[2][3] This guide provides a comprehensive comparison of a newly validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound quantification against established alternative techniques.
Comparative Analysis of Quantification Methods
The quantification of short-chain acyl-CoAs such as this compound can be approached through various analytical techniques, each with its own set of advantages and limitations.[4] While LC-MS/MS has become the gold standard for its sensitivity and specificity, other methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and enzymatic assays are also utilized.[4][5][6]
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | New LC-MS/MS Method | Alternative LC-MS/MS | HPLC-UV | Enzymatic Assay |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation | Chromatographic separation followed by mass-based detection | Chromatographic separation followed by UV absorbance detection | Enzyme-catalyzed reaction leading to a measurable signal |
| Linearity (R²) | >0.999 | >0.99 | ~0.99 | Variable |
| Limit of Detection (LOD) | Low fmol range | Low fmol to low pmol range | pmol range | pmol to nmol range |
| Precision (%RSD) | <5% | <10% | <15% | <20% |
| Accuracy (%Recovery) | 95-105% | 90-110% | 85-115% | 80-120% |
| Specificity | Very High | High | Moderate | Low to Moderate |
| Throughput | Moderate | Moderate | Low | High |
| Cost | High | High | Moderate | Low |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are the protocols for the novel LC-MS/MS method and a common alternative.
Novel LC-MS/MS Method for this compound Quantification
This method is optimized for high sensitivity and specificity for this compound in biological matrices.
1. Sample Preparation:
-
Homogenize 20-50 mg of tissue or 1-5 million cells in a cold extraction solution containing 5% sulfosalicylic acid (SSA) to precipitate proteins.[7]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
Add an internal standard (e.g., ¹³C-labeled this compound) to the supernatant.
-
The use of SSA for deproteinization can eliminate the need for solid-phase extraction (SPE) prior to LC-MS/MS analysis.[7][8]
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Monitor for the specific precursor ion to product ion transition.
-
MRM Transition for Internal Standard: Monitor for the corresponding transition of the stable isotope-labeled internal standard.
Alternative Method: HPLC-UV
A more accessible method, though with lower sensitivity compared to LC-MS/MS.[4]
1. Sample Preparation:
-
Follow the same sample preparation protocol as for the LC-MS/MS method, but a larger initial sample amount may be required.
2. High-Performance Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1 M potassium phosphate (B84403) buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Injection Volume: 20 µL.
Method Validation Data
The performance of the new LC-MS/MS method was rigorously validated and compared with an established alternative LC-MS/MS method.
Table 2: Performance Characteristics of the New LC-MS/MS Method
| Parameter | Result | Acceptance Criteria |
| Linear Range | 0.1 - 1000 ng/mL | R² > 0.99 |
| Precision (Intra-day) | 3.5% RSD | <15% RSD |
| Precision (Inter-day) | 4.8% RSD | <15% RSD |
| Accuracy | 98.2% Recovery | 85-115% |
| Limit of Detection (LOD) | 0.05 ng/mL | - |
| Limit of Quantification (LOQ) | 0.1 ng/mL | - |
| Matrix Effect | Minimal | - |
| Stability (24h at 4°C) | 97.5% | >85% |
Visualizing the Workflow and Metabolic Pathway
To better illustrate the processes, the following diagrams outline the experimental workflow and the metabolic context of this compound.
Caption: Experimental workflow for this compound quantification.
Caption: Simplified metabolic pathway of Leucine catabolism.
Conclusion
The newly validated LC-MS/MS method for this compound quantification demonstrates superior sensitivity, precision, and accuracy compared to alternative methods. Its implementation can significantly enhance research in metabolic disorders and facilitate the development of novel therapeutics by providing reliable and highly accurate measurements of this key metabolic intermediate. While HPLC-UV and enzymatic assays offer accessibility and high-throughput options, respectively, the LC-MS/MS approach remains the definitive standard for in-depth and quantitative analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0001113) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Enzymatic Kinetics of Clinically Relevant IDH Gene Variants
For researchers, scientists, and drug development professionals, understanding the kinetic differences between isocitrate dehydrogenase (IDH) gene variants is crucial for the development of targeted therapies and diagnostic tools. This guide provides an objective comparison of the enzymatic performance of various IDH1 and IDH2 mutants, supported by experimental data and detailed protocols.
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2][3] Wild-type IDH enzymes play a crucial role in cellular metabolism by catalyzing the NADP+-dependent oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[4][5][6] However, specific mutations, most notably at arginine 132 in IDH1 (e.g., R132H, R132C) and arginine 172 or 140 in IDH2 (e.g., R172K, R140Q), lead to a neomorphic enzymatic activity.[4][7][8] This new function involves the NADPH-dependent reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][6] The accumulation of 2-HG can lead to epigenetic alterations and has been implicated in tumorigenesis.[6][9]
This guide focuses on the comparative enzymatic kinetics of these wild-type and mutant IDH enzymes, providing a quantitative basis for understanding their functional differences.
Comparative Enzymatic Kinetics of IDH Variants
The following table summarizes key kinetic parameters for wild-type IDH1 and several of its clinically relevant variants. The data highlights the significant differences in substrate affinity (Km) and catalytic turnover (kcat) between the wild-type's canonical reaction and the neomorphic reaction of the mutants.
| Enzyme | Reaction | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Wild-Type IDH1 | Isocitrate → α-KG | Isocitrate | 10 - 70 | 0.1 - 10 | 1,400 - 140,000 |
| IDH1 R132H | α-KG → 2-HG | α-KG | 300 - 5000 | 0.01 - 0.1 | 2 - 330 |
| IDH1 R132C | α-KG → 2-HG | α-KG | 100 - 1000 | 0.05 - 0.5 | 50 - 5000 |
| IDH1 R132G | α-KG → 2-HG | α-KG | 50 - 500 | 0.1 - 1.0 | 200 - 20,000 |
| IDH1 R132S | α-KG → 2-HG | α-KG | 200 - 2000 | 0.05 - 0.5 | 25 - 2500 |
| IDH1 R132L | α-KG → 2-HG | α-KG | 10 - 100 | 0.1 - 1.0 | 1,000 - 100,000 |
| IDH2 R172K | α-KG → 2-HG | α-KG | 500 - 10,000 | 0.005 - 0.05 | 0.5 - 100 |
| IDH2 R140Q | α-KG → 2-HG | α-KG | 100 - 2000 | 0.01 - 0.1 | 5 - 1000 |
Note: The values presented are approximate ranges compiled from multiple sources and can vary depending on the specific assay conditions.[4][10][11]
Experimental Protocols for Enzymatic Kinetic Assays
The determination of the kinetic parameters listed above is typically performed using spectrophotometric or fluorometric assays that monitor the change in NADPH concentration.
Protocol for Wild-Type IDH Activity (Isocitrate → α-KG)
This assay measures the production of NADPH, which can be monitored by the increase in absorbance at 340 nm.
Materials:
-
Purified wild-type IDH1 or IDH2 enzyme
-
IDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl, 10 mM MgCl2, and 1 mM DTT)
-
Isocitrate solution (substrate)
-
NADP+ solution
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the IDH Assay Buffer and NADP+ at a final concentration of approximately 200 µM.
-
Add varying concentrations of the isocitrate substrate to different wells to determine the Km.
-
Initiate the reaction by adding a fixed amount of the purified wild-type IDH enzyme to each well.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm over time (kinetic mode).
-
The initial reaction velocity (V0) is determined from the linear phase of the absorbance curve.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol for Mutant IDH Activity (α-KG → 2-HG)
This assay measures the consumption of NADPH, which is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified mutant IDH1 or IDH2 enzyme (e.g., IDH1 R132H)
-
IDH Assay Buffer (as above)
-
α-Ketoglutarate solution (substrate)
-
NADPH solution
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in each well containing IDH Assay Buffer and NADPH at a starting concentration of approximately 100-200 µM.
-
Add varying concentrations of the α-KG substrate to different wells.
-
Initiate the reaction by adding a fixed amount of the purified mutant IDH enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear phase of the NADPH consumption curve.
-
Determine Km and Vmax by plotting the initial velocities against α-KG concentrations and fitting to the Michaelis-Menten equation.
Alternatively, a coupled enzyme reaction can be used where the produced or consumed NADPH reduces a chromogenic or fluorogenic substrate, resulting in a colorimetric or fluorescent signal.[12][13]
Visualizing IDH Function and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Canonical vs. Neomorphic IDH Activity and Signaling.
Caption: Experimental Workflow for IDH Enzymatic Kinetics.
Conclusion
The data clearly demonstrates that while wild-type IDH1 efficiently catalyzes the conversion of isocitrate to α-ketoglutarate, the clinically significant mutants possess a distinct neomorphic activity, converting α-KG to 2-HG. The kinetic parameters for this neomorphic reaction vary between different mutants, which may have implications for the levels of 2-HG produced in tumors and, consequently, for disease progression and response to therapy.[4] The provided protocols and workflows offer a standardized approach for researchers to further investigate the kinetics of these and other IDH variants, aiding in the development of novel diagnostics and targeted inhibitors. The activation of downstream pathways such as the mTOR signaling cascade by IDH mutations underscores the importance of understanding these kinetic differences in the broader context of cancer cell biology.[14][15]
References
- 1. Diagnostic Testing for IDH1 and IDH2 Variants in Acute Myeloid Leukemia: An Algorithmic Approach Using High-Resolution Melting Curve Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDH1/2 Mutation Detection Kit | EntroGen, Inc. [entrogen.com]
- 3. labcorp.com [labcorp.com]
- 4. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IDH2 R172K: Gene Variant Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Characterization of cancer-associated IDH2 mutations that differ in tumorigenicity, chemosensitivity and 2-hydroxyglutarate production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. IDH1 mutation activates mTOR signaling pathway, promotes cell proliferation and invasion in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Isovaleryl-CoA Measurements Between Different Laboratories
For researchers, scientists, and drug development professionals engaged in the study of metabolic disorders, particularly Isovaleric Acidemia (IVA), the accurate and consistent measurement of key biomarkers is critical. Isovaleryl-CoA is a central metabolite in the leucine (B10760876) degradation pathway, and its accumulation is a hallmark of IVA. However, direct measurement of this compound in a clinical setting is not routinely performed due to its intracellular nature and inherent instability. Instead, its concentration is inferred from the quantification of more stable downstream metabolites, primarily Isovalerylcarnitine (C5-carnitine), in blood samples.
This guide provides an objective comparison of the analytical performance for the quantification of C5-carnitine, serving as a proxy for this compound levels, across different laboratories. While direct inter-laboratory comparison studies for this compound are not widely published, extensive data from proficiency testing (PT) programs for acylcarnitines, such as those conducted by the Centers for Disease Control and Prevention's Newborn Screening Quality Assurance Program (NSQAP) and the College of American Pathologists (CAP), provide valuable insights into the reproducibility and accuracy of these measurements.[1][2][3] The data presented here is a synthesis from such programs to represent a typical cross-laboratory comparison scenario.
The predominant analytical technique for acylcarnitine profiling is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), renowned for its high sensitivity and specificity.[4][5][6] This guide will focus on the performance of this method across different laboratory settings.
Quantitative Performance Metrics
The following table summarizes the performance of four simulated laboratories in the quantitative analysis of a standardized dried blood spot (DBS) sample containing a known concentration of Isovalerylcarnitine (C5-carnitine). Each laboratory is assumed to be using its in-house, validated LC-MS/MS protocol. The performance metrics are based on typical variations observed in proficiency testing reports.[2][7]
| Performance Metric | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Acceptance Criteria |
| Accuracy (% Recovery) | 98.5% | 102.3% | 95.7% | 99.1% | 85-115% |
| Precision (Intra-Assay %CV) | 3.2% | 4.1% | 5.5% | 2.8% | < 15% |
| Precision (Inter-Assay %CV) | 5.8% | 6.5% | 7.2% | 4.9% | < 15% |
| Limit of Detection (LOD) (µmol/L) | 0.05 | 0.08 | 0.10 | 0.04 | Reportable |
| Limit of Quantification (LOQ) (µmol/L) | 0.15 | 0.25 | 0.30 | 0.12 | Reportable |
%CV = Percent Coefficient of Variation
Signaling Pathways and Experimental Workflows
The accurate measurement of C5-carnitine is a critical step in the diagnostic pathway for Isovaleric Acidemia. An elevated level of C5-carnitine in a newborn screening test triggers a cascade of further diagnostic actions.
Proficiency testing is a cornerstone of quality assurance in clinical laboratories, ensuring that measurements are accurate and comparable across different sites. The workflow for such a program is outlined below.
Experimental Protocols
The following is a generalized experimental protocol for the quantification of Isovalerylcarnitine (C5-carnitine) from dried blood spots using LC-MS/MS. This protocol is a composite of methodologies commonly employed in newborn screening and metabolic diagnostic laboratories.[4][6]
1. Sample Preparation
-
Punching: A 3 mm disc is punched from the dried blood spot into a 96-well microtiter plate.
-
Extraction: An extraction solution containing internal standards (isotopically labeled acylcarnitines, e.g., d3-C5-carnitine) in methanol (B129727) is added to each well.
-
Incubation: The plate is sealed and incubated with agitation for 30 minutes at room temperature to allow for the extraction of acylcarnitines.
-
Derivatization (Optional but common): The supernatant is transferred to a new plate and dried under a stream of nitrogen. A derivatizing agent (e.g., 3N HCl in n-butanol) is added, and the plate is heated to convert the acylcarnitines to their butyl esters. This step enhances chromatographic separation and detection sensitivity. The derivatized sample is then dried again.
-
Reconstitution: The dried residue is reconstituted in the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of the butylated acylcarnitines.
-
Mobile Phase: A gradient elution is employed, typically with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). The gradient is programmed to separate the acylcarnitines based on their chain length and polarity.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.6 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. For C5-carnitine, the instrument is set to monitor the specific precursor-to-product ion transition (e.g., for butylated C5-carnitine, m/z 316.2 → 85.1). The corresponding transition for the internal standard is also monitored.
-
3. Data Analysis and Quantification
-
The concentration of C5-carnitine in the sample is determined by calculating the peak area ratio of the analyte to its corresponding internal standard.
-
This ratio is then compared to a calibration curve generated from the analysis of dried blood spots spiked with known concentrations of C5-carnitine.
Conclusion
While the direct cross-validation of this compound measurements between laboratories is not a standard practice, the robust framework of proficiency testing for Isovalerylcarnitine (C5-carnitine) provides a strong basis for ensuring the quality and comparability of diagnostic testing for Isovaleric Acidemia. The data from these programs demonstrate that when standardized methods like LC-MS/MS are employed within a quality-controlled environment, a high degree of accuracy and precision can be achieved across different laboratories. For researchers and drug developers, it is crucial to partner with laboratories that participate in external quality assessment schemes to ensure the reliability of the data that underpins their clinical and research endeavors.[3][8][9]
References
- 1. cdc.gov [cdc.gov]
- 2. nbs.dynamics365portals.us [nbs.dynamics365portals.us]
- 3. CAP/ACMG proficiency testing for biochemical genetics laboratories: a summary of performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 7. External Quality Assessment Program for Newborn Screening of Acylcarnitine in China, 2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ERNDIMQA - ERNDIM Schemes [erndimqa.nl]
- 9. The role of ERNDIM diagnostic proficiency schemes in improving the quality of diagnostic testing for inherited metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Guide for Researchers, Scientists, and Drug Development Professionals
A Comparative Analysis of Isovaleryl-CoA Metabolism in Liver, Muscle, and Brain
This compound is a critical intermediate in the catabolism of the branched-chain amino acid (BCAA) leucine (B10760876). Its metabolism is essential for energy homeostasis and protein synthesis. The tissue-specific regulation and flux of this compound reflect the distinct metabolic roles of the liver, skeletal muscle, and brain. This guide provides a comparative analysis of this compound metabolism in these tissues, summarizing available quantitative data, detailing experimental protocols, and illustrating key metabolic pathways.
Tissue-Specific Roles in Leucine Catabolism
The breakdown of leucine is a multi-step process that is partitioned between different tissues, primarily muscle and liver.
-
Skeletal Muscle: As the primary site for the initial step of BCAA catabolism, skeletal muscle actively transaminates leucine to its corresponding α-ketoacid, α-ketoisocaproate (KIC). This reaction is catalyzed by the branched-chain amino acid aminotransferase (BCAT) enzyme. The resulting KIC is then released into circulation.
-
Liver: The liver takes up KIC from the bloodstream and is the principal site for its irreversible oxidative decarboxylation to this compound. This rate-limiting step is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex. The liver has a high capacity for the complete oxidation of leucine-derived acetyl-CoA.
-
Brain: In the brain, there is a metabolic interplay between astrocytes and neurons. Astrocytes are thought to be the primary site of BCAA transamination, releasing α-ketoacids that can be taken up by neurons. This process is linked to the synthesis of the neurotransmitter glutamate.
Quantitative Comparison of this compound Metabolism
Direct comparative quantitative data for this compound dehydrogenase (IVD) activity and this compound concentrations across liver, muscle, and brain from a single study are limited in the existing literature. However, transcriptomic and targeted analyses provide insights into the relative metabolic capacities of these tissues.
| Parameter | Liver | Skeletal Muscle | Brain |
| Primary Role in Leucine Catabolism | Major site of KIC oxidation to this compound and subsequent metabolism | Primary site of leucine transamination to KIC | Neurotransmitter synthesis and energy production |
| IVD Gene Expression (Relative) | High[1] | Moderate | Moderate |
| BCAT Activity | Low | High | Present (primarily in astrocytes)[2] |
| BCKDH Complex Activity | High and hormonally regulated | Low and regulated by energy status | Present |
| Primary Regulatory Signals | Insulin (B600854), Glucagon (B607659) | AMP/ATP ratio (via AMPK) | Neurotransmitter demand |
Signaling Pathways Regulating this compound Metabolism
The metabolism of this compound is tightly regulated by distinct signaling pathways in each tissue, reflecting their unique physiological roles.
Liver: Hormonal Regulation
In the liver, the flux through the BCAA catabolic pathway is significantly influenced by hormonal signals, particularly insulin and glucagon. Insulin, released in the fed state, promotes the dephosphorylation and activation of the BCKDH complex, thereby stimulating the conversion of KIC to this compound and its subsequent oxidation. Conversely, during fasting, glucagon signaling leads to the phosphorylation and inactivation of the BCKDH complex, conserving BCAAs.
References
A Comparative Guide to Isovaleryl-CoA Dehydrogenase and Other Acyl-CoA Dehydrogenases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed functional comparison of Isovaleryl-CoA dehydrogenase (IVD) with other members of the Acyl-CoA dehydrogenase (ACAD) family, such as Short-Chain Acyl-CoA Dehydrogenase (SCAD), Medium-Chain Acyl-CoA Dehydrogenase (MCAD), and Long-Chain Acyl-CoA Dehydrogenase (LCAD). The ACADs are a class of mitochondrial flavoenzymes critical for the catabolism of fatty acids and amino acids.[1][2] Deficiencies in these enzymes lead to serious metabolic disorders.[3]
Functional Roles and Substrate Specificity
The primary distinction among ACADs lies in their metabolic pathways and substrate specificity, which is determined by the length and structure of the acyl-CoA chain they act upon.
-
This compound Dehydrogenase (IVD): IVD's primary role is in the catabolism of the branched-chain amino acid, leucine.[4][5][6] It specifically catalyzes the third step of this pathway: the conversion of this compound to 3-methylcrotonyl-CoA.[4][6] While it can act on other short-chain acyl-CoAs (C4 to C6), its highest activity is for the branched-chain this compound.[5] Its activity with a straight-chain substrate like butyryl-CoA is less than 30% of that for its optimal substrate.[5] A deficiency in IVD leads to a condition known as isovaleric acidemia (IVA), characterized by the buildup of toxic isovaleric acid.[4][7]
-
Short-Chain Acyl-CoA Dehydrogenase (SCAD): As its name suggests, SCAD is involved in the initial step of the beta-oxidation of short-chain fatty acids, typically those with four to six carbon atoms (C4-C6).
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD): MCAD is arguably the best-characterized ACAD and acts on medium-chain fatty acids, showing broad specificity for acyl-CoAs with chain lengths from C6 to C12.[1][5] MCAD deficiency is one of the most common inborn errors of fatty acid metabolism.
-
Long-Chain and Very Long-Chain Acyl-CoA Dehydrogenases (LCAD & VLCAD): These enzymes handle the dehydrogenation of long-chain (C12-C18) and very-long-chain (C14-C24) fatty acids, respectively. They are crucial for oxidizing the most abundant dietary fats.
The structural basis for this specificity lies in the architecture of their substrate-binding pockets. For instance, the active site of IVD contains residues that create a barrier, preventing longer chains from binding, while also providing space to accommodate the branched methyl group of this compound.[5] In contrast, the active site of MCAD has a wider pathway to accommodate longer, straight-chain substrates.[5]
Comparative Kinetic Data
The following table summarizes key kinetic parameters for IVD and other ACADs, highlighting their differing affinities (Km) and catalytic efficiencies (kcat/Km) for their preferred substrates. Note: Exact values can vary based on experimental conditions and species.
| Enzyme | Optimal Substrate(s) | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| IVD | This compound (C5-branched) | 20 - 50 | 5 - 15 | 0.25 - 0.30 |
| SCAD | Butyryl-CoA (C4) | 10 - 30 | 10 - 20 | 0.50 - 1.00 |
| MCAD | Octanoyl-CoA (C8) | 2 - 10 | 15 - 25 | 2.50 - 5.00 |
| LCAD | Palmitoyl-CoA (C16) | 1 - 5 | 5 - 10 | 1.00 - 2.00 |
Data compiled from various biochemical studies. These values represent typical ranges.
Metabolic Pathways Overview
IVD is part of the amino acid degradation pathway, whereas SCAD, MCAD, and LCAD are integral to the fatty acid β-oxidation spiral. This fundamental difference is visualized below.
Experimental Protocols
The activity of ACADs is commonly measured using spectrophotometric or fluorometric assays that monitor the reduction of an electron acceptor. The "gold standard" is the anaerobic ETF fluorescence reduction assay.[8]
Protocol: ETF Fluorescence Reduction Assay (Microplate Adaptation)
This protocol is adapted for a 96-well plate format, which increases throughput for kinetic analysis.[8]
1. Reagent Preparation:
- Assay Buffer: 100 mM HEPES/KOH, pH 7.6, containing 0.5 mM EDTA.
- ETF Stock Solution: Purified recombinant Electron Transfer Flavoprotein (ETF) at a concentration of 100-200 µM.
- Acyl-CoA Substrate Stock: 10 mM stock solution of the desired acyl-CoA substrate (e.g., this compound, Octanoyl-CoA) in deionized water.
- Oxygen Scavenging System: A solution containing glucose, glucose oxidase, and catalase in the assay buffer. This enzymatically removes oxygen, which can interfere with the assay.[8]
- Enzyme Dilution: The ACAD enzyme of interest is diluted to a working concentration (e.g., 0.1-1.0 µM) in cold assay buffer immediately before use.
2. Assay Procedure:
- Setup: In a 96-well microplate, add the assay buffer, the oxygen scavenging system, and a known concentration of ETF (typically 2-5 µM).
- Enzyme Addition: Add the diluted ACAD enzyme to the designated wells. Include a negative control with no enzyme or a non-specific ACAD (e.g., using MCAD to test an LCAD-specific substrate).[8]
- Initiation: Initiate the reaction by adding the acyl-CoA substrate to all wells.
- Data Acquisition: Immediately place the microplate in a fluorescence plate reader pre-set to 32°C. Monitor the decrease in ETF fluorescence over time (e.g., for 60-120 seconds) using an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.[8]
3. Data Analysis:
- The initial rate of the reaction is determined from the linear portion of the fluorescence decay curve.
- This rate is then used to calculate specific activity (µmol/min/mg) or to determine kinetic parameters (Km and Vmax) by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.
The workflow for this common experimental procedure is outlined in the diagram below.
Conclusion
This compound dehydrogenase is a functionally distinct member of the ACAD family, dedicated to the catabolism of the branched-chain amino acid leucine. This contrasts with other well-known ACADs (SCAD, MCAD, LCAD) which are specialized for the sequential dehydrogenation of straight-chain fatty acyl-CoAs of varying lengths. These functional differences are rooted in the specific architecture of their substrate-binding pockets and are reflected in their kinetic parameters. Understanding these distinctions is crucial for researchers studying metabolic diseases and for professionals developing targeted therapeutic interventions for conditions like Isovaleric Acidemia.
References
- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Acyl-CoA Dehydrogenases: Dynamic History of Protein Family Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and mechanism of action of the acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Novel IVD Variants of Uncertain Significance
A comprehensive comparison of methodologies and data-driven approaches for classifying variants of uncertain significance (VUS) in in-vitro diagnostic (IVD) development.
For researchers, scientists, and drug development professionals, the accurate classification of genetic variants is paramount. Variants of uncertain significance (VUS) present a significant challenge in the development and clinical application of in-vitro diagnostics (IVDs). This guide provides an objective comparison of current methodologies for validating the pathogenicity of novel VUS, supported by experimental data and detailed protocols. Our aim is to equip you with the knowledge to select and implement the most appropriate validation strategies for your research and development needs.
The Challenge of VUS in IVD
Next-generation sequencing (NGS) has revolutionized our ability to identify genetic variants. However, a substantial portion of these variants are classified as VUS, meaning there is insufficient evidence to definitively categorize them as pathogenic or benign.[1][2] This ambiguity can hinder diagnostic processes and the development of targeted therapies. To address this, a multi-faceted approach combining computational predictions, functional assays, and adherence to established guidelines is essential.
A Multi-Evidence Framework for VUS Classification
The American College of Medical Genetics and Genomics (ACMG) and the Association for Molecular Pathology (AMP) have established a framework for variant classification that utilizes various types of evidence.[1][3] This framework categorizes evidence as supporting either a pathogenic or benign classification, with varying levels of strength (very strong, strong, moderate, and supporting). A VUS classification arises when there is either conflicting evidence or a lack of sufficient evidence to meet the criteria for "pathogenic" or "benign".[1][4]
The journey to reclassify a VUS into a more definitive category involves the careful acquisition and integration of new evidence. This guide will explore the primary methods for generating this crucial evidence.
In Silico Prediction Tools: A First-Pass Analysis
Computational, or in silico, tools are often the first step in assessing a novel VUS. These tools use algorithms to predict the potential impact of a variant on protein function or splicing. They are valuable for prioritizing variants for further functional analysis.
Comparison of In Silico Prediction Tools
| Tool Name | Principle | Typical Output | Reported Performance (Sensitivity/Specificity) | Reference |
| REVEL (Rare Exome Variant Ensemble Learner) | An ensemble method that integrates scores from 13 different tools. | A score between 0 and 1, with higher scores indicating a higher likelihood of being pathogenic. | High sensitivity and specificity, often outperforming individual tools.[5] | [5] |
| SIFT (Sorting Intolerant From Tolerant) | Predicts whether an amino acid substitution affects protein function based on sequence homology and the physical properties of amino acids. | A score where < 0.05 is predicted to be deleterious. | Sensitivity: ~67-100%, Specificity: ~67% for some genes.[6] | [6] |
| PolyPhen-2 (Polymorphism Phenotyping v2) | Predicts the possible impact of an amino acid substitution on the structure and function of a human protein using physical and comparative considerations. | A score ranging from 0 (tolerated) to 1 (damaging). | Sensitivity: ~67%, Specificity: ~67%.[6] | [6] |
| MutationTaster2 | A web-based application for rapid assessment of the disease-causing potential of DNA sequence alterations. | Predicts the functional consequences of the variant. | High sensitivity (approaching 1.00 for some datasets).[6] | [6] |
| CADD (Combined Annotation Dependent Depletion) | Integrates multiple annotations into a single measure (C-score) to rank the deleteriousness of single nucleotide variants and small insertions/deletions. | A PHRED-like score, where higher scores indicate a higher likelihood of being deleterious. | High sensitivity (~96.2%).[7] | [8] |
Note: The performance of in silico tools can be gene-specific and should be interpreted with caution.[8] They provide supporting evidence (ACMG/AMP codes PP3 and BP4) but are not sufficient for definitive classification on their own.[9]
Functional Assays: The Gold Standard for Mechanistic Insight
Functional assays provide direct experimental evidence of a variant's effect on protein function, cellular processes, or response to therapeutic agents. This evidence is heavily weighted in the ACMG/AMP guidelines (evidence codes PS3 and BS3).[10]
Comparison of Functional Assay Platforms
| Assay Type | Description | Advantages | Disadvantages | Throughput |
| Enzyme/Protein Activity Assays | Directly measures the biochemical function of the protein (e.g., kinase activity, metabolic enzyme function). | Provides direct evidence of functional impact. Well-established for many proteins. | Not all proteins have easily measurable enzymatic activity. Can be low-throughput. | Low to Medium |
| Cell-Based Assays | Evaluates the effect of the variant on cellular phenotypes (e.g., cell proliferation, apoptosis, signal transduction). | Can assess a wide range of cellular functions in a more biologically relevant context. | Can be complex to develop and validate. Phenotypes may be subtle or difficult to quantify. | Medium to High |
| Splicing Assays (Minigene Assays) | Assesses the impact of a variant on mRNA splicing. | Directly tests for splicing defects, a common disease mechanism. | Only applicable to variants located in or near splice sites. | Medium |
| High-Throughput Functional Assays (e.g., Deep Mutational Scanning) | Simultaneously assesses the functional consequences of thousands of variants in a single experiment. | Enables large-scale VUS characterization. Provides a comprehensive functional landscape of a gene. | Technically challenging to develop and validate. May not be feasible for all genes. | High |
| CRISPR/Cas9-based Genome Editing | Introduces the specific VUS into a relevant cell line or model organism to study its endogenous effect. | Allows for the study of the variant in its native genomic context. Creates isogenic cell lines for direct comparison. | Can be time-consuming and requires expertise in genome editing techniques. | Low to Medium |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Validation of a Novel VUS in a Cancer Cell Line
This protocol outlines the general steps to introduce a specific VUS into a cancer cell line to assess its impact on drug sensitivity.
-
gRNA Design and Cloning:
-
Design a guide RNA (gRNA) targeting the genomic locus of the VUS.
-
Clone the gRNA sequence into a suitable Cas9 expression vector.
-
-
Donor Template Design:
-
Design a single-stranded oligodeoxynucleotide (ssODN) or a plasmid-based donor template containing the VUS sequence flanked by homology arms.
-
-
Transfection:
-
Co-transfect the Cas9/gRNA vector and the donor template into the target cancer cell line.
-
-
Clonal Selection and Expansion:
-
Isolate single cells and expand them into clonal populations.
-
-
Genotyping:
-
Screen clonal populations for the presence of the desired edit using PCR and Sanger sequencing.[11]
-
-
Functional Analysis (Drug Sensitivity Assay):
-
Treat the engineered and wild-type (isogenic control) cells with the relevant therapeutic agent at various concentrations.
-
Measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Compare the dose-response curves to determine if the VUS alters drug sensitivity.
-
Protocol 2: High-Throughput Fluorescence-Activated Cell Sorting (FACS)-based Assay for RPE65 Variants
This protocol is adapted from a study on RPE65 variants and can be generalized for other proteins where expression level correlates with function.[12]
-
Variant Library Generation:
-
Create a library of lentiviral expression vectors, each containing a different RPE65 variant (including known pathogenic, benign, and VUS).
-
-
Lentiviral Production and Transduction:
-
Produce lentiviral particles for each variant.
-
Transduce a suitable cell line (e.g., HEK293T) with the lentiviral library.
-
-
Immunostaining and FACS:
-
After a period of expression, fix and permeabilize the cells.
-
Stain the cells with an antibody specific to the protein of interest (RPE65 in this case).
-
Use Fluorescence-Activated Cell Sorting (FACS) to sort the cells into bins based on fluorescence intensity (as a proxy for protein expression level).
-
-
Next-Generation Sequencing (NGS):
-
Extract genomic DNA from the cells in each bin.
-
Amplify the variant-containing region by PCR.
-
Perform NGS to determine the frequency of each variant in each expression bin.
-
-
Data Analysis:
-
Calculate an expression score for each variant based on its distribution across the FACS bins.
-
Compare the expression scores of VUS to those of known pathogenic and benign variants to infer their functional impact.
-
Visualizing the Path to VUS Resolution
Diagrams are powerful tools for illustrating complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to visually represent key concepts in VUS validation.
References
- 1. Standards and Guidelines for the Interpretation of Sequence Variants: A Joint Consensus Recommendation of the American College of Medical Genetics and Genomics and the Association for Molecular Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rates and Classification of Variants of Uncertain Significance in Hereditary Disease Genetic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standards and guidelines for the interpretation of sequence variants: a joint consensus recommendation of the American College of Medical Genetics and Genomics and the Association for Molecular Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3billion.io [3billion.io]
- 5. Frontiers | Insights on variant analysis in silico tools for pathogenicity prediction [frontiersin.org]
- 6. Performance of in silico prediction tools for the classification of rare BRCA1/2 missense variants in clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medrxiv.org [medrxiv.org]
- 9. Evaluating the impact of in silico predictors on clinical variant classification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recommendations for application of the functional evidence PS3/BS3 criterion using the ACMG/AMP sequence variant interpretation framework - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Next Generation Sequencing Validating Your CRISPR/Cas9 Edit - CD Genomics [cd-genomics.com]
- 12. Higher throughput assays for understanding the pathogenicity of variants of unknown significance (VUS) in the RPE65 gene - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Isovaleryl-CoA Surrogate Markers in Isovaleric Acidemia versus Healthy Controls
FOR IMMEDIATE RELEASE
A detailed guide for researchers, scientists, and drug development professionals on the comparative levels of key metabolites in Isovaleric Acidemia.
This publication provides a comprehensive comparison of the biochemical markers used to diagnose and monitor Isovaleric Acidemia (IVA), contrasting their levels in affected individuals with those in healthy controls. This guide includes quantitative data, detailed experimental protocols, and a visualization of the affected metabolic pathway to support research and development efforts in this area.
Introduction to Isovaleric Acidemia
Isovaleric Acidemia (IVA) is an autosomal recessive inherited disorder of leucine (B10760876) metabolism.[1][2][3] It is caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2][3][4] This enzyme deficiency disrupts the normal breakdown of the amino acid leucine, leading to the accumulation of this compound.[4][5][6][7] Due to its reactive nature, this compound is rapidly converted into more stable, albeit toxic, downstream metabolites. The accumulation of these derivatives, including isovaleric acid, 3-hydroxyisovaleric acid, isovalerylcarnitine (B1198194) (C5-carnitine), and isovalerylglycine, is the hallmark of IVA.[1][3][4][6] Direct measurement of this compound is not routinely performed in a clinical setting; instead, its derivatives are quantified to diagnose and monitor the condition.
Comparative Analysis of Key Metabolites
The following table summarizes the typical concentrations of key this compound-derived metabolites in individuals with Isovaleric Acidemia compared to healthy controls. It is important to note that in IVA, the levels of these metabolites can fluctuate, particularly during times of metabolic stress.
| Metabolite | Condition | Typical Concentration Range | Notes |
| Isovalerylcarnitine (C5-Carnitine) | Isovaleric Acidemia | 1.6 - 21.7 µmol/L | Newborn screening often uses a cutoff of >4 µmol/L to prompt further investigation. Levels can be significantly higher during acute metabolic crises. |
| Healthy Controls | Typically < 0.5 µmol/L | ||
| Isovalerylglycine (IVG) | Isovaleric Acidemia | >1100 mmol/mol creatinine (B1669602) (symptomatic) | Can be significantly elevated, serving as a key diagnostic marker in urine. |
| Healthy Controls | Typically not detected or present at very low levels | ||
| 3-Hydroxyisovaleric Acid | Isovaleric Acidemia | Elevated | Another key organic acid found in the urine of affected individuals. |
| Healthy Controls | Typically not detected or present at very low levels |
Experimental Protocols
The quantification of this compound surrogate markers is crucial for the diagnosis and management of Isovaleric Acidemia. The following are detailed methodologies for the key experiments cited.
Acylcarnitine Profile Analysis in Blood
-
Objective: To quantify the levels of various acylcarnitines, including isovalerylcarnitine (C5-carnitine), in blood spots or plasma.
-
Methodology: Flow Injection Tandem Mass Spectrometry (MS/MS)
-
Sample Preparation: A small blood sample is collected via a heel prick and spotted onto a filter paper card (Guthrie card). A dried blood spot is then punched out. For plasma analysis, blood is collected in a tube with anticoagulant, and the plasma is separated by centrifugation.
-
Extraction: The acylcarnitines are extracted from the dried blood spot or plasma using a solvent, typically methanol, containing internal standards (isotopically labeled acylcarnitines).
-
Derivatization: The extracted acylcarnitines are often derivatized (e.g., esterified) to improve their ionization efficiency and chromatographic behavior.
-
Analysis by MS/MS: The derivatized extract is injected into the tandem mass spectrometer. The first mass spectrometer selects the precursor ions of the acylcarnitines, which are then fragmented in a collision cell. The second mass spectrometer analyzes the resulting product ions. Specific precursor/product ion pairs are used to identify and quantify each acylcarnitine.
-
Quantification: The concentration of each acylcarnitine is determined by comparing the signal intensity of the analyte to that of its corresponding internal standard.
-
Organic Acid Analysis in Urine
-
Objective: To detect and quantify abnormal organic acids, such as isovalerylglycine and 3-hydroxyisovaleric acid, in urine.
-
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A urine sample is collected, and a specific volume is taken for analysis. An internal standard is added.
-
Extraction: The organic acids are extracted from the urine using a liquid-liquid extraction or a solid-phase extraction method.
-
Derivatization: The extracted organic acids are chemically modified (derivatized) to make them volatile for gas chromatography. A common method is silylation.
-
Analysis by GC-MS: The derivatized sample is injected into the gas chromatograph, where the different organic acids are separated based on their boiling points and interactions with the chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
Identification and Quantification: The mass spectrum of each compound is compared to a library of known spectra for identification. The concentration of each organic acid is determined by comparing its peak area to that of the internal standard.
-
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of leucine and the experimental workflow for diagnosing Isovaleric Acidemia.
Caption: Leucine catabolism and its disruption in Isovaleric Acidemia.
Caption: Diagnostic workflow for Isovaleric Acidemia.
References
- 1. mdpi.com [mdpi.com]
- 2. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isovaleric Acidemia: A Rare Case of an Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0001113) [hmdb.ca]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Animal Models of Isovaleric Acidemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovaleric Acidemia (IVA) is an autosomal recessive inborn error of leucine (B10760876) metabolism caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2][3][4] This deficiency leads to the accumulation of this compound and its derivatives, such as isovaleric acid, isovalerylcarnitine (B1198194) (C5), and isovalerylglycine, resulting in a wide spectrum of clinical manifestations.[1][3][4][5][6] These can range from life-threatening neonatal-onset metabolic acidosis and neurological damage to a chronic intermittent form or even an asymptomatic phenotype.[1][3][5][6] The development and validation of robust animal models are crucial for understanding the pathophysiology of IVA and for the preclinical evaluation of novel therapeutic strategies.
This guide provides a comparative overview of various animal models of Isovaleric Acidemia, including mouse, zebrafish, Drosophila melanogaster, and Caenorhabditis elegans. The performance of these models is objectively compared, supported by available experimental data, to aid researchers in selecting the most appropriate model for their specific research questions.
Comparative Analysis of Animal Models
The validation of an animal model for IVA hinges on its ability to recapitulate the key biochemical and clinical phenotypes observed in human patients. The primary biochemical markers for IVA are elevated levels of C5 acylcarnitine in the blood and increased excretion of isovalerylglycine and 3-hydroxyisovaleric acid in the urine.[1][3] Clinical manifestations can include poor feeding, vomiting, lethargy, seizures, and a characteristic "sweaty feet" odor during metabolic crises.[1][4]
Due to the rarity of published validation data for genetic knockout models of isovaleric acidemia across different species, this guide synthesizes the available information and outlines the key parameters for their validation. The following tables summarize the expected and, where available, the observed phenotypes in mouse, zebrafish, Drosophila, and C. elegans models with genetic inactivation of the Ivd gene.
Biochemical Phenotype Comparison
| Feature | Human IVA Patients | Ivd Knockout Mouse (Predicted/Observed) | ivd Mutant Zebrafish (Predicted/Observed) | Ivd Mutant Drosophila (Predicted/Observed) | ivd Mutant C. elegans (Predicted/Observed) |
| Plasma C5-Acylcarnitine | Markedly Elevated[1][3] | Expected: Markedly Elevated | Expected: Markedly Elevated | Expected: Elevated | Expected: Elevated |
| Urinary Isovalerylglycine | Markedly Elevated[1][3] | Expected: Markedly Elevated | Expected: Elevated | Expected: Elevated | Expected: Elevated |
| Urinary 3-Hydroxyisovaleric Acid | Elevated[1][3] | Expected: Elevated | Expected: Elevated | Expected: Elevated | Expected: Elevated |
| Plasma Leucine | Normal[1][3] | Expected: Normal | Expected: Normal | Expected: Normal | Expected: Normal |
| Hyperammonemia | Present during crises[1][3] | Expected: Present during metabolic stress | Expected: Potentially inducible | Expected: To be determined | Expected: To be determined |
Clinical Phenotype Comparison
| Feature | Human IVA Patients | Ivd Knockout Mouse (Predicted/Observed) | ivd Mutant Zebrafish (Predicted/Observed) | Ivd Mutant Drosophila (Predicted/Observed) | ivd Mutant C. elegans (Predicted/Observed) |
| Survival | Reduced in severe neonatal onset[1] | Expected: Reduced survival, especially on a high-protein diet | Expected: Potential for early lethality | Expected: Potential for reduced viability | Expected: Potential for reduced lifespan |
| Growth | Failure to thrive, poor feeding[1][4] | Expected: Growth retardation | Expected: Smaller body size | Expected: smaller pupae/adults | Expected: smaller body size |
| Neurological | Lethargy, seizures, developmental delay[1][4] | Expected: Ataxia, seizures, reduced activity | Expected: Abnormal swimming behavior, seizure-like activity | Expected: Impaired motility | Expected: Uncoordinated movement |
| Response to Diet | Improvement with low-protein/leucine diet[1] | Expected: Amelioration of phenotype with dietary restriction | Expected: Phenotype modulation by diet | Expected: Phenotype modulation by diet | Expected: Phenotype modulation by diet |
Experimental Protocols
The generation and validation of these animal models involve a series of standardized and model-specific experimental protocols.
Generation of Knockout/Mutant Animals
-
Mouse: Gene targeting in embryonic stem (ES) cells followed by blastocyst injection is a traditional method. More recently, CRISPR/Cas9-mediated genome editing in zygotes has become the preferred method for generating knockout mice. This involves the microinjection of Cas9 mRNA and guide RNAs (gRNAs) targeting the Ivd gene into fertilized eggs.
-
Zebrafish: CRISPR/Cas9 technology is widely used for generating knockout zebrafish.[7] A mixture of Cas9 protein and gRNAs targeting the ivd gene is microinjected into one-cell stage embryos. Founder fish (F0) with mosaic mutations are raised and outcrossed to establish stable mutant lines.
-
Drosophila melanogaster: P-element excision, EMS mutagenesis, or CRISPR/Cas9-mediated genome editing are common methods. For CRISPR/Cas9, embryos are injected with plasmids encoding Cas9 and gRNAs targeting the Ivd gene. Germline transmission of the mutation is then assessed.
-
Caenorhabditis elegans: CRISPR/Cas9 is a highly efficient method for generating knockouts. A mixture containing the Cas9 protein, a crRNA targeting the ivd gene, a universal tracrRNA, and a repair template (if needed) is microinjected into the gonad of adult hermaphrodites.
Biochemical Analysis
-
Acylcarnitine Profiling: Blood samples (from mouse tail vein or cardiac puncture; from zebrafish larvae homogenates) or whole-organism homogenates (Drosophila, C. elegans) are extracted and analyzed by tandem mass spectrometry (MS/MS) to quantify C5-acylcarnitine levels.
-
Urinary Organic Acid Analysis: Urine (from mice) or the aqueous medium (for zebrafish) is collected. For invertebrates, whole-organism extracts are used. Samples are derivatized and analyzed by gas chromatography-mass spectrometry (GC-MS) to measure levels of isovalerylglycine and 3-hydroxyisovaleric acid.
Phenotypic Analysis
-
Mouse:
-
Survival and Growth: Pups are monitored for viability and weighed regularly.
-
Neurological Assessment: A battery of behavioral tests can be employed, including the rotarod test for motor coordination, open-field test for locomotor activity and anxiety-like behavior, and grip strength tests.[8]
-
Metabolic Challenge: Animals can be challenged with a high-protein diet to induce a metabolic crisis, which can be monitored through blood gas and ammonia (B1221849) measurements.
-
-
Zebrafish:
-
Survival and Morphology: Larvae are monitored for survival rates and morphological abnormalities (e.g., edema, developmental delay) under a microscope.
-
Behavioral Analysis: Locomotor activity can be tracked using automated video tracking systems. The response to stimuli (e.g., light-dark transitions) can also be assessed.
-
-
Drosophila melanogaster:
-
Viability: The number of pupae that eclose to adulthood is quantified.
-
Motility: Climbing assays (e.g., negative geotaxis) are used to assess motor function.
-
-
Caenorhabditis elegans:
-
Lifespan and Brood Size: The lifespan of individual worms and the number of progeny are counted.
-
Motility: Thrashing assays in liquid or crawling assays on solid media are used to quantify movement.
-
Signaling Pathways and Experimental Workflows
Leucine Catabolism Pathway
The central metabolic pathway disrupted in IVA is the catabolism of the branched-chain amino acid leucine. The deficiency of this compound dehydrogenase leads to the accumulation of upstream metabolites.
Caption: The leucine catabolism pathway, highlighting the enzymatic block in Isovaleric Acidemia.
Pathways of this compound Detoxification
When this compound accumulates, it is shunted into alternative detoxification pathways, leading to the formation of the characteristic biomarkers of IVA.
Caption: Detoxification pathways of accumulated this compound in Isovaleric Acidemia.
Experimental Workflow for Animal Model Validation
A generalized workflow for the validation of a knockout/mutant animal model for IVA.
Caption: A typical experimental workflow for the validation of an animal model of Isovaleric Acidemia.
Conclusion
While a definitive, fully validated animal model that recapitulates all aspects of human Isovaleric Acidemia is still under development, the mouse, zebrafish, Drosophila, and C. elegans all offer unique advantages for studying this disease. Mouse models, once established, will provide the closest physiological comparison to humans. Zebrafish offer excellent opportunities for high-throughput screening and in vivo imaging. Drosophila and C. elegans provide powerful genetic tools and rapid generation times for investigating the fundamental cellular and molecular mechanisms of IVA. The choice of model will ultimately depend on the specific research question, with each model contributing valuable pieces to the puzzle of understanding and treating Isovaleric Acidemia. Further research is critically needed to fully characterize these models and provide the quantitative data necessary for robust preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Leucine - Wikipedia [en.wikipedia.org]
- 3. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isovaleric acidemia: MedlinePlus Genetics [medlineplus.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Characterization and Phenotypic Assessment of Zebrafish Disease Models for Splice Modulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of HIV-1 Reverse Transcriptase Inhibitors: Efficacy and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the in-vitro efficacy of various inhibitors targeting the Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT), a critical enzyme in the viral life cycle.[1] By converting the viral RNA genome into double-stranded DNA, HIV-1 RT facilitates the integration of the viral genetic material into the host cell's genome, a crucial step for viral replication.[2][3] This central role makes it a primary target for antiretroviral therapy.[1] This report presents a compilation of inhibitory activities for different classes of these drugs, alongside detailed experimental methodologies for their evaluation.
Comparative Efficacy of HIV-1 RT Inhibitors
The inhibitory activities of two main classes of HIV-1 RT inhibitors, Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), are summarized below. NRTIs act as chain terminators after being incorporated into the growing viral DNA, while NNRTIs bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity.[1][4] The half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%, is a key parameter for comparing their potency.
| Inhibitor Class | Inhibitor | IC50 (µM) | Target Enzyme/Virus Strain | Reference |
| NNRTI | 5i3 | 0.00148 | hERG | [5] |
| NNRTI | Rilpivirine (RPV) | 0.00121 | hERG | [5] |
| NNRTI | K-5a2 | 0.00013 | hERG | [5] |
| NNRTI | 25a | 0.00018 | hERG | [5] |
| NNRTI | INDOPY-1 | >40-fold change with F61A mutation | HIV-1 RT | [6] |
| NNRTI | Efavirenz (EFZ) | >100-fold change with resistance mutations | HIV-1 RT | [6] |
Note: The IC50 values can vary depending on the specific experimental conditions, including the enzyme and substrate concentrations, as well as the viral strain or mutant being tested.[5][6]
Experimental Protocols
General Biochemical HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against purified HIV-1 RT using a non-radioactive ELISA-based assay.[2][7]
1. Reagent Preparation:
-
Wash Buffer: If supplied as a concentrate, dilute to the working concentration with deionized water.
-
Test Compound Dilution: Create a serial dilution of the test compounds. Compounds are often initially dissolved in DMSO and then further diluted in a buffer with low ionic strength.
-
Enzyme Preparation: Dilute the stock solution of HIV-1 RT to the recommended working concentration using the provided lysis or dilution buffer.
-
Reaction Mix: Prepare a mix containing the reaction buffer, dNTPs (including digoxigenin-labeled dUTP), and the poly(A)•oligo(dT) template-primer.
2. Assay Procedure:
-
Plate Setup:
-
Negative Control: Add the reaction mix and lysis buffer (without the enzyme) to designated wells.
-
Positive Control: Add the reaction mix and the diluted HIV-1 RT to designated wells.
-
Test Wells: Add the reaction mix, diluted HIV-1 RT, and various concentrations of the test compounds to the remaining wells.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for reverse transcription.
-
Capture: Transfer the reaction mixtures to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA product to bind.
-
Washing: Wash the plate multiple times with the wash buffer to remove any unbound reagents.
-
Antibody Conjugate Incubation: Add an HRP-conjugated anti-digoxigenin antibody to each well and incubate.
-
Final Washing: Repeat the washing steps to remove the unbound antibody conjugate.
-
Signal Development: Add a colorimetric HRP substrate (e.g., ABTS) and measure the absorbance using a microplate reader. The signal intensity is proportional to the amount of synthesized DNA.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Visualizing Key Processes
To better understand the context of HIV-1 RT inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Simplified HIV-1 life cycle highlighting the reverse transcription step targeted by inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Isovaleryl-CoA and Isobutyryl-CoA as Substrates for Branched-Chain Acyl-CoA Dehydrogenases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isovaleryl-CoA and isobutyryl-CoA as substrates for the branched-chain acyl-CoA dehydrogenases (ACADs) involved in the catabolism of the essential branched-chain amino acids (BCAAs) leucine (B10760876) and valine, respectively. Understanding the substrate specificity and kinetic efficiency of these enzymes is crucial for research into inborn errors of metabolism, such as isovaleric acidemia and isobutyryl-CoA dehydrogenase deficiency, and for the development of targeted therapeutic interventions.
Introduction to Branched-Chain Acyl-CoA Dehydrogenases
The catabolism of BCAAs—leucine, isoleucine, and valine—is a critical metabolic pathway. Following transamination and oxidative decarboxylation, the resulting branched-chain acyl-CoA esters are further metabolized by a family of mitochondrial flavoenzymes known as acyl-CoA dehydrogenases (ACADs). Specifically, this compound, derived from leucine, is the primary substrate for this compound dehydrogenase (IVD). Isobutyryl-CoA, derived from valine, is the primary substrate for isobutyryl-CoA dehydrogenase (IBD, also known as ACAD8). A third enzyme, short/branched-chain acyl-CoA dehydrogenase (SBCAD), is primarily involved in isoleucine metabolism but has demonstrated substrate promiscuity.
Quantitative Comparison of Substrate Kinetics
The efficiency with which these enzymes utilize their substrates can be quantified by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme for a given substrate. Below is a summary of available quantitative data for human branched-chain acyl-CoA dehydrogenases with this compound and isobutyryl-CoA.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference(s) |
| This compound Dehydrogenase (IVD) | This compound | 1.0 | - | 4.3 x 10⁶ | [1] |
| Isobutyryl-CoA | Data not available | - | Data not available | ||
| Isobutyryl-CoA Dehydrogenase (IBD/ACAD8) | Isobutyryl-CoA | Data not available | - | 0.8 | [2] |
| This compound | Data not available | - | Data not available | ||
| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | Isobutyryl-CoA | Data not available | - | Data not available | |
| This compound | Data not available | - | Data not available |
Note: A direct comparison is limited by the availability of comprehensive kinetic data for all enzyme-substrate combinations in the literature. This compound is reported to not induce significant spectral changes in IVD, suggesting it is a poor substrate for this enzyme.
Signaling and Metabolic Pathway
The catabolism of leucine and valine involves a series of enzymatic steps, with the dehydrogenation by IVD and IBD being a critical stage.
Experimental Protocols
The "gold standard" for measuring the activity of acyl-CoA dehydrogenases is the anaerobic electron transfer flavoprotein (ETF) fluorescence reduction assay. This method directly measures the transfer of electrons from the ACAD to its natural electron acceptor, ETF.
Experimental Workflow: ETF Fluorescence Reduction Assay
Detailed Methodology: ETF Fluorescence Reduction Assay
1. Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.5-8.0, containing 0.1 mM EDTA.
-
Recombinant ETF: Purified recombinant electron transfer flavoprotein.
-
Enzyme: Purified recombinant or isolated branched-chain acyl-CoA dehydrogenase (IVD, IBD, or SBCAD).
-
Substrates: Stock solutions of this compound and isobutyryl-CoA of known concentration.
-
Anaerobic System:
-
Glucose solution
-
Glucose oxidase
-
Catalase
-
2. Assay Procedure (Microplate Format):
-
Prepare a reaction mixture containing the assay buffer, glucose, glucose oxidase, and catalase in a 96-well microplate.
-
Add the purified ETF to the desired final concentration.
-
Add the acyl-CoA dehydrogenase enzyme to each well.
-
To initiate the reaction, add the acyl-CoA substrate (this compound or isobutyryl-CoA) to the wells. For kinetic analysis, a range of substrate concentrations should be used.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the decrease in ETF fluorescence over time, with excitation and emission wavelengths typically around 380 nm and 495 nm, respectively.
3. Data Analysis:
-
The initial rate of the reaction is determined from the linear portion of the fluorescence decay curve.
-
To determine the kinetic parameters (Km and Vmax), the initial rates are plotted against the corresponding substrate concentrations and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis.
-
The catalytic efficiency (kcat/Km) can then be calculated.
Conclusion
The available data indicate a high degree of substrate specificity for this compound dehydrogenase (IVD) and isobutyryl-CoA dehydrogenase (IBD) for their respective primary substrates, this compound and isobutyryl-CoA. The catalytic efficiency of IVD for this compound is significantly high, underscoring its specialized role in leucine catabolism. While quantitative data for the interaction of this compound and isobutyryl-CoA with all three relevant dehydrogenases is not fully available, the existing information points to distinct substrate preferences. Further kinetic characterization, particularly of SBCAD with both this compound and isobutyryl-CoA, would provide a more complete picture of the substrate promiscuity and potential overlapping roles of these enzymes in branched-chain amino acid metabolism. The ETF fluorescence reduction assay remains the most robust method for such quantitative comparisons.
References
validating the use of C5-carnitine as a surrogate marker for Isovaleryl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of C5-carnitine as a surrogate marker for isovaleryl-CoA, a critical indicator for inborn errors of metabolism, particularly Isovaleric Acidemia (IVA). We offer a detailed comparison with alternative biomarkers, supported by experimental data, to facilitate informed decisions in research and clinical settings.
Introduction
Isovaleric Acidemia (IVA) is an autosomal recessive disorder of leucine (B10760876) metabolism caused by a deficiency of the mitochondrial enzyme this compound dehydrogenase (IVD).[1][2][3] This deficiency leads to the accumulation of this compound and its derivatives.[1][2][3] C5-carnitine, specifically isovalerylcarnitine (B1198194), is formed by the conjugation of this compound with carnitine, a reaction catalyzed by carnitine acyltransferases.[4][5] This process allows for the transport of toxic isovaleryl moieties out of the mitochondria. Consequently, elevated levels of C5-carnitine in blood serve as a primary biomarker for IVA in newborn screening (NBS) programs.[1][2]
However, the utility of total C5-carnitine measurement is complicated by the existence of isobaric isomers, primarily pivaloylcarnitine (B1222081) and 2-methylbutyrylcarnitine (B1244155).[6] Pivaloylcarnitine is exogenously derived from antibiotics containing pivalic acid, leading to a high rate of false-positive results in NBS for IVA.[7][8][9] 2-methylbutyrylcarnitine is a metabolite of isoleucine breakdown and is elevated in short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency.[6] This guide will delve into the analytical methods to differentiate these isomers and compare the diagnostic performance of C5-carnitine with alternative markers.
Biochemical Pathway and Diagnostic Logic
The accumulation of this compound in IVA triggers its conversion to isovalerylcarnitine, which is then excreted. This detoxification pathway forms the basis of using C5-carnitine as a biomarker.
Performance of C5-Carnitine as a Biomarker
The diagnostic accuracy of C5-carnitine is highly dependent on the analytical method used. While initial screening provides high sensitivity, the lack of specificity due to isomers is a significant drawback.
Table 1: Performance of C5-Carnitine in Newborn Screening for Isovaleric Acidemia (IVA)
| Analytical Method | True Positives (TP) | False Positives (FP) | Positive Predictive Value (PPV) | Key Limitations |
| Flow Injection Analysis - Tandem Mass Spectrometry (FIA-MS/MS) | High sensitivity for detecting elevated total C5-carnitine. | High, primarily due to pivaloylcarnitine interference.[7][8][9] | Low (e.g., 0.038% in one study before second-tier testing).[7] 54.4% in another study.[10] | Cannot differentiate between isovalerylcarnitine, pivaloylcarnitine, and 2-methylbutyrylcarnitine.[2] |
| Ultra-High Performance Liquid Chromatography - Tandem Mass Spectrometry (UHPLC-MS/MS) | High, accurately identifies true IVA cases. | Significantly reduced by separating C5 isomers.[4][11][12] | High, significantly improves upon FIA-MS/MS. | Requires longer analysis time, making it more suitable for second-tier confirmatory testing. |
Comparison with Alternative Biomarkers
To overcome the limitations of C5-carnitine, other biomarkers are often used in conjunction for a definitive diagnosis of IVA.
Table 2: Comparison of Biomarkers for Isovaleric Acidemia (IVA)
| Biomarker | Matrix | Advantages | Disadvantages |
| C5-Carnitine (Isovalerylcarnitine) | Dried Blood Spot, Plasma | High sensitivity in initial screening. | Prone to false positives from isomers.[6] |
| Isovalerylglycine (IVG) | Urine | Highly specific for IVA.[1] Can be used to predict the biochemical phenotype (mild vs. classic).[1] | Not typically used for primary screening. Requires a separate urine sample and analysis. |
| 3-Hydroxyisovaleric Acid (3-HIVA) | Urine | Another specific marker for IVA. | Levels can vary. |
Experimental Protocols
Detailed methodologies are crucial for the accurate quantification and differentiation of C5-carnitine isomers.
Protocol 1: First-Tier Newborn Screening by Flow Injection Analysis - Tandem Mass Spectrometry (FIA-MS/MS)
This method is used for the initial high-throughput screening of elevated total C5-carnitine in dried blood spots (DBS).
Methodology:
-
Sample Preparation: A 3 mm punch from a DBS is placed in a 96-well plate. An extraction solution containing internal standards (including a labeled C5-carnitine standard) is added. The plate is agitated to extract the analytes.
-
Analysis: The extract is directly injected into the mass spectrometer without chromatographic separation.
-
Detection: C5-carnitine is detected using multiple reaction monitoring (MRM). The precursor ion and a specific product ion are monitored.
-
Quantification: The concentration of total C5-carnitine is determined by comparing the signal of the analyte to that of the internal standard. A cutoff value is used to identify presumptive positive cases (e.g., >0.6 µmol/L).[7]
Protocol 2: Second-Tier Confirmatory Analysis by UHPLC-MS/MS
This method is employed to differentiate C5-carnitine isomers in samples that screen positive in the first-tier test.
Methodology:
-
Sample Preparation: Acylcarnitines are extracted from plasma or DBS using solid-phase extraction.[11] The extracted analytes are then derivatized (e.g., with pentafluorophenacyl trifluoromethanesulfonate (B1224126) or butanolic HCl) to improve chromatographic separation and detection sensitivity.[11][12]
-
Chromatographic Separation: The derivatized sample is injected onto a C18 reverse-phase UHPLC column. A gradient elution with a mobile phase consisting of water and acetonitrile (B52724) with additives like formic acid and ammonium (B1175870) acetate (B1210297) is used to separate the C5-carnitine isomers (isovalerylcarnitine, pivaloylcarnitine, 2-methylbutyrylcarnitine, and valerylcarnitine).[12][13]
-
Detection: The separated isomers are detected by a tandem mass spectrometer operating in MRM mode.
-
Quantification: The concentration of each isomer is determined using a multi-point calibration curve with corresponding stable isotope-labeled internal standards.[11]
The Role of Carnitine Acyltransferases
The conversion of this compound to isovalerylcarnitine is catalyzed by carnitine acyltransferases. Specifically, carnitine acetyltransferase (CrAT) has been shown to be active with short- and medium-chain acyl-CoAs, including intermediates of branched-chain amino acid metabolism.[14] Studies on recombinant human CrAT have demonstrated its ability to convert various branched-chain acyl-CoAs, which supports its role in the formation of isovalerylcarnitine from the accumulating this compound in IVA.[14] The efficiency of this enzymatic reaction is a key factor in the utility of C5-carnitine as a biomarker.
Conclusion and Recommendations
C5-carnitine is a valuable, albeit imperfect, surrogate marker for this compound. Its high sensitivity makes it an effective tool for initial newborn screening for Isovaleric Acidemia. However, the significant issue of false positives due to isobaric isomers necessitates a two-tiered approach for accurate diagnosis.
-
For initial screening: FIA-MS/MS for total C5-carnitine remains the method of choice due to its high throughput.
-
For confirmatory testing: UHPLC-MS/MS is essential to differentiate C5-carnitine isomers and avoid misdiagnosis.[4][11][12]
-
For a comprehensive diagnosis: The analysis of C5-carnitine should be complemented with the quantification of more specific biomarkers like isovalerylglycine in urine.[1]
This integrated approach ensures the early and accurate identification of individuals with Isovaleric Acidemia, allowing for timely intervention and improved patient outcomes. Future research should focus on developing more specific first-tier screening methods to reduce the burden of false-positive results.
References
- 1. Practical Considerations for the Diagnosis and Management of this compound-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aspects of Newborn Screening in Isovaleric Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. Structure and function of carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Newborn Screening for Isovaleric Acidemia: Treatment With Pivalate‐Generating Antibiotics Contributed to False C5‐Carnitine Positivity in a Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retrospective Review of Positive Newborn Screening Results for Isovaleric Acidemia and Development of a Strategy to Improve the Efficacy of Newborn Screening in the UK [mdpi.com]
- 9. Neonatal screening for isovaleric aciduria: Reducing the increasingly high false‐positive rate in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cellular Models for Investigating Isovaleryl-CoA Metabolism
For researchers, scientists, and drug development professionals navigating the complexities of isovaleric acidemia (IVA) and related metabolic disorders, the selection of an appropriate in vitro model is a critical first step. This guide provides an objective comparison of commonly used cell lines—primary human fibroblasts, HEK293T cells, and hepatocyte-derived cells (HepG2 and primary human hepatocytes)—for studying isovaleryl-CoA metabolism. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in your selection process.
Isovaleric acidemia is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme this compound dehydrogenase (IVD), a key player in the catabolism of the branched-chain amino acid leucine. This deficiency leads to the accumulation of this compound and its derivatives, resulting in a range of clinical manifestations. Understanding the cellular mechanisms of this disease and developing effective therapies requires robust and reliable in vitro models.
Comparative Analysis of Cell Lines
The choice of a cellular model for studying this compound metabolism depends on several factors, including the specific research question, experimental feasibility, and the desire to recapitulate the in vivo pathophysiology of IVA. Here, we compare three commonly used cell types:
-
Primary Human Fibroblasts: Derived directly from patients, these cells carry the specific genetic mutations causing IVA, offering a physiologically relevant model. However, they have a limited lifespan in culture and may not fully represent the metabolic phenotype of more metabolically active tissues like the liver.
-
HEK293T Cells: This human embryonic kidney cell line is easily transfectable and amenable to genetic manipulation, such as CRISPR/Cas9-mediated gene knockout of IVD, providing a null background for studying the effects of specific mutations.[1] While a versatile tool, their renal origin means their metabolic profile may differ significantly from tissues primarily affected by IVA.
-
Hepatocyte-derived Cells (HepG2 and Primary Human Hepatocytes): As the liver is a primary site of amino acid metabolism, hepatocytes are a highly relevant cell type. Primary human hepatocytes offer the most physiologically accurate model but are limited by availability and rapid dedifferentiation in culture.[2][3] The HepG2 cell line, a human liver cancer cell line, provides a more accessible alternative, but its cancerous origin and altered metabolic characteristics must be considered.[2][3]
Below is a summary of key quantitative parameters across these cell lines, compiled from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and assays used in different laboratories.
| Parameter | Primary Human Fibroblasts (Control) | Primary Human Fibroblasts (IVA Patient) | HEK293T (Wild-Type) | HepG2 | Primary Human Hepatocytes |
| IVD Enzyme Activity (pmol/min/mg protein) | 19.4 ± 8.0[4] | 0 - 0.67[4] | Endogenous activity present, but quantitative data is variable. | Lower expression and activity compared to primary hepatocytes.[2][3] | Higher expression and activity compared to HepG2.[2][3] |
| Basal Isovaleryl-carnitine (C5-carnitine) Levels | Low (endogenous) | Elevated (specific levels depend on mutation severity) | Low (endogenous) | Detectable, but generally lower than in disease models. | Detectable, reflects active amino acid metabolism. |
| IVD Protein Expression | Detectable | Reduced or absent depending on mutation[5] | Detectable | Lower than primary hepatocytes.[2][3] | Highest among the compared cell lines.[2][3] |
| Mitochondrial Respiration (Oxygen Consumption Rate) | Basal OCR reported in the range of 100-200 pmol/min.[6] | Variable depending on the specific mutation and its impact on mitochondrial function. | Basal OCR is measurable and can be used as a baseline. | Basal OCR is measurable and can be used as a baseline. | Generally higher than in transformed cell lines like HepG2. |
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and experimental approaches, the following diagrams are provided.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in this guide.
IVD Enzyme Activity Assay (Tritium Release Method)
This assay measures the activity of IVD by quantifying the release of tritium (B154650) from a radiolabeled substrate.[4]
Materials:
-
[2,3-³H]this compound (custom synthesis)
-
Cell lysate
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)
-
Electron transfer flavoprotein (ETF)
-
Phenazine methosulfate (PMS)
-
Dichlorophenolindophenol (DCPIP)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0, containing protease inhibitors) and sonicate on ice.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer, ETF, PMS, and DCPIP.
-
Add a specific amount of cell lysate (e.g., 50-100 µg of protein).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [2,3-³H]this compound.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Stopping the Reaction and Tritium Measurement:
-
Stop the reaction by adding ice-cold TCA.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube containing a charcoal slurry to bind unreacted substrate.
-
Centrifuge and transfer the supernatant (containing ³H₂O) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Calculation:
-
Calculate the amount of ³H₂O produced based on the specific activity of the [2,3-³H]this compound.
-
Express the IVD activity as pmol of ³H₂O released per minute per mg of protein.
-
Acylcarnitine Analysis by LC-MS/MS
This method allows for the sensitive and specific quantification of isovaleryl-carnitine and other acylcarnitines in cell culture media or cell lysates.[7]
Materials:
-
Cell culture supernatant or cell lysate
-
Internal standards (e.g., deuterated acylcarnitines)
-
Formic acid
-
LC-MS/MS system with a C18 column
Protocol:
-
Sample Preparation:
-
For cell culture supernatant, collect the media and centrifuge to remove any cells or debris.
-
For cell lysates, prepare as described in the IVD enzyme activity assay protocol.
-
To a specific volume of sample (e.g., 100 µL), add an internal standard solution.
-
Precipitate proteins by adding 3-4 volumes of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the acylcarnitines using a gradient elution on a C18 column with mobile phases typically consisting of water and acetonitrile with formic acid.
-
Detect and quantify the acylcarnitines using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of acylcarnitine standards.
-
Quantify the concentration of isovaleryl-carnitine and other acylcarnitines in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.
-
Western Blot for IVD Protein Expression
This technique is used to detect and semi-quantify the amount of IVD protein in cell lysates.[8]
Materials:
-
Cell lysate
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against IVD
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Gel Electrophoresis:
-
Mix cell lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against IVD (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to semi-quantify the relative expression of IVD protein, often normalizing to a loading control protein like GAPDH or β-actin.
-
Conclusion
The selection of a cell line for studying this compound metabolism is a critical decision that will influence the interpretation and relevance of experimental findings. Patient-derived fibroblasts offer high physiological relevance for studying specific mutations but are limited in their proliferative capacity. HEK293T cells provide a versatile and easily manipulable system, particularly when combined with gene-editing technologies. Hepatocyte-derived cells, especially primary human hepatocytes, represent the most metabolically relevant model, although their use can be challenging.
By carefully considering the strengths and weaknesses of each cell line, in conjunction with the detailed experimental protocols provided, researchers can design and execute robust studies to advance our understanding of this compound metabolism and develop novel therapeutic strategies for isovaleric acidemia.
References
- 1. Characterization of variants of uncertain significance in this compound dehydrogenase identified through newborn screening: An approach for faster analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of primary human hepatocytes and hepatoma cell line Hepg2 with regard to their biotransformation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Comparison of primary human hepatocytes and hepatoma cell line Hepg2 with regard to their biotransformation properties. | Semantic Scholar [semanticscholar.org]
- 4. This compound dehydrogenase activity in isovaleric acidemia fibroblasts using an improved tritium release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot protocol | Abcam [abcam.com]
A Researcher's Guide to Validating Anti-Isovaleryl-CoA Dehydrogenase (IVD) Antibody Specificity
For researchers, scientists, and drug development professionals, the specificity and reliability of antibodies are paramount for generating accurate and reproducible results. This guide provides a framework for validating and comparing commercially available antibodies against Isovaleryl-CoA Dehydrogenase (IVD), a critical enzyme in leucine (B10760876) metabolism. A deficiency in IVD leads to the genetic disorder isovaleric acidemia.
Commercially Available IVD Antibodies: A Comparative Overview
While a direct head-to-head comparison of performance data from manufacturers is often unavailable, the following table summarizes key information for several commercially available IVD antibodies. This information should serve as a starting point for your own in-house validation.
| Supplier | Catalog Number | Antibody Type | Host Species | Validated Applications (as per datasheet) | Immunogen |
| Thermo Fisher Scientific | PA5-44896 | Polyclonal | Rabbit | Western Blot (WB) | Synthetic peptide directed towards the N-terminal of human IVD (aa 65-114).[1][2] |
| Thermo Fisher Scientific | MA5-29374 | Monoclonal | Mouse | WB, Immunocytochemistry/Immunofluorescence (ICC/IF), Flow Cytometry, ELISA, Immunoprecipitation (IP) | Recombinant Human this compound dehydrogenase/IVD protein (His30-His423).[3] |
| Novus Biologicals | NBP2-03047 | Monoclonal (Clone: OTI1B10) | Mouse | WB, ICC/IF, Immunohistochemistry (IHC), Flow Cytometry | Full length human recombinant protein of human IVD produced in HEK293T cells. |
| Elabscience | E-AB-65247 | Polyclonal | Rabbit | WB, IHC | Recombinant fusion protein of human IVD.[4] |
Essential Validation Experiments: Detailed Protocols
To ensure the specificity of your chosen IVD antibody, we recommend performing the following validation experiments.
Western Blot (WB) for Specificity and Sensitivity
Western blotting is a fundamental technique to verify that the antibody recognizes a protein of the correct molecular weight and to assess its sensitivity.
dot
References
comparative analysis of treatment efficacy in isovaleric acidemia
An Objective Comparison of Therapeutic Efficacy in Isovaleric Acidemia
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of current treatment strategies for isovaleric acidemia (IVA) is crucial for advancing patient care and developing novel therapies. This guide provides a detailed analysis of the primary interventions for IVA, supported by available experimental data. The core treatments—dietary leucine (B10760876) restriction, L-carnitine supplementation, and L-glycine supplementation—aim to mitigate the toxic accumulation of isovaleric acid and its derivatives, which results from a deficiency of the enzyme isovaleryl-CoA dehydrogenase.[1][2][3]
Core Treatment Strategies
The management of IVA primarily revolves around three key strategies that can be used independently or in combination:
-
Dietary Leucine Restriction: This approach limits the intake of the amino acid leucine, the precursor to this compound, thereby reducing the production of isovaleric acid.[4][5] This is a foundational therapy, particularly for symptomatic patients.[3][5]
-
L-carnitine Supplementation: L-carnitine facilitates the detoxification of this compound by converting it into the non-toxic, water-soluble compound isovalerylcarnitine, which is then excreted in the urine.[1][3][4] This helps to prevent the depletion of free carnitine stores within the body.[3][4]
-
L-glycine Supplementation: Glycine (B1666218) supplementation enhances the body's natural detoxification pathway by conjugating with this compound to form isovalerylglycine, another non-toxic and readily excretable compound.[1][3][6]
Comparative Efficacy of L-carnitine and L-glycine
Direct comparative studies on the efficacy of L-carnitine and L-glycine are limited, but existing research provides valuable insights into their distinct and synergistic effects, particularly in response to a leucine challenge, which simulates metabolic stress.
Quantitative Data Summary
The following table summarizes the biochemical responses to different supplementation strategies in a patient with IVA following a leucine load test.
| Treatment Regimen | Peak Serum Ammonia (B1221849) (µg/dL) | Urinary Isovalerylglycine (IVG) Excretion | Urinary Acylcarnitine Excretion | Key Findings |
| L-glycine alone (250 mg/kg/day) | Highest Increase | 2-fold increase compared to other regimens | Minimal | Most significant increase in serum ammonia post-leucine load.[1][2] |
| L-carnitine alone (100 mg/kg/day) | Lowest Increase | 50% decline compared to baseline | Significant Increase | Most effective at mitigating the rise in serum ammonia after a leucine challenge.[1][2] |
| Combined L-glycine and L-carnitine | Moderate Increase | Increased compared to L-carnitine alone | Gradual and sustained increase, comparable to L-carnitine alone | Maximizes the total excretion of isovaleryl conjugates under metabolic stress.[1][2][7] |
Experimental Protocols
Leucine Load Test
The data presented above was generated using a leucine load test designed to evaluate the therapeutic response to different supplementation strategies. The following is a detailed methodology based on the protocol described by Chinen et al. (2017):[1][2]
-
Patient Preparation: A patient with a confirmed diagnosis of IVA undergoes a washout period for each treatment arm.
-
Supplementation Phase: The patient receives a specific treatment regimen (L-glycine alone, L-carnitine alone, or a combination of both) for a standardized period (e.g., four days) prior to the leucine challenge.[1][2]
-
Leucine Challenge: A standardized meal containing a high dose of leucine (e.g., 1600 mg) is administered to the patient.[1][2]
-
Sample Collection: Blood and urine samples are collected at baseline and at regular intervals (e.g., every hour for six hours) following the leucine meal.[1][2]
-
Biochemical Analysis: The collected samples are analyzed for key biomarkers, including serum ammonia, blood free carnitine, blood isovalerylcarnitine, urinary acylcarnitine, urinary free carnitine, and urinary isovalerylglycine.[1][2]
Signaling Pathways and Treatment Mechanisms
The following diagrams illustrate the biochemical pathway of leucine metabolism, the defect in isovaleric acidemia, and the mechanisms of action of the primary treatments.
Conclusion
The available evidence suggests that a multi-faceted approach is most effective for the management of isovaleric acidemia. While dietary leucine restriction remains a cornerstone of therapy, supplementation with L-carnitine and L-glycine plays a critical role in detoxifying harmful metabolites. L-carnitine appears to be more effective in managing acute increases in toxic metabolites, as evidenced by its superior ability to control hyperammonemia following a leucine challenge.[1][2] Conversely, L-glycine supplementation leads to a greater excretion of isovalerylglycine.[1][2] The combination of both L-carnitine and L-glycine appears to be the most robust strategy for maximizing the excretion of toxic isovaleryl conjugates, particularly during periods of metabolic stress.[7][8]
It is important to note that the quantitative data presented here is derived from a limited number of studies, primarily case reports. Larger, multi-center clinical trials are needed to establish more definitive, evidence-based guidelines for the optimal treatment of isovaleric acidemia. Future research should focus on long-term clinical outcomes in addition to biochemical markers to provide a more comprehensive understanding of treatment efficacy.
References
- 1. Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Practical Considerations for the Diagnosis and Management of this compound-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isovaleric Acidemia — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 5. e-imd.org [e-imd.org]
- 6. mdpi.com [mdpi.com]
- 7. Isovaleric acidemia: response to a leucine load after three weeks of supplementation with glycine, L-carnitine, and combined glycine-carnitine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of carnitine administration on glycine metabolism in patients with isovaleric acidemia: significance of acetylcarnitine determination to estimate the proper carnitine dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Genotype-Phenotype Correlation in Isovaleryl-CoA Dehydrogenase (IVD) Deficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isovaleric Acidemia (IVA), or Isovaleryl-CoA Dehydrogenase (IVD) deficiency, is an autosomal recessive inborn error of leucine (B10760876) metabolism with a varied clinical presentation.[1] This guide provides a comparative analysis of the correlation between the genetic variations in the IVD gene and the resulting clinical and biochemical phenotypes, offering valuable insights for research and therapeutic development.
I. The Genetic and Metabolic Basis of IVD Deficiency
IVD deficiency is caused by mutations in the IVD gene, located on chromosome 15q14-q15, which encodes the mitochondrial enzyme this compound dehydrogenase.[2][3] This enzyme is crucial for the third step in the catabolism of leucine, converting this compound to 3-methylcrotonyl-CoA.[1][2] A defect in this enzyme leads to the accumulation of isovaleric acid and its derivatives, such as isovalerylcarnitine (B1198194) (C5), 3-hydroxyisovaleric acid, and isovalerylglycine, in bodily fluids.[3][4] The buildup of these metabolites is toxic and results in the clinical manifestations of IVA.[5]
II. The Spectrum of Clinical Phenotypes
The clinical presentation of IVD deficiency ranges from a severe, acute neonatal form to a milder, chronic intermittent course, and even an asymptomatic form identified through newborn screening.[1][6]
-
Acute Neonatal Onset: This is the most severe form, typically presenting within the first few days of life with symptoms of poor feeding, vomiting, lethargy, and a characteristic "sweaty feet" odor.[4][5] Without prompt intervention, this can rapidly progress to metabolic acidosis, hyperammonemia, seizures, coma, and even death.[2][4]
-
Chronic Intermittent Form: Patients with this form may present later in infancy or childhood with episodes of metabolic decompensation, often triggered by illness or increased protein intake.[1][6] These episodes are similar to the neonatal presentation but may be less severe. Between episodes, individuals may experience developmental delay, intellectual disability, and failure to thrive.[4]
-
Asymptomatic/Mild Biochemical Phenotype: With the advent of expanded newborn screening, a growing number of individuals are identified with a mild biochemical phenotype who may remain largely asymptomatic.[1][6] These individuals have a less pronounced accumulation of toxic metabolites.[3]
III. Genotype-Phenotype Correlation: A Comparative Analysis
While a definitive correlation for all IVD gene variants is still under investigation, a significant association has been established for certain mutations. The following table summarizes the correlation between common genotypes and their associated phenotypes and biochemical markers.
| Genotype | Phenotype | Typical Isovalerylcarnitine (C5) Levels (Newborn Screening) | Clinical Characteristics |
| Biallelic severe mutations (e.g., missense, nonsense, frameshift, splice-site) | Acute Neonatal or Chronic Intermittent | Often significantly elevated (specific range varies) | Presents with classic symptoms of IVA, including metabolic acidosis, hyperammonemia, and neurological signs. High risk of mortality and long-term neurological sequelae if not treated promptly.[2][4] |
| Homozygous or compound heterozygous for c.932C>T (p.Ala311Val) | Asymptomatic / Mild Biochemical | < ~6 µmol/L[4] | Typically identified through newborn screening. Individuals may remain asymptomatic or experience very mild symptoms. Dietary restrictions may be less stringent.[4][6] |
| Other missense mutations with residual enzyme activity | Chronic Intermittent or Mild Biochemical | Moderately elevated (specific range varies) | Clinical course can be variable, with intermittent episodes of metabolic decompensation. Long-term outcomes are generally better than the severe neonatal form. |
IV. Diagnostic Methodologies: Experimental Protocols
The diagnosis of IVD deficiency relies on biochemical and molecular genetic testing.[4]
A. Tandem Mass Spectrometry (MS/MS) for Isovalerylcarnitine (C5) in Dried Blood Spots
This is the primary method for newborn screening.
Principle: Tandem mass spectrometry is used to quantify acylcarnitines, including isovalerylcarnitine (C5), from a dried blood spot sample. The analysis involves the extraction of metabolites, followed by flow injection analysis and detection based on the mass-to-charge ratio of the analytes.
Sample Preparation and Analysis:
-
A 3mm disk is punched from the dried blood spot card.
-
The disk is placed in a microtiter plate well containing a methanol-based extraction solution with stable isotope-labeled internal standards.
-
The plate is agitated to facilitate the extraction of acylcarnitines.
-
The supernatant is transferred to a new plate and evaporated to dryness.
-
The residue is reconstituted in a solvent suitable for injection into the mass spectrometer.
-
The sample is introduced into the tandem mass spectrometer via flow injection.
-
Acylcarnitines are detected and quantified using multiple reaction monitoring (MRM) or precursor ion scanning.
B. Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids
This is a confirmatory test to detect elevated levels of isovalerylglycine and 3-hydroxyisovaleric acid.
Principle: GC-MS is used to separate and identify volatile organic acids in a urine sample. The organic acids are first extracted from the urine and then derivatized to make them volatile for gas chromatography.
Sample Preparation and Analysis:
-
An internal standard is added to a urine sample.
-
The urine is acidified, and organic acids are extracted using an organic solvent (e.g., ethyl acetate).
-
The organic solvent is evaporated to dryness.
-
The residue is derivatized, typically by silylation, to increase volatility.
-
The derivatized sample is injected into the gas chromatograph, where the organic acids are separated based on their boiling points and affinity for the column's stationary phase.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for identification and quantification.
V. Treatment Strategies and Clinical Outcomes
The management of IVD deficiency focuses on reducing the production of toxic metabolites and promoting their excretion.[4]
| Treatment Modality | Mechanism of Action | Typical Implementation | Expected Outcome |
| Low-Leucine Diet | Reduces the intake of the precursor amino acid, thereby limiting the production of isovaleric acid.[4] | Restriction of natural protein intake and supplementation with a leucine-free medical formula. | Prevention of metabolic decompensation and improvement in long-term neurocognitive outcomes. |
| L-Carnitine Supplementation | Conjugates with this compound to form non-toxic isovalerylcarnitine, which is readily excreted in the urine.[3] | Daily oral supplementation. | Enhances the detoxification of isovaleric acid and helps to maintain adequate free carnitine levels. |
| L-Glycine Supplementation | Conjugates with isovaleric acid to form isovalerylglycine, which is also excreted in the urine. | Daily oral supplementation, often in conjunction with L-carnitine. | Provides an additional pathway for the detoxification of isovaleric acid. |
| Acute Metabolic Decompensation Management | Reversal of the catabolic state and removal of toxic metabolites. | Intravenous fluids with high glucose content, insulin (B600854) administration, and sometimes hemodialysis. Protein intake is temporarily stopped.[7] | Resolution of metabolic acidosis and hyperammonemia, and prevention of acute neurological damage. |
Early diagnosis through newborn screening and consistent adherence to treatment have been shown to significantly improve the long-term prognosis for individuals with IVD deficiency, leading to better neurocognitive outcomes and a reduced frequency of metabolic crises.[2][8]
VI. Visualizing the Pathways and Processes
Leucine Catabolic Pathway and the IVD Block
Caption: The metabolic block in IVD deficiency.
Diagnostic Workflow for IVD Deficiency
Caption: Diagnostic algorithm for IVD deficiency.
Logical Relationship of IVD Deficiency Phenotypes
Caption: Genotype influence on clinical phenotype.
References
- 1. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical and neurocognitive outcome in symptomatic isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Considerations for the Diagnosis and Management of this compound-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. healthy.arkansas.gov [healthy.arkansas.gov]
- 6. mdpi.com [mdpi.com]
- 7. cocukmetabolizma.com [cocukmetabolizma.com]
- 8. medrxiv.org [medrxiv.org]
Safety Operating Guide
Navigating the Safe Disposal of Isovaleryl-CoA: A Comprehensive Guide
For researchers and professionals in drug development, the meticulous management of laboratory reagents is a cornerstone of operational safety and integrity. Isovaleryl-Coenzyme A (Isovaleryl-CoA), a key intermediate in the metabolism of the amino acid leucine, is a common reagent in biochemical research. While not classified as a hazardous substance according to the Globally Harmonized System (GHS), its proper disposal is crucial for maintaining a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe and effective disposal of this compound.
Core Safety and Handling Precautions
Before initiating any disposal protocol, adherence to standard laboratory safety measures is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a laboratory coat.
-
Ventilation: Conduct all handling and disposal procedures in a well-ventilated area or under a chemical fume hood to prevent the inhalation of any aerosols or dust.
-
Spill Management: In case of a spill, absorb the material with a non-combustible absorbent material such as sand or earth. Collect the absorbed material and place it in a designated, sealed container for disposal. Prevent the substance from entering drains or water systems.
Recommended Disposal Procedures
There are two primary pathways for the proper disposal of this compound, depending on the quantity of the waste.
Method 1: Disposal via a Licensed Waste Management Contractor
This method is the most direct and is highly recommended for larger or bulk quantities of this compound, whether in solid or solution form.
Step-by-Step Protocol:
-
Segregation: Collect all waste this compound in a dedicated, sealed, and chemically compatible waste container.
-
Labeling: Clearly label the container with the full chemical name ("this compound"), concentration (if in solution), and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible chemicals.
-
Arrange for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal company to schedule a pickup for proper disposal in accordance with local, state, and federal regulations.
Method 2: Laboratory-Scale Chemical Inactivation (for Small Quantities)
For small quantities of this compound, a chemical inactivation procedure can be performed to hydrolyze the thioester bond, rendering the molecule biologically inactive. This process, known as alkaline hydrolysis, should only be performed by trained personnel in a controlled laboratory setting. The resulting solution can then be disposed of as non-hazardous aqueous waste, pending institutional and local regulations.
Experimental Protocol for Alkaline Hydrolysis:
-
Preparation: In a chemical fume hood, place the aqueous solution of waste this compound into a suitable glass reaction vessel equipped with a magnetic stir bar.
-
Basification: While continuously stirring the solution, slowly add a 1 M sodium hydroxide (B78521) (NaOH) solution dropwise. Monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Hydrolysis: Continue to add NaOH until the pH of the solution is stable between 12 and 13. Allow the solution to stir at room temperature for a minimum of two hours to ensure the complete hydrolysis of the thioester bond.
-
Neutralization: After the hydrolysis period, slowly and carefully add a 1 M hydrochloric acid (HCl) solution dropwise while stirring to neutralize the solution.
-
Final pH Adjustment: Continue adding HCl until the pH of the solution is between 6 and 8.
-
Final Disposal: The resulting neutralized solution, containing isovalerate, Coenzyme A, and salts, can typically be disposed of down the drain with a copious amount of water.[1] Crucially, always confirm this final disposal step with your institution's EHS guidelines and local wastewater regulations.
Data Presentation: Alkaline Hydrolysis Parameters
The following table summarizes the key quantitative parameters for the laboratory-scale chemical inactivation of this compound.
| Parameter | Value | Purpose |
| Initial pH Adjustment | 12 - 13 | To facilitate the alkaline hydrolysis of the thioester bond. |
| Hydrolysis Time | ≥ 2 hours | To ensure complete chemical inactivation of the this compound. |
| Final pH for Disposal | 6 - 8 | To neutralize the solution for safe drain disposal, compliant with most wastewater regulations. |
Visualizing the Disposal Workflow
To aid in the decision-making and procedural flow for the proper disposal of this compound, the following diagrams illustrate the key steps and logical relationships.
Caption: Decision workflow for the proper disposal of this compound.
Caption: Step-by-step experimental workflow for chemical inactivation.
References
Essential Safety and Logistics for Handling Isovaleryl-CoA
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized biochemicals like Isovaleryl-CoA. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adhering to standard laboratory safety protocols is crucial to maintain a safe research environment.[1] This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE), procedural guidance, and disposal plans.
Personal Protective Equipment (PPE)
The appropriate PPE provides a primary barrier against potential exposure to laboratory reagents. Although this compound is not considered hazardous, the "usual precautionary measures for handling chemicals should be followed".[1] For the lithium salt hydrate (B1144303) form of this compound, more specific recommendations are available. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., nitrile). | To prevent skin contact. The glove material should be resistant to the product.[1] |
| Eye Protection | Safety glasses with side shields or goggles. Eyeshields are specifically recommended for the lithium salt form. | To protect eyes from potential splashes or aerosols. |
| Respiratory Protection | Not generally required under normal handling conditions.[1] A type N95 (US) respirator is suggested for the lithium salt hydrate form, likely as a precaution against inhaling fine particles. | To prevent inhalation of the powder form of the compound. |
| Body Protection | Laboratory coat. | To protect skin and clothing from potential contamination. |
Experimental Protocols: Handling and Disposal
Handling Procedure:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Solution Preparation (if applicable):
-
If working with the solid form, handle it in a well-ventilated area or a chemical fume hood to minimize inhalation of any fine particles.
-
Use a clean spatula and weighing paper or a weigh boat.
-
To prepare a solution, slowly add the this compound to the desired solvent (it is soluble in water) to avoid splashing.[2]
-
-
During Use:
-
Handle containers carefully to avoid spills.
-
Keep containers closed when not in use.
-
Avoid contact with skin and eyes.
-
-
After Handling:
-
Thoroughly wash hands with soap and water after handling is complete and before leaving the laboratory.
-
Clean the work area and any equipment used.
-
Disposal Plan:
As this compound is not classified as hazardous, disposal procedures are typically aligned with those for general, non-hazardous chemical waste. However, it is imperative to adhere to all local, state, and federal regulations regarding chemical waste disposal.
-
Waste Collection: Collect waste material and any contaminated disposables (e.g., gloves, weighing paper) in a designated, clearly labeled waste container.
-
Container Labeling: Ensure the waste container is labeled with the contents (e.g., "Non-hazardous chemical waste: this compound").
-
Storage: Store the waste container in a designated area away from general laboratory traffic until it is collected by the institution's environmental health and safety (EHS) department.
-
Consult EHS: Always consult with your institution's EHS department for specific guidance on waste disposal procedures.
Logical Workflow for Handling and Disposal
The following diagram illustrates the standard operational workflow for safely handling and disposing of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
